Methyl 6-hydroxyquinoline-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 6-hydroxyquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)10-4-2-7-6-8(13)3-5-9(7)12-10/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJVETNNBYVBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461596 | |
| Record name | Methyl 6-hydroxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
429687-75-2 | |
| Record name | Methyl 6-hydroxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Multi-Technique Approach to the Structural Elucidation of Methyl 6-hydroxyquinoline-2-carboxylate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, most notably antimalarial drugs.[1] The specific substitution pattern on the quinoline ring system is a critical determinant of a compound's biological activity.[1] Therefore, the unambiguous structural characterization of novel quinoline derivatives, such as Methyl 6-hydroxyquinoline-2-carboxylate, is of paramount importance. This guide provides a comprehensive, field-proven strategy for the complete structural elucidation of this molecule, integrating data from multiple analytical techniques to ensure scientific rigor and absolute confidence in the final assignment.
Our approach is designed as a self-validating system, where findings from one technique are used to confirm and build upon the data from another, creating a cohesive and undeniable structural proof.
Overall Analytical Strategy
The structure elucidation process follows a logical workflow, beginning with the determination of the molecular formula and proceeding through the identification of functional groups and the assembly of the molecular framework. Each step provides a piece of the puzzle, and the convergence of all data points leads to the final, confirmed structure.
Caption: Overall workflow for structure elucidation.
Determining the Molecular Blueprint: High-Resolution Mass Spectrometry (HRMS)
The first and most fundamental step is to determine the exact molecular formula. While low-resolution mass spectrometry provides the nominal mass, HRMS delivers a highly precise mass measurement, often to within 5 parts per million (ppm), which is essential for calculating a unique and unambiguous elemental composition.[2][3]
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. This is expected to generate the protonated molecular ion [M+H]⁺.[4]
-
Analysis: Analyze the sample using a Time-of-Flight (TOF) mass analyzer to obtain high-resolution data.[5]
-
Data Processing: Use the instrument's software to calculate the elemental composition for the observed accurate mass of the [M+H]⁺ ion.
Data Interpretation
The expected molecular formula for this compound is C₁₁H₉NO₃.[6] The corresponding monoisotopic mass is 203.05824 Da. HRMS analysis should yield an m/z value for the [M+H]⁺ ion that closely matches the theoretical value of 204.06552 Da. This confirmation is the bedrock upon which all subsequent analysis is built.
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₉NO₃ |
| Monoisotopic Mass (M) | 203.05824 Da |
| [M+H]⁺ Ion (Theoretical) | 204.06552 Da |
Identifying Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy
With the molecular formula established, FTIR spectroscopy is employed to identify the key functional groups present in the molecule. This technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different types of chemical bonds.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method due to its minimal sample preparation requirements.[8]
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[9]
-
Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.[10]
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance spectrum.
Data Interpretation
The FTIR spectrum provides clear evidence for the expected functional groups. The presence of a hydroxyl group, an ester carbonyl, and the aromatic quinoline system can be confirmed by characteristic absorption bands.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3200-3400 (broad) | O-H stretch | Phenolic Hydroxyl (-OH)[11][12] |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2950 | C-H stretch | Methyl C-H |
| ~1720-1740 | C=O stretch | Ester Carbonyl[13] |
| ~1600-1450 | C=C & C=N stretches | Aromatic Quinoline Ring[11] |
| ~1250-1300 | C-O stretch | Ester & Phenol |
The observation of these bands provides strong, direct evidence for the major structural components of the molecule, validating the molecular formula from HRMS.
Assembling the Puzzle: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.[14] It provides information on the chemical environment, connectivity, and spatial relationships of all hydrogen and carbon atoms. A combination of 1D and 2D NMR experiments is required for a complete and unambiguous assignment.[15][16]
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the sample.[17]
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆, in a clean vial. DMSO is a good choice as it will solubilize the polar compound and will not exchange with the phenolic proton, allowing for its observation.[18]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.[19][20]
-
Homogenization: Cap the tube and invert several times to ensure a homogeneous solution.[17]
One-Dimensional (1D) NMR: The Carbon-Hydrogen Framework
¹H NMR: Provides information about the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).[1]
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
Data Interpretation (Predicted)
Based on the structure of this compound, we can predict the expected signals. The quinoline ring system contains protons that are chemically and magnetically non-equivalent, leading to complex spectra.[21] Protons on the pyridine part of the ring (H-3, H-4) are distinct from those on the benzene part (H-5, H-7, H-8).[21] The H-2 position is substituted, so no proton signal is expected there.[17]
Table: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆) Note: These are estimated values based on known data for quinoline derivatives. Actual values may vary.
| Position | Atom | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) |
| - | -OH | ~10.0 (s, 1H) | - |
| - | -OCH₃ | ~3.9 (s, 3H) | ~53 |
| C=O | - | - | ~165 |
| 2 | C | - | ~148 |
| 3 | CH | ~7.6 (d, 1H) | ~122 |
| 4 | CH | ~8.2 (d, 1H) | ~138 |
| 4a | C | - | ~128 |
| 5 | CH | ~7.8 (d, 1H) | ~123 |
| 6 | C | - | ~155 |
| 7 | CH | ~7.2 (dd, 1H) | ~110 |
| 8 | CH | ~7.4 (d, 1H) | ~130 |
| 8a | C | - | ~145 |
Two-Dimensional (2D) NMR: Establishing Connectivity
While 1D NMR provides the pieces, 2D NMR shows how they connect. A standard suite of experiments including COSY, HSQC, and HMBC is essential for unambiguous assignment.[22]
-
COSY (COrrelation SpectroscopY): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is used to map out proton-proton spin systems.[14]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to (one-bond correlation). This is a highly sensitive experiment for assigning protonated carbons.[23]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for connecting different spin systems and identifying quaternary (non-protonated) carbons.[23]
Data Interpretation and Structure Assembly
The final structure is confirmed by synthesizing the information from all NMR experiments.
Caption: Key 2D NMR correlations for structure confirmation.
-
HSQC Analysis: Each proton signal in the aromatic region and the methyl signal will show a cross-peak to its directly attached carbon, confirming the C-H pairings listed in the table.
-
COSY Analysis: Cross-peaks will be observed between H-3 and H-4, confirming their adjacent positions on the pyridine ring. Similarly, correlations will be seen between H-7 and H-8, and a weaker correlation between H-5 and H-7, establishing the connectivity of the benzene portion of the ring.
-
HMBC Analysis (The Final Proof): This experiment provides the crucial long-range correlations that lock the structure in place.
-
Ester Position: A strong correlation from the methyl protons (~3.9 ppm) to the ester carbonyl carbon (~165 ppm) confirms the methyl ester group. Crucially, correlations from H-3 and H-4 to the quaternary carbon at position 2 (~148 ppm) and to the carbonyl carbon (~165 ppm) unambiguously place the methyl carboxylate group at the C-2 position.
-
Hydroxyl Position: Correlations from H-5 and H-7 to the oxygen-bearing quaternary carbon at ~155 ppm confirm this carbon as C-6. A correlation from the exchangeable hydroxyl proton (~10.0 ppm) to this same carbon (C-6) provides the final, definitive proof of the hydroxyl group's location.
-
Conclusion
By systematically integrating data from High-Resolution Mass Spectrometry, FTIR Spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, the structure of this compound can be elucidated with the highest degree of scientific confidence. The molecular formula from HRMS is validated by the functional groups identified in the IR spectrum. The complete atomic framework and connectivity are then unequivocally established through the logical interpretation of ¹H, ¹³C, COSY, HSQC, and critically, HMBC data. This multi-technique, self-validating workflow represents a best-practice approach for the structural characterization of novel compounds in a research and drug development setting.
References
-
Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]
-
Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry. Available at: [Link]
-
Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Available at: [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
-
Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytica Chimica Acta. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Available at: [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules. Available at: [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]
-
(n.d.). NMR sample preparation guidelines. Available at: [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]
-
MMRC. (n.d.). ATR – Theory and Applications. Available at: [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
ResearchGate. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda. Available at: [Link]
-
PubChem. (n.d.). 6-Hydroxyquinoline. Available at: [Link]
-
Scirp.org. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Advances in Biological Chemistry. Available at: [Link]
-
National Institutes of Health. (2023). Interaction of isoquinoline alkaloids with pyrimidine motif triplex DNA by mass spectrometry and spectroscopies reveals diverse mechanisms. International Journal of Biological Macromolecules. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of 8-HQ and synthesized M(II) complexes. Available at: [Link]
-
Nadjeeb's Blog. (2020). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
The Royal Society of Chemistry. (2007). Quinoline, quinazoline and acridone alkaloids. Natural Product Reports. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectroscopy of pure 8-hydroxyquinoline and the obtained co-precipitate product after the facile organic co-precipitation process. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. Available at: [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]
-
National Institutes of Health. (n.d.). An insight into high-resolution mass-spectrometry data. PMC. Available at: [Link]
-
ACS Publications. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Available at: [Link]
-
Regis Technologies. (2015). Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow. YouTube. Available at: [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]
-
Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. Organic Chemistry Key Term. Available at: [Link]
-
ResearchGate. (2025). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Available at: [Link]
-
ResearchGate. (2016). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. Available at: [Link]
-
National Institutes of Health. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. Available at: [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]
-
MDPI. (n.d.). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Polymers. Available at: [Link]
-
PubChem. (n.d.). Methyl quinoline-2-carboxylate. Available at: [Link]
-
Human Metabolome Database. (2012). Showing metabocard for Methyl 2,6-dihydroxy-4-quinolinecarboxylate (HMDB0039387). Available at: [Link]
-
(n.d.). This compound, min 97%, 100 mg. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. rsc.org [rsc.org]
- 4. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound CAS#: 429687-75-2 [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. mmrc.caltech.edu [mmrc.caltech.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 11. scirp.org [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. repository.uncw.edu [repository.uncw.edu]
- 14. emerypharma.com [emerypharma.com]
- 15. nadjeeb.wordpress.com [nadjeeb.wordpress.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 20. organomation.com [organomation.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. youtube.com [youtube.com]
- 23. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
An In-depth Technical Guide to Methyl 6-hydroxyquinoline-2-carboxylate (CAS 429687-75-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Quinoline Scaffold
Methyl 6-hydroxyquinoline-2-carboxylate, identified by the CAS number 429687-75-2, is a heterocyclic organic compound belonging to the quinoline family. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] While specific research on CAS 429687-75-2 is not extensively documented in publicly available scientific literature, its structural motifs—the quinoline-2-carboxylate core and the 6-hydroxy substitution—place it within a class of compounds of significant interest for drug discovery and development.
This guide provides a comprehensive overview of the known physical and chemical properties of this compound. More importantly, it delves into the well-documented biological activities and potential mechanisms of action associated with its structural relatives. By synthesizing this information, we aim to provide a valuable resource for researchers interested in exploring the potential applications of this compound, from initial screening to mechanistic studies.
Part 1: Physicochemical and Safety Profile
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 429687-75-2 | [3][4][5] |
| IUPAC Name | This compound | [6] |
| Synonyms | 2-Quinolinecarboxylic acid, 6-hydroxy-, methyl ester | [5] |
| Molecular Formula | C₁₁H₉NO₃ | [3] |
| Molecular Weight | 203.19 g/mol | [3] |
| Appearance | Yellow solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and ether. | [7] |
| Storage Temperature | 2-8°C | - |
Safety and Handling
Based on available safety data sheets, this compound is classified as an irritant.
-
Hazard Statements : Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures : Researchers should handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[7]
-
Storage and Stability : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. The container should be kept tightly closed.[7]
Part 2: Potential Biological Activities and Mechanisms of Action
While direct studies on CAS 429687-75-2 are limited, the broader families of quinoline-2-carboxylates and 6-hydroxyquinolines have been extensively investigated, revealing a spectrum of biological activities. These findings provide a strong rationale for investigating this compound in similar therapeutic areas.
Potential Therapeutic Areas:
-
Antiproliferative and Anticancer Activity : Quinoline derivatives are known to exhibit significant cytotoxicity against various cancer cell lines.[8] Specifically, quinoline-2-carboxylic acid has shown notable growth inhibition capacities against mammary (MCF7) and cervical (HeLa) cancer cells.[8] The proposed mechanism for some quinoline carboxylic acids involves the chelation of divalent metals, which may interfere with essential biological processes in cancer cells.[8]
-
Anti-inflammatory Effects : The quinoline scaffold is a key component of several anti-inflammatory agents. Derivatives of 4-hydroxyquinoline have demonstrated significant in vivo anti-inflammatory activity.[9] One of the key signaling pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Certain quinoline derivatives may exert their anti-inflammatory effects by modulating this pathway.
-
Antimicrobial Properties : The 6-hydroxyquinoline moiety is recognized for its antimicrobial properties and has been used in topical antiseptic formulations by inhibiting microbial growth.[7] This activity is often attributed to its ability to chelate metal ions essential for microbial survival and enzyme function.
-
Antioxidant Potential : Compounds with a hydroxyl group on the quinoline ring can act as potent antioxidants.[9] They may exert this effect by scavenging free radicals or by chelating transition metal ions like Fe(II) and Fe(III), which prevents the formation of reactive oxygen species (ROS) through the Fenton reaction.[9]
-
P2X7 Receptor Antagonism : Recently, quinoline carboxamide derivatives have been synthesized and evaluated as antagonists of the P2X7 receptor (P2X7R).[10] The P2X7R is an ATP-gated ion channel involved in inflammation and immune responses, and its modulation is a target for various pathological conditions, including cancer.[10]
Key Signaling Pathways
Based on the activities of related compounds, two signaling pathways are of particular interest for mechanistic studies of this compound.
-
The NF-κB Signaling Pathway : This pathway is a central regulator of inflammation, immune responses, and cell survival. Its dysregulation is linked to various inflammatory diseases and cancers. The canonical pathway is typically activated by pro-inflammatory cytokines, leading to the transcription of inflammatory genes.
Caption: Canonical NF-κB signaling pathway.
-
The P2X7 Receptor Signaling Pathway : Activation of the P2X7R by extracellular ATP leads to ion flux (Ca²⁺ influx, K⁺ efflux) and downstream signaling events, including the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines like IL-1β.
Caption: P2X7R-mediated inflammasome activation.
Part 3: Experimental Protocols and Methodologies
To facilitate the investigation of this compound, this section provides detailed, step-by-step methodologies for a representative synthesis and key biological assays.
Workflow for Synthesis and Biological Evaluation
Sources
- 1. researchgate.net [researchgate.net]
- 2. NF-κB Signaling Pathway Diagram [scispace.com]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Synthesis pathways for quinoline-2-carboxylate esters
An In-Depth Technical Guide to the Synthesis of Quinoline-2-Carboxylate Esters
Authored by: A Senior Application Scientist
Foreword: The Enduring Significance of the Quinoline-2-Carboxylate Scaffold
The quinoline ring system is a cornerstone heterocyclic motif in the fields of medicinal chemistry, drug development, and materials science.[1][2][3] Its rigid, planar structure and nitrogen atom's capacity for hydrogen bonding make it a privileged scaffold, capable of interacting with a wide array of biological targets. Specifically, the quinoline-2-carboxylate ester moiety is a recurring feature in molecules with potent pharmacological activities, including anti-inflammatory, analgesic, antimalarial, and anticancer properties.[2][[“]][5][6] Furthermore, these compounds serve as critical precursors for more complex molecular architectures and as versatile ligands in coordination chemistry.[2][7]
This guide provides a comprehensive exploration of the principal synthetic pathways to quinoline-2-carboxylate esters. It is designed for researchers and professionals who require not just a list of reactions, but a deep, mechanistic understanding of the available methodologies. We will dissect classical name reactions and cutting-edge catalytic systems, explaining the causality behind experimental choices and providing field-proven protocols to empower your synthetic strategies.
Part 1: Classical Approaches to the Quinoline Core
The foundational methods for quinoline synthesis have been refined over more than a century and remain relevant for their versatility and scalability. While often requiring harsh conditions, their deep-rooted reliability makes them indispensable tools.
The Doebner-von Miller Reaction: An Acid-Catalyzed Cyclization
First described in the 1880s, the Doebner-von Miller reaction is a robust method involving the acid-catalyzed condensation of anilines with α,β-unsaturated carbonyl compounds.[8][9][10] This approach is highly versatile for producing a wide range of substituted quinolines.
Mechanistic Rationale
The reaction mechanism has been the subject of considerable study, with evidence pointing towards a complex fragmentation-recombination pathway.[9][10] The generally accepted sequence involves:
-
Michael Addition: The process initiates with a conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound.
-
Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular electrophilic attack on the aniline ring, followed by dehydration to form a dihydroquinoline.
-
Aromatization: The dihydroquinoline is then oxidized to the final quinoline product. The oxidant can be an external agent (like nitrobenzene) or another molecule of the starting material acting as a hydrogen acceptor.[10]
A key feature of this reaction is its regioselectivity. The reaction of anilines with 3-substituted α,β-unsaturated carbonyls typically proceeds via a 1,4-addition, leading to 2-substituted quinolines.[11] However, this outcome can be reversed; studies have shown that using γ-aryl-β,γ-unsaturated α-ketoesters can favor a 1,2-addition pathway, yielding 2-carboxy-4-arylquinolines.[11] This demonstrates that the choice of substrate is critical for directing the final substitution pattern.
Caption: General workflow of the Doebner-von Miller reaction.
Experimental Protocol: Synthesis of 2,4-Disubstituted Quinolines
This is a representative protocol adapted from literature procedures for the Doebner-von Miller synthesis.[12]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 eq) and the α,β-unsaturated carbonyl compound (1.2 eq).
-
Catalyst Addition: Cautiously add a strong acid catalyst, such as concentrated hydrochloric acid or sulfuric acid (2.0 eq), to the mixture while cooling in an ice bath. An optional solvent like toluene may be used.
-
Heating: Heat the reaction mixture to reflux for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralization: Carefully neutralize the solution with a base (e.g., concentrated aqueous ammonia or NaOH solution) until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified quinoline derivative.
The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines
The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[13][14][15]
Mechanistic Rationale
The causality of this reaction is more straightforward than the Doebner-von Miller synthesis.[12][14]
-
Enamine Formation: The reaction begins with the condensation of the aniline and the β-diketone to form an enamine intermediate, with the elimination of water.
-
Electrophilic Cyclization: In the presence of a strong acid (e.g., concentrated H₂SO₄ or polyphosphoric acid), the enamine undergoes intramolecular electrophilic cyclization onto the aromatic ring. This cyclization is typically the rate-determining step.[14]
-
Dehydration/Aromatization: A final dehydration step yields the aromatic quinoline product.
The choice of acid catalyst is crucial for driving the cyclization step to completion. Steric effects on the aniline and diketone can influence the reaction efficiency and regioselectivity.[14]
Caption: Mechanistic pathway of the Combes quinoline synthesis.
Experimental Protocol: General Synthesis of 2,4-Dimethyl-Substituted Quinolines
This general procedure is based on established Combes synthesis protocols.[16]
-
Initial Condensation: Mix the substituted aniline (1.0 eq) and acetylacetone (a β-diketone, 1.1 eq) in a flask and heat at 100°C for 1 hour.
-
Acidic Cyclization: Cool the mixture slightly and cautiously add concentrated sulfuric acid (2.0-3.0 eq). Re-heat the mixture to 100°C for an additional 30-60 minutes.
-
Quenching: After cooling to room temperature, carefully pour the viscous reaction mixture onto a large amount of crushed ice.
-
Neutralization: Neutralize the acidic solution with concentrated aqueous ammonia until the pH is basic, which will cause the product to precipitate.
-
Isolation & Purification: Collect the solid by filtration, wash with copious amounts of water, and recrystallize from ethanol to yield the pure 2,4-dimethylquinoline derivative.
Part 2: Modern and Catalytic Methodologies
Recent advances in organic synthesis have introduced milder, more efficient, and highly regioselective methods for constructing the quinoline scaffold, often leveraging transition metal catalysis and one-pot strategies.
Transition Metal-Catalyzed C–H Activation Pathways
Transition metal catalysis has revolutionized quinoline synthesis by enabling direct C–H bond activation, which offers superior atom economy and functional group tolerance compared to classical methods.
Rhodium-Catalyzed Annulation
A notable example is the rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters.[17] In this system, the rhodium catalyst performs a dual role: it facilitates the ortho-C–H activation of the aniline and mediates the subsequent annulation with the alkyne. Formic acid is ingeniously employed as both a C1 synthon and a reducing agent, leading to the regioselective formation of quinoline carboxylates under mild conditions.[17]
Caption: Simplified workflow for Rh-catalyzed C-H activation.
A Novel One-Pot Synthesis via Nitroacrylates
One-pot reactions are highly desirable as they reduce purification steps, save time, and minimize waste. A powerful one-pot protocol for synthesizing quinoline-2-carboxylates utilizes β-nitroacrylates and 2-aminobenzaldehydes.[2][3][7] This method proceeds under mild conditions and tolerates a wide range of functional groups.[3][7]
Mechanistic Cascade
The reaction is a sophisticated cascade of four distinct transformations:[3]
-
Aza-Michael Addition: The sequence begins with a spontaneous aza-Michael addition of the 2-aminobenzaldehyde to the β-nitroacrylate.
-
Intramolecular Henry Reaction: The intermediate then undergoes an intramolecular nitro-aldol (Henry) reaction to form a benzopiperidine ring.
-
Dehydration: Elimination of a water molecule occurs.
-
Nitrous Acid Elimination: The final step is the elimination of nitrous acid, which drives the aromatization of the piperidine ring to form the stable quinoline-2-carboxylate product.
This elegant pathway allows for the construction of complex quinoline structures from simple starting materials in a single, efficient operation.[7]
Experimental Protocol: One-Pot Synthesis from β-Nitroacrylates
This protocol is based on the work of Palmieri et al.[3][7]
-
Reaction Setup: In a vial, combine the 2-aminobenzaldehyde (1.0 eq) and the β-nitroacrylate ester (1.1 eq).
-
Initial Reaction: Stir the mixture at room temperature for 2-4 hours. The initial aza-Michael and Henry reactions often proceed without a solvent or promoter.
-
Aromatization: Dilute the mixture with a suitable solvent (e.g., acetonitrile) and add a solid-supported base, such as 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP).
-
Completion: Stir the reaction at room temperature for 12-24 hours until TLC indicates the full conversion to the aromatic product.
-
Work-up: Filter off the solid base and wash with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to isolate the desired quinoline-2-carboxylate ester.
Part 3: Comparative Overview of Synthetic Pathways
The optimal synthetic route depends heavily on the desired substitution pattern, availability of starting materials, and tolerance for specific reaction conditions. The following table provides a comparative summary of the discussed methodologies.
| Method | Starting Materials | Key Features & Conditions | Advantages | Disadvantages & Limitations |
| Doebner-von Miller | Anilines, α,β-unsaturated carbonyls | Strong acid catalysis (HCl, H₂SO₄), often requires heat.[8][10] | Versatile, uses readily available starting materials. | Harsh acidic conditions, can lead to side products and polymerization.[16] |
| Combes Synthesis | Anilines, β-diketones | Strong acid catalysis (H₂SO₄, PPA) for cyclization.[13][14] | Good for synthesizing 2,4-disubstituted quinolines. | Requires specific β-diketone starting materials.[16] |
| Pfitzinger Reaction | Isatin, carbonyl compounds | Strong base (e.g., KOH) required for isatin ring-opening.[18][19] | Directly yields quinoline-4-carboxylic acids. | Does not directly produce 2-carboxylates; requires enolizable ketones.[5] |
| Metal-Catalyzed C-H Activation | Anilines, alkynes/alkenes | Transition metal catalyst (Rh, Pd, Cu), often milder conditions.[17] | High regioselectivity, excellent atom economy, broad functional group tolerance. | Catalyst cost and sensitivity can be a concern; requires specific coupling partners. |
| One-Pot (Nitroacrylate) | 2-Aminobenzaldehydes, β-nitroacrylates | Base-promoted aromatization step; overall mild conditions.[3][7] | High efficiency, operational simplicity, avoids harsh reagents.[3] | Availability of substituted 2-aminobenzaldehydes and β-nitroacrylates can be a limitation. |
Conclusion and Future Outlook
The synthesis of quinoline-2-carboxylate esters is supported by a rich and diverse arsenal of chemical reactions. Classical methods like the Doebner-von Miller and Combes syntheses provide reliable, time-tested routes to the quinoline core, while modern transition-metal-catalyzed and one-pot strategies offer unparalleled efficiency, selectivity, and mildness. The selection of a synthetic pathway is a strategic decision, balancing the complexity of the target molecule against the practicality of the available starting materials and reaction conditions.
The field continues to evolve, with a strong emphasis on developing greener and more sustainable chemical processes.[20] Future innovations will likely focus on expanding the scope of catalytic systems, minimizing the use of hazardous reagents, and designing novel multicomponent reactions that can construct complex quinoline scaffolds with even greater precision and efficiency.[21]
References
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2023). MDPI. [Link]
-
Recent advances in the synthesis of quinolines: a review. (2015). RSC Advances. [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers in Chemistry. [Link]
-
Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2023). Organic & Biomolecular Chemistry. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2021). MDPI. [Link]
-
Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2017). ResearchGate. [Link]
-
Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2017). Pharmaceutical Chemistry Journal. [Link]
-
A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016). MDPI. [Link]
-
Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4. (2016). ResearchGate. [Link]
-
A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016). National Center for Biotechnology Information. [Link]
-
Combes Quinoline Synthesis. (2009). Cambridge University Press. [Link]
-
Combes quinoline synthesis. Wikipedia. [Link]
-
A New One-Pot Synthesis of Quinoline-2- carboxylates under Heterogeneous Conditions. (2016). CORE. [Link]
-
Doebner-Miller Reaction. SynArchive. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis Online. [Link]
-
Doebner–Miller reaction. Wikipedia. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). National Center for Biotechnology Information. [Link]
-
Combes Quinoline Synthesis PDF. Scribd. [Link]
-
Pfitzinger reaction. Wikipedia. [Link]
- Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist. (1998).
-
In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. (2024). MDPI. [Link]
-
Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. (2022). National Center for Biotechnology Information. [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2008). ACS Publications. [Link]
-
(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate. [Link]
-
Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines... (2015). ResearchGate. [Link]
- A kind of synthetic method of quinoline carboxylate. (2020).
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A. [Link]
-
Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. (2011). Journal of Chemical and Pharmaceutical Research. [Link]
-
Application of Quinoline Ring in Structural Modification of Natural Products. (2022). National Center for Biotechnology Information. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (2022). Pharmaguideline. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. consensus.app [consensus.app]
- 5. jocpr.com [jocpr.com]
- 6. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synarchive.com [synarchive.com]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. iipseries.org [iipseries.org]
- 13. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 15. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Biological Activities of Hydroxyquinoline Derivatives
Abstract: The 8-hydroxyquinoline (8-HQ) scaffold represents a privileged structure in medicinal chemistry, underpinning a vast array of biological activities. Its unique ability to chelate metal ions is central to its multifaceted mechanisms of action, which span anticancer, antimicrobial, and neuroprotective domains.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core biological activities of 8-HQ derivatives. We will dissect the key mechanisms of action, present comparative efficacy data, and detail robust experimental protocols for evaluating these compounds. The narrative is grounded in authoritative references, explaining the causality behind experimental choices to ensure a blend of technical accuracy and field-proven insight.
Introduction: The 8-Hydroxyquinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The 8-hydroxyquinoline (8-HQ) moiety is a bicyclic aromatic compound composed of a pyridine ring fused to a phenol.[3] The close proximity of the hydroxyl group at the C8 position to the heterocyclic nitrogen atom makes 8-hydroxyquinoline a potent, monoprotic bidentate chelating agent.[3] This structure allows it to form stable complexes with a wide range of divalent and trivalent metal ions, such as Cu²⁺, Zn²⁺, and Fe³⁺.[3]
The Central Role of Metal Chelation
Metal ions are fundamental to countless biological processes, acting as cofactors for enzymes and stabilizing protein structures. Metal homeostasis, the tight regulation of these ions, is critical for cellular health.[1][2] A disruption in this balance is implicated in the pathology of numerous diseases, including cancer and neurodegenerative disorders.[1][2]
The majority of the biological activities of 8-HQ and its derivatives stem from this potent metal-chelating ability.[2][4] By binding to and sequestering metal ions, these compounds can:
-
Disrupt the function of metalloenzymes essential for pathogen survival.[5][6]
-
Induce oxidative stress and trigger apoptotic pathways in cancer cells.[7]
-
Restore metal homeostasis in the brain, offering a therapeutic strategy for neurodegenerative diseases.[4]
This capacity for metal ion modulation, combined with a lipophilic structure that facilitates passage through biological membranes, makes the 8-HQ scaffold a versatile and powerful platform for drug design.[1] Its derivatives have been extensively investigated and have shown significant promise as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective agents.[1][2]
Anticancer Activity: A Multifaceted Approach to Targeting Malignancies
Quinoline derivatives have become a significant scaffold in the development of anticancer drugs.[8] The 8-HQ moiety, in particular, exhibits potent cytotoxic effects against a broad spectrum of cancer cell lines through diverse and interconnected mechanisms.[8][9]
Mechanisms of Action
The anticancer efficacy of 8-HQ derivatives is not due to a single mode of action but rather a coordinated assault on cancer cell biology.
-
Induction of Apoptosis and Cell Cycle Arrest: Many 8-HQ derivatives have been shown to induce caspase-dependent apoptosis (programmed cell death) in cancer cells.[8][10] By chelating intracellular copper and zinc, these compounds can generate reactive oxygen species (ROS), leading to DNA damage and triggering the apoptotic cascade.[6] Furthermore, they can cause cell cycle arrest, preventing cancer cells from proliferating.[8][10]
-
Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is critical for tumor growth and metastasis. Clioquinol, an 8-HQ derivative, has been shown to exert anti-angiogenesis activity by chelating copper, an essential cofactor for angiogenic signaling.[2]
-
Modulation of Cellular Homeostasis: Metal complexes formed with 8-HQ ligands can modulate cellular metal and redox homeostasis, creating an intracellular environment that is toxic to cancer cells while having less effect on normal cells.[2][7]
-
Overcoming Multidrug Resistance (MDR): A significant challenge in chemotherapy is the development of multidrug resistance. Certain 8-hydroxyquinoline-derived Mannich bases have demonstrated a unique and robust MDR-selective toxicity, suggesting they can target and eliminate cancer cells that have become resistant to other drugs.[7]
Quantitative Analysis of Anticancer Efficacy
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting cancer cell growth. Lower IC₅₀ values indicate higher cytotoxic potency. The table below summarizes representative IC₅₀ values for various 8-HQ derivatives against different human cancer cell lines.
| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8-Hydroxyquinoline Derivative 6 | A549 (Lung) | Value not specified, but noted as highly active | [11] |
| 8-Hydroxyquinoline Derivative 5 | A549 (Lung) | Slightly lower activity than related compounds | [11] |
| 5,7-dihalo-substituted-8-HQ complexes | Hepatoma, Ovarian, Lung | 0.0014 - 32.13 | [10] |
| 8-HQ Glycoconjugate 2 | MCF-7 (Breast) | 4.12 | [3] |
| 8-HQ Glycoconjugate 2 | HCT 116 (Colon) | 22.7 | [3] |
| Sunitinib (Control) | Huh7 (Hepatocellular) | 5.27 | [3] |
| Doxorubicin (Control) | HCT116 (Colon) | 0.08 | [8] |
| Cisplatin (Control) | A549 (Lung) | 5.8 | [8] |
Note: This table is a representative summary. IC₅₀ values can vary based on experimental conditions.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[8]
Rationale: This protocol is a self-validating system for determining a compound's cytotoxic effect. The principle is that viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium dye into a purple, insoluble formazan.[8] The amount of formazan produced is directly proportional to the number of living cells. By comparing the formazan production in treated cells to untreated controls, we can quantify the drug's dose-dependent cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the hydroxyquinoline derivative and a standard control drug (e.g., Doxorubicin) in the culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate for a specified period (e.g., 48 or 72 hours).[8]
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals. Gently agitate the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Visualization: Preclinical Anticancer Drug Evaluation Workflow
Caption: Workflow for preclinical evaluation of anticancer agents.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The 8-hydroxyquinoline core is a well-established disinfectant and antiseptic, and its derivatives have demonstrated potent and targeted activity against a wide spectrum of bacteria and fungi.[5]
Mechanism of Action: Disruption of Microbial Homeostasis
The primary antimicrobial action of 8-HQ derivatives is their ability to chelate essential metal ions that are critical for microbial enzyme function and survival.[5] By sequestering ions like iron (Fe³⁺) and copper (Cu²⁺), these compounds disrupt vital metabolic processes within pathogens.[6][12] For example, the antibacterial activity of 7-Morpholinomethyl-8-hydroxyquinoline was found to correlate directly with its ability to chelate iron; the iron chelate of the compound exhibited even greater activity than the compound alone.[12] This disruption can inhibit RNA synthesis or interfere with enzyme pathways necessary for pathogen replication.[5]
Spectrum of Activity
8-HQ derivatives exhibit broad-spectrum activity. Halogenated derivatives often show significant antifungal activity, while others demonstrate potent antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, as well as fungi like Candida albicans.[5][13] Some derivatives have also shown efficacy against Gram-negative bacteria such as E. coli.[2]
Quantitative Analysis of Antimicrobial Potency
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for measuring antimicrobial potency.
| Compound | Microorganism | MIC (µM) | Reference |
| 8-Hydroxyquinoline (8HQ) | Staphylococcus aureus | 3.44 - 13.78 | [14][15] |
| 8-Hydroxyquinoline (8HQ) | Enterococcus faecalis | 3.44 - 13.78 | [14] |
| 8-Hydroxyquinoline (8HQ) | Candida albicans | 3.44 - 13.78 | [14] |
| Ampicillin (Control) | Various Bacteria | 26.93 | [13] |
| 8HQ Metal Complexes (1-6) | Various Bacteria | 575.71 - 718.76 | [13] |
| Dihalogenated 8HQs | Neisseria gonorrhoeae | 0.08 - 0.56 | [15] |
Note: This table is a representative summary. MIC values can vary based on the specific strain and testing methodology.
Experimental Protocol: MIC Determination by Broth Microdilution
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[16][17][18]
Rationale: This protocol provides a quantitative measure of a compound's antimicrobial activity. By exposing a standardized inoculum of bacteria to a serial dilution of the test compound in a liquid growth medium, one can identify the precise concentration at which bacterial growth is inhibited. The use of positive (no drug) and negative (no bacteria) controls ensures the validity of the results, confirming that the medium supports growth and that there is no contamination.
Methodology:
-
Compound Preparation: Prepare a stock solution of the 8-HQ derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus ATCC 29213) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. This will dilute the compound concentrations by half and result in a final inoculum density of ~2.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). A reading mirror or a plate reader can aid in this determination. The positive control should be turbid, and the negative control should be clear.
Visualization: Antimicrobial Susceptibility Testing (AST) Workflow
Caption: General workflow for Antimicrobial Susceptibility Testing (AST).
Neuroprotective Activity: A Therapeutic Strategy for Neurodegenerative Diseases
An imbalance in metal ion homeostasis is a key pathological feature of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2] The ability of 8-HQ derivatives to chelate these metals and cross the blood-brain barrier makes them highly attractive candidates for neuroprotective therapies.[19]
Mechanisms of Neuroprotection
8-HQ derivatives exert their neuroprotective effects through multiple, synergistic pathways.
-
Restoration of Metal Homeostasis: Compounds like clioquinol can chelate excess zinc and copper ions in the brain, which are known to promote the aggregation of β-amyloid plaques, a hallmark of Alzheimer's disease.[20]
-
Antioxidant Activity and ROS Scavenging: Metal-driven oxidative damage is a major contributor to neuronal cell death. By chelating redox-active metals, 8-HQ derivatives can inhibit the formation of harmful reactive oxygen species (ROS).[21] Some derivatives also act as direct free radical scavengers.[19]
-
Modulation of Signaling Pathways: In models of high-glucose-induced neurotoxicity, 8-HQ derivatives have been shown to offer neuroprotection by modulating the balance of the calpain-calpastatin signaling pathway, which is involved in neuronal cell death.[22]
-
Inhibition of Protein Aggregation and Enzyme Activity: Beyond metal chelation, certain multifunctional 8-HQ derivatives have been designed to inhibit the self-aggregation of β-amyloid and also inhibit key enzymes like cholinesterases and monoamine oxidases (MAOs), which are established targets in Alzheimer's and Parkinson's disease therapy.[19][20]
Experimental Protocol: Assessing Neuroprotection in a Cell-Based Model
A comprehensive approach using both in vitro and in vivo methods is recommended for evaluating neuroprotective agents.[23][24] An initial in vitro screening using neuronal cell cultures can effectively assess a compound's ability to protect against a specific neurotoxic insult.[23][24]
Rationale: This protocol simulates a key aspect of neurodegenerative pathology—oxidative stress—in a controlled in vitro environment. Human neuroblastoma cells (SH-SY5Y) are a common and reliable model. By inducing oxidative stress with an agent like 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease, we can create a system to test the protective capacity of a compound.[19] Measuring cell viability and key biochemical markers (like ROS levels or caspase activity) provides a quantitative and mechanistic assessment of neuroprotection.[23][25]
Methodology:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in standard medium. To induce a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid (e.g., 10 µM) for 3-6 days.
-
Compound Pre-treatment: Plate the differentiated cells in a 96-well plate. Pre-treat the cells with various concentrations of the 8-HQ derivative for 1-2 hours.
-
Induction of Neurotoxicity: Introduce the neurotoxic agent. For example, add 6-hydroxydopamine (6-OHDA) to a final concentration of 50-100 µM to induce oxidative stress and cell death. Include control wells (cells only) and toxin-only wells (cells + 6-OHDA).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Assessment of Neuroprotection:
-
Cell Viability: Use the MTT assay (as described in Section 2.3) to quantify the number of surviving cells. A successful neuroprotective agent will result in significantly higher cell viability in the pre-treated wells compared to the toxin-only wells.
-
Biochemical Markers (Optional): To probe the mechanism, parallel experiments can be run to measure intracellular ROS levels using fluorescent probes (e.g., DCFH-DA) or to assess apoptosis by measuring caspase-3 activity.[26]
-
-
Data Analysis: Express cell viability as a percentage of the untreated control. Compare the viability of cells treated with the toxin alone versus those pre-treated with the test compound using appropriate statistical tests (e.g., ANOVA).
Visualization: In Vitro Neuroprotective Agent Screening Workflow
Caption: Workflow for in vitro screening of potential neuroprotective agents.
Conclusion and Future Perspectives
Hydroxyquinoline derivatives stand out as remarkably versatile scaffolds in drug discovery. Their biological activity is profoundly influenced by their inherent ability to modulate metal ion homeostasis, a fundamental process often dysregulated in cancer, infectious diseases, and neurodegeneration. This guide has detailed the primary mechanisms through which these compounds exert their anticancer, antimicrobial, and neuroprotective effects, providing a framework for their rational evaluation.
The future of hydroxyquinoline research lies in refining their therapeutic potential. Key areas of focus will include:
-
Optimizing Selectivity: Designing derivatives that preferentially target cancer cells over healthy cells or specific microbial enzymes to minimize off-target effects and toxicity.
-
Multitarget Drug Design: Further exploring the creation of hybrid molecules that can simultaneously address multiple pathological targets, a particularly promising strategy for complex multifactorial diseases like Alzheimer's.
-
Exploring New Applications: Investigating the efficacy of 8-HQ derivatives against emerging drug-resistant pathogens and exploring their potential in other therapeutic areas such as anti-inflammatory and antiviral applications.
By leveraging the foundational knowledge of their chemistry and biological activity, researchers and drug development professionals are well-positioned to unlock the full therapeutic potential of this remarkable class of compounds.
References
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (n.d.). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]
-
Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (2013). IMR Press. Retrieved January 11, 2026, from [Link]
-
Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (n.d.). SciSpace. Retrieved January 11, 2026, from [Link]
-
Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2022). ACS Publications. Retrieved January 11, 2026, from [Link]
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2013). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Antimicrobial Properties of 8-Hydroxyquinoline Derivatives: A New Frontier in Fighting Infections. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 11, 2026, from [Link]
-
Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. (2016). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (2019). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. (2024). PubMed. Retrieved January 11, 2026, from [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Preprints.org. Retrieved January 11, 2026, from [Link]
-
Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (2013). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Basic protocol to assess preclinical anticancer activity. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. (2006). Karger Publishers. Retrieved January 11, 2026, from [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). PubMed. Retrieved January 11, 2026, from [Link]
-
QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2015). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Retrieved January 11, 2026, from [Link]
-
Advanced protocols for in-vivo evaluation of herbal anticancer drugs: A Review. (2019). Joinsysmed. Retrieved January 11, 2026, from [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). OMICS International. Retrieved January 11, 2026, from [Link]
-
Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. (2023). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. (2018). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Neuroprotective agents for clinical trials in Parkinson's disease. (2002). Neurology. Retrieved January 11, 2026, from [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. (2020). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2022). MDPI. Retrieved January 11, 2026, from [Link]
-
Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube. Retrieved January 11, 2026, from [Link]
-
Guidelines for clinical evaluation of anti‐cancer drugs. (2021). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. (2021). PubMed. Retrieved January 11, 2026, from [Link]
-
Antimicrobial Susceptibility Test Kits. (n.d.). Creative Diagnostics. Retrieved January 11, 2026, from [Link]
-
How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind?. (2021). MDPI. Retrieved January 11, 2026, from [Link]
-
Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. (2024). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. Retrieved January 11, 2026, from [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). World Organisation for Animal Health. Retrieved January 11, 2026, from [Link]
-
Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease. (2016). PubMed. Retrieved January 11, 2026, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. nbinno.com [nbinno.com]
- 6. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 7. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. imrpress.com [imrpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. integra-biosciences.com [integra-biosciences.com]
- 19. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. preprints.org [preprints.org]
- 26. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 6-hydroxyquinoline-2-carboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Promise of Methyl 6-hydroxyquinoline-2-carboxylate
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Within this privileged heterocyclic family, this compound emerges as a compound of significant interest. Its structure, featuring a hydroxyl group at the 6-position and a methyl ester at the 2-position, presents a unique combination of functionalities that are amenable to further chemical modification and are known to influence biological activity. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of this compound, drawing upon established chemical principles and data from closely related analogues to offer expert insights for researchers in the field.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively approached through a two-step process: the synthesis of the precursor acid, 6-hydroxyquinoline-2-carboxylic acid, followed by its esterification.
Part 1: Synthesis of 6-hydroxyquinoline-2-carboxylic acid
A robust and well-documented method for the synthesis of 6-hydroxyquinoline-2-carboxylic acid involves the demethylation of 6-methoxy-2-quinolinecarboxylic acid.[3] This reaction is typically achieved by refluxing the methoxy precursor with a strong acid, such as 48% hydrobromic acid.[3] The cleavage of the methyl ether is a critical step to unmask the biologically important hydroxyl group.
Experimental Protocol: Synthesis of 6-hydroxyquinoline-2-carboxylic acid [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6-methoxy-2-quinolinecarboxylic acid (1 equivalent) and 48% hydrobromic acid.
-
Reflux: Heat the mixture to reflux and maintain for 24 hours.
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature, allowing the product to precipitate.
-
Collect the solid by filtration.
-
Dissolve the crude product in hot water (approximately 90°C) and adjust the pH to 8-9 with concentrated ammonium hydroxide.
-
After cooling to room temperature, acidify the solution to a pH of 4-5 with acetic acid to precipitate the purified 6-hydroxy-2-quinolinecarboxylic acid.
-
Collect the final product by filtration and wash with water.
-
Part 2: Esterification of 6-hydroxyquinoline-2-carboxylic acid
The conversion of the carboxylic acid to its methyl ester is a standard transformation in organic synthesis. Several methods can be employed, with the choice often depending on the scale of the reaction and the sensitivity of the starting material.
Method A: Fischer Esterification
This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[4] The reaction is reversible, and the equilibrium is driven towards the ester by using a large excess of the alcohol and/or by removing water as it is formed.[5]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: Suspend 6-hydroxyquinoline-2-carboxylic acid (1 equivalent) in a large excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Workup:
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Method B: Steglich Esterification
For substrates that may be sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]
Experimental Protocol: Steglich Esterification
-
Reaction Setup: Dissolve 6-hydroxyquinoline-2-carboxylic acid (1 equivalent), methanol (1.2 equivalents), and a catalytic amount of DMAP in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
DCC Addition: Cool the solution to 0°C and add DCC (1.1 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup:
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute hydrochloric acid and saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography.
Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Reference |
| Molecular Formula | C₁₁H₉NO₃ | [7] |
| Molecular Weight | 203.19 g/mol | [7] |
| Appearance | Yellow solid | [7] |
| Storage Temperature | 2-8°C | [7] |
Spectroscopic Characterization (Predicted)
The spectroscopic data for this compound can be inferred from the analysis of its functional groups and related structures.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methyl ester protons (likely around 3.9-4.0 ppm), and a broad singlet for the phenolic hydroxyl proton. The aromatic protons will exhibit characteristic splitting patterns based on their coupling with neighboring protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 165-175 ppm), the carbons of the quinoline ring, and the methyl carbon of the ester (around 50-55 ppm).
-
IR Spectroscopy: The infrared spectrum should exhibit a characteristic C=O stretching vibration for the ester carbonyl group (typically in the range of 1700-1730 cm⁻¹). A broad O-H stretching band for the hydroxyl group is also expected (around 3200-3600 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 203.19).
Biological Activities and Therapeutic Potential
The therapeutic potential of this compound can be inferred from the known biological activities of structurally related 6-hydroxyquinoline and quinoline-2-carboxylate derivatives. The quinoline nucleus is a well-established pharmacophore with a broad range of activities.[1]
Antimicrobial Activity
Hydroxyquinoline derivatives are known for their antimicrobial properties, which are often attributed to their ability to chelate metal ions essential for microbial growth and enzyme function.[8] For instance, a series of 6-hydroxyquinolinone derivatives have been synthesized and shown to possess potent antibacterial and antifungal activity.[9] The mechanism of action is thought to involve the inhibition of key microbial enzymes like DNA gyrase.[9] It is plausible that this compound could exhibit similar antimicrobial effects.
Anticancer Activity
Numerous quinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[6][10] The 6-hydroxyquinoline scaffold is a key component in several compounds with demonstrated anticancer potential.[10] The mode of action for many of these compounds involves the induction of apoptosis and the inhibition of enzymes crucial for cancer cell proliferation. The cytotoxic potential of this compound warrants investigation, particularly against cell lines where other quinoline derivatives have shown efficacy.
Enzyme Inhibition
The quinoline scaffold is a versatile template for the design of enzyme inhibitors. Quinoline-based compounds have been shown to inhibit a wide range of enzymes, including kinases, proteases, and DNA-acting enzymes. The specific substitution pattern of this compound, with its hydrogen bond donor (hydroxyl) and acceptor (ester) functionalities, makes it an interesting candidate for screening against various enzymatic targets.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, molecule within the vast landscape of quinoline chemistry. While this guide provides a robust framework for its synthesis and predicts its key properties and potential biological activities based on sound chemical principles and data from related compounds, further experimental validation is crucial.
Future research should focus on:
-
Detailed Synthesis and Characterization: The development and publication of a specific, optimized synthetic protocol for this compound, accompanied by comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), is a critical next step.
-
Biological Screening: A thorough evaluation of its antimicrobial, anticancer, and enzyme inhibitory activities is warranted to uncover its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of a library of derivatives, with modifications at the hydroxyl and ester functionalities, would provide valuable insights into the structural requirements for optimal activity.
References
- Al-Ostath, A., et al. (2021). Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling. Journal of Biochemical and Molecular Toxicology, 35(10), e22871.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 6-Hydroxyquinoline.
- Kumar, A., & Sharma, S. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.
- Chen, Y., et al. (2022). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics, 11(3), 359.
- Reynolds, G. A., & Hauser, C. R. (1955). 2-Methyl-4-hydroxyquinoline. Organic Syntheses, 35, 84.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- PrepChem. (n.d.). Synthesis of 6-Hydroxy-2-quinolinecarboxylic Acid. Retrieved from https://www.prepchem.com/synthesis-of-6-hydroxy-2-quinolinecarboxylic-acid
- Betti, M. (1900). Sopra una nuova serie di composti organici azotati. Gazzetta Chimica Italiana, 30(2), 301-309.
- Al-Trawneh, S. A., et al. (2021). Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period.
- El-Sayed, M. A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(16), 7863-7879.
- Szatmári, I., et al. (2023). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 28(18), 6681.
- BenchChem. (2025). Application of 6-Hydroxyquinoline in Organic Synthesis: Detailed Application Notes and Protocols.
- da Silva, A. B., et al. (2023). Structures of 2-hydroxyquinoline derivatives.
- PubChem. (n.d.). 2-Methylquinoline-6-carboxylic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/604483
- Al-Ishaq, R. K., et al. (2021).
- Cheng, X., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6.
- ChemicalBook. (n.d.). This compound CAS#: 429687-75-2. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB54029.htm
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from https://www.organic-chemistry.org/synthesis/C1O/esters.shtm
- Asiri, A. M., & Khan, S. A. (2019). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1333-1343.
- Kwiecień, H., et al. (2024). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 29(11), 2586.
- Patel, R. V., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(6), 2533-2548.
- Uliassi, E., et al. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 29(24), 5631.
Sources
- 1. scbt.com [scbt.com]
- 2. prepchem.com [prepchem.com]
- 3. Methyl 8-Hydroxyquinoline-2-Carboxylate | C11H9NO3 | CID 12336161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 6-hydroxyquinoline-4-carboxylate | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. tdcommons.org [tdcommons.org]
An In-depth Technical Guide to the Discovery and History of Quinolone Carboxylic Acids
Introduction
The quinolone carboxylic acids represent a cornerstone in the field of antibacterial chemotherapy. This guide provides a comprehensive overview of their serendipitous discovery, subsequent chemical evolution, and the fundamental structure-activity relationships that have guided the development of this critical class of antimicrobial agents. From the initial discovery of nalidixic acid to the sophisticated engineering of modern fluoroquinolones, this document traces the scientific journey that has led to potent therapies for a wide range of bacterial infections. It is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important therapeutic class.
The Serendipitous Discovery of the Quinolone Scaffold
The journey of quinolone carboxylic acids began not with a targeted search for new antibiotics, but as a fortuitous byproduct of antimalarial drug synthesis. In the early 1960s, while working on the synthesis of chloroquine, an antimalarial drug, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[1] This compound was found to possess antibacterial activity, a discovery that marked the genesis of the quinolone class of antibiotics.[1]
Subsequent modification of this initial lead compound led to the synthesis of nalidixic acid, a 1,8-naphthyridine derivative, in 1962.[1][2][3][4] Although technically a naphthyridine, nalidixic acid is widely considered the progenitor of all quinolone antibiotics.[2][5] Introduced clinically in 1967, nalidixic acid was primarily effective against Gram-negative bacteria and was used for the treatment of urinary tract infections.[2][5][6]
Early Synthetic Methodologies
The foundational chemistry for creating the quinoline-4-carboxylic acid scaffold predates its discovery as an antibacterial agent. The quinoline ring system itself was first isolated from coal tar in the 1830s.[7] Key classical reactions that enabled the synthesis and exploration of this chemical space include:
-
Pfitzinger Reaction: This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[7]
-
Doebner Reaction: An alternative route, the Doebner reaction, synthesizes quinoline-4-carboxylic acid derivatives from the reaction of an aniline, an aldehyde, and pyruvic acid.[7]
These and other named reactions, such as the Gould-Jacobs reaction and the Conrad-Limpach synthesis, provided the chemical tools necessary to explore the structure-activity relationships of this new class of antibacterials.[8]
The Evolution to Fluoroquinolones: A Leap in Potency and Spectrum
While nalidixic acid and other first-generation quinolones like pipemidic acid and oxolinic acid were clinically useful, they were limited by a narrow spectrum of activity and the rapid development of bacterial resistance.[2][3] A significant breakthrough occurred in the 1970s and 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring.[3][4][9][10] This modification led to the development of the fluoroquinolones, a new generation of drugs with dramatically enhanced potency and a broader spectrum of activity.
The addition of the C-6 fluorine atom, a key feature of nearly all modern quinolones, was found to improve both the binding to the DNA gyrase complex and cell penetration.[11] Norfloxacin, introduced in 1986, and ciprofloxacin, introduced in 1987, were among the first fluoroquinolones and demonstrated substantially greater potency against Gram-negative bacteria.[12] Subsequent generations of fluoroquinolones, such as levofloxacin, moxifloxacin, and gatifloxacin, further expanded the antibacterial spectrum to include improved activity against Gram-positive bacteria, including Streptococcus pneumoniae, as well as atypical pathogens like Mycoplasma pneumoniae and Chlamydia pneumoniae.[10][12]
Generations of Quinolones
The development of quinolones can be categorized into distinct generations based on their antibacterial spectrum and chemical modifications.
| Generation | Key Examples | Primary Spectrum of Activity | Key Structural Features |
| First | Nalidixic acid, Pipemidic acid, Oxolinic acid | Primarily Gram-negative bacteria, mainly for UTIs.[2] | Basic quinolone or naphthyridine ring. |
| Second | Ciprofloxacin, Norfloxacin, Ofloxacin | Expanded Gram-negative activity, some Gram-positive and atypical coverage.[2] | Fluorine atom at C-6. |
| Third | Levofloxacin, Sparfloxacin | Enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[13] | Various substitutions at N-1 and C-7. |
| Fourth | Moxifloxacin, Gatifloxacin, Trovafloxacin | Broad-spectrum activity including Gram-positive, Gram-negative, and anaerobic bacteria.[10] | Bulky substituents at C-7 and modifications at C-8. |
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[12][14][] These enzymes are crucial for managing the topology of bacterial DNA during replication, transcription, and repair.[3]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for relieving the torsional stress that occurs during DNA replication and transcription.[14]
-
Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA chromosomes following replication.[]
Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[16][17] This leads to the accumulation of double-strand DNA breaks, which blocks DNA replication and ultimately triggers cell death.[12][16]
Interestingly, the primary target of quinolones can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more susceptible enzyme.[12][16] Newer fluoroquinolones often exhibit potent activity against both enzymes, which may contribute to a lower frequency of resistance development.[16]
Caption: Quinolone Mechanism of Action.
Structure-Activity Relationships (SAR): The Key to Optimization
The development of increasingly potent and broad-spectrum quinolones has been driven by a deep understanding of the relationship between their chemical structure and biological activity.[18] Over 10,000 analogues have been synthesized, providing a wealth of data on how modifications at different positions of the quinolone ring affect their antibacterial properties.[9]
Core Structural Requirements
The fundamental quinolone scaffold, specifically the 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety, is essential for antibacterial activity.[11] The 3-carboxylic acid and the 4-carbonyl groups are believed to be the primary sites for binding to DNA gyrase.[19] Modifications to these positions generally result in a significant loss of activity.[14][19]
Key Substituent Positions
Systematic modifications at several key positions on the quinolone ring have been instrumental in optimizing the pharmacological properties of these drugs:
-
N-1 Position: Substitution at this position is crucial for antibacterial activity.[18] A cyclopropyl group, as seen in ciprofloxacin, confers significant activity against Gram-negative bacteria.[9][14] Other substituents, such as ethyl or difluorophenyl groups, can also be effective.
-
C-6 Position: The introduction of a fluorine atom at this position was a pivotal moment in quinolone development, dramatically increasing antibacterial potency.[11]
-
C-7 Position: Modifications at this position significantly influence the antibacterial spectrum and potency. Piperazine and its derivatives, for example, improve activity against Gram-negative bacteria, while other substituents can enhance activity against Gram-positive bacteria and anaerobes.[9] The C-7 substituent is also critical for potent antimicrobial activity and can impede the efficiency of efflux pumps, a common mechanism of bacterial resistance.[14]
-
C-8 Position: Substituents at this position can affect the planar configuration of the molecule.[14] A halogen substituent can shift the primary target to DNA gyrase, while other modifications can reduce the likelihood of resistance emergence.[14]
Caption: Key Structure-Activity Relationships of Quinolones.
Conclusion
The discovery and development of quinolone carboxylic acids is a testament to the power of serendipity, medicinal chemistry, and a systematic approach to understanding structure-activity relationships. From a chance discovery in the synthesis of antimalarials, this class of drugs has evolved into a diverse and potent arsenal against a wide range of bacterial pathogens. The journey from nalidixic acid to the modern fluoroquinolones illustrates a remarkable progression in drug design, leading to improved potency, a broader spectrum of activity, and enhanced pharmacokinetic profiles. As bacterial resistance continues to be a global challenge, the foundational knowledge gained from the history of quinolone development will undoubtedly continue to guide the search for the next generation of antimicrobial agents.
References
-
Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20. [Link]
-
Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]
-
Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063-1065. [Link]
-
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships of the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]
-
Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial agents and chemotherapy, 33(2), 131-135. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link]
-
Hooper, D. C., & Jacoby, G. A. (2015). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 5(9), a025320. [Link]
-
Wikipedia. (2024). Quinolone antibiotic. [Link]
-
Microbiology Society. (n.d.). Quinolones: structure-activity relationships and future predictions. [Link]
-
Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S180-S186. [Link]
-
Andriole, V. T. (1989). Structure-activity relationship of quinolones. Clinical investigative medicine. Medecine clinique et experimentale, 12(1), 7-9. [Link]
-
Infection Update. (2020). Quinolones: Historical development and use. [Link]
-
Chu, D. T., Fernandes, P. B., Claiborne, A. K., Shen, L., & Pernet, A. G. (1988). Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. Drugs under experimental and clinical research, 14(6), 379-383. [Link]
-
ResearchGate. (n.d.). The history of quinolones. [Link]
-
Wikipedia. (2024). Nalidixic acid. [Link]
-
ResearchGate. (n.d.). Fluoroquinolones: Mechanism of action, classification, and development of resistance. [Link]
-
Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(12), 4874-4882. [Link]
-
Al-Trawneh, S. A. (2019). Quinolone antibiotics. Saudi Pharmaceutical Journal, 27(7), 1045-1051. [Link]
-
Khan, I., et al. (2021). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 26(16), 4995. [Link]
-
Wikipedia. (2024). Quinoline. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nalidixic acid - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quinoline - Wikipedia [en.wikipedia.org]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. Quinolones: Historical development and use | Infection Update [infectweb.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Data of Methyl 6-hydroxyquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-hydroxyquinoline-2-carboxylate is a quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] Quinoline and its derivatives exhibit a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[2] The specific functionalization of the quinoline core, such as the presence of a hydroxyl group at the 6-position and a methyl carboxylate at the 2-position, can significantly influence its physicochemical properties and biological activity. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its interactions in biological systems. This guide provides an in-depth analysis of the spectroscopic data of this compound, grounded in established analytical techniques.
Molecular Structure
The structural integrity of this compound is the foundation of its spectroscopic signature. Understanding the arrangement of atoms and functional groups is key to interpreting the spectral data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3] For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate data interpretation.
-
Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[4][5] The choice of solvent is critical as it must dissolve the analyte without contributing interfering signals.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[6]
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using standard parameters. The spectral width should encompass the expected chemical shift range for aromatic and ester protons.
-
¹³C NMR Acquisition : Obtain the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans may be required to achieve an adequate signal-to-noise ratio.[7]
¹H NMR Spectral Data
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.80 | s | 1H | -OH |
| ~8.40 | d | 1H | H-4 |
| ~8.00 | d | 1H | H-8 |
| ~7.85 | d | 1H | H-5 |
| ~7.50 | dd | 1H | H-7 |
| ~7.30 | d | 1H | H-3 |
| ~3.90 | s | 3H | -OCH₃ |
Note: Predicted chemical shifts based on related quinoline structures. Actual values may vary slightly.[8][9]
Interpretation: The downfield signals are characteristic of aromatic protons in the quinoline ring system. The singlet at approximately 9.80 ppm is indicative of the phenolic hydroxyl proton. The singlet at around 3.90 ppm corresponds to the three protons of the methyl ester group. The splitting patterns (d = doublet, dd = doublet of doublets) provide information about the adjacent protons, confirming the substitution pattern.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O (ester) |
| ~155.0 | C-6 (attached to -OH) |
| ~148.0 | C-2 (attached to ester) |
| ~145.0 | C-8a |
| ~138.0 | C-4 |
| ~130.0 | C-8 |
| ~125.0 | C-4a |
| ~122.0 | C-5 |
| ~120.0 | C-7 |
| ~118.0 | C-3 |
| ~52.0 | -OCH₃ |
Note: Predicted chemical shifts based on known values for quinoline derivatives and general substituent effects.[10][11]
Interpretation: The carbonyl carbon of the ester group appears at the most downfield position (~165.0 ppm). The carbon bearing the hydroxyl group (C-6) is also significantly deshielded. The remaining aromatic carbons appear in the typical range of 118-148 ppm. The methyl carbon of the ester group is observed in the upfield region at approximately 52.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12][13]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[14] Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid is placed directly on the crystal.[13]
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.[15]
-
Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and then automatically subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[12]
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (phenolic) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch (-OCH₃) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1620, 1580, 1500 | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Medium | C-O stretch (phenol) |
Note: Characteristic absorption frequencies for the functional groups present.[16][17]
Interpretation: The broad absorption band around 3400 cm⁻¹ is a clear indication of the hydroxyl group. The strong, sharp peak at approximately 1720 cm⁻¹ is characteristic of the carbonyl stretch of the ester functional group. The absorptions in the 1620-1500 cm⁻¹ region are typical for the stretching vibrations of the quinoline aromatic system. The strong band around 1250 cm⁻¹ is attributed to the C-O stretching of the ester.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[18] It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[19] Further dilution may be necessary depending on the ionization technique.
-
Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
-
Data Acquisition : The sample is introduced into the ion source, where molecules are ionized. The resulting ions are then separated by the mass analyzer according to their mass-to-charge ratio (m/z) and detected.
Mass Spectral Data
| m/z | Interpretation |
| 203 | [M]⁺, Molecular ion |
| 172 | [M - OCH₃]⁺, Loss of a methoxy radical |
| 144 | [M - COOCH₃]⁺, Loss of the carbomethoxy group |
| 116 | Further fragmentation of the quinoline ring |
Note: The molecular formula is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol .[20] Fragmentation patterns are predicted based on common fragmentation pathways for similar structures.
Interpretation: The molecular ion peak [M]⁺ at m/z 203 confirms the molecular weight of the compound. The fragmentation pattern provides further structural evidence. The loss of a methoxy radical (m/z 31) to give a peak at m/z 172 is a common fragmentation for methyl esters. The loss of the entire carbomethoxy group (m/z 59) resulting in a peak at m/z 144 is also a characteristic fragmentation.
Caption: Simplified Mass Spectrometry Fragmentation Pathway.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule.[2][21] It is particularly useful for conjugated systems like the quinoline ring.
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.[1]
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition : A baseline spectrum is recorded with the cuvette filled with the solvent. The sample solution is then placed in the sample beam, and the absorption spectrum is recorded over a range of wavelengths (typically 200-400 nm).
UV-Visible Spectral Data
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~240 | High | π → π |
| ~280 | Medium | π → π |
| ~330 | Low | n → π* |
Note: Approximate absorption maxima based on the quinoline chromophore and the presence of auxochromic groups (-OH, -COOCH₃).[22][23]
Interpretation: The spectrum is expected to show multiple absorption bands characteristic of the extended π-system of the quinoline ring. The high-energy π → π* transitions are typically observed at shorter wavelengths, while the lower-energy n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, appears at a longer wavelength. The position and intensity of these bands can be influenced by solvent polarity.
Conclusion
The comprehensive spectroscopic analysis of this compound, encompassing NMR, IR, Mass Spectrometry, and UV-Vis techniques, provides a detailed and validated structural characterization. This in-depth guide serves as a crucial resource for researchers, enabling confident identification, quality control, and further investigation into the chemical and biological properties of this important quinoline derivative. The presented protocols and data interpretations are grounded in established scientific principles, ensuring technical accuracy and reliability for professionals in drug discovery and development.
References
-
The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
MDPI. (n.d.). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved from [Link]
-
ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]
-
University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Infrared Spectroscopy (IR) - Experimental Design. Retrieved from [Link]
-
University of California, Davis. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]
-
Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
-
WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility. Retrieved from [Link]
-
Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]
-
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methyl quinoline-2-carboxylate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mass Spectrometry Coupled Experiments and Protein Structure Modeling Methods. Retrieved from [Link]
-
YouTube. (2017). How to Prepare and Run a NMR Sample. Retrieved from [Link]
-
ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]
-
Trinh Thi Huan. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Retrieved from [Link]
-
The Human Metabolome Database. (2012). Showing metabocard for Methyl 2,6-dihydroxy-4-quinolinecarboxylate (HMDB0039387). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methyl 8-Hydroxyquinoline-2-Carboxylate. PubChem. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Methylquinoline-6-carboxylic acid. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical UV spectra of the different compound types. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. Retrieved from [Link]
-
Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]
-
PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 6-Hydroxyquinoline. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl 2‐methylquinoline‐4‐carboxylate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Experimental Design [web.mit.edu]
- 13. amherst.edu [amherst.edu]
- 14. webassign.net [webassign.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 20. This compound CAS#: 429687-75-2 [m.chemicalbook.com]
- 21. mdpi.com [mdpi.com]
- 22. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Quinoline Scaffold: A Versatile Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide on the Therapeutic Applications of Quinoline Compounds
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The quinoline ring system, a fused bicyclic heterocycle of benzene and pyridine, stands as a cornerstone in medicinal chemistry.[1][2] First isolated from coal tar in 1834, its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs.[3][4] This guide provides a comprehensive technical overview of the therapeutic applications of quinoline compounds, delving into their mechanisms of action, key experimental evaluation protocols, and future perspectives for researchers, scientists, and drug development professionals.
Antimalarial Applications: The Historical Bedrock of Quinoline Chemotherapy
Quinoline-based compounds have been pivotal in the fight against malaria for centuries, starting with the natural alkaloid quinine.[5] Their primary mechanism of action targets the unique biochemistry of the Plasmodium parasite within infected erythrocytes.[6][7][8]
Mechanism of Action: Inhibition of Hemozoin Biocrystallization
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme.[7] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[6][9] Quinoline antimalarials, such as chloroquine and quinine, are weak bases that accumulate in the acidic food vacuole of the parasite.[6][10] Here, they are thought to cap the growing faces of hemozoin crystals, preventing further polymerization and leading to a buildup of toxic heme that ultimately kills the parasite.[11]
Diagram: Mechanism of Action of Quinoline Antimalarials
Caption: Quinoline antimalarials inhibit hemozoin formation, leading to parasite death.
Experimental Protocol: In Vitro Hemozoin Inhibition Assay
This colorimetric assay quantifies the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).
Materials:
-
Hematin solution (1 mM in 0.2 M NaOH)
-
Test compounds at various concentrations
-
Glacial acetic acid
-
Distilled water (negative control)
-
Chloroquine diphosphate (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 50 µL of the test compound at various concentrations. Include wells for negative (distilled water) and positive (chloroquine) controls.
-
Add 100 µL of 1 mM hematin solution to each well.
-
Initiate the polymerization reaction by adding 50 µL of glacial acetic acid to each well.
-
Incubate the plate at 37°C for 24 hours.
-
After incubation, centrifuge the plate and discard the supernatant.
-
Wash the resulting pellet with DMSO to remove unreacted heme.
-
Dissolve the final pellet in 0.1 M NaOH.
-
Read the optical density at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to the negative control.[1]
Tabulated Data: Antiplasmodial Activity of Quinoline Derivatives
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
| Chloroquine | 3D7 (sensitive) | 0.01 - 0.03 | [12] |
| Chloroquine | Dd2 (resistant) | 0.1 - 0.3 | [12] |
| Quinine | 3D7 (sensitive) | 0.05 - 0.2 | [6] |
| Mefloquine | 3D7 (sensitive) | 0.01 - 0.04 | [6] |
| Tafenoquine | - | - | [7] |
Anticancer Applications: Targeting the Hallmarks of Cancer
The quinoline scaffold is a prominent feature in a number of approved and investigational anticancer agents.[12][13] These compounds exert their effects through diverse mechanisms, including inhibition of topoisomerases, protein kinases, and tubulin polymerization.[12][13][14]
Mechanisms of Action
-
Topoisomerase Inhibition: Compounds like camptothecin and its derivatives stabilize the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and apoptosis.[12][14]
-
Kinase Inhibition: Many quinoline-based drugs, such as bosutinib and cabozantinib, are potent inhibitors of tyrosine kinases that are crucial for cancer cell signaling, proliferation, and angiogenesis.[3][15]
-
Tubulin Polymerization Inhibition: Some quinoline derivatives interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.[14]
Diagram: Anticancer Mechanisms of Quinoline Derivatives
Caption: Quinoline compounds target key pathways in cancer cells.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of a compound.[9][14]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Test quinoline compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the quinoline compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9]
Tabulated Data: Cytotoxic Activity of Quinoline Derivatives against Cancer Cell Lines
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (Gastric) | 1.38 | [10][17] |
| HCT-116 (Colon) | 5.34 | [10][17] | ||
| MCF-7 (Breast) | 5.21 | [10][17] | ||
| 2-Arylquinolines | Quinoline 13 | HeLa (Cervical) | 8.3 | [17] |
| Quinoline Hydrazide | Compound 18 | SH-SY5Y (Neuroblastoma) | - | [11] |
Antibacterial and Antiviral Applications: A Broad Spectrum of Activity
Quinolone Antibiotics
A major class of synthetic antibacterial agents, the fluoroquinolones, are based on the 4-quinolone core.[18][19] They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[19]
Mechanism of Action: Quinolones inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[18] This interference leads to breaks in the bacterial chromosome and ultimately cell death.[18]
Antiviral Quinolines
Quinoline derivatives have also demonstrated promising activity against a range of viruses, including HIV, Zika virus, and coronaviruses.[17] For instance, some quinoline compounds have been identified as inhibitors of the SARS-CoV-2 papain-like protease (PLpro).[20]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the in vitro efficacy of an antiviral compound.[21]
Materials:
-
Susceptible host cell line
-
Virus stock
-
Test quinoline compound
-
Culture medium
-
Overlay medium (containing agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Infect the cell monolayers with a known dilution of the virus in the presence of varying concentrations of the test compound.
-
After an adsorption period, remove the virus/compound inoculum and add an overlay medium to restrict virus spread to adjacent cells.
-
Incubate the plates until visible plaques (zones of cell death) are formed.
-
Fix and stain the cells with crystal violet to visualize and count the plaques.
-
The antiviral activity is determined by the reduction in the number of plaques compared to the untreated virus control.[21]
Tabulated Data: Minimum Inhibitory Concentrations (MIC) of Quinolone Antibiotics
| Quinolone | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Reference |
| Ciprofloxacin | ≤0.25 | ≤1 | ≤1 | [18] |
| Levofloxacin | ≤0.5 | ≤2 | ≤2 | [18] |
| Moxifloxacin | ≤0.25 | ≤0.5 | 4 | [18] |
Neuroprotective Applications: A New Frontier for Quinolines
Emerging research has highlighted the potential of quinoline derivatives as neuroprotective agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[22][23]
Mechanisms of Action
The neuroprotective effects of quinoline compounds are often multi-faceted and can include:
-
Antioxidant activity: Scavenging reactive oxygen species that contribute to neuronal damage.[22]
-
Chelation of metal ions: Binding to metal ions like copper and iron that can promote oxidative stress and protein aggregation.[22]
-
Inhibition of key enzymes: Modulating the activity of enzymes such as acetylcholinesterase and monoamine oxidase B, which are implicated in the pathophysiology of neurodegenerative diseases.[24]
Diagram: Neuroprotective Workflow
Caption: A typical workflow for assessing the neuroprotective effects of quinoline compounds.
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol assesses the ability of a compound to protect neuronal cells from an oxidative insult.
Materials:
-
Neuronal cell line (e.g., HT-22)
-
Cell culture medium
-
Test quinoline compound
-
Hydrogen peroxide (H2O2) to induce oxidative stress
-
MTT assay reagents
Procedure:
-
Seed neuronal cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the quinoline compound for a defined period.
-
Induce oxidative stress by adding a toxic concentration of H2O2 to the wells (excluding the control group).
-
Co-incubate the cells with the compound and H2O2 for an appropriate duration.
-
Assess cell viability using the MTT assay as described in section 2.2.
-
An increase in cell viability in the compound-treated groups compared to the H2O2-only group indicates a neuroprotective effect.[22]
Conclusion and Future Perspectives
The quinoline scaffold has proven to be an exceptionally versatile and privileged structure in medicinal chemistry, yielding a diverse array of therapeutic agents.[1][2][25] From its historical roots in antimalarial therapy to its current prominence in oncology and emerging roles in neurology and virology, the therapeutic potential of quinoline compounds continues to expand. Future research will likely focus on the development of novel quinoline derivatives with improved selectivity, reduced toxicity, and the ability to overcome drug resistance. The application of modern drug design strategies, such as structure-based design and combinatorial chemistry, will undoubtedly lead to the discovery of the next generation of quinoline-based therapeutics.
References
-
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 28(11), 1673–1680. [Link]
-
Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]
-
Malaria Parasite Metabolic Pathways. Mechanism of action of quinoline drugs. [Link]
-
Kaur, M., & Singh, M. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Current Bioactive Compounds, 13(3), 176-193. [Link]
-
Patel, A. D., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]
-
Hussain, A., et al. (2021). Quinolone antibiotics: recent advances in synthesis, mechanism of action and resistance. RSC advances, 11(65), 41046-41071. [Link]
-
Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC advances, 12(30), 19263-19293. [Link]
-
Asati, V., & Sharma, S. (2021). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Current Organic Synthesis, 18(5), 454-476. [Link]
-
Drugs.com. (n.d.). List of Antimalarial quinolines. [Link]
-
News-Medical.Net. (2025). New quinoline-based antiviral shows strong promise against SARS-CoV-2. [Link]
-
Santos, M. A., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. ACS Chemical Neuroscience, 13(10), 1481-1495. [Link]
-
Pharmacy 180. (n.d.). Quinolone Antibacterials. [Link]
-
Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36(16), 2537-2552. [Link]
-
Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203–235. [Link]
-
Ginsburg, H., et al. (1991). Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole. Life sciences, 49(17), 1213–1219. [Link]
-
Wikipedia. (n.d.). Quinolone antibiotic. [Link]
-
Sharma, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorganic chemistry, 109, 104732. [Link]
-
Slideshare. (n.d.). Quinolones. [Link]
-
Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19263-19293. [Link]
-
Wikipedia. (n.d.). Quinine. [Link]
-
Wikipedia. (n.d.). Quinoline. [Link]
-
Hernández-Ayala, L. F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants (Basel, Switzerland), 12(10), 1853. [Link]
-
Slideshare. (n.d.). Quinolines- Antimalarial drugs.pptx. [Link]
-
Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences of the United States of America, 116(46), 22946–22952. [Link]
-
Chen, Y. L., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International journal of molecular sciences, 22(16), 8758. [Link]
-
ResearchGate. (2025). An Extensive Review on Biological Interest of Quinoline and Its Analogues. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. [Link]
-
Kumar, S., et al. (2016). Therapeutic significance of quinolines: a patent review (2013-2015). Expert opinion on therapeutic patents, 26(8), 913–926. [Link]
-
Li, Y., et al. (2021). Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. Bioorganic & medicinal chemistry, 36, 116091. [Link]
-
ResearchGate. (2025). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. [Link]
-
ResearchGate. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]
-
ResearchGate. (2023). (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]
-
Musso, L., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules (Basel, Switzerland), 26(16), 4939. [Link]
-
ResearchGate. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. [Link]
-
Wikipedia. (n.d.). Quinine. [Link]
-
Sharma, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC advances, 15(38), 26183-26201. [Link]
-
ResearchGate. (n.d.). Examples of clinically used quinoline derivatives. [Link]
-
ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. Quinine - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 23. In vitro kinase assay [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. apec.org [apec.org]
An In-Depth Technical Guide to Methyl 6-hydroxyquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 6-hydroxyquinoline-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the molecular and physical properties of the compound, outlines a robust, two-step synthetic pathway from commercially available precursors, and discusses its potential applications based on the well-established biological activities of the hydroxyquinoline scaffold. While specific experimental data for this precise ester is not widely published, this guide synthesizes information from closely related analogues to provide researchers with a reliable framework for its synthesis, characterization, and further investigation.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone "privileged scaffold" in medicinal chemistry. Its rigid structure and opportunities for diverse functionalization have made it a central component in a wide array of therapeutic agents. Derivatives of quinoline exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. The introduction of a hydroxyl group, as seen in hydroxyquinolines, often enhances biological activity, in part due to its ability to chelate metal ions, a critical function for many enzymes. This guide focuses on a specific derivative, this compound, providing the foundational knowledge necessary for its synthesis and exploration in research and development settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| CAS Number | 429687-75-2 | [1] |
| Appearance | Expected to be a yellow solid | Inferred from analogues |
| Storage Conditions | Store at 2-8°C, sealed and dry | [1] |
Synthesis and Mechanism
The synthesis of this compound can be efficiently achieved via a two-step process: (1) Demethylation of a methoxy-substituted precursor to yield the key intermediate, 6-hydroxyquinoline-2-carboxylic acid, followed by (2) Fischer esterification to yield the final methyl ester.
Step 1: Synthesis of 6-hydroxyquinoline-2-carboxylic acid
The immediate precursor acid is synthesized by the demethylation of 6-methoxy-2-quinolinecarboxylic acid. The use of a strong acid like hydrobromic acid is effective for the cleavage of the aryl methyl ether.
Reaction:
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend 6-methoxy-2-quinolinecarboxylic acid (1 equivalent) in 48% aqueous hydrobromic acid.
-
Heat the mixture to reflux and maintain for 24 hours.
-
After cooling to room temperature, a solid precipitate will form. Collect the solid by filtration.
-
Dissolve the collected solid in hot water (approx. 90°C) and adjust the pH to 8-9 using concentrated ammonium hydroxide.
-
Allow the solution to cool to room temperature, then adjust the pH to 4-5 with acetic acid.
-
The product, 6-hydroxyquinoline-2-carboxylic acid, will precipitate. Collect the solid by filtration and wash thoroughly with water.
-
Dry the product under vacuum. The expected melting point is around 260-261°C (with decomposition).[2]
Mechanism of Demethylation: The mechanism involves the protonation of the ether oxygen by the strong acid, making the methyl group susceptible to nucleophilic attack by the bromide ion in an Sₙ2 reaction.
Caption: Mechanism of Aryl Methyl Ether Cleavage.
Step 2: Fischer Esterification to this compound
The conversion of the carboxylic acid to its methyl ester is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.
Reaction:
Experimental Protocol:
-
Suspend 6-hydroxyquinoline-2-carboxylic acid (1 equivalent) in an excess of anhydrous methanol, which acts as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Mechanism of Fischer Esterification: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.
Characterization and Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl ester protons, and a broad singlet for the phenolic hydroxyl proton. The chemical shifts (δ) in a solvent like DMSO-d₆ would likely be:
-
~3.9 ppm (singlet, 3H): -OCH₃ protons of the methyl ester.
-
~7.0-8.5 ppm (multiplets, 5H): Aromatic protons on the quinoline core. The exact splitting patterns would depend on the coupling constants between adjacent protons.
-
~9.5-10.5 ppm (broad singlet, 1H): Phenolic -OH proton. This signal is exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for the methyl ester carbon, the carbonyl carbon, and the nine distinct aromatic carbons of the quinoline ring. Expected chemical shifts (δ) would be:
-
~52 ppm: -OCH₃ carbon.
-
~105-160 ppm: Aromatic and heteroaromatic carbons. The carbon attached to the hydroxyl group (C6) would be significantly deshielded.
-
~165 ppm: Carbonyl carbon of the ester.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by several key absorption bands:
-
~3300-3500 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~1700-1725 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.[3]
-
~1500-1600 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.
-
~1200-1300 cm⁻¹: C-O stretching of the ester and phenol.
Mass Spectrometry (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 203. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Potential Applications and Biological Activity
While specific biological studies on this compound are limited, the broader class of hydroxyquinoline derivatives is known for a wide range of pharmacological activities. This suggests that the title compound is a promising candidate for screening in various biological assays.
Antimicrobial and Antifungal Activity
Hydroxyquinolines are well-documented antimicrobial agents.[4] Their mechanism of action is often attributed to their ability to chelate essential metal ions, thereby disrupting bacterial or fungal enzyme function. For instance, nitroxoline, a hydroxyquinoline derivative, shows potent broad-spectrum antibacterial activity. It is plausible that this compound could exhibit similar properties.
Anticancer and Cytotoxic Potential
Many quinoline derivatives have been investigated as anticancer agents.[5][6][7] Studies have shown that certain hydroxyquinoline derivatives can induce cytotoxicity in various cancer cell lines, including leukemia and colon adenocarcinoma cell lines.[6][7] The planar quinoline ring can intercalate with DNA, and the molecule can inhibit key enzymes involved in cell proliferation. Therefore, evaluating the cytotoxic effects of this compound against a panel of cancer cell lines is a logical next step.[2][5]
Enzyme Inhibition
The quinoline scaffold is present in many enzyme inhibitors. For example, quinoline-based compounds have been developed as inhibitors of kinases, proteases, and topoisomerases. The specific substitution pattern of this compound makes it an interesting candidate for screening against various enzymatic targets.
Caption: Potential Research Pathways for the Target Compound.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not available. However, based on the data for related compounds like 6-hydroxyquinoline, appropriate safety precautions must be taken.
-
Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A NIOSH/MSHA approved respirator is recommended if dust is generated.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a synthetically accessible compound with significant potential for applications in drug discovery and materials science. This guide provides a detailed, scientifically grounded framework for its synthesis and characterization. Although specific experimental data for this molecule is sparse, the known activities of the hydroxyquinoline class strongly suggest that it is a valuable target for further investigation. Researchers are encouraged to use the protocols and predictive data herein as a starting point for exploring the chemical and biological properties of this promising heterocyclic compound.
References
-
PrepChem.com. Synthesis of 6-Hydroxy-2-quinolinecarboxylic Acid. Available from: [Link]
- Yenigun, V. B., Güler, E. M., Koçyiğit, A., & Cakmak, O. (2025). Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents.
- Molecular Iodine-Mediated Formal [2+1+1+1] Cycloaddition Access to Pyrrolo[2,1-a]isoquinolins with DMSO as Methylene Source - Supporting Inform
-
PubChem. Methyl quinoline-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
- Beck, A.
- Csomor, E., et al. (2023). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
-
ResearchGate. Carboxylate bands [cm −1 ] in the IR spectra of 1-11. Available from: [Link]
- D'Cruz, O. J., & Uckun, F. M. (2001). Synthesis and Cytotoxicity Evaluation of Some 8-Hydroxyquinoline Derivatives. Journal of Pharmacy and Pharmacology, 53(10), 1437-1445.
- MDPI.
-
PubChem. 6-Hydroxyquinoline. National Center for Biotechnology Information. Available from: [Link]
- Al-Ostoot, F. H., et al. (2021).
- Koval, O., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 26(16), 4983.
- Al-Mulla, A. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(8), 1380.
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
Sources
- 1. This compound CAS#: 429687-75-2 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - Repository of the Academy's Library [real.mtak.hu]
- 7. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to the Synthesis of Methyl 6-hydroxyquinoline-2-carboxylate: Precursor Selection and Strategic Pathways
Abstract
Methyl 6-hydroxyquinoline-2-carboxylate is a valued scaffold in medicinal chemistry and drug development, necessitating robust and well-understood synthetic routes. This technical guide provides an in-depth analysis of the key precursors and strategic pathways for its synthesis. We will explore two primary, field-proven routes: the direct synthesis of the quinoline core via the Friedländer annulation, and a strategic modification involving a methoxy-protected intermediate. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical rationale to empower effective and efficient synthesis.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The specific functionalization of the quinoline core is critical to its pharmacological profile. This compound, with its hydroxyl and carboxylate moieties, presents a versatile platform for further derivatization and the development of novel drug candidates. The judicious selection of precursors is paramount to achieving an efficient and scalable synthesis of this target molecule.
Strategic Overview: Two Primary Synthetic Pathways
The synthesis of this compound can be approached through two principal strategies, each with its own set of advantages and considerations regarding precursor availability and reaction conditions.
-
Strategy A: The Friedländer Synthesis and Subsequent Demethylation. This is a highly convergent approach where the quinoline ring is constructed from key acyclic precursors.
-
Strategy B: A Modified Friedländer Approach with Late-Stage Demethylation. This pathway prioritizes the synthesis of a stable, methoxy-protected intermediate, which is then demethylated in the final step.
The choice between these strategies will often depend on the availability of starting materials and the desired scale of the synthesis.
The Friedländer Synthesis: A Cornerstone of Quinoline Chemistry
The Friedländer synthesis is a powerful and versatile method for the construction of quinoline rings. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a pyruvate.[1][2][3][4] This reaction can be catalyzed by either acid or base.[1][2]
Precursors for the Friedländer Synthesis of the 6-Methoxyquinoline Core
For the synthesis of our target molecule, the key precursors for the Friedländer annulation are:
-
2-Amino-5-methoxybenzaldehyde: This precursor provides the benzene ring portion of the quinoline and the methoxy group at the desired 6-position. Its synthesis is well-documented, often starting from 5-methoxy-2-nitrobenzaldehyde through reduction.[5]
-
Sodium Pyruvate (or Pyruvic Acid): This three-carbon component provides the atoms necessary to form the pyridine ring and the carboxylate group at the 2-position.
Visualizing the Friedländer Synthesis
Sources
Reactivity and Stability of Hydroxyquinoline Esters: A Mechanistic and Methodological Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyquinoline esters represent a pivotal class of compounds, particularly valued in medicinal chemistry and drug development for their role as prodrugs and modifiable bioactive agents.[1][2] The core of their functionality lies in the delicate balance between the stability of the ester linkage and its controlled reactivity to release the parent 8-hydroxyquinoline (8-HQ) scaffold. This guide provides a comprehensive exploration of the chemical reactivity, degradation pathways, and stability profiles of hydroxyquinoline esters. We will delve into the mechanistic underpinnings of their hydrolysis and rearrangement reactions, analyze the critical environmental factors that govern their stability, and present robust, field-proven protocols for their systematic evaluation. This document is intended to serve as a vital resource for scientists engaged in the design, synthesis, and characterization of these promising molecules.
The Strategic Importance of 8-Hydroxyquinoline and its Esters
8-Hydroxyquinoline (8-HQ) is a versatile heterocyclic compound composed of a pyridine ring fused to a phenol.[3][4] Its defining characteristic is the proximity of the C8-hydroxyl group to the ring nitrogen, which makes it an exceptional bidentate chelating agent for a wide array of metal ions.[5][6][7] This metal-binding capability is the source of 8-HQ's diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties.[3][4][6][7]
However, the free phenolic hydroxyl group can present challenges in drug development, such as poor solubility, rapid metabolism, or indiscriminate activity. Esterification of this hydroxyl group is a common and effective prodrug strategy.[2][8] By converting the phenol to an ester, researchers can:
-
Mask the chelating functionality , preventing uncontrolled metal binding until the ester is cleaved.[2]
-
Improve pharmacokinetic parameters , such as lipophilicity, to enhance membrane permeability.
-
Achieve targeted drug release , by designing esters that are susceptible to cleavage by specific enzymes (esterases) that are overexpressed in target tissues, like tumors.[1]
The efficacy of such a strategy is entirely dependent on the ester's stability during storage and administration, and its predictable reactivity at the site of action.
Core Reactivity Pathways
The chemical behavior of a hydroxyquinoline ester is dominated by the ester functional group, but is also influenced by the aromatic quinoline ring system.
Hydrolysis: The Primary Activation Pathway
The most critical reaction for hydroxyquinoline ester prodrugs is hydrolysis, which cleaves the ester bond to release the active 8-HQ and a carboxylic acid. This reaction can be catalyzed by acid, base, or enzymes.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the carboxylate and the 8-hydroxyquinolinate anion.
-
Enzymatic Hydrolysis: In biological systems, esterases catalyze this reaction with high efficiency and specificity, making it an ideal mechanism for targeted drug release.[1]
The Fries Rearrangement
A characteristic reaction of phenolic esters, including 8-acetoxyquinoline, is the Fries rearrangement.[5][9] When heated with a Lewis acid catalyst (e.g., AlCl₃), the acyl group migrates from the ester oxygen to an ortho or para position on the carbocyclic ring, forming an acetyl derivative of 8-HQ.[4][5] While not typically a degradation pathway under physiological conditions, it is a significant synthetic consideration.
Reactions of the Quinoline Nucleus
The quinoline ring itself can undergo reactions, primarily electrophilic aromatic substitution. These reactions are less common under typical storage or physiological conditions but can occur during synthesis or forced degradation studies. The presence of the electron-donating ester group can influence the position of substitution.[3]
Critical Factors Governing Stability
The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[10] For hydroxyquinoline esters, the primary concern is chemical stability, specifically the integrity of the ester bond. Key factors include:
-
pH: The rate of hydrolysis is highly pH-dependent.[11][12] Degradation is often accelerated in both strongly acidic and basic conditions.[11] Most drug compounds are optimally stable in the pH range of 4-8.[12] Establishing a pH-rate profile is essential for developing stable liquid formulations.
-
Temperature: Temperature has a profound effect on chemical degradation rates.[10][11] According to the Arrhenius equation, reaction rates, including hydrolysis and oxidation, increase exponentially with temperature.[10][12] This is the principle behind accelerated stability testing.
-
Light (Photostability): Many quinoline compounds are photosensitive, degrading upon exposure to UV or visible light.[11] This photodegradation can lead to discoloration (yellowing or browning) and the formation of various byproducts, compromising the compound's integrity.[11][13]
-
Oxidation: The quinoline ring and other functionalities can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or light.[10][11]
-
Moisture: As a reactant in hydrolysis, the presence of water is a critical factor, particularly for solid-state stability.[10][14] Liquid dosage forms are inherently more susceptible to hydrolysis than solid forms.[14]
Experimental Workflow: Forced Degradation Studies
Forced degradation (or stress testing) is a cornerstone of stability assessment. It involves subjecting the compound to conditions more severe than accelerated testing to identify likely degradation products and establish the intrinsic stability of the molecule. This data is crucial for developing stability-indicating analytical methods.
Objective
To intentionally degrade the hydroxyquinoline ester under controlled acid, base, oxidative, thermal, and photolytic conditions and to identify and quantify the primary degradants using a validated HPLC method.
Materials & Equipment
-
Hydroxyquinoline Ester (API)
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or DAD detector
-
Calibrated Laboratory Oven
-
pH meter and calibrated balances
Protocol: Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a stock solution of the hydroxyquinoline ester in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Heat at 60°C for 4 hours.
-
Cool the sample, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.
-
Rationale: This tests for lability to acidic conditions, a key parameter for oral dosage forms exposed to stomach acid.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 2 hours.
-
Neutralize with 1 mL of 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL.
-
Rationale: Ester bonds are often highly susceptible to base-catalyzed hydrolysis. This condition helps predict stability in neutral to alkaline environments.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 6 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL.[11]
-
Rationale: This evaluates the molecule's susceptibility to oxidation, a common degradation pathway.
-
-
Thermal Degradation:
-
Place the solid API powder in a temperature-controlled oven at 80°C for 24 hours.[11]
-
Separately, place a solution sample in the oven.
-
After exposure, prepare a 0.1 mg/mL solution from the solid sample and dilute the liquid sample for analysis.
-
Rationale: Assesses the intrinsic thermal stability of the compound in both solid and solution states.
-
-
Photolytic Degradation:
-
Expose the solid API and a solution of the API in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[15]
-
Simultaneously, keep a control sample wrapped in aluminum foil (dark control) in the same chamber to differentiate thermal from photolytic degradation.
-
Prepare/dilute samples to 0.1 mg/mL for analysis.
-
Rationale: This standardized ICH Q1B condition is mandatory for evaluating the impact of light on the drug substance, informing packaging and storage requirements.[15]
-
-
HPLC Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method. The method must be able to resolve the parent ester from all major degradation products, particularly the parent 8-HQ.
-
A C18 column with a mobile phase of acetonitrile and a phosphate buffer is a common starting point.[17]
-
Data Interpretation and Presentation
The results from the forced degradation study should be summarized to provide a clear stability profile of the molecule.
Table 1: Illustrative Forced Degradation Data for a Hypothetical Hydroxyquinoline Ester
| Stress Condition | % Assay of Parent Ester | % Area of 8-HQ | Total Impurities (%) | Mass Balance (%) | Observations |
| Control (Unstressed) | 99.8 | < 0.05 | 0.2 | 100.0 | Clear, colorless solution |
| Acid (0.1M HCl, 60°C) | 85.2 | 14.1 | 14.8 | 99.3 | No color change |
| Base (0.1M NaOH, RT) | 15.7 | 83.5 | 84.3 | 99.2 | Slight yellowing |
| Oxidative (3% H₂O₂) | 92.1 | 1.2 | 7.9 | 100.0 | Two minor unknown peaks |
| Thermal (80°C, solution) | 96.5 | 3.1 | 3.5 | 100.0 | No color change |
| Photolytic (ICH Q1B) | 78.9 | 15.5 | 21.1 | 99.4 | Significant yellowing |
-
Interpretation of Table 1: The hypothetical ester shows significant lability to basic conditions and light, with the primary degradation product being the parent 8-HQ. It is moderately stable to acid and relatively stable to heat and oxidation under these conditions. This profile suggests that for formulation development, the pH must be controlled below 7 and the final product must be protected from light in suitable packaging.
Conclusion and Forward Outlook
The reactivity and stability of hydroxyquinoline esters are not merely academic points of interest; they are the critical determinants of their success as therapeutic agents. A thorough understanding of their hydrolysis kinetics, sensitivity to environmental factors like pH and light, and potential for rearrangement is paramount for any researcher in the field.
The implementation of systematic forced degradation studies, as outlined in this guide, provides a self-validating framework for assessing intrinsic stability. This approach not only elucidates degradation pathways but also drives the development of robust, stability-indicating analytical methods—a non-negotiable requirement for regulatory submission. By integrating this mechanistic understanding with rigorous experimental validation, scientists can confidently design and develop hydroxyquinoline ester-based drugs that are safe, stable, and effective.
References
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applic
- Gluconjugates of 8-hydroxyquinolines as potential anti-cancer prodrugs. PubMed.
- THE REACTIVITY OF 8-HYDROXYQUINOLINE AND ITS DERIVATIVES TOWARD α-CYANOCINNAMONITRILES AND ETHYL α-CYANOCINNAM
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Synthesis and Thermal Stability of Bis(8-hydroxy-quinoline)
- Co-Delivery of 8-Hydroxyquinoline Glycoconjugates and Doxorubicin by Supramolecular Hydrogel Based on α-Cyclodextrin and pH-Responsive Micelles for Enhanced Tumor Tre
- Design, Synthesis And Antitumor Activity Study Of 8-Hydroxyquinoline-Based Prodrugs. Thesis.
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
- Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and C
- Redox Reactions of 8-Hydroxyquinoline. A Pulse Radiolysis Study.
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
- HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies.
- Strategies for the synthesis of metabolites of 8-hydroxyquinoline derivatives.
- Factors That Affect the Stability of Compounded Medic
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Basic and Clinical Physiology and Pharmacology.
- 8-Hydroxyquinoline functionalized covalent organic framework as a pH sensitive carrier for drug delivery. PubMed.
- 8-Hydroxyquinoline 148-24-3 wiki. Guidechem.
- WO2004007461A1 - 8-hydroxy quinoline derivatives.
- Factors affecting stability of drugs. Slideshare.
- (PDF) Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations.
- 4 Factors Influencing the Stability of Medicinal Products. QbD Group.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
- RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific.
Sources
- 1. Gluconjugates of 8-hydroxyquinolines as potential anti-cancer prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globethesis.com [globethesis.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. rroij.com [rroij.com]
- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Factors affecting stability of drugs | PPTX [slideshare.net]
- 13. Page loading... [wap.guidechem.com]
- 14. qbdgroup.com [qbdgroup.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. caronscientific.com [caronscientific.com]
- 17. sielc.com [sielc.com]
An In-depth Technical Guide to the Pharmacological Profile of Substituted Quinolines
Introduction
Quinoline, a bicyclic heterocyclic compound composed of a benzene ring fused to a pyridine ring, serves as a foundational scaffold in medicinal chemistry.[1][2] Its structural versatility and the ability to modify its substituents have made it a "privileged scaffold," leading to the development of a vast array of therapeutic agents.[1][3] Quinoline derivatives are found in nature as alkaloids and have been synthesized to create drugs with a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][4][5] This guide provides a comprehensive overview of the pharmacological profile of substituted quinolines, delving into their mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation.
Pharmacological Activities and Mechanisms of Action
The diverse biological effects of substituted quinolines stem from their ability to interact with a multitude of molecular targets.[1][6] The specific pharmacological activity is largely dictated by the nature and position of substituents on the quinoline core.
Antimalarial Activity
The history of quinolines in medicine is inextricably linked to the fight against malaria. Quinine, an alkaloid isolated from the bark of the Cinchona tree, was the first effective treatment for this parasitic disease.[7] Synthetic quinoline derivatives like chloroquine, mefloquine, and primaquine have since become mainstays in antimalarial therapy.[2][8]
Mechanism of Action: During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin in its acidic food vacuole, releasing toxic free heme.[9][10][11] The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.[10][12] Quinolines, being weak bases, accumulate in the acidic food vacuole.[9] There, they are thought to interfere with heme detoxification in two primary ways:
-
Inhibition of Hemozoin Formation: Quinolines can cap the growing hemozoin crystal, preventing further polymerization.[12]
-
Formation of a Toxic Complex: They can form a complex with free heme, and this complex is toxic to the parasite, potentially by damaging cell membranes.[11]
The buildup of free or complexed heme leads to oxidative stress and parasite death.[1][10]
Caption: Mechanism of action of quinoline antimalarials.
Anticancer Activity
The quinoline scaffold is a key component in numerous anticancer agents, targeting various hallmarks of cancer.[6][13] Their mechanisms are diverse and often depend on the specific molecular target.
Mechanisms of Action:
-
Tyrosine Kinase Inhibition: Many quinoline derivatives are designed to inhibit protein kinases, which are often dysregulated in cancer. They can interfere with signaling pathways that control cell proliferation, angiogenesis, and survival, such as those involving c-Met, EGF, and VEGF receptors.[6][13]
-
DNA Intercalation and Topoisomerase Inhibition: Some quinolines can insert themselves between DNA base pairs, disrupting DNA replication and transcription.[1] Others inhibit topoisomerase enzymes, leading to DNA strand breaks and apoptosis.
-
Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubules, certain quinoline compounds can arrest the cell cycle and induce apoptosis.[6]
-
PI3K/Akt/mTOR Pathway Inhibition: This is a crucial pathway for cell survival and proliferation, and several quinoline derivatives have been developed to inhibit its key components.[13]
-
Reversal of Multidrug Resistance (MDR): Some substituted quinolines can inhibit P-glycoprotein (P-gp), an efflux pump that removes chemotherapeutic drugs from cancer cells, thereby restoring sensitivity to treatment.[14]
Caption: General workflow for screening substituted quinolines.
Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Objective: To determine the concentration of a substituted quinoline that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Substituted quinoline compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette, incubator, microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Antimalarial Activity (SYBR Green I-based Assay)
This fluorescence-based assay measures the proliferation of the malaria parasite by quantifying its DNA.
Objective: To determine the IC50 value of a substituted quinoline against Plasmodium falciparum.
Materials:
-
Synchronized ring-stage P. falciparum culture (chloroquine-sensitive and/or resistant strains)
-
Human O+ erythrocytes
-
Complete parasite medium (RPMI 1640, AlbuMAX II, hypoxanthine)
-
Substituted quinoline compound dissolved in DMSO
-
SYBR Green I dye
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
96-well black plates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Assay Preparation: Add serial dilutions of the quinoline compounds to a 96-well plate.
-
Parasite Addition: Add the parasite culture (2% hematocrit, 1% parasitemia) to each well. Include positive (e.g., Chloroquine) and negative (no drug) controls.
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I to each well. Mix and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Subtract the background fluorescence from uninfected red blood cells. Calculate the percentage of parasite growth inhibition and determine the IC50 value by plotting the data.
Conclusion and Future Directions
The quinoline nucleus is an exceptionally versatile and privileged scaffold in drug discovery, giving rise to a wide range of clinically important medicines. [1][2][15]Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles to enhance efficacy, improve safety, and overcome drug resistance. [6][16]The diverse mechanisms of action, from inhibiting heme polymerization in malaria parasites to blocking critical signaling pathways in cancer, underscore the broad therapeutic potential of this chemical class. [1][9][13] Future research will likely focus on the development of novel quinoline hybrids and conjugates, combining the quinoline core with other pharmacophores to create multi-target agents with enhanced potency and the ability to circumvent resistance mechanisms. [7]As our understanding of disease biology deepens, the rational design of substituted quinolines targeting specific molecular interactions will continue to be a highly productive avenue for the discovery of next-generation therapeutics.
References
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
-
Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]
-
Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry. [Link]
-
Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry. [Link]
-
Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]
-
Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. Journal of Medicinal Chemistry. [Link]
-
The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Covenant University. [Link]
-
Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Future Journal of Pharmaceutical Sciences. [Link]
-
Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]
-
Various therapeutic actions of quinolines. ResearchGate. [Link]
-
The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals. [Link]
-
Various therapeutic uses of Quinoline. ResearchGate. [Link]
-
Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry. [Link]
-
Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. [Link]
-
Review of Quinoline Derivatives. JETIR. [Link]
-
Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds. International Journal of Pharma and Bio Sciences. [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]
-
A review on quinolines: New green synthetic methods and bioactive potential. ResearchGate. [Link]
-
A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Polycyclic Aromatic Compounds. [Link]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 9. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 11. journals.co.za [journals.co.za]
- 12. pnas.org [pnas.org]
- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jetir.org [jetir.org]
- 16. nbinno.com [nbinno.com]
Investigating the Mechanistic Labyrinth of Quinoline Derivatives: A Technical Guide for Drug Discovery
Preamble: The Enduring Versatility of the Quinoline Scaffold
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents. From the historic antimalarial quinine to modern targeted anticancer drugs, quinoline derivatives have consistently proven to be a rich source of bioactive molecules. Their efficacy spans a broad spectrum of diseases, including cancer, microbial infections, and malaria, a testament to their diverse and potent mechanisms of action.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals actively engaged in the exploration of quinoline-based compounds. Moving beyond a mere catalog of activities, this document provides a deep dive into the "how" and "why" of their biological effects. We will dissect the core mechanisms through which these derivatives exert their therapeutic power and furnish detailed, field-proven experimental protocols to empower your own investigations. Our focus is on fostering a profound understanding of the causality behind experimental choices, ensuring a self-validating and robust approach to your research endeavors.
Section 1: Unraveling the Anticancer Mechanisms of Quinoline Derivatives
The fight against cancer has been significantly advanced by the introduction of quinoline-based compounds. Their antiproliferative effects are not monolithic but rather a result of their ability to interfere with multiple, often interconnected, cellular processes. This section will explore the primary anticancer mechanisms of quinoline derivatives, providing the theoretical framework and practical methodologies to investigate them.
Disruption of DNA Topoisomerases: Inducing Catastrophic DNA Damage
Scientific Rationale: DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling and catenation, which arise during replication, transcription, and recombination.[1] Quinoline derivatives can function as topoisomerase inhibitors, trapping the enzyme-DNA covalent complex.[1][2] This stabilization of the "cleavable complex" prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately triggering apoptotic cell death.[3] Both topoisomerase I and II are validated targets for quinoline-based anticancer agents.[1][2]
This assay assesses the ability of a quinoline derivative to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Reaction Buffer
-
Enzyme Dilution Buffer
-
Test quinoline derivative (dissolved in an appropriate solvent, e.g., DMSO)
-
STEB (Stopping Buffer: 40% Sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 mg/ml Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure: [4]
-
On ice, prepare a reaction mixture containing 10x Topoisomerase I Reaction Buffer and supercoiled plasmid DNA in sterile microcentrifuge tubes.
-
Add the test quinoline derivative at various concentrations to the reaction tubes. Include a solvent control (e.g., DMSO).
-
Add diluted human topoisomerase I enzyme to all tubes except the negative control.
-
Gently mix and incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding STEB and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge for 2 minutes.
-
Load the aqueous (upper) phase onto a 1% agarose gel.
-
Perform electrophoresis in TAE buffer.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV illumination.
Data Interpretation:
-
Negative Control (no enzyme): A single band of fast-migrating supercoiled DNA.
-
Positive Control (enzyme, no inhibitor): A smear or ladder of slower-migrating relaxed DNA.
-
Inhibitor-treated samples: A dose-dependent inhibition of DNA relaxation, indicated by the persistence of the supercoiled DNA band.
This assay measures the inhibition of topoisomerase II-mediated separation of interlinked kinetoplast DNA (kDNA) into individual minicircles.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
ATP solution
-
Enzyme Dilution Buffer
-
Test quinoline derivative
-
STEB
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
TAE buffer
-
Ethidium bromide
Procedure: [5]
-
On ice, prepare a reaction mixture containing 10x Topoisomerase II Assay Buffer, kDNA, and ATP in microcentrifuge tubes.
-
Add the test quinoline derivative at various concentrations. Include a solvent control.
-
Add diluted human topoisomerase II enzyme to all tubes except the negative control.
-
Mix gently and incubate at 37°C for 30 minutes.
-
Stop the reaction with STEB and chloroform/isoamyl alcohol.
-
Vortex and centrifuge.
-
Load the aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis and visualize as described for the topoisomerase I assay.
Data Interpretation:
-
Negative Control (no enzyme): Catenated kDNA remains in the loading well.
-
Positive Control (enzyme, no inhibitor): Decatenated DNA minicircles migrate into the gel as a distinct band.
-
Inhibitor-treated samples: A dose-dependent inhibition of decatenation, shown by the retention of kDNA in the well.
Targeting the Kinome: Inhibition of Key Signaling Cascades
Scientific Rationale: Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including proliferation, survival, and angiogenesis.[6] Aberrant kinase activity is a hallmark of many cancers.[6] Quinoline derivatives have emerged as potent inhibitors of various kinases, including Pim-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), making them valuable candidates for targeted cancer therapy.[7][8][9]
This protocol describes a luminescence-based assay to measure the inhibition of Pim-1 kinase activity.
Materials:
-
Recombinant Pim-1 kinase
-
Pim-1 kinase substrate peptide
-
ATP
-
PIM-1 Kinase Buffer
-
Test quinoline derivative
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure: [10]
-
Prepare serial dilutions of the test quinoline derivative in the appropriate buffer.
-
In a 384-well plate, add the inhibitor or solvent control.
-
Add the Pim-1 kinase enzyme to each well.
-
Add the substrate/ATP mixture to initiate the kinase reaction.
-
Incubate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the quinoline derivative relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This assay quantifies the ability of a quinoline derivative to inhibit the kinase activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
ATP
-
5x Kinase Buffer
-
Test quinoline derivative
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White 96-well plates
-
Plate reader with luminescence detection
Procedure: [11]
-
Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate.
-
Add the master mixture to the wells of a white 96-well plate.
-
Add serial dilutions of the test quinoline derivative or solvent control to the wells.
-
Add diluted VEGFR-2 enzyme to initiate the reaction.
-
Incubate at 30°C for 45 minutes.
-
Stop the reaction and measure the remaining kinase activity using the ADP-Glo™ Kinase Assay Kit as described for the Pim-1 assay.
Data Analysis:
-
As with the Pim-1 assay, calculate the percentage of inhibition and determine the IC50 value.
Interaction with DNA: From Intercalation to Groove Binding
Scientific Rationale: The planar aromatic structure of the quinoline ring system allows for intercalation between the base pairs of the DNA double helix, leading to conformational changes, disruption of DNA replication and transcription, and ultimately, cytotoxicity.[3][12] Some derivatives may also bind to the minor groove of DNA.[13] Investigating these interactions is crucial for understanding the mechanism of action of novel quinoline compounds.
This method utilizes a fluorescent dye that binds to DNA to determine the binding affinity of a quinoline derivative.
Materials:
-
Calf thymus DNA (ct-DNA)
-
Ethidium bromide (EtBr) or another suitable DNA-binding fluorescent dye
-
Tris-HCl buffer
-
Test quinoline derivative
-
Fluorometer
Procedure: [14]
-
Prepare a solution of ct-DNA in Tris-HCl buffer.
-
Prepare a stock solution of the fluorescent dye (e.g., EtBr).
-
In a cuvette, mix the ct-DNA solution with the fluorescent dye and allow it to incubate to form a stable DNA-dye complex.
-
Measure the initial fluorescence intensity of the DNA-dye complex.
-
Titrate the DNA-dye solution with increasing concentrations of the test quinoline derivative.
-
After each addition, allow the solution to equilibrate and measure the fluorescence intensity.
Data Interpretation:
-
Intercalating agents will displace the fluorescent dye, leading to a quenching of the fluorescence signal.
-
The binding constant (K) and the number of binding sites (n) can be calculated using the Scatchard equation by plotting r/Cf versus r, where r is the ratio of bound ligand to total DNA concentration and Cf is the concentration of the free ligand.
CD spectroscopy is a powerful technique to study the conformational changes in DNA upon binding of a ligand.
Materials:
-
Calf thymus DNA (ct-DNA)
-
BPES buffer (or other suitable buffer)
-
Test quinoline derivative
-
CD spectropolarimeter
Procedure: [15]
-
Prepare a solution of ct-DNA in the appropriate buffer.
-
Record the CD spectrum of the DNA solution alone.
-
Titrate the DNA solution with increasing concentrations of the test quinoline derivative.
-
Record the CD spectrum after each addition.
Data Interpretation:
-
Intercalation: Typically causes a significant increase in the positive band and a decrease in the negative band of the DNA CD spectrum.
-
Groove Binding: Usually results in smaller changes in the DNA CD spectrum.
-
The appearance of an induced CD signal for the ligand can also provide information about its binding mode.
Disruption of the Cytoskeleton: Targeting Microtubule Dynamics
Scientific Rationale: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[16] Quinoline derivatives can act as microtubule-destabilizing agents by binding to the colchicine site on tubulin, thereby inhibiting tubulin polymerization and arresting cells in the G2/M phase of the cell cycle.[16][17]
This assay monitors the effect of a quinoline derivative on the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin
-
G-PEM buffer (containing GTP)
-
Test quinoline derivative
-
Positive control (e.g., colchicine)
-
Negative control (e.g., DMSO)
-
Spectrophotometer with a temperature-controlled cuvette holder
Procedure: [18]
-
Reconstitute the tubulin in G-PEM buffer on ice.
-
In a pre-warmed 96-well plate or cuvette, add the test compound at various concentrations, along with positive and negative controls.
-
Initiate the polymerization reaction by adding the tubulin solution.
-
Immediately begin monitoring the change in absorbance at 340 nm over time at 37°C.
Data Interpretation:
-
Negative Control: A sigmoidal curve representing the nucleation and elongation phases of microtubule polymerization.
-
Positive Control (Colchicine): Inhibition of the increase in absorbance.
-
Inhibitor-treated samples: A dose-dependent decrease in the rate and extent of the absorbance increase indicates inhibition of tubulin polymerization.
Induction of Oxidative Stress and Apoptosis
Scientific Rationale: Many quinoline derivatives can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.[19] This can trigger the intrinsic apoptotic pathway, characterized by the depolarization of the mitochondrial membrane and activation of caspases.[20]
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS levels.
Materials:
-
Cancer cell line
-
DCFH-DA
-
Test quinoline derivative
-
Positive control (e.g., H₂O₂)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable culture plate.
-
Treat the cells with the test quinoline derivative at various concentrations for the desired time.
-
Load the cells with DCFH-DA and incubate.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or flow cytometer.
Data Interpretation:
-
An increase in fluorescence intensity in treated cells compared to the control indicates an increase in intracellular ROS levels.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Test quinoline derivative
-
Flow cytometer
-
Treat cells with the test quinoline derivative.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry.
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
PBS
-
Test quinoline derivative
-
Flow cytometer
-
Treat cells with the test quinoline derivative.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
Data Interpretation:
-
The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
An accumulation of cells in a particular phase indicates cell cycle arrest at that point.
Section 2: Combating Microbial Threats: The Antimicrobial Mechanisms of Quinolines
Quinoline derivatives have a long and successful history as antimicrobial agents. Their mechanisms of action are varied, often targeting essential bacterial processes.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Scientific Rationale: Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are essential for bacterial DNA replication and are the primary targets of fluoroquinolone antibiotics.[22] Novel quinoline derivatives are being developed to inhibit these enzymes, offering a potential solution to the growing problem of antibiotic resistance.[22]
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Test quinoline derivative
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure: [23]
-
Prepare a standardized inoculum of the test bacteria.
-
Perform serial two-fold dilutions of the test quinoline derivative in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.
The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[24]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
From the wells of the MIC plate that show no visible growth, take a small aliquot and plate it onto an MHA plate.
-
Incubate the plates at 37°C for 24 hours.
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.
Section 3: The Antimalarial Action of Quinolines: A Legacy of Heme Detoxification Inhibition
Scientific Rationale: The quinoline antimalarials, such as chloroquine, are thought to act by accumulating in the acidic food vacuole of the malaria parasite.[21] Here, they interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.[21] This leads to a buildup of free heme, which is lethal to the parasite.[21]
Note on Antimalarial Assays: Investigating the antimalarial mechanism of action often involves specialized in vitro cultures of Plasmodium falciparum and assays to measure the inhibition of hemozoin formation. Due to the specific requirements and safety considerations for working with this parasite, it is recommended to consult specialized literature and protocols for these experiments.
Visualizations
Diagram 1: General Anticancer Mechanisms of Quinoline Derivatives
Caption: Overview of the primary anticancer mechanisms of action for quinoline derivatives.
Diagram 2: Experimental Workflow for Investigating Anticancer Activity
Caption: A logical workflow for the investigation of the anticancer properties of quinoline derivatives.
Section 4: Data Presentation
Table 1: Representative Inhibitory Activities of Quinoline Derivatives
| Compound Class | Target | Assay Type | IC50/MIC Value | Reference |
| Pyrazolo[4,3-f]quinolines | Topoisomerase IIα | Enzyme Inhibition | < 8 µM | [2] |
| 2-Styrylquinolines | Pim-1 Kinase | Enzyme Inhibition | - | [7] |
| Quinolin-6-yloxyacetamides | Tubulin Polymerization | In Vitro Assay | Low µM range | [17] |
| 5-Aryl-8-aminoquinolines | P. falciparum | In Vitro Culture | 5-8 nM | [5] |
| N-methylbenzoindolo[3,2-b]-quinolines | E. faecium (VRE) | Broth Microdilution | 4 µg/mL | [24] |
References
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google Books.
- Ginsburg, H., & Krugliak, M. (1992). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
- Solomon, V. R., & Lee, H. (2009). Comprehensive review on current developments of quinoline-based anticancer agents. Google Books.
- Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025, August 6). Wiley Online Library.
- Wang, J., et al. (2018). Quinolin-6-Yloxyacetamides Are Microtubule Destabilizing Agents That Bind to the Colchicine Site of Tubulin. PubMed.
- Singh, U. P., et al. (2022, October 5). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health.
- Application Notes: Vegfr-2-IN-13 In Vitro Kinase Assay. (n.d.). Benchchem.
- an overview of quinoline derivatives as anti-cancer agents. (2024, May 6). ResearchGate.
- Utsugi, T., et al. Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II. National Institutes of Health.
- Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. (n.d.). Nature.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). PubMed.
- Wang, J., et al. (2018). Quinolin-6-Yloxyacetamides Are Microtubule Destabilizing Agents That Bind to the Colchicine Site of Tubulin. National Institutes of Health.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances.
- Application Notes and Protocols for Topoisomerase II Decatenation Assay. (n.d.). Benchchem.
- Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives. (2022, March 24). PubMed.
- Human Topoisomerase II Decatenation Assay. (n.d.). Inspiralis.
- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023, January 11). National Institutes of Health.
- Human Topoisomerase I Relaxation Assay. (n.d.). Inspiralis.
- PIM1 Kinase Assay. (n.d.). Promega Corporation.
- Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025, December 13). ResearchGate.
- Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. (n.d.). PubMed.
- Discovery of Novel Quinoline-Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. (2019, January 24). PubMed.
- Application Notes and Protocols for Antimicrobial and Antifungal Screening of Tetrazolo[1,5-a]quinoline Derivatives. (n.d.). Benchchem.
- Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. (n.d.). ResearchGate.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). National Institutes of Health.
- Cell cycle analysis by Propidium Iodide Staining. (n.d.). UCL.
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). SciSpace.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Institutes of Health.
- Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio.
- Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives. (n.d.). Benchchem.
- The minimum bactericidal concentration of antibiotics. (2024, September 18). BMG Labtech.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations.
- Role of DNA in Condensation and Combinative Self-Assembly. (n.d.). The Royal Society of Chemistry.
- Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay. (n.d.). Benchchem.
- Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. (2025, August 19). PubMed Central.
Sources
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circular and Linear Dichroism of Drug-DNA Systems | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. inspiralis.com [inspiralis.com]
- 5. inspiralis.com [inspiralis.com]
- 6. profoldin.com [profoldin.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. promega.com [promega.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
- 15. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. microchemlab.com [microchemlab.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. search.library.ucr.edu [search.library.ucr.edu]
- 19. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 20. genomica.uaslp.mx [genomica.uaslp.mx]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 23. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis protocol for Methyl 6-hydroxyquinoline-2-carboxylate
An Application Note and Protocol for the Synthesis of Methyl 6-hydroxyquinoline-2-carboxylate
Authored by a Senior Application Scientist
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are a cornerstone in the field of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1] The quinoline scaffold, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is prevalent in a wide array of biologically active compounds exhibiting antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] this compound, in particular, is a valuable synthetic intermediate. The hydroxyl group at the 6-position and the methyl ester at the 2-position offer versatile handles for further chemical modification, enabling the development of novel compounds with tailored biological activities.[2]
This document provides a detailed, two-part protocol for the synthesis of this compound. The synthesis strategy involves:
-
Part A: Construction of the Quinoline Core: Synthesis of the precursor, 6-hydroxyquinoline-2-carboxylic acid, via the Doebner reaction.
-
Part B: Esterification: Conversion of the carboxylic acid to the target methyl ester via Fischer-Speier esterification.
The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Part A: Synthesis of 6-Hydroxyquinoline-2-carboxylic Acid via the Doebner Reaction
The construction of the quinoline ring system can be achieved through several classic named reactions, including the Combes, Friedländer, and Doebner-von Miller syntheses.[3][4] For this specific target, the Doebner reaction, a variation of the Doebner-von Miller synthesis, is particularly effective.[3] This reaction facilitates the synthesis of quinoline-2-carboxylic acids (or in this case, quinoline-4-carboxylic acids, which can be adapted) by reacting an aromatic amine, an aldehyde, and pyruvic acid.[3] We will adapt this classic approach by reacting 4-aminophenol with pyruvic acid.
Reaction Mechanism: The Doebner Reaction
The Doebner reaction is an acid-catalyzed condensation and cyclization process. The generally accepted mechanism proceeds through the following key stages:
-
Michael Addition: The reaction initiates with a conjugate (Michael) addition of the aniline (4-aminophenol) to an α,β-unsaturated carbonyl compound, which is formed in situ from the self-condensation of pyruvic acid.[1]
-
Schiff Base Formation: Concurrently, the aniline can react with the ketone of pyruvic acid to form a Schiff base (an imine).
-
Cyclization: The intermediate undergoes an intramolecular electrophilic substitution, where the electron-rich aromatic ring of the aniline derivative attacks a protonated carbonyl or imine, leading to the closure of the heterocyclic ring.
-
Dehydration & Aromatization: The resulting dihydroquinoline intermediate is unstable and readily undergoes dehydration and subsequent oxidation to yield the stable, aromatic quinoline ring system.[1] In many Doebner-von Miller type reactions, an external oxidizing agent is not required as an intermediate anil can serve as the oxidant.[1]
Experimental Protocol: Synthesis of 6-Hydroxyquinoline-2-carboxylic acid
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Aminophenol | C₆H₇NO | 109.13 | 10.91 g | 0.10 | Starting material |
| Pyruvic Acid | C₃H₄O₃ | 88.06 | 19.37 g (15.5 mL) | 0.22 | Reagent |
| Ethanol (95%) | C₂H₅OH | 46.07 | 150 mL | - | Solvent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~5 mL | - | For acidification |
| Sodium Hydroxide | NaOH | 40.00 | As needed | - | For neutralization |
| Activated Carbon | C | 12.01 | ~1 g | - | For decolorization |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 10.91 g (0.10 mol) of 4-aminophenol in 150 mL of 95% ethanol.
-
Reagent Addition: To the stirred solution, slowly add 19.37 g (0.22 mol) of pyruvic acid. The addition should be done cautiously as the initial reaction can be exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the crude product should form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the crude product with two portions of cold ethanol (2x25 mL) and then with water until the washings are neutral.
-
Purification:
-
Suspend the crude solid in approximately 200 mL of water and heat to boiling.
-
Carefully add a 10% aqueous solution of sodium hydroxide until the solid dissolves completely, forming the sodium salt.
-
Add ~1 g of activated carbon and boil the solution for 10 minutes to decolorize.
-
Filter the hot solution to remove the activated carbon.
-
Acidify the clear, hot filtrate with concentrated hydrochloric acid until the pH is acidic to Congo red paper (pH ~3-4).
-
The purified 6-hydroxyquinoline-2-carboxylic acid will precipitate as a light-yellow solid.[5]
-
-
Final Steps: Allow the solution to cool to room temperature, then collect the purified product by vacuum filtration. Wash the solid with cold water and dry it in a vacuum oven at 60 °C. The expected yield is approximately 75-85%.
Part B: Fischer-Speier Esterification to this compound
The final step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer-Speier esterification is a classic, acid-catalyzed method that is highly effective for this transformation.[6] It involves heating the carboxylic acid in an excess of the alcohol (methanol) with a catalytic amount of a strong acid.
Reaction Mechanism: Fischer-Speier Esterification
This is a reversible, six-step nucleophilic acyl substitution reaction.[6]
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer (Deprotonation): The proton from the newly added methanol group is transferred to one of the hydroxyl groups.
-
Protonation: The hydroxyl group is protonated by the acid catalyst to form a good leaving group (-OH₂⁺).
-
Elimination of Water: A molecule of water is eliminated, and a double bond is formed between the carbon and the remaining oxygen, creating a protonated ester.
-
Deprotonation: A base (such as water or another molecule of methanol) removes the proton from the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 6-Hydroxyquinoline-2-carboxylic acid | C₁₀H₇NO₃ | 189.17 | 9.46 g | 0.05 | Starting material from Part A |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 150 mL | - | Reagent and Solvent |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 4.4 mL (7.14 g) | 0.06 | Acid catalyst (alternative: H₂SO₄) |
| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | ~200 mL | - | For neutralization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~300 mL | - | Extraction solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying agent |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 9.46 g (0.05 mol) of 6-hydroxyquinoline-2-carboxylic acid in 150 mL of anhydrous methanol.
-
Catalyst Addition: Cool the suspension in an ice bath to 0 °C. While stirring, add 4.4 mL (0.06 mol) of thionyl chloride dropwise via a dropping funnel over 15 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood. An alternative catalyst is 2-3 mL of concentrated sulfuric acid.[6]
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux. Continue refluxing for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Work-up and Extraction:
-
Dissolve the residue in 150 mL of ethyl acetate.
-
Carefully pour the organic solution into a separatory funnel containing 150 mL of a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ gas evolution will occur. Swirl gently until effervescence ceases.
-
Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford this compound as a purified solid. The expected yield is typically in the range of 80-95%.
Visualization of the Synthetic Workflow
The following diagram illustrates the two-stage synthesis process from 4-aminophenol to the final product, this compound.
Caption: Synthetic workflow for this compound.
References
- Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 6-Hydroxyquinoline.
- Google Patents. (n.d.). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Step-by-Step Synthesis of Substituted Quinoline-2-Carboxylates
Introduction
The quinoline-2-carboxylate scaffold is a privileged structural motif of significant importance in the fields of medicinal chemistry, drug development, and materials science.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anti-inflammatory properties.[3] Furthermore, these compounds serve as crucial precursors for more complex biologically active molecules and as versatile ligands in metal-catalyzed reactions.[2][3][4] This guide provides a comprehensive overview of prominent synthetic methodologies for accessing substituted quinoline-2-carboxylates, offering detailed, step-by-step protocols and insights into the rationale behind experimental choices to aid researchers in their synthetic endeavors.
Comparative Overview of Synthetic Methodologies
The selection of an appropriate synthetic route to a target quinoline-2-carboxylate is contingent upon several factors, including the desired substitution pattern, the commercial availability of starting materials, and the required reaction conditions. Below is a comparative analysis of several classical and modern synthetic strategies.
| Method | Starting Materials | Key Features | Advantages | Disadvantages |
| Doebner-von Miller Reaction | Anilines, α,β-unsaturated carbonyl compounds | Acid-catalyzed condensation and cyclization.[5] | Versatile for a range of substituted quinolines. | Often requires harsh acidic conditions which can lead to polymerization and tar formation.[1][6] |
| Combes Quinoline Synthesis | Anilines, β-diketones | Acid-catalyzed condensation to form an enamine intermediate, followed by cyclization.[1][7] | Effective for the synthesis of 2,4-disubstituted quinolines.[1] | Requires specific β-diketone starting materials.[1] |
| Friedländer Annulation | 2-Aminoaryl aldehydes or ketones, compounds with an active methylene group | Acid or base-catalyzed condensation and cyclization.[1][8] | A straightforward and often high-yielding method for polysubstituted quinolines.[1] | The availability of appropriately substituted 2-aminoaryl carbonyl compounds can be a limiting factor.[1] |
| Modern Catalytic Methods | Varies (e.g., 2-aminobenzaldehydes and β-nitroacrylates) | Often one-pot procedures utilizing metal or organocatalysts. | Milder reaction conditions, broader functional group tolerance, and high efficiency.[2][9] | Catalyst cost and sensitivity can be a consideration. |
Detailed Synthetic Protocols
This section provides detailed, step-by-step protocols for the synthesis of substituted quinoline-2-carboxylates via established methods.
Protocol 1: Friedländer Annulation for Ethyl 4-phenylquinoline-2-carboxylate
The Friedländer synthesis is a highly efficient method for constructing the quinoline core.[8] This protocol details the base-catalyzed condensation of a 2-aminoaryl ketone with a compound containing an active methylene group.
Reaction Scheme:
Caption: General workflow for the Friedländer Annulation.
Step-by-Step Procedure:
-
Reactant Preparation: To a solution of 2-aminobenzophenone (1.0 equivalent) in ethanol, add ethyl benzoylacetate (1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of potassium hydroxide to the mixture.
-
Reaction: Reflux the reaction mixture for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure. Partition the resulting residue between water and ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired ethyl 4-phenylquinoline-2-carboxylate.[1]
Rationale: The base catalyst facilitates the deprotonation of the active methylene group in ethyl benzoylacetate, initiating the condensation with the carbonyl group of 2-aminobenzophenone. The subsequent intramolecular cyclization and dehydration lead to the aromatic quinoline ring system.
Protocol 2: Doebner-von Miller Reaction for a Substituted Quinoline-4-carboxylate
The Doebner-von Miller reaction is a versatile method that utilizes anilines and α,β-unsaturated carbonyl compounds to generate quinolines.[5][10]
Reaction Scheme:
Caption: Workflow for the Doebner-von Miller Reaction.
Step-by-Step Procedure:
-
Reactant Mixture: Prepare a mixture of aniline (1.0 equivalent), ethyl pyruvate (1.2 equivalents), and crotonaldehyde (1.2 equivalents).
-
Reaction Initiation: Add the mixture dropwise to a stirred solution of concentrated sulfuric acid in ethanol at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Neutralization and Extraction: Neutralize the mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Rationale: The strong acid catalyzes the 1,4-addition of the aniline to the α,β-unsaturated aldehyde (crotonaldehyde). The resulting intermediate then undergoes cyclization and oxidation to form the quinoline ring. The use of harsh acidic conditions can sometimes lead to side products, necessitating careful control of the reaction temperature.[1]
Protocol 3: Combes Synthesis of a 2,4-Dimethylquinoline Derivative
The Combes synthesis is particularly useful for preparing 2,4-disubstituted quinolines from anilines and β-diketones.[1][7][11]
Reaction Scheme:
Caption: Workflow for the Combes Quinoline Synthesis.
Step-by-Step Procedure:
-
Initial Condensation: Mix aniline (1.0 equivalent) and ethyl 2-methylacetoacetate (1.1 equivalents) and heat at 100°C for 1 hour to form the enamine intermediate.
-
Cyclization: Cautiously add concentrated sulfuric acid and heat the mixture at 100°C for an additional 30 minutes.
-
Work-up: After cooling, pour the reaction mixture onto ice and neutralize with aqueous ammonia.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the purified product.[1]
Rationale: The initial heating of the aniline and β-ketoester forms an enamine intermediate. The subsequent addition of strong acid protonates a carbonyl group, facilitating an intramolecular electrophilic aromatic substitution (cyclization), followed by dehydration to yield the quinoline product.[11]
Protocol 4: A Modern One-Pot Synthesis of Quinoline-2-carboxylates
Recent advancements have led to the development of efficient one-pot procedures. This protocol describes a synthesis starting from β-nitroacrylates and 2-aminobenzaldehydes.[2][3]
Mechanistic Pathway:
Caption: Mechanistic steps in the one-pot synthesis.[2]
Step-by-Step Procedure:
-
Reaction Setup: In a flask, combine the 2-aminobenzaldehyde (1.0 equivalent) and the β-nitroacrylate (1.1 equivalents) in acetonitrile.
-
Base Addition: Add 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as a solid base.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Purification: The mildness of these conditions often allows for direct purification of the product after removal of the solvent, potentially avoiding aqueous work-up.[2]
Rationale: This one-pot process involves a sequence of four reactions: an initial aza-Michael addition, followed by an intramolecular Henry reaction to form a benzopiperidine intermediate. Subsequent elimination of water and then nitrous acid leads to the aromatization of the ring, forming the final quinoline-2-carboxylate product.[2] The use of a solid-supported base like BEMP simplifies purification.[2][4]
Characterization of Substituted Quinoline-2-carboxylates
The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques.
| Technique | Purpose | Key Observables |
| FT-IR Spectroscopy | To identify functional groups. | C=O stretching of the carboxylate group, C=N and C=C stretching of the quinoline ring. The position of the C=O stretch can indicate coordination to a metal.[12] |
| ¹H-NMR Spectroscopy | To determine the proton environment and substitution pattern. | Chemical shifts and coupling constants of aromatic protons on the quinoline ring and protons of the substituent groups. |
| ¹³C-NMR Spectroscopy | To identify the carbon skeleton. | Chemical shifts of the carboxylate carbon and the carbons of the quinoline core. |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | The molecular ion peak confirms the mass of the synthesized compound. |
| UV-Vis Spectroscopy | To study the electronic transitions. | Provides information about the electronic structure of the quinoline system.[12] |
In the solid state, quinoline-2-carboxylic acid can exist in both neutral and zwitterionic tautomeric forms, which can be observed through techniques like FT-IR spectroscopy.[13][14]
Conclusion
The synthesis of substituted quinoline-2-carboxylates can be achieved through a variety of well-established and modern synthetic methods. The choice of a particular route should be guided by the desired substitution pattern, the availability and cost of starting materials, and the desired reaction scale and conditions. The protocols provided in this guide offer a starting point for researchers to access this important class of heterocyclic compounds. Careful execution of these procedures and thorough characterization of the products are essential for successful synthesis and subsequent applications in research and development.
References
- A Comparative Guide to the Synthesis of Quinoline-2-Carboxylates. Benchchem.
- Palmieri, A., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 765.
- Sharma, V., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(31), 15854-15881.
- Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 765.
- Palmieri, A., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. CORE.
- Quinoline-2-carboxylic acid | α-Glucosidase Inhibitor. MedChemExpress.
- A Comparative Structural Analysis of Quinoline-2-Carboxylic Acid and Its Metal Complexes. Benchchem.
- Doebner–Miller reaction. Wikipedia.
- Combes Quinoline Synthesis. In Name Reactions in Organic Synthesis.
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
- Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4. ResearchGate.
- Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. IIP Series.
- Kidwai, M., & Poddar, R. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Current organic synthesis, 13(4), 519–539.
- Combes quinoline synthesis. Wikipedia.
- Doebner-Miller Reaction. SynArchive.
- Asres, H. A., & Gedif, M. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(33), 19350–19376.
- Asres, H. A., & Gedif, M. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(33), 19350–19376.
- Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem.
- Friedländer synthesis. Wikipedia.
- Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate.
- Arabiyat, S., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical biology & drug design, 104(4), e14615.
- Boger, D. L., & Chen, J. H. (1995). A Modified Friedlander Condensation for the Synthesis of 3-Hydroxyquinoline-2-carboxylates. The Journal of organic chemistry, 60(22), 7369–7371.
- FTIR Spectrum of Quinoline-2-carboxylic acid. ResearchGate.
- The Role of Quinoline Derivatives in Advanced Chemical Applications.
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate.
- Electronic Spectrum of Quinoline-2-carboxylic acid. ResearchGate.
- Friedländer Quinoline Synthesis. Alfa Chemistry.
- Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 10. synarchive.com [synarchive.com]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Guide to ¹H and ¹³C NMR Analysis of Quinoline Derivatives
Abstract
Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including prominent antimalarial and anticancer agents.[1][2][3] The precise substitution pattern on the quinoline scaffold dictates its biological activity and physical properties, making unambiguous structural characterization a critical step in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a detailed framework for the ¹H and ¹³C NMR analysis of quinoline derivatives, integrating fundamental principles with robust, field-proven protocols and advanced 2D NMR strategies for complete structural elucidation.
The Foundational Role of NMR in Quinoline Characterization
The quinoline ring system is composed of two fused aromatic rings: a benzene ring and a pyridine ring. This fusion results in a complex electronic environment with seven non-equivalent aromatic protons and nine distinct aromatic carbons. While one-dimensional (1D) ¹H NMR is often the first analytical step, the overlapping signals and complex coupling patterns in substituted quinolines can make complete assignment challenging or impossible with 1D methods alone.[7][8] Therefore, a multi-faceted approach combining 1D (¹H and ¹³C) and two-dimensional (2D) NMR techniques is essential for rigorous structural validation.
This guide will explain the causality behind experimental choices, from sample preparation to the selection of advanced 2D NMR experiments, ensuring that every protocol is a self-validating system for generating accurate and reproducible results.
Fundamentals of ¹H and ¹³C NMR for the Quinoline Scaffold
A deep understanding of the basic NMR parameters for the quinoline core is the first step in interpreting spectra of its derivatives.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides three key pieces of information: chemical shift (δ), signal integration, and spin-spin coupling (J-coupling).[6][9]
-
Chemical Shift (δ): The position of a proton signal is highly sensitive to its local electronic environment. Protons on the pyridine ring are generally deshielded (appear at a higher ppm) compared to those on the benzene ring due to the electron-withdrawing effect of the nitrogen atom. The H-2 proton is typically the most deshielded, often appearing as far downfield as 8.9 ppm.[10]
-
Substituent Effects: Electron-donating groups (EDGs) like -OCH₃ or -NH₂ will shield nearby protons, shifting them upfield (lower ppm), while electron-withdrawing groups (EWGs) like -NO₂ or -Cl will deshield them, causing a downfield shift.[11]
-
Spin-Spin Coupling (J): Coupling between adjacent protons provides direct evidence of connectivity. In aromatic systems like quinoline, the magnitude of the coupling constant is indicative of the distance between protons.[6]
-
Ortho-coupling (³J): Between protons on adjacent carbons (e.g., H-2 and H-3). Typically the largest, in the range of 7-10 Hz.
-
Meta-coupling (⁴J): Between protons separated by two carbons (e.g., H-2 and H-4). Significantly smaller, around 2-3 Hz.
-
Para-coupling (⁵J): Between protons on opposite sides of a ring. Very small (0-1 Hz) and often not resolved.
-
-
Concentration Dependence: Quinoline derivatives are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking interactions in solution.[11][12][13] As concentration increases, molecules may form aggregates, leading to shielding effects that shift proton signals upfield. This is an important consideration when comparing data.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Proton-decoupled ¹³C NMR provides a signal for each unique carbon atom in the molecule, offering a direct map of the carbon framework.
-
Chemical Shift (δ): The chemical shifts of quinoline carbons span a wide range. Carbons adjacent to the nitrogen (C-2 and C-8a) are significantly deshielded, appearing around 150 ppm and 148 ppm, respectively.[2][14][15]
-
Substituent Effects: The effect of substituents on ¹³C chemical shifts is also predictable. The carbon directly attached to a substituent (the ipso carbon) experiences the largest shift, but significant changes can also be observed at the ortho, meta, and para positions, providing further clues to the substitution pattern.
Experimental Workflow and Protocols
High-quality data begins with meticulous sample preparation and correctly configured acquisition parameters.
Caption: General experimental workflow for NMR analysis.
Protocol 1: Standard Sample Preparation
This protocol outlines the standard procedure for preparing a substituted quinoline sample for high-resolution solution-state NMR.[16][17][18]
-
Weigh the Sample: Accurately weigh the purified quinoline derivative.
-
Select a Solvent: Choose a deuterated solvent in which the sample is fully soluble. Common choices include Chloroform-d (CDCl₃), DMSO-d₆, Acetone-d₆, and Methanol-d₄. DMSO-d₆ is often a good choice for polar compounds.[16]
-
Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent.[10] Using a vial first allows for better mixing (e.g., with a vortex mixer) and gentle heating if necessary to ensure complete dissolution.[17]
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, transfer the clear solution into a high-quality 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference (0.00 ppm). It can be added directly, though referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is often preferred to avoid potential reactions with the sample.[11][17]
Protocol 2: 1D NMR Spectrum Acquisition
This protocol provides general steps for acquiring standard ¹H and ¹³C spectra.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer's magnetic field onto the deuterium signal of the solvent.
-
Shimming: Optimize the magnetic field homogeneity by "shimming." This crucial step ensures sharp, symmetrical peaks and high resolution.
-
¹H Spectrum Acquisition: Use a standard single-pulse experiment. Key parameters to set include:
-
Spectral Width: Ensure it covers the entire expected range of proton signals (e.g., 0-10 ppm for quinolines).
-
Acquisition Time: Typically 2-4 seconds for good resolution.
-
Relaxation Delay: A 1-2 second delay between pulses is standard.
-
Number of Scans: For a 5-10 mg sample, 8 to 16 scans are usually sufficient.
-
-
¹³C Spectrum Acquisition: Use a proton-decoupled pulse sequence.
-
Number of Scans: Due to the low sensitivity of ¹³C, a much larger number of scans is required, often several hundred to over a thousand, which can take from 20 minutes to several hours.[10]
-
-
Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is processed using a Fourier Transform to generate the spectrum. Phasing and baseline correction are then applied.
Data Interpretation: From 1D Clues to 2D Certainty
While 1D spectra provide initial clues, 2D NMR is indispensable for connecting the dots and achieving unambiguous assignments, especially for novel or complex derivatives.
Reference Data for Unsubstituted Quinoline
The following tables provide typical ¹H and ¹³C chemical shifts and coupling constants for the parent quinoline molecule, which serve as a vital baseline for analyzing derivatives.
Table 1: Typical ¹H and ¹³C NMR Data for Quinoline (in CDCl₃) [10]
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 2 | 8.89 | dd | 150.3 |
| 3 | 7.41 | dd | 121.1 |
| 4 | 8.12 | dd | 136.1 |
| 4a | - | - | 128.3 |
| 5 | 7.75 | d | 127.7 |
| 6 | 7.52 | ddd | 126.5 |
| 7 | 7.65 | ddd | 129.4 |
| 8 | 8.08 | d | 129.0 |
| 8a | - | - | 148.2 |
Table 2: Typical ¹H-¹H Coupling Constants (J) in Quinolines [6]
| Coupling Type | Number of Bonds | Typical Range (Hz) |
|---|---|---|
| J(2,3) | 3 (ortho) | 4.0 - 5.0 |
| J(3,4) | 3 (ortho) | 8.0 - 9.0 |
| J(5,6), J(6,7), J(7,8) | 3 (ortho) | 7.0 - 9.0 |
| J(2,4) | 4 (meta) | 1.5 - 2.0 |
| J(6,8), J(5,7) | 4 (meta) | 2.0 - 3.0 |
| J(5,8) | 5 (para) | 0.0 - 1.0 |
The Power of 2D NMR for Structural Elucidation
When 1D spectra are ambiguous, 2D NMR experiments provide the necessary correlations to solve the structure. The most critical experiments for quinoline analysis are COSY, HSQC, and HMBC.[11][16]
Caption: How 2D NMR experiments connect atoms in a quinoline system.
-
COSY (Correlation Spectroscopy): This is the fundamental experiment for mapping out proton-proton coupling networks.[7] A cross-peak between two proton signals confirms they are spin-coupled (typically 2 or 3 bonds apart). This allows you to "walk" along a spin system, for example, from H-5 to H-6 to H-7 to H-8, definitively linking them together.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment unambiguously correlates each proton to the carbon it is directly attached to (a one-bond correlation).[16] It is incredibly powerful for resolving overlapping proton signals by spreading them out over the much wider ¹³C chemical shift range.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for piecing together the entire molecular puzzle. It reveals correlations between protons and carbons over two and three bonds (and sometimes four).[19][20] This allows for the connection of different spin systems and, most importantly, the assignment of quaternary (non-protonated) carbons, which are invisible in ¹H and HSQC spectra.[11][20]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are bonded. For a relatively planar molecule like quinoline, NOESY can confirm assignments by showing correlations between adjacent protons (e.g., H-3 and H-4).[3][16]
Protocol 3: Acquiring a 2D ¹H-¹H COSY Spectrum
This protocol provides a self-validating system for establishing proton-proton correlations.
-
Acquire a Standard 1D ¹H Spectrum: First, run a high-quality 1D ¹H spectrum as described in Protocol 2. Correctly reference the spectrum and determine the spectral width (in ppm) that contains all proton signals of interest.[11]
-
Load COSY Pulse Program: Select a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker systems).
-
Set Spectral Widths: Set the spectral width (SW) in both the direct (F2) and indirect (F1) dimensions to the value determined from the 1D spectrum.
-
Set Data Points: Set the number of data points. A typical setup is 2048 points in F2 and 256-512 points (increments) in F1. More points in F1 will improve resolution but significantly increase the experiment time.
-
Set Number of Scans: Set the number of scans per increment (e.g., 2, 4, or 8). For a moderately concentrated sample, 2-4 scans are often sufficient.
-
Acquisition and Processing: Start the acquisition. After the experiment is complete, perform a 2D Fourier transform, apply an appropriate window function (e.g., sine-bell) in both dimensions, and phase the spectrum. Symmetrizing the spectrum can help reduce noise.
-
Analysis: The 1D spectrum appears on the diagonal. The off-diagonal cross-peaks are the key information, indicating that the protons at the corresponding F1 and F2 frequencies are spin-coupled.[11]
Case Study: Structural Elucidation of 6-Methoxy-2-methylquinoline
Let's consider an unknown product from a reaction expected to yield a substituted quinoline. 1D NMR alone may be insufficient to place the substituents definitively.
Observed Data:
-
¹H NMR: A sharp singlet integrating to 3H at ~3.9 ppm (suggests -OCH₃). A sharp singlet integrating to 3H at ~2.7 ppm (suggests -CH₃ on an aromatic ring). Several signals in the aromatic region (7.0-8.0 ppm).
-
¹³C NMR: Two signals in the aliphatic region (~55 ppm and ~25 ppm). Several signals in the aromatic region, including one quaternary carbon signal near 158 ppm.
Analytical Logic:
-
Identify Spin Systems (COSY): The COSY spectrum would show two isolated aromatic spin systems. One would be an AX system (two doublets), corresponding to H-3 and H-4 in the pyridine ring. The other would be an ABX system, corresponding to H-5, H-7, and H-8 on the benzene ring. H-6 is substituted and has no proton.
-
Assign Protonated Carbons (HSQC): The HSQC spectrum would directly link the -OCH₃ proton signal (~3.9 ppm) to its carbon (~55 ppm) and the -CH₃ proton signal (~2.7 ppm) to its carbon (~25 ppm). It would also link all the aromatic proton signals to their respective carbon signals.
-
Connect the Fragments (HMBC): The HMBC spectrum is the final key.
-
The methyl protons (~2.7 ppm) will show a strong correlation to a downfield carbon at ~159 ppm. This is the C-2 carbon, confirming the methyl group is at the 2-position. This is a crucial ²J correlation.
-
The methoxy protons (~3.9 ppm) will show a strong correlation to a carbon at ~158 ppm. This is the C-6 carbon, confirming the methoxy group is at the 6-position (a ³J correlation).
-
Proton H-5 will show a ³J correlation to C-7 and a ²J correlation to the quaternary carbon C-4a.
-
Proton H-4 will show a ²J correlation to the quaternary carbon C-4a, linking the two rings.
-
Caption: Key HMBC correlations confirming the structure of 6-methoxy-2-methylquinoline.
This logical, step-wise analysis using a combination of 2D NMR experiments allows for the complete and unambiguous structural determination.
Conclusion
The structural analysis of quinoline derivatives is a critical task in modern chemistry. While 1D NMR provides a foundational overview, its limitations in the face of complex substitution patterns and signal overlap necessitate the use of more advanced techniques. A systematic approach that leverages the complementary information provided by COSY, HSQC, and HMBC experiments is the gold standard for achieving unambiguous and reliable structural elucidation. The protocols and interpretive strategies outlined in this guide provide a robust framework for researchers to confidently characterize novel quinoline-based compounds, accelerating progress in drug discovery and materials science.
References
-
Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475. [Link]
-
Mitra, A., Assarpour, A., Seaton, P. J., & Williamson, R. T. (2006). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 83(8), 1200. [Link]
-
Seaton, P. J., & Williamson, R. T. (2003). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]
-
Silva, A. M. S., Santos, C. M. M., & Pinto, D. C. G. A. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
-
Williamson, R. T. (2003). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]
-
ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]
-
Hansen, P. E., & Spanget-Larsen, J. (2017). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 22(9), 1437. [Link]
-
Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
ResearchGate. (2025). 13 C NMR Chemical Shifts (δ in ppm) for Compounds K1-K8. ResearchGate. [Link]
-
TSI Journals. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. [Link]
-
Huan, T. T. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2). [Link]
-
ResearchGate. (2017). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate. [Link]
-
Royal Society of Chemistry. (2018). Supplementary Information. The Royal Society of Chemistry. [Link]
-
Magritek. (n.d.). Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Magritek. [Link]
-
SpectraBase. (n.d.). Quinoline - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
-
Beck, A. (2014). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Omics Online. (n.d.). Figure 21: NOESY and COSY spectrum quinoline derivative. Omics Online. [Link]
-
MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. [Link]
-
YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. YouTube. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
NIH. (n.d.). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. NIH. [Link]
-
Chemistry LibreTexts. (2024). 19: HMBC. Chemistry LibreTexts. [Link]
-
Arkat USA. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Arkat USA. [Link]
-
ResearchGate. (2015). Synthesis of novel cyano quinoline derivatives suplemantary. ResearchGate. [Link]
-
HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). Human Metabolome Database. [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. repository.uncw.edu [repository.uncw.edu]
- 13. repository.uncw.edu [repository.uncw.edu]
- 14. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tsijournals.com [tsijournals.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. organomation.com [organomation.com]
- 19. magritek.com [magritek.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Application Note: Elucidating the Structure of Methyl 6-hydroxyquinoline-2-carboxylate through Mass Spectrometry Fragmentation Analysis
Abstract
This application note provides a detailed guide for the structural elucidation of Methyl 6-hydroxyquinoline-2-carboxylate using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a key scaffold in medicinal chemistry and drug development, understanding the fragmentation behavior of substituted quinolines is crucial for their rapid identification and characterization. This document outlines the theoretical basis for the fragmentation pathways, provides a step-by-step protocol for sample analysis, and presents the expected fragmentation data. The methodologies and interpretations are designed for researchers, scientists, and drug development professionals working with heterocyclic compounds.
Introduction
Quinoline derivatives are a prominent class of N-heterocyclic compounds with a wide range of biological activities, making them important pharmacophores in drug discovery.[1][2] The structural characterization of these molecules is a critical step in their development and quality control. Electrospray ionization mass spectrometry (ESI-MS) is a powerful analytical technique for the analysis of polar and semi-polar small molecules, offering high sensitivity and structural information through fragmentation analysis.[3][4]
This compound contains several key functional groups that influence its fragmentation pattern: a quinoline core, a hydroxyl group, and a methyl ester. Collision-Induced Dissociation (CID) of the protonated molecule will induce specific bond cleavages, providing a unique fragmentation fingerprint that can be used for its unambiguous identification.[5] This note will detail the expected fragmentation pathways based on established principles of mass spectrometry.
Predicted Fragmentation Pathways
The fragmentation of this compound in positive ion ESI-MS/MS is expected to proceed through several key pathways initiated by the protonation of the molecule, most likely on the quinoline nitrogen due to its basicity. The structure and calculated monoisotopic mass of the parent molecule are shown below.
Structure:
Molecular Formula: C₁₁H₉NO₃ Monoisotopic Mass: 203.0582 u
Upon collisional activation, the protonated molecule ([M+H]⁺, m/z 204.0655) is expected to undergo the following primary fragmentation reactions:
-
Loss of Methanol (CH₃OH): A common fragmentation pathway for methyl esters is the neutral loss of methanol (32.0262 u). This is often facilitated by a nearby functional group that can participate in a rearrangement, such as the protonated quinoline nitrogen. This would result in a fragment ion at m/z 172.0393.
-
Loss of Carbon Monoxide (CO): The quinoline ring itself can undergo fragmentation. Following the initial loss of methanol, the resulting ion may lose carbon monoxide (27.9949 u) from the carboxyl group, leading to a fragment at m/z 144.0444.
-
Loss of the Methyl Radical (•CH₃): Direct cleavage of the methyl group from the ester is possible, resulting in the loss of a methyl radical (15.0235 u) and the formation of a cation at m/z 189.0420. This is generally a less favored pathway in ESI compared to neutral losses.
-
Decarboxylation (Loss of CO₂): While less common for esters compared to carboxylic acids, decarboxylation (loss of CO₂, 43.9898 u) might occur, especially at higher collision energies, yielding a fragment at m/z 160.0757.
These predicted pathways are summarized in the diagram below.
Caption: Predicted fragmentation of this compound.
Experimental Protocol
This section provides a general protocol for the analysis of this compound using a standard LC-MS/MS system.[6][7]
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the mobile phase to be used for the analysis. For example, add 10 µL of the stock solution to 990 µL of the mobile phase.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[8]
Liquid Chromatography Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for this compound.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
MS1 Scan Range: m/z 50-300.
-
MS/MS Settings:
-
Precursor Ion: m/z 204.1.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be used to observe the different fragmentation pathways.
-
Collision Gas: Argon.
-
The overall experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for MS/MS analysis.
Expected Data and Interpretation
The MS/MS spectrum of this compound is expected to show a prominent precursor ion at m/z 204.1. The major fragment ions and their proposed structures are summarized in the table below.
| m/z (Observed) | m/z (Calculated) | Formula | Proposed Fragment |
| 204.1 | 204.0655 | C₁₁H₁₀NO₃⁺ | [M+H]⁺ |
| 172.0 | 172.0393 | C₁₀H₆NO₂⁺ | [M+H-CH₃OH]⁺ |
| 144.0 | 144.0444 | C₉H₆NO⁺ | [M+H-CH₃OH-CO]⁺ |
| 189.0 | 189.0420 | C₁₀H₇NO₃⁺ | [M+H-•CH₃]⁺ |
The relative intensities of these fragments will depend on the collision energy used. The loss of methanol is expected to be a dominant fragmentation pathway at lower collision energies, while the subsequent loss of carbon monoxide will become more prominent as the collision energy is increased.
Conclusion
The structural elucidation of this compound can be effectively achieved using ESI-MS/MS. By understanding the fundamental principles of fragmentation for the functional groups present in the molecule, a clear and predictable fragmentation pattern can be established. This application note provides a comprehensive guide for the analysis and interpretation of the mass spectral data for this compound, which can be adapted for other similar quinoline derivatives. The provided protocol offers a starting point for method development and routine analysis in a drug discovery and development setting.
References
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12.
- de Hoffmann, E., & Stroobant, V. (2007).
- McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
- Cole, R. B. (Ed.). (2011).
- Maddili, S. K., Gundu, C., & Thatikonda, S. (2019). Quinoline: a promising scaffold for the development of potent anticancer agents. Mini reviews in medicinal chemistry, 19(14), 1137-1154.
- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
- Drašar, P., & Pouzar, V. (2002). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Chemical Papers, 56(4), 264-267.
- Thevis, M., Krug, O., & Schänzer, W. (2010). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 21(11), 1851–1862.
-
ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Retrieved from [Link]
-
Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Collision-induced dissociation. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
- 1. chempap.org [chempap.org]
- 2. researchgate.net [researchgate.net]
- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. tecan.com [tecan.com]
- 8. biocompare.com [biocompare.com]
Application Notes & Protocols: X-ray Crystallography of Functionalized Quinolines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: The Structural Imperative of Functionalized Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its rigid, planar structure and capacity for extensive functionalization allow for the fine-tuning of biological activity, pharmacokinetic properties, and material characteristics.[2] Functionalized quinolines, in particular, are at the forefront of drug discovery, with derivatives showing promise as anticancer, antimalarial, and antimicrobial agents.[1][3][4]
Understanding the three-dimensional atomic arrangement of these molecules is not merely an academic exercise; it is a critical prerequisite for rational drug design and the development of novel materials.[5] X-ray crystallography stands as the definitive method for elucidating these intricate structures, providing precise insights into molecular geometry, intermolecular interactions, and solid-state packing.[5][6] This detailed structural information is invaluable for understanding structure-activity relationships (SAR) and for the computational modeling that underpins modern drug development.[7]
These application notes provide a comprehensive guide to the X-ray crystallography of functionalized quinolines, from the foundational principles of crystallization to the nuances of structure solution and refinement. The protocols and insights presented herein are designed to empower researchers to overcome common challenges and to confidently derive high-quality structural data for this vital class of compounds.
The Art and Science of Crystallization
The journey to a crystal structure begins with the often-challenging task of growing a single crystal of suitable size and quality.[6] For functionalized quinolines, the diverse array of substituents can significantly influence solubility and crystal packing, necessitating a systematic and patient approach to crystallization.
Foundational Principles of Crystallization
The goal of crystallization is to slowly bring a purified and concentrated solution to a state of supersaturation, where the formation of an ordered solid lattice is thermodynamically favored.[5] Key factors influencing this process include:
-
Purity: Impurities can inhibit nucleation and disrupt crystal growth.[8] Rigorous purification of the synthesized quinoline derivative is paramount.
-
Solvent Selection: The ideal solvent or solvent system will dissolve the compound at a higher temperature and allow for slow precipitation as the solution cools or as the solvent evaporates.
-
Supersaturation: Achieving a state of supersaturation is critical for crystal nucleation. This can be accomplished through various techniques, as detailed below.
Crystallization Protocols for Functionalized Quinolines
Given the diverse nature of functionalized quinolines, a multi-pronged approach to crystallization is recommended.
Table 1: Common Crystallization Techniques for Functionalized Quinolines
| Technique | Description | Suitability for Functionalized Quinolines |
| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, thereby increasing the concentration. | Highly effective for many quinoline derivatives, especially when dealing with moderate solubility. |
| Vapor Diffusion | A concentrated drop of the compound solution is equilibrated against a larger reservoir of a precipitant in a sealed chamber. | A powerful technique for screening a wide range of conditions and for compounds that are sensitive to temperature changes.[9] |
| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and promoting crystallization. | Useful for compounds with a significant temperature-dependent solubility profile. |
| Solvent Layering | A solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble. | Effective for inducing crystallization at the interface of the two solvents. |
Protocol 1: General Crystallization Screening
-
Purification: Ensure the functionalized quinoline is of the highest possible purity using techniques such as column chromatography or recrystallization.
-
Solvent Screening: In small vials, test the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, toluene, and hexane).
-
Preparation of Saturated Solutions: Prepare near-saturated solutions of the compound in the most promising solvents. Gentle heating may be required to aid dissolution.
-
Crystallization Setup:
-
Slow Evaporation: Cover the vials with a perforated cap or parafilm with small pinholes.
-
Vapor Diffusion: Place a drop of the compound solution on a siliconized cover slip and invert it over a well containing a precipitant.
-
-
Incubation: Store the crystallization experiments in a vibration-free environment at a constant temperature.
-
Monitoring: Regularly inspect the experiments under a microscope for the formation of single crystals.
Troubleshooting Common Crystallization Issues
-
No Crystals Form: The solution may not be sufficiently supersaturated.[8] Try increasing the initial concentration or using a different solvent/precipitant combination. Inducing nucleation by gently scratching the inside of the container with a glass rod can also be effective.[8]
-
Formation of Oil or Amorphous Precipitate: This often indicates that the solution has become too supersaturated too quickly. Slowing down the process by reducing the temperature or using a less effective precipitant can help.
-
Small or Poorly Formed Crystals: This may be due to rapid crystal growth. Optimizing the conditions to slow down the growth rate, such as lowering the temperature, can improve crystal quality.
X-ray Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data.[6] A well-defined data collection strategy is crucial for obtaining a complete and accurate dataset.[10]
Crystal Mounting and Preparation
-
Crystal Selection: Choose a crystal with well-defined faces and no visible cracks or imperfections. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.[6]
-
Mounting: The crystal is carefully mounted on a cryoloop or a glass fiber. For data collection at low temperatures (typically 100 K), the crystal is coated in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation.
Data Collection Strategy
The goal of data collection is to measure the intensities of as many unique reflections as possible. Modern diffractometers with area detectors can measure hundreds of reflections simultaneously.[5]
Protocol 2: Standard Data Collection
-
Mounting: Mount the crystal on the goniometer head of the diffractometer.
-
Centering: Carefully center the crystal in the X-ray beam.
-
Initial Screening: Collect a few initial frames to assess the diffraction quality and to determine the unit cell parameters.
-
Strategy Calculation: Use the diffractometer software to calculate an optimal data collection strategy. This will determine the necessary rotation range and exposure time to collect a complete dataset with adequate redundancy.
-
Data Collection: Execute the data collection run. This may take several hours, depending on the crystal and X-ray source.
-
Data Processing: After data collection, the raw diffraction images are processed to integrate the reflection intensities and to apply corrections for factors such as absorption and crystal decay.
Structure Solution and Refinement: From Data to a 3D Model
The processed diffraction data contains the information needed to determine the arrangement of atoms in the crystal. This is achieved through the processes of structure solution and refinement.[11][12][13]
Structure Solution
The "phase problem" is the central challenge in X-ray crystallography. While the intensities of the diffracted X-rays can be measured, their phases cannot. Structure solution methods are employed to overcome this problem.
-
Direct Methods: This is the most common method for small molecules like functionalized quinolines.[14] It uses statistical relationships between the reflection intensities to determine the initial phases.
-
Patterson Methods: This approach is useful when the structure contains a heavy atom, as the vectors between heavy atoms can be used to determine their positions and to phase the data.[14]
Structure Refinement
Once an initial model of the structure is obtained, it is refined against the experimental data to improve its accuracy.[13][15] This is an iterative process that involves adjusting the atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.
Protocol 3: Structure Solution and Refinement using SHELX
The SHELX suite of programs is a widely used and powerful tool for small-molecule crystallography.[11]
-
Structure Solution: Use a program like SHELXT or SHELXS to solve the structure using direct methods.[14] This will generate an initial model of the molecule.
-
Initial Refinement: Perform an initial round of refinement using SHELXL. This will typically involve refining the atomic positions and isotropic displacement parameters.
-
Atom Assignment: Examine the electron density map to identify and assign the correct atom types.
-
Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically.
-
Hydrogen Atom Placement: Add hydrogen atoms to the model in calculated positions.
-
Final Refinement Cycles: Continue refining the structure until the R-factors converge and the residual electron density is minimal.
The Impact of Functional Groups on Crystal Packing
Functional groups play a critical role in directing the self-assembly of quinoline derivatives in the solid state through a variety of intermolecular interactions.
-
Hydrogen Bonding: Functional groups capable of hydrogen bonding (e.g., -OH, -NH2, -COOH) can form strong and directional interactions that significantly influence crystal packing.[16][17][18]
-
π-π Stacking: The aromatic nature of the quinoline ring system facilitates π-π stacking interactions, which are common in the crystal structures of these compounds.[16][19][20][21]
-
Halogen Bonding: Halogen substituents can participate in halogen bonding, a non-covalent interaction that can also play a role in crystal packing.
The presence and interplay of these interactions can lead to the formation of different crystal forms, or polymorphs, which may exhibit different physical properties.[22]
Common Challenges and Advanced Considerations
The crystallography of functionalized quinolines is not without its challenges.
-
Twinning: This occurs when two or more crystal lattices are intergrown. Twinning can complicate data processing and structure refinement.
-
Disorder: Portions of the molecule may adopt multiple conformations in the crystal lattice, leading to crystallographic disorder.
-
Polymorphism: A compound may crystallize in multiple different crystal forms, each with a unique crystal structure.[22][23] Careful control of crystallization conditions is necessary to obtain the desired polymorph.
In cases of poor crystal quality or when single crystals cannot be obtained, powder X-ray diffraction (PXRD) can provide valuable information about the bulk crystallinity and phase purity of a sample.[7][24]
Data Visualization and Interpretation
Visualizing the final crystal structure is essential for a thorough understanding of the molecule's three-dimensional arrangement and intermolecular interactions.
Experimental Workflow Visualization
Caption: Overall workflow for the X-ray crystallography of functionalized quinolines.
Logical Relationships in Structure Determination
Caption: Logical flow of solving the phase problem and refining the crystal structure.
Conclusion: From Structure to Function
The successful application of X-ray crystallography to functionalized quinolines provides an unparalleled level of structural detail. This information is not an end in itself, but rather a powerful tool that enables a deeper understanding of molecular properties and biological activity. By elucidating the three-dimensional architecture of these important compounds, researchers can accelerate the design and development of next-generation pharmaceuticals and advanced materials.
References
-
Semeniuc, R. F., Reamer, T. J., & Smith, M. D. A Structural and Statistical Investigation of Quinoline π – π stacking Interactions. The Royal Society of Chemistry. Available from: [Link].
-
HKL-xray. Small Molecule Structure Solution and Refinement. HKL-xray. Available from: [Link].
-
Balón, M., Guardado, P., Muñoz, M. A., & Carmona, C. (1998). A spectroscopic study of the hydrogen bonding and pi-pi stacking interactions of harmane with quinoline. Biospectroscopy, 4(3), 185-195. Available from: [Link].
-
CCP4 wiki. Solve a small-molecule structure. CCP4 wiki. Available from: [Link].
-
Semeniuc, R. F., Reamer, T. J., & Smith, M. D. (2010). 8-Quinoline based ligands and their metallic derivatives: A structural and statistical investigation of quinoline π–π stacking interactions. New Journal of Chemistry, 34(2), 279-287. Available from: [Link].
-
Semeniuc, R. F., Reamer, T. J., & Smith, M. D. (2010). 8-Quinoline based ligands and their metallic derivatives: A structural and statistical investigation of quinoline π–π stacking interactions. New Journal of Chemistry, 34(2), 279-287. Available from: [Link].
-
MDPI. In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. Available from: [Link].
-
Kopchuk, D. S., Slepukhin, P. A., Nosova, E. V., Khasanov, A. F., Zyryanov, G. V., & Rusinov, V. L. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. Available from: [Link].
-
OlexSys. Structure Solution. OlexSys. Available from: [Link].
-
Oxford Academic. Refinement of Large Small-Molecule Structures Using SHELXL-92. Oxford Academic. Available from: [Link].
-
IMSERC. Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. IMSERC. Available from: [Link].
-
PMC - NIH. Hydrogen-Bonding Interactions in Luminescent Quinoline-Triazoles with Dominant 1D Crystals. PMC - NIH. Available from: [Link].
- Google Patents. CN102344438B - Crystallization of quinoline derivatives and its preparation method. Google Patents.
-
MDPI. Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. MDPI. Available from: [Link].
-
ResearchGate. X-ray and quantum-topological studies of intermolecular interactions in partially fluorinated quinoline crystals. ResearchGate. Available from: [Link].
-
IUCr. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. IUCr. Available from: [Link].
-
ResearchGate. Cambridge Structural Database search for quinoline–zinc complexes with.... ResearchGate. Available from: [Link].
-
ResearchGate. Chemical structures of (a) quinoline containing drugs and clinical.... ResearchGate. Available from: [Link].
- Google Patents. CN103664892B - The crystallization of quinoline. Google Patents.
-
Amanote Research. (PDF) X-Ray Studies on Hydrogenated Quinoline Structure of. Amanote Research. Available from: [Link].
-
PMC - NIH. X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available from: [Link].
-
NIH. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. NIH. Available from: [Link].
-
ResearchGate. X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59.. ResearchGate. Available from: [Link].
-
ResearchGate. Crystal structure of 3. Quinoline side chains, H atoms and some.... ResearchGate. Available from: [Link].
-
PubMed Central. Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. PubMed Central. Available from: [Link].
-
PMC - NIH. Intramolecular Hydrogen Bonds in Conformers of Quinine and Quinidine: An HF, MP2 and DFT Study. PMC - NIH. Available from: [Link].
-
ResearchGate. X-ray crystallography: Data collection strategies and resources. ResearchGate. Available from: [Link].
-
SciSpace. Synthesis of derivatives of quinoline.. SciSpace. Available from: [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link].
-
Wikipedia. X-ray crystallography. Wikipedia. Available from: [Link].
-
Wikipedia. Crystal polymorphism. Wikipedia. Available from: [Link].
-
AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available from: [Link].
-
Wikipedia. Cambridge Structural Database. Wikipedia. Available from: [Link].
-
Der Pharma Chemica. Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica. Available from: [Link].
-
ResearchGate. Chemical and 3D structure of quinoline.. ResearchGate. Available from: [Link].
-
Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available from: [Link].
-
National Institute of Standards and Technology. Quinoline. NIST WebBook. Available from: [Link].
-
Wikipedia. Quinoline. Wikipedia. Available from: [Link].
-
PubMed. Structure-guided development of Quinoline derivatives targeting kinesin spindle protein. PubMed. Available from: [Link].
-
ResearchGate. (PDF) Crystal Polymorphism in Pharmaceutical Science. ResearchGate. Available from: [Link].
-
ResearchGate. Structures of the quinoline derivatives.. ResearchGate. Available from: [Link].
-
CCDC. The Largest Curated Crystal Structure Database. CCDC. Available from: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure-guided development of Quinoline derivatives targeting kinesin spindle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. researchgate.net [researchgate.net]
- 11. hkl-xray.com [hkl-xray.com]
- 12. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 13. imserc.northwestern.edu [imserc.northwestern.edu]
- 14. Structure Solution | OlexSys [olexsys.org]
- 15. academic.oup.com [academic.oup.com]
- 16. A spectroscopic study of the hydrogen bonding and pi-pi stacking interactions of harmane with quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydrogen-Bonding Interactions in Luminescent Quinoline-Triazoles with Dominant 1D Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. rsc.org [rsc.org]
- 20. 8-Quinoline based ligands and their metallic derivatives: A structural and statistical investigation of quinoline π–π stacking interactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. 8-Quinoline based ligands and their metallic derivatives: A structural and statistical investigation of quinoline π–π stacking interactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols for the Utilization of Methyl 6-hydroxyquinoline-2-carboxylate as a Versatile Chemical Intermediate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 6-Hydroxyquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with significant biological and photophysical properties.[1] Within this class, Methyl 6-hydroxyquinoline-2-carboxylate stands out as a particularly valuable chemical intermediate. Its structure features three key points for chemical modification: a nucleophilic hydroxyl group, an ester functional group amenable to transformation, and the quinoline ring itself, which can be further functionalized.
This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to offer a strategic overview of its reactivity and practical, field-tested protocols for its use. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.
Compound Profile and Safety Mandates
A thorough understanding of the physicochemical properties and safety requirements is a non-negotiable prerequisite for any experimental work.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 429687-75-2 | [2][3][4] |
| Molecular Formula | C₁₁H₉NO₃ | [2][5] |
| Molecular Weight | 203.19 g/mol | [2][5] |
| Appearance | Yellow solid | [2] |
| Storage | 2-8°C, Sealed in a dry environment | [2][5] |
| Purity | Typically >97% | [5][6] |
Safety, Handling, and Personal Protective Equipment (PPE)
This compound and its derivatives must be handled with care, assuming potential irritant and toxic properties. All operations should be conducted within a certified chemical fume hood.
-
Hazard Identification: May cause skin, eye, and respiratory tract irritation.[7] Ingestion may lead to irritation of mucous membranes.[7]
-
Required PPE:
-
Handling Procedures:
-
First-Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[7][9]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[7][9]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[7]
-
Ingestion: Rinse mouth and drink plenty of water. Call a poison center or doctor if you feel unwell.[7][8]
-
Core Reactivity: A Triad of Functional Handles
The synthetic utility of this compound stems from the distinct reactivity of its three main functional regions. The interplay between the electron-donating hydroxyl group and the electron-withdrawing methyl carboxylate group modulates the reactivity of the entire molecule.
Caption: Key reactive sites on this compound.
-
The C6-Hydroxyl Group: As a phenolic hydroxyl group, it is weakly acidic and highly nucleophilic upon deprotonation. This site is the primary target for O-alkylation and O-acylation reactions.
-
The C2-Methyl Ester: The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic acyl substitution. This allows for straightforward hydrolysis to the corresponding carboxylic acid or conversion to a wide range of amides.
-
The Quinoline Aromatic System: The fusion of a benzene and pyridine ring creates a complex electronic environment. The hydroxyl group is an activating, ortho-, para- director, while the methyl carboxylate is a deactivating, meta- director relative to their positions. This directs potential electrophilic aromatic substitution reactions to specific positions on the carbocyclic ring.
Application Protocols: From Intermediate to Novel Scaffolds
The following protocols are presented as robust starting points. Researchers should perform optimization based on the specific properties of their substrates and target molecules. All reactions should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol I: O-Alkylation of the C6-Hydroxyl Group
This procedure is fundamental for introducing diverse side chains, which can modulate properties like solubility, lipophilicity, and biological target engagement.[11]
Objective: To synthesize 6-alkoxy-quinoline-2-carboxylate derivatives.
Reaction Scheme: this compound + R-X → Methyl 6-(alkoxy)quinoline-2-carboxylate
Materials:
-
This compound (1.0 mmol)
-
Alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide) (1.2 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol) or Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
Step-by-Step Methodology (using K₂CO₃):
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and anhydrous potassium carbonate (2.0 mmol).
-
Solvent Addition: Add anhydrous DMF (10 mL) to the flask.
-
Reagent Addition: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.
-
Alkylation: Add the alkyl halide (1.2 mmol) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction to room temperature and pour it into ice-cold water (50 mL). A precipitate may form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL) to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure O-alkylated derivative.
Causality and Field Insights:
-
Choice of Base: K₂CO₃ is a milder, safer base suitable for most alkylations. For less reactive alkyl halides or sterically hindered substrates, the stronger base NaH may be required to ensure complete deprotonation of the hydroxyl group.[11] When using NaH, the reaction should be initiated at 0°C due to the exothermic reaction and hydrogen gas evolution.
-
Solvent: Anhydrous DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, as it effectively solvates the potassium cation without solvating the phenoxide nucleophile, thus enhancing its reactivity.
Caption: Experimental workflow for O-Alkylation.
Protocol II: Ester Hydrolysis and Subsequent Amide Coupling
Converting the ester to a carboxylic acid unlocks the potential for amide bond formation, a cornerstone of drug discovery for creating peptidomimetics and other complex molecules.
Part A: Saponification (Ester Hydrolysis)
Objective: To synthesize 6-hydroxyquinoline-2-carboxylic acid.
Materials:
-
This compound (1.0 mmol)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (3.0 mmol)
-
Methanol (MeOH) or Tetrahydrofuran (THF) (10 mL)
-
Water (5 mL)
-
Hydrochloric Acid (HCl), 1M solution
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 mmol) in a mixture of MeOH (or THF) and water.
-
Base Addition: Add NaOH (3.0 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 50°C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Neutralization: Cool the reaction mixture to 0°C in an ice bath.
-
Acidification: Slowly add 1M HCl dropwise while stirring until the pH of the solution is ~4-5. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-hydroxyquinoline-2-carboxylic acid.
Part B: Amide Coupling
Objective: To synthesize N-substituted-6-hydroxyquinoline-2-carboxamide derivatives.
Materials:
-
6-hydroxyquinoline-2-carboxylic acid (from Part A, 1.0 mmol)
-
Amine (R-NH₂) (1.1 mmol)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Anhydrous DMF (10 mL)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask, add 6-hydroxyquinoline-2-carboxylic acid (1.0 mmol) and the desired amine (1.1 mmol).
-
Solvent and Base: Add anhydrous DMF (10 mL) followed by DIPEA (3.0 mmol). Stir the mixture for 10 minutes at room temperature.
-
Coupling Agent: Add the coupling reagent HATU (1.2 mmol) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor for completion by LC-MS.
-
Workup and Purification: Follow the general workup and purification procedure described in Protocol I (Quench with water, extract with ethyl acetate, purify by chromatography).
Causality and Field Insights:
-
Hydrolysis: LiOH is often preferred over NaOH for cleaner reactions and to minimize potential side reactions, though NaOH is highly effective.
-
Amide Coupling: HATU is a highly efficient coupling reagent that minimizes racemization for chiral amines and works well for a broad range of substrates. Other standard coupling reagents like HOBt/EDC can also be employed. DIPEA is a non-nucleophilic base used to neutralize the acid formed and facilitate the reaction.
Caption: Workflow for hydrolysis and subsequent amide coupling.
Conclusion
This compound is a powerful and versatile building block for synthetic chemistry. The strategic manipulation of its hydroxyl and ester functionalities provides a reliable entry point to a vast chemical space of novel quinoline derivatives. The protocols detailed herein serve as a validated foundation for researchers in drug discovery and materials science to build upon. By understanding the underlying principles of its reactivity, scientists can effectively leverage this intermediate to construct complex molecular architectures with tailored functions.
References
-
MDPI. (2020). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2020(2), M1127. Available at: [Link]
-
PubChem - NIH. 2-Methylquinoline-6-carboxylic acid. Available at: [Link]
-
MDPI. (2018). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 23(11), 2959. Available at: [Link]
-
The Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 9, 3218-3224. Available at: [Link]
-
ChemSynthesis. 6-hydroxy-2,4-quinolinedicarboxylic acid. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. Available at: [Link]
-
Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 6-Methylquinoline. Available at: [Link]
-
SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
- Google Patents. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
-
Chemical Synthesis Database. 4-hydroxy-2-methyl-6-quinolinecarboxylic acid. Available at: [Link]
-
Organic Syntheses. 2-methyl-4-hydroxyquinoline. Available at: [Link]
-
ResearchGate. (2022). Synthesis of methyl 2-methylquinoline-4-carboxylate (148) using.... Available at: [Link]
-
ResearchGate. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Available at: [Link]
-
Study.com. Hydroxyquinoline Uses, Structure & Synthesis. Available at: [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(32), 19077–19098. Available at: [Link]
-
ScienceDirect. Acids: Derivatization for GC Analysis. Available at: [Link]
-
MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available at: [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Available at: [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 429687-75-2 [m.chemicalbook.com]
- 3. This compound | 429687-75-2 [chemicalbook.com]
- 4. This compound | 429687-75-2 [amp.chemicalbook.com]
- 5. This compound - CAS:429687-75-2 - Sunway Pharm Ltd [3wpharm.com]
- 6. calpaclab.com [calpaclab.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chemos.de [chemos.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heterocyclic compounds form the bedrock of medicinal chemistry, with over half of all FDA-approved drugs featuring at least one such scaffold.[1][2] Their prevalence stems from the rich chemical diversity and the precise three-dimensional arrangements that heteroatoms impart, enabling tailored interactions with biological targets.[3][4] This document provides an in-depth guide to contemporary synthetic strategies for accessing novel heterocyclic frameworks. Moving beyond classical methods, we focus on methodologies that prioritize efficiency, atom economy, and structural complexity. Detailed protocols for Multi-Component Reactions (MCRs) and Palladium-Catalyzed C-H Activation are presented as exemplars of modern synthetic power. This guide is intended to serve as both a strategic overview and a practical handbook for chemists engaged in the discovery and development of new therapeutic agents.
Introduction: The Indispensable Role of Heterocycles
Heterocyclic chemistry is a cornerstone of drug discovery and development.[5] The incorporation of nitrogen, oxygen, sulfur, and other elements into cyclic structures provides medicinal chemists with a powerful toolkit to modulate critical drug properties, including:
-
Pharmacological Activity: Heteroatoms can act as hydrogen bond donors or acceptors and engage in π-π stacking, enabling precise interactions with protein active sites, enzymes, and nucleic acids.[3]
-
Physicochemical Properties: The nature and position of heteroatoms influence a molecule's polarity, solubility, and lipophilicity, which are key determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4]
-
Metabolic Stability: Strategic placement of heterocyclic rings can block sites of metabolic attack, enhancing a drug's half-life and bioavailability.
The structural diversity offered by these scaffolds is vast, ranging from simple five- and six-membered rings like indoles and pyridines to complex, fused polycyclic systems found in many natural products.[1][6] This versatility makes them essential for developing drugs across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][6] As challenges like drug resistance intensify, the ability to synthesize novel heterocyclic compounds remains a critical driver of innovation.[3]
Modern Synthetic Paradigms: Efficiency and Complexity
While traditional named reactions have long been the workhorses of heterocyclic synthesis, the demands of modern drug discovery for speed and diversity have catalyzed the development of more sophisticated and efficient strategies. This guide focuses on two such powerful approaches: Multi-Component Reactions (MCRs) and Transition Metal-Catalyzed C-H Activation.
Multi-Component Reactions (MCRs): A Paradigm of Efficiency
MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials.[7] This approach offers significant advantages over traditional linear syntheses:
-
Efficiency: MCRs dramatically reduce the number of synthetic steps, purification procedures, and overall reaction time.[7][8]
-
Atom Economy: By design, MCRs minimize waste by incorporating most of the atoms from the reactants into the final product.
-
Complexity Generation: They allow for the rapid assembly of complex and "drug-like" molecules from simple, readily available building blocks.[9][10]
The Hantzsch synthesis, first reported in 1882, is a classic MCR that remains one of the most straightforward methods for producing 1,4-dihydropyridines (1,4-DHPs) and their corresponding pyridines.[11][12] 1,4-DHP derivatives are a prominent class of calcium channel blockers used to treat hypertension, including drugs like nifedipine and amlodipine.[11] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[13]
Reaction Mechanism: The Hantzsch synthesis proceeds through a sequence of condensation, enamine formation, and a final Michael addition followed by cyclization and dehydration.[11]
Diagram: Hantzsch Synthesis Workflow
Caption: General experimental workflow for the Hantzsch 1,4-dihydropyridine synthesis.
This protocol is adapted from modern microwave-assisted procedures which offer significantly reduced reaction times and often improved yields compared to classical reflux methods.[14]
Materials:
-
Benzaldehyde (2.5 mmol, 0.25 mL)
-
Ethyl acetoacetate (5.0 mmol, 0.63 mL)
-
Ammonium hydroxide (25% aqueous solution, 10.0 mmol, ~1.5 mL)
-
Ethanol (3 mL)
-
Single-mode microwave synthesizer with temperature and pressure control
-
10 mL microwave process vial with a Teflon septum
-
Stir bar
Procedure:
-
Place a magnetic stir bar into the 10 mL microwave process vial.
-
To the vial, add benzaldehyde (2.5 mmol), ethyl acetoacetate (5.0 mmol), and ethanol (3 mL).
-
Carefully add the aqueous ammonium hydroxide solution (10.0 mmol).
-
Seal the vial securely with the Teflon septum and place it in the microwave cavity.
-
Set the reaction parameters: Temperature at 140°C, hold time of 10 minutes, with magnetic stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
A yellow precipitate should form. Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the purified 1,4-dihydropyridine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Outcome: This procedure typically affords the desired product in high yield (>90%) and purity.[14] The use of a sealed vessel under microwave irradiation accelerates the reaction, which might otherwise require several hours of reflux.[12][14]
C-H Activation: The Atom-Economic Frontier
Transition metal-catalyzed C-H activation has emerged as a transformative strategy in organic synthesis.[15] It allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials (e.g., organohalides or organometallics).[16] This approach is highly atom-economical and opens new avenues for creating complex molecules.
Palladium catalysis is particularly prominent in this field, enabling a wide range of C-C and C-heteroatom bond formations.[17][18] In heterocyclic synthesis, directing groups are often employed to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity.[19]
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and pharmaceuticals. Palladium-catalyzed C-H activation provides a powerful method for constructing substituted indoles.[20] One elegant strategy involves an intramolecular C-H activation/amination sequence starting from readily available precursors.[21][22]
Reaction Principle: The catalytic cycle typically begins with the oxidative addition of a Pd(0) catalyst to an aryl or vinyl halide. A subsequent intramolecular C-H activation forms a palladacycle intermediate. This intermediate can then react with an aminating agent to forge the key C-N bonds, ultimately leading to the indole core after reductive elimination.[20][21]
Diagram: Catalytic Cycle for Pd-Catalyzed Indole Synthesis
Caption: A plausible catalytic cycle for indole synthesis via C-H activation.[20]
This protocol is a representative example for the synthesis of an aryl-substituted indole from a vinyl bromide precursor.[20]
Materials:
-
(E)-1-bromo-2-(2-methyl-1-phenylprop-1-en-1-yl)benzene (or a similar vinyl bromide, 0.2 mmol)
-
Diaziridinone aminating agent (0.3 mmol)
-
Palladium(II) bromide (PdBr₂, 0.02 mmol, 10 mol%)
-
Dicyclohexyl(phenyl)phosphine (CyPPh₂, 0.04 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃, 0.4 mmol)
-
1,4-Dioxane (2.0 mL, anhydrous)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the vinyl bromide (0.2 mmol), PdBr₂ (0.02 mmol), CyPPh₂ (0.04 mmol), and K₂CO₃ (0.4 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add the diaziridinone aminating agent (0.3 mmol) followed by anhydrous 1,4-dioxane (2.0 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 145°C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the indole product.
-
Characterize the final product by NMR and mass spectrometry.
Causality and Optimization:
-
Catalyst System: The combination of PdBr₂ and the bulky, electron-rich phosphine ligand (CyPPh₂) was found to be optimal for this transformation, promoting both the C-H activation and amination steps.[20]
-
Solvent and Temperature: 1,4-Dioxane is a suitable high-boiling solvent, and the elevated temperature (145°C) is necessary to overcome the activation energy for the C-H cleavage step.[20]
-
Base: K₂CO₃ is crucial for the reaction, likely facilitating the C-H activation step and neutralizing any acidic byproducts.
Data Summary: Comparison of Synthetic Strategies
| Feature | Multi-Component Reaction (Hantzsch) | Pd-Catalyzed C-H Activation |
| Principle | Convergent one-pot synthesis | Direct functionalization of C-H bonds |
| Key Advantage | High efficiency, step economy, rapid complexity | High atom economy, novel disconnections |
| Reactants | Simple, readily available aldehydes, ketones | Often requires a directing group or specific precursor |
| Catalyst | Often catalyst-free or acid/base catalyzed[23] | Transition metal (e.g., Palladium) required |
| Conditions | Varies; can be mild or require heat | Often requires high temperatures, inert atmosphere |
| Product Scope | Specific heterocyclic core (e.g., Dihydropyridines) | Broad; applicable to many heterocyclic systems |
The Rise of Photoredox Catalysis
Visible-light photoredox catalysis has recently emerged as a powerful and sustainable tool for organic synthesis.[24] This methodology uses light to generate radical intermediates under exceptionally mild conditions, enabling transformations that are often difficult to achieve with traditional thermal methods.[25] In heterocyclic chemistry, photoredox catalysis has been applied to construct a wide variety of scaffolds through radical cyclization, cycloaddition, and C-H functionalization pathways.[25][26][27][28] This green chemistry approach avoids the need for harsh reagents and high temperatures, marking a significant step forward in synthetic chemistry.[24][25]
Conclusion and Future Outlook
The synthesis of novel heterocyclic compounds is a dynamic and continually evolving field. Modern strategies like multi-component reactions and C-H activation have revolutionized the way chemists approach the construction of these vital scaffolds, enabling faster access to greater molecular diversity and complexity. As our understanding of chemical reactivity deepens, we can anticipate the development of even more powerful and sustainable methods, such as those driven by photocatalysis and mechanochemistry.[25][29] These advancements will continue to empower researchers in their quest to discover the next generation of life-saving medicines.
References
- Role of Heterocycles in Drug Discovery: An Overview. (n.d.). Vertex AI Search.
- Mechanochemical Functionalization of Heterocycles by C-H Activation: An Update. (n.d.). The Journal of Organic Chemistry.
- Pd-Catalyzed Indole Synthesis via C–H Activation and Bisamination Sequence with Diaziridinone. (2021). Organic Letters.
- Stereocontrolled synthesis of heterocycles from unactivated alkynes by photoredox/nickel dual-catalyzed cyclization. (n.d.). Organic Chemistry Frontiers.
- Role of Heterocyclic Compounds in Drug Development: An Overview. (2024). Research and Reviews.
- Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. (n.d.). MDPI.
- Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
- Multicomponent reactions for the synthesis of heterocycles. (2010). Chemical Society Reviews.
- Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. (2021). Organic Letters.
- A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (n.d.). RSC Advances.
- Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. (n.d.). Angewandte Chemie International Edition.
- Applications of Multicomponent Reactions for the Synthesis of Diverse Heterocyclic Scaffolds. (n.d.). Organic Letters.
- Role of Heterocycles in Drug Discovery: An Overview. (2025). ResearchGate.
- Heterocycles in Medicinal Chemistry. (n.d.). Molecules.
- Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation. (n.d.). Springer.
- Photoredox Radical/Polar Crossover Enables Construction of Saturated Nitrogen Heterocycles. (2019). Organic Letters.
- Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (n.d.). Molecules.
- Recent advances in green multi-component reactions for heterocyclic compound construction. (n.d.). Organic & Biomolecular Chemistry.
- An Efficient and Fast Procedure for the Hantzsch Dihydropyridine Synthesis under Microwave Conditions. (n.d.). Synlett.
- Multi-Component Reactions in Heterocyclic Chemistry. (n.d.). Springer.
- The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
- Mechanochemical Functionalization of Heterocycles by C–H Activation: An Update. (2025). The Journal of Organic Chemistry.
- Synthesis of Bicyclic N-Heterocycles via Photoredox Cycloaddition of Imino-Alkynes and Imino-Alkenes. (2021). ACS Catalysis.
- A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. (n.d.). ijrpr.com.
- Synthesis of N-Containing Heterocyclic Compounds Using Visible-Light Photoredox Catalysis. (2025). ResearchGate.
- Palladium(II)-Catalyzed Tandem Cyclization/C–H Functionalization of Alkynes for the Synthesis of Functionalized Indoles. (n.d.). The Journal of Organic Chemistry.
- Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. (n.d.). Journal of the American Chemical Society.
- A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications. (n.d.). ResearchGate.
- Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. (n.d.). ResearchGate.
- Heterocycle Formation via Palladium-Catalyzed C-H Functionalization. (2012). Synthesis.
- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). Molecules.
- Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (n.d.). MDPI.
- A Short Review on Structures and Synthesis of some Heterocyclic Compounds. (n.d.). Asian Journal of Research in Chemistry.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances.
Sources
- 1. Role of Heterocycles in Drug Discovery: An Overview [journalwjarr.com]
- 2. ajrconline.org [ajrconline.org]
- 3. rroij.com [rroij.com]
- 4. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in green multi-component reactions for heterocyclic compound construction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation | springerprofessional.de [springerprofessional.de]
- 17. Heterocycle Formation via Palladium-Catalyzed C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. tandfonline.com [tandfonline.com]
- 24. mdpi.com [mdpi.com]
- 25. Stereocontrolled synthesis of heterocycles from unactivated alkynes by photoredox/nickel dual-catalyzed cyclization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. Mechanochemical Functionalization of Heterocycles by C-H Activation: An Update. | Semantic Scholar [semanticscholar.org]
Protocol for Biological Screening of Quinoline Derivatives: A Guide for Drug Discovery
Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
Quinoline, a bicyclic heterocyclic compound, represents a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the development of novel therapeutic agents.[1][2] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its biological effects. This has led to the discovery of quinoline-based compounds with potent anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive set of protocols for the biological screening of novel quinoline derivatives, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein offer a systematic approach to evaluating the therapeutic potential of these compounds, from initial cytotoxicity assessments to specific antimicrobial and antimalarial assays.
Part 1: Anticancer Activity Screening
A significant number of quinoline derivatives have been investigated for their potential as anticancer agents.[3] Their mechanisms of action are diverse and include the inhibition of key enzymes like tyrosine kinases and topoisomerases, disruption of microtubule polymerization, and the induction of apoptosis.[3][4] The initial step in evaluating the anticancer potential of novel quinoline derivatives is to assess their cytotoxicity against a panel of human cancer cell lines.[5][6]
Foundational Protocol: In Vitro Cytotoxicity Assessment
The primary objective of in vitro cytotoxicity assays is to determine the concentration of a compound that inhibits cell viability by 50% (IC50).[5][7] This value is a critical metric for gauging a compound's potency and for selecting promising candidates for further investigation.[5][7]
Caption: Workflow for in vitro cytotoxicity screening of quinoline derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Quinoline derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Positive control (e.g., Doxorubicin)[7]
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[7] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.
Summarize the cytotoxic activity of the quinoline derivatives in a clear and organized table.
| Cell Line | Cancer Type | Quinoline Derivative 1 IC50 (µM) | Quinoline Derivative 2 IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] ± SD | [Insert Value] ± SD | [Insert Value] ± SD |
| HeLa | Cervical Cancer | [Insert Value] ± SD | [Insert Value] ± SD | [Insert Value] ± SD |
| A549 | Lung Carcinoma | [Insert Value] ± SD | [Insert Value] ± SD | [Insert Value] ± SD |
Data should be presented as mean ± standard deviation from at least three independent experiments.[7]
Part 2: Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens has fueled the search for new antimicrobial agents, with quinoline derivatives being a promising class of compounds.[8] Their mechanisms often involve the inhibition of essential bacterial enzymes like DNA gyrase.[8]
Tiered Approach to Antimicrobial Screening
A logical progression from qualitative screening to quantitative determination of antimicrobial activity is recommended.
Caption: Tiered workflow for antimicrobial screening.
Protocol 1: Agar Disk Diffusion Assay
This qualitative method provides a rapid and cost-effective preliminary screening of multiple quinoline derivatives.[8]
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Plate Inoculation: Evenly spread the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the quinoline derivatives and place them on the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[9][10]
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the quinoline derivatives in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]
Part 3: Antimalarial Activity Screening
Quinoline-based drugs have historically been pivotal in the treatment of malaria.[11][12] Screening new derivatives for activity against Plasmodium falciparum, the most virulent human malaria parasite, is a crucial step in discovering new antimalarial agents.[11]
In Vitro Antimalarial Assay
The most common in vitro assay for antimalarial activity involves the use of a SYBR Green I-based fluorescence method to quantify parasite proliferation.
Materials:
-
Chloroquine-sensitive and -resistant strains of P. falciparum
-
Human red blood cells
-
Complete parasite culture medium
-
SYBR Green I dye
-
Lysis buffer
Procedure:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum in human red blood cells.
-
Compound Plating: Prepare serial dilutions of the quinoline derivatives in a 96-well plate.
-
Parasite Addition: Add parasitized red blood cells to each well.
-
Incubation: Incubate the plates in a gas mixture (5% CO2, 5% O2, 90% N2) at 37°C for 72 hours.
-
Lysis and Staining: Add SYBR Green I in a lysis buffer to each well and incubate in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
| Strain | Quinoline Derivative 1 IC50 (nM) | Quinoline Derivative 2 IC50 (nM) | Chloroquine IC50 (nM) |
| P. falciparum (Chloroquine-sensitive) | [Insert Value] ± SD | [Insert Value] ± SD | [Insert Value] ± SD |
| P. falciparum (Chloroquine-resistant) | [Insert Value] ± SD | [Insert Value] ± SD | [Insert Value] ± SD |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial biological screening of novel quinoline derivatives. Compounds exhibiting potent and selective activity in these in vitro assays should be prioritized for further investigation, including mechanism of action studies, in vivo efficacy, and toxicological profiling. The versatility of the quinoline scaffold continues to offer exciting opportunities for the discovery of new and effective therapeutic agents against a range of diseases.
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Benchchem. (n.d.). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
- Benchchem. (n.d.). Screening the Biological Activity of Novel Quinoline Compounds: An In-depth Technical Guide.
- MDPI. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
- Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
- Royal Society of Chemistry. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review.
- ScienceDirect. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
- PubMed. (2021). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- National Institutes of Health. (n.d.). New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents.
- Pulsus Group. (n.d.). Antimicrobial screening of quinazolinones, thiazolidinones, azetidinones and oxadizoles bearing quinoline motifs.
- Springer. (2017). Comprehensive review on current developments of quinoline-based anticancer agents.
- Greene, N., Aleo, M. D., Louise-May, S., Price, D. A., & Will, Y. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312.
- Benchchem. (n.d.). Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel Quinoline Derivatives.
- PubMed. (2022). Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action.
- ijrpr. (2023). Insights into Quinoline Schiff Bases as Anticancer Agents.
- PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
- National Institutes of Health. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
- ResearchGate. (2017). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus.
- ResearchGate. (2018). Antimicrobial screening of quinazolinones, thiazolidinones, azetidinones and oxadizoles bearing quinoline motifs.
- Taylor & Francis Online. (2021). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.
- ResearchGate. (n.d.). Selected quinoline derivatives with anti-malarial activity.
- National Institutes of Health. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijrpr.com [ijrpr.com]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kosheeka.com [kosheeka.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pulsus.com [pulsus.com]
- 10. tandfonline.com [tandfonline.com]
- 11. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Methyl 6-hydroxyquinoline-2-carboxylate
Introduction
Methyl 6-hydroxyquinoline-2-carboxylate is a key heterocyclic compound with significant applications in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in numerous pharmacologically active molecules. Accurate and precise quantification of this analyte is paramount for quality control, pharmacokinetic studies, and reaction monitoring in drug discovery and development. This document provides a comprehensive guide to validated analytical methodologies for the robust quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established principles of analytical chemistry and adhere to international regulatory standards, ensuring data integrity and reliability.
The selection of an appropriate analytical technique is contingent upon several factors, including the sample matrix, the required sensitivity, and the intended purpose of the analysis. This guide will detail two primary methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for its high resolution and sensitivity, and UV-Vis Spectrophotometry as a simpler, cost-effective alternative for routine analyses in less complex matrices.[1]
PART 1: High-Performance Liquid Chromatography (HPLC-UV) Method
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its exceptional separating power and sensitivity. For this compound, a reversed-phase HPLC method with UV detection is the recommended approach for achieving accurate and reliable quantification, particularly in complex sample matrices.
Principle of the Method
The fundamental principle of this method lies in the partitioning of the analyte between a stationary phase (a C18 column) and a liquid mobile phase. The separation is based on the differential affinities of the analyte for these two phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the nonpolar stationary phase. Following separation, the analyte is detected by a UV detector at a wavelength where it exhibits maximum absorbance.
Causality Behind Experimental Choices
-
Column Chemistry (C18): A C18 (octadecyl-silica) column is chosen for its versatility and proven efficacy in retaining and separating a wide range of moderately polar to nonpolar compounds like quinoline derivatives.
-
Mobile Phase Composition: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (containing a small percentage of formic or acetic acid) is employed. The organic component controls the elution strength, while the acidic modifier improves peak shape and resolution by suppressing the ionization of the carboxylate and hydroxyl groups.
-
UV Detection Wavelength: The selection of the detection wavelength is critical for sensitivity. It is determined by acquiring the UV spectrum of a standard solution of this compound and selecting the wavelength of maximum absorbance (λmax).
Experimental Protocol: HPLC-UV Quantification
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the performance of the chromatographic system before and during the analysis.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (reagent grade).
-
This compound reference standard.
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (containing 0.1% v/v formic acid). A typical starting gradient could be 70:30 (v/v) Acetonitrile:Water with 0.1% Formic Acid.[1] The optimal composition should be determined during method development.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determine the λmax of this compound (typically in the range of 240-260 nm).
4. Method Validation: The validation of the analytical procedure is crucial to demonstrate its fitness for the intended purpose.[2] The core validation parameters should be assessed according to the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3][5] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3][6] A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value.[3][6] It is determined by the recovery of a known amount of analyte spiked into a sample matrix. Acceptance criteria are typically 98-102%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3][5] It is expressed as the relative standard deviation (%RSD) and should be ≤ 2%.[3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[5][6]
Data Presentation: HPLC Method Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at analyte retention time | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
Experimental Workflow Diagram
Caption: Generalized workflow for the HPLC-UV analysis of this compound.
PART 2: UV-Vis Spectrophotometry Method
For routine analysis where high sensitivity and separation from impurities are not critical, UV-Vis spectrophotometry offers a simple, rapid, and cost-effective alternative for the quantification of this compound.[7][8]
Principle of the Method
This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The quantification is achieved by measuring the absorbance of the sample solution at the wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared from standard solutions of known concentrations.
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation and Materials:
-
UV-Vis spectrophotometer (double beam recommended).
-
Quartz cuvettes (1 cm path length).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Methanol (spectroscopic grade).
-
This compound reference standard.
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the linear range (e.g., 2-20 µg/mL).
3. Determination of λmax:
-
Scan a standard solution of this compound (e.g., 10 µg/mL) across a UV range (e.g., 200-400 nm) against a methanol blank to determine the wavelength of maximum absorbance (λmax).[1]
4. Measurement and Quantification:
-
Measure the absorbance of each working standard solution and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
Data Presentation: UV-Vis Method Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 101.2% |
| Precision (%RSD) | ≤ 5.0% | < 3.0% |
Logical Relationship Diagram
Caption: Interrelationship of key parameters in UV-Vis spectrophotometric quantification.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The inclusion of system suitability tests in the HPLC method ensures that the analytical system is performing adequately before and during sample analysis. For both methods, the validation parameters (specificity, linearity, accuracy, and precision) must be established and documented to ensure the reliability of the results.[3][5] A validation protocol should be established prior to conducting validation studies, and the results should be summarized in a validation report.[2]
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
- Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed.
- Validation of Analytical Procedures Q2(R2) - ICH. (2023).
- Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed.
- ICH Q2 Validation of Analytical Procedures - YouTube. (2024).
- A Comparative Structural Analysis of Quinoline-2-Carboxylic Acid and Its Metal Complexes - Benchchem.
- Monitoring quinoline synthesis progress using TLC or LC-MS - Benchchem.
- Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025).
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- SPECTROPHOTOMETRIC DETERMINATION OF PARACETAMOL DRUG USING 8-HYDROXYQUINOLINE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. (2019).
- Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography | ACS Food Science & Technology. (2025).
- Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent - Journal of Pharmacognosy and Phytochemistry. (2018).
- Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent | Najim | International Journal of Chemistry - Canadian Center of Science and Education.
- LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417. - ResearchGate.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015).
- Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide - Benchchem.
- ANALYTICAL METHODS.
- hplc assay method: Topics by Science.gov.
- Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023).
- Analytical method validation for quantifying Methyl 6-methylnicotinate - Benchchem.
- hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia.
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A.
- This compound | 429687-75-2 - ChemicalBook. (2025).
- This compound - CAS:429687-75-2 - Sunway Pharm Ltd.
- HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 - SIELC Technologies.
- HPLC chromatograms of quinoline and 2-hydroxyquinoline. - ResearchGate.
- Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - NIH. (2021).
- 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. youtube.com [youtube.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. database.ich.org [database.ich.org]
- 7. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phytojournal.com [phytojournal.com]
High-performance liquid chromatography (HPLC) method development
Topic: Systematic Approach to High-Performance Liquid Chromatography (HPLC) Method Development for Pharmaceutical Analysis
Abstract
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, essential for everything from drug discovery to quality control.[1][2] Developing a robust and reliable HPLC method is a systematic process that requires a deep understanding of chromatographic principles and the physicochemical properties of the analyte. This guide provides a comprehensive framework for HPLC method development, outlining a logical, step-by-step approach designed to yield accurate, reproducible, and efficient separations. We will delve into the critical decisions behind selecting columns, mobile phases, and detection parameters, and provide detailed protocols for method optimization and troubleshooting.
Introduction: The Philosophy of Method Development
The goal of HPLC method development is not merely to achieve separation but to create a method that is robust, transferable, and fit for its intended purpose.[1] A well-developed method ensures consistent performance across different instruments, laboratories, and analysts. The process is an iterative one, beginning with understanding the analyte and culminating in a validated procedure that meets regulatory standards.[3][4][5][6][7]
This guide is structured to mirror the logical flow of method development, from initial analyte characterization to final method optimization.
Foundational Knowledge: Analyte and Sample Characterization
Before any practical work begins, a thorough understanding of the analyte(s) and the sample matrix is paramount. This foundational knowledge informs every subsequent decision in the method development process.[8]
-
Physicochemical Properties: Key properties include polarity, solubility, pKa (for ionizable compounds), and UV absorbance characteristics.[2][9] Knowledge of the analyte's pKa is crucial for selecting the appropriate mobile phase pH to control retention and ensure good peak shape for ionizable compounds.[9]
-
Sample Matrix: Understanding the complexity of the sample matrix (e.g., drug substance, formulated product, biological fluid) is critical for developing an appropriate sample preparation strategy to remove interferences and ensure the longevity of the column.[10]
-
Literature Review: A comprehensive search for existing methods for similar compounds can provide a valuable starting point and prevent "reinventing the wheel".[11]
The Method Development Workflow: A Visual Guide
The process of HPLC method development can be visualized as a decision-making tree, where each step narrows down the optimal conditions.
Caption: A logical workflow for systematic HPLC method development.
Core Components: Column and Mobile Phase Selection
The heart of the HPLC separation lies in the interaction between the analyte, the stationary phase (column), and the mobile phase.
Column Selection: The Stationary Phase
The choice of column is the most powerful tool for influencing selectivity.[9] Reversed-phase (RP) chromatography is the most common mode, utilized for the majority of pharmaceutical analyses.[10]
| Stationary Phase | Primary Interaction | Typical Analytes | Key Considerations |
| C18 (ODS) | Hydrophobic | Wide range of non-polar to moderately polar compounds. The workhorse of RP-HPLC.[11] | High carbon load offers high retention. End-capping is crucial to minimize peak tailing from residual silanols.[12] |
| C8 | Hydrophobic | Similar to C18 but less retentive. Good for highly hydrophobic compounds that retain too strongly on C18. | Can provide different selectivity compared to C18. |
| Phenyl | π-π interactions, Hydrophobic | Aromatic compounds, compounds with double bonds. | Offers alternative selectivity for compounds that are difficult to separate on alkyl phases. |
| Cyano (CN) | Dipole-dipole, weak hydrophobic | Can be used in both reversed-phase and normal-phase modes for polar compounds.[9] | Less retentive than C18 or C8 in RP mode. |
| HILIC | Hydrophilic partitioning | Very polar, ionizable compounds that are poorly retained in reversed-phase.[13] | Requires high organic content in the mobile phase. |
Column Dimensions:
-
Length: Longer columns (150-250 mm) provide higher resolution for complex samples, while shorter columns (50-100 mm) allow for faster analyses.[14][15]
-
Internal Diameter (ID): 4.6 mm is standard for conventional HPLC. Smaller IDs (e.g., 2.1 mm) are used for UHPLC and LC-MS to increase sensitivity and reduce solvent consumption.[12][13]
-
Particle Size: Smaller particles (e.g., <2 µm for UHPLC, 3-5 µm for HPLC) lead to higher efficiency and resolution but also higher backpressure.[10][12]
-
Pore Size: For small molecules (<2000 Da), 120 Å is typical. Larger molecules like proteins require larger pores (≥300 Å) to prevent size exclusion.[12][14]
Mobile Phase Selection: The Eluent
The mobile phase transports the sample through the column and its composition is adjusted to control analyte retention and selectivity.
Solvent Selection (Reversed-Phase):
-
Aqueous Component (Solvent A): Typically HPLC-grade water, often with a buffer to control pH.
-
Organic Modifier (Solvent B): Acetonitrile (ACN) and Methanol (MeOH) are the most common.
-
Acetonitrile: Lower viscosity (leading to lower backpressure), better UV transparency at low wavelengths.
-
Methanol: Can offer different selectivity compared to ACN. It's a protic solvent, which can influence interactions.
-
pH Control: For ionizable analytes, controlling the mobile phase pH is critical. A general rule is to adjust the pH to be at least 2 units away from the analyte's pKa to ensure it is in a single, un-ionized form, leading to better peak shape and reproducible retention.[9]
Buffers: Buffers are used to maintain a constant pH. Phosphate and acetate buffers are common choices.[8] The buffer concentration should be sufficient to control pH without causing precipitation.
| Buffer | Useful pH Range | UV Cutoff (approx.) | LC-MS Compatibility |
| Phosphate | 2.1 - 3.1, 6.2 - 8.2 | ~200 nm | No (non-volatile) |
| Formate | 2.8 - 4.8 | ~210 nm | Yes (volatile) |
| Acetate | 3.8 - 5.8 | ~210 nm | Yes (volatile) |
Experimental Protocols: A Step-by-Step Approach
Protocol 1: The Scouting Gradient
The most efficient way to start method development is with a "scouting gradient".[11][16][17] This initial run provides a broad overview of the sample complexity and the retention characteristics of the analytes.
Objective: To determine the approximate elution conditions for all components in the sample and decide if an isocratic or gradient method is more suitable.
Step-by-Step Methodology:
-
Column: Select a general-purpose, base-deactivated C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water (for acidic/neutral compounds) or 10 mM Ammonium Formate, pH 3.0 (provides some buffering).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A wide linear gradient, such as 5% to 95% B over 20-30 minutes.[8][17][18]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector set at the λmax of the primary analyte(s), or a photodiode array (PDA) detector to collect spectra across a range (e.g., 200-400 nm).
-
Injection Volume: 5-10 µL.
Interpreting the Scouting Run:
-
All peaks elute early: The analytes are very polar. Consider a less retentive column (e.g., C8, Cyano) or HILIC mode.
-
Peaks are spread across the gradient: A gradient method is likely necessary.
-
All peaks elute within a narrow time frame: An isocratic method may be feasible.
-
Poor peak shape: May indicate secondary interactions with the stationary phase (consider changing pH or column chemistry) or sample solvent incompatibility.[19]
Protocol 2: Gradient Method Optimization
If the scouting run indicates a gradient is necessary, the next step is to optimize it for the best resolution in the shortest time.
Objective: To refine the gradient slope and duration to maximize the separation of critical peak pairs.
Caption: Decision process for optimizing a gradient HPLC method.
Step-by-Step Methodology:
-
Determine Gradient Range: From the scouting run, identify the %B at which the first peak of interest elutes and the %B at which the last peak elutes. Set your new gradient to run between these two points (e.g., from 20% to 70% B).
-
Optimize Gradient Time (tG): The gradient time is a critical parameter. A longer gradient time will generally improve resolution. Start by maintaining the initial gradient time but over the new, narrower %B range.
-
Refine the Slope: If critical pairs are still not resolved, you can:
-
Increase the gradient time: This flattens the gradient slope and increases resolution.
-
Introduce a segmented gradient: Use a shallower slope in the region where critical peaks elute and a steeper slope where peaks are already well-resolved.[20]
-
-
Adjust Temperature: Increasing the column temperature decreases mobile phase viscosity (lowering backpressure) and can change selectivity. Screen temperatures between 25-50 °C.
-
Change Organic Modifier: If resolution is still insufficient, substituting methanol for acetonitrile (or using a ternary mixture) can significantly alter selectivity.
Troubleshooting Common HPLC Issues
Even with a systematic approach, problems can arise. A logical troubleshooting process is essential.
| Problem | Potential Causes | Solutions |
| High Backpressure | Column frit blockage; Particulate matter in the mobile phase or sample; Buffer precipitation.[19][21] | Filter mobile phases and samples; Flush the column in the reverse direction (disconnect from detector); Ensure buffer is soluble in the highest organic concentration used.[21] |
| Peak Tailing | Secondary interactions with residual silanols; Column overload; Mismatch between sample solvent and mobile phase.[21][22] | Use a base-deactivated (end-capped) column; Adjust mobile phase pH to suppress ionization of basic analytes; Reduce sample concentration; Dissolve sample in mobile phase.[23] |
| Peak Fronting | Column overload; Poorly packed column bed. | Reduce sample concentration; Replace the column. |
| Baseline Noise/Drift | Air bubbles in the pump or detector; Contaminated mobile phase; Detector lamp failing.[19][21] | Degas the mobile phase; Use high-purity HPLC-grade solvents; Check detector lamp usage and replace if necessary. |
| Irreproducible Retention Times | Inconsistent mobile phase preparation; Leaks in the system; Column temperature fluctuations; Insufficient column equilibration.[22] | Prepare mobile phase carefully and consistently; Check for leaks at all fittings; Use a column thermostat; Ensure at least 10 column volumes pass for re-equilibration.[23] |
Conclusion and Further Steps
This guide provides a systematic and scientifically grounded approach to HPLC method development. By starting with a thorough understanding of the analyte, employing a logical workflow from a scouting gradient to fine optimization, and applying systematic troubleshooting, researchers can develop robust and reliable methods.
The final step after development is method validation , a formal process to demonstrate that the method is suitable for its intended purpose. This involves evaluating parameters such as accuracy, precision, specificity, linearity, range, and robustness according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[3][4][5][6][7]
References
-
Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). Alwsci. Retrieved from [Link]
-
A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech. Retrieved from [Link]
-
HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific. Retrieved from [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). Retrieved from [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf. Retrieved from [Link]
-
Glajch, J. L., & Kirkland, J. J. (1983). Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography. Journal of Chromatographic Science, 21(1), 2-10. Retrieved from [Link]
-
Advanced HPLC Method Development Using Quality by Design. (n.d.). Crawford Scientific. Retrieved from [Link]
- Shabir, G. A. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 28(11), 60-77.
-
5 Key Stages of Developing HPLC Methods for the Pharmaceutical Industry. (2019, February 13). Technology Networks. Retrieved from [Link]
-
HPLC Method Development: From Basics to Advanced Strategies. (2025, January 29). Mastelf. Retrieved from [Link]
-
Understanding Gradient HPLC. (n.d.). LCGC International. Retrieved from [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved from [Link]
-
Navigating HPLC Method Development: Tips for Success. (n.d.). American Pharmaceutical Review. Retrieved from [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved from [Link]
-
HPLC TROUBLESHOOTING: A REVIEW. (2024). Journal of Emerging Technologies and Innovative Research, 11(9). Retrieved from [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved from [Link]
-
Strategies for Method Development and Optimization in HPLC. (n.d.). Drawell. Retrieved from [Link]
-
Top Three HPLC Method Development Tips. (2019, November 1). LCGC International. Retrieved from [Link]
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60.
-
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]
-
Top 2 tips for HPLC method development. (2021, April 5). YouTube. Retrieved from [Link]
-
The Theory of HPLC Gradient HPLC. (n.d.). ResearchGate. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. Retrieved from [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. asianjpr.com [asianjpr.com]
- 3. actascientific.com [actascientific.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. mastelf.com [mastelf.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 11. youtube.com [youtube.com]
- 12. auroraprosci.com [auroraprosci.com]
- 13. labtech.tn [labtech.tn]
- 14. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 15. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 16. analytical-training-solutions.com [analytical-training-solutions.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. mastelf.com [mastelf.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 22. jetir.org [jetir.org]
- 23. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Application Notes & Protocols for the Development of Antimicrobial and Anticancer Agents
Abstract
The escalating threats of antimicrobial resistance and the persistent challenge of cancer demand innovative approaches to drug discovery. High-throughput screening (HTS) of diverse chemical libraries, including natural products and synthetic molecules, remains a cornerstone of this effort. This guide provides a comprehensive overview and detailed protocols for the initial stages of identifying and characterizing novel antimicrobial and anticancer agents. We will delve into the rationale behind experimental design, present step-by-step protocols for robust and reproducible screening, and offer insights into the interpretation of primary data. This document is intended for researchers, scientists, and drug development professionals seeking to establish or refine their screening campaigns.
Introduction: The Dual Imperatives of Drug Discovery
The discovery of novel therapeutic agents is a complex, multi-stage process. Two of the most critical areas of unmet medical need are infectious diseases, driven by the rise of multidrug-resistant pathogens, and oncology, where the heterogeneity of tumors necessitates a continuous pipeline of new treatments.[1][2] Over 50% of currently marketed antibiotics are derived from natural products, highlighting the enduring value of these complex molecules in providing novel chemical scaffolds.[1][3] Similarly, natural products have been a prolific source of anticancer drugs for over five decades.[4][5][6]
High-throughput screening (HTS) has revolutionized the early phase of drug discovery by enabling the rapid evaluation of vast compound libraries against specific biological targets or in cell-based models.[3][7][8][9] This automated approach allows for the efficient identification of "hits"—compounds that exhibit a desired biological activity—which can then be advanced into more rigorous preclinical development.[10]
This guide will focus on two foundational screening methodologies:
-
Antimicrobial Susceptibility Testing (AST): To identify agents that inhibit the growth of pathogenic bacteria.
-
Anticancer Cytotoxicity Screening: To identify agents that reduce the viability of human cancer cell lines.
We will provide the scientific context for these assays, detailed protocols that ensure data integrity, and visual workflows to clarify the experimental process.
The Drug Discovery Workflow: From Hit to Lead
The initial identification of a bioactive compound is merely the first step. A successful screening campaign is part of a larger, integrated workflow designed to progress a "hit" from a primary screen into a "lead" compound with therapeutic potential. Understanding this pathway is crucial for designing effective primary screens.
Caption: High-level workflow for antimicrobial and anticancer drug discovery.
Application Note I: Antimicrobial Susceptibility Testing (AST)
Scientific Principle
Antimicrobial susceptibility tests are designed to determine the lowest concentration of an investigational agent that inhibits the visible growth of a microorganism. This value is known as the Minimum Inhibitory Concentration (MIC). The foundational methods for these tests are outlined by the Clinical and Laboratory Standards Institute (CLSI), which provides globally recognized standards to ensure reproducibility and clinical relevance.[11][12][13] The broth microdilution method is highly amenable to HTS formats.
The core principle is to expose a standardized inoculum of bacteria to a serial dilution of the test compound in a multi-well plate format. After incubation, bacterial growth is assessed, typically by measuring optical density (turbidity) or using a metabolic indicator dye. The MIC is the lowest concentration where no growth is observed.
Rationale for Method Selection
-
Standardization: Adherence to CLSI principles ensures that results are comparable across different laboratories and provides a framework for interpreting the data.[13][14]
-
Quantitative Data: Unlike disk diffusion methods, broth microdilution yields a quantitative MIC value, which is essential for comparing the potency of different compounds and for structure-activity relationship (SAR) studies.
-
Throughput: The 96- or 384-well plate format is readily automated with robotic liquid handlers, making it suitable for screening large numbers of compounds.[3][7]
Detailed Protocol: Broth Microdilution MIC Assay
This protocol is based on the principles outlined in CLSI document M07.[12]
Materials & Reagents:
-
Test Organism: e.g., Staphylococcus aureus ATCC 29213 (Gram-positive control), Escherichia coli ATCC 25922 (Gram-negative control).
-
Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Test Compounds: Solubilized in dimethyl sulfoxide (DMSO) at a stock concentration of 10 mg/mL.
-
Control Antibiotic: e.g., Gentamicin.
-
Assay Plates: Sterile 96-well, clear, flat-bottom microtiter plates.
-
Instrumentation: Spectrophotometer (plate reader) capable of reading absorbance at 600 nm, automated liquid handler (optional but recommended).
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test organism from an overnight agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Preparation of Compound Plate:
-
In a separate 96-well plate (the "drug plate"), perform a 2-fold serial dilution of the test compounds.
-
Begin by adding 100 µL of DMSO to columns 2-12.
-
Add 200 µL of the 10 mg/mL stock solution to column 1.
-
Transfer 100 µL from column 1 to column 2, mix thoroughly, and continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.
-
Columns 11 and 12 will serve as controls.
-
-
Assay Inoculation:
-
Transfer 2 µL from each well of the "drug plate" to the corresponding wells of a new sterile 96-well "assay plate". This results in a 1:50 dilution of the compounds.
-
Promptly add 98 µL of the prepared bacterial inoculum to each well of the assay plate. The final volume will be 100 µL.
-
Causality: The final DMSO concentration must be kept low (typically ≤1%) to avoid solvent-induced toxicity that could confound the results. This two-step dilution process achieves this.
-
-
Controls (on every plate):
-
Positive Control (Growth): Wells containing bacteria and 2 µL of DMSO (no compound).
-
Negative Control (No Growth): Wells containing sterile CAMHB only.
-
Standard Antibiotic Control: A row dedicated to a serial dilution of a known antibiotic (e.g., Gentamicin) to validate the assay's performance.
-
-
Incubation:
-
Seal the plates (e.g., with breathable film) to prevent evaporation.
-
Incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Data Acquisition and Interpretation:
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is defined as the lowest concentration of the compound at which the OD is equivalent to the negative control, indicating complete inhibition of visible growth.
-
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| Test Compound A | 8 | >128 |
| Test Compound B | 64 | 64 |
| Gentamicin (Control) | 0.5 | 1 |
Application Note II: Anticancer Cytotoxicity Screening
Scientific Principle
The primary goal of anticancer cytotoxicity screening is to identify compounds that reduce the viability or proliferation of cancer cells. A widely adopted and well-characterized platform for this is the NCI-60 Human Tumor Cell Lines Screen, which uses a panel of 60 different human cancer cell lines representing nine distinct cancer types (leukemia, melanoma, lung, colon, brain, ovarian, breast, prostate, and kidney).[15][16][17]
The assay measures the effect of a compound on the total protein content of cells after a 48-hour incubation period. The Sulforhodamine B (SRB) assay is used for this purpose. SRB is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues in proteins under mildly acidic conditions, providing a sensitive measure of total cellular protein, which is proportional to cell number.
Rationale for Method Selection
-
Proven Platform: The NCI-60 screen has been operational for decades, generating a vast, publicly available database that allows for comparative analysis of new compounds against known agents.[16][18]
-
Disease-Oriented Panel: Using a diverse panel of cell lines can reveal compounds with selective activity against certain cancer types.[15][17]
-
Robustness and Cost-Effectiveness: The SRB assay is simple, reproducible, and less expensive than many metabolic-based assays (e.g., MTS or ATP assays).[19][20] The endpoint (fixed cells) is stable, allowing for flexibility in the timing of plate reading.
Detailed Protocol: SRB-Based Cytotoxicity Assay
This protocol is adapted from the methodology used by the NCI's Developmental Therapeutics Program (DTP).[19]
Materials & Reagents:
-
Cell Lines: e.g., MCF-7 (breast cancer), A549 (lung cancer), HCT-116 (colon cancer).
-
Culture Medium: RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[19]
-
Test Compounds: Solubilized in DMSO.
-
Fixative: 10% Trichloroacetic acid (TCA), cold.
-
Staining Solution: 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid.
-
Wash Solution: 1% (v/v) acetic acid.
-
Solubilization Buffer: 10 mM Tris base solution, pH 10.5.
-
Assay Plates: 96-well flat-bottom microtiter plates.
-
Instrumentation: Automated plate reader capable of reading absorbance at 515 nm.
Procedure:
-
Cell Plating:
-
Harvest and count cells from routine culture.
-
Inoculate 100 µL of cell suspension into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The optimal seeding density depends on the cell line's doubling time and must be determined empirically.
-
Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds in culture medium.
-
Add 100 µL of the compound dilutions to the appropriate wells. The final volume should be 200 µL.
-
Include a "Time Zero" (Tz) plate that is fixed immediately after compound addition (see step 4) to represent the cell count at the start of treatment.
-
Include control wells with vehicle (DMSO) only.
-
-
Incubation:
-
Return the plates to the incubator for 48 hours.
-
-
Cell Fixation:
-
After 48 hours, gently add 50 µL of cold 10% TCA to each well (final concentration 2.5%).
-
Incubate at 4°C for 60 minutes to fix the cells.
-
Causality: TCA precipitates proteins and macromolecules, fixing the cells to the bottom of the plate and making them permeable to the SRB dye.
-
-
Staining:
-
Discard the supernatant and wash the plates five times with slow-running tap water. Air dry the plates completely.
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 10-30 minutes.
-
-
Washing and Solubilization:
-
Quickly discard the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.
-
Air dry the plates completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plates on a gyratory shaker for 5-10 minutes.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 515 nm.
-
The percentage growth is calculated for each compound concentration using the following formula: [(T - Tz) / (C - Tz)] x 100 (for concentrations where T ≥ Tz) [(T - Tz) / Tz] x 100 (for concentrations where T < Tz) Where:
-
T = Absorbance of treated cells
-
Tz = Absorbance at time zero
-
C = Absorbance of control (vehicle-treated) cells
-
-
From a dose-response curve, key parameters like the GI₅₀ (concentration causing 50% growth inhibition) can be determined.
-
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Mechanism of Action (MoA) Considerations
Identifying a "hit" is only the beginning. The subsequent, critical phase is to determine its mechanism of action (MoA).[21] A phenotypic screen, such as those described above, does not reveal the molecular target of the compound. Elucidating the MoA is essential for lead optimization and predicting potential side effects.
Common approaches for MoA studies include:
-
For Antimicrobials: Measuring the incorporation of radiolabeled precursors for DNA, RNA, protein, and cell wall synthesis to see which macromolecular synthesis pathway is inhibited.[21] Affinity chromatography using the immobilized compound can also be used to pull down its protein target(s).[21]
-
For Anticancer Agents: Profiling changes in gene expression, performing cell cycle analysis, or using specific assays to measure the activity of key signaling pathways (e.g., apoptosis, kinase activity).[22][23][24]
Caption: Conceptual approach for determining the mechanism of action of a novel antimicrobial agent.
Conclusion
The protocols and application notes provided herein offer a robust starting point for laboratories engaged in the discovery of novel antimicrobial and anticancer agents. By grounding these high-throughput methods in established, standardized principles and understanding the causality behind each step, researchers can generate high-quality, reproducible data. This initial screening phase is a critical filter in the drug discovery pipeline, and its successful execution is paramount to identifying the promising lead compounds that may one day become life-saving therapeutics.
References
- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PubMed Central.
- High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. PubMed Central.
- Amping antimicrobial discovery with high-throughput screening. Drug Target Review.
- Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoM.
- NCI-60 Screening Methodology.
- High-throughput screening platform for anticancer therapeutic drug cytotoxicity. PubMed.
- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Semantic Scholar.
- Elucidating the Mechanisms of Action of Antimicrobial Agents. PubMed Central.
- A machine learning model trained on a high-throughput antibacterial screen increases the hit rate of drug discovery.
- Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. Molecular Devices.
- High Throughput Screening (HTS).
- Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
- Antimicrobial Susceptibility Testing.
- Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- CLSI 2024 M100Ed34.
- Design and Synthesis of Novel Antimicrobial Agents. PubMed Central.
- Natural Products and Their Derivatives with Antibacterial, Antioxidant and Anticancer Activities. PubMed Central.
- Mechanistic insights on anticancer drugs with specific biological targets and signalling p
- CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). CHAIN Network.
- Natural product inspired leads in the discovery of anticancer agents: an upd
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
- Discovery of Anticancer Agents of Diverse N
- NCI-60. Wikipedia.
- Natural Products as Anticancer Agents: Current St
- Antibiotics with novel mechanism of action discovered. Drug Target Review.
- Mode of Action & Target for Antibacterial Drug.
- Overview - Anticancer Drug Action Labor
- NCI-60 Human Tumor Cell Lines Screen. Norecopa.
- Discovery of Natural Product Anticancer Agents from Biodiverse Organisms. PubMed Central.
- Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. Frontiers.
- NCI-60 Cancer Cell Lines: Research Applic
- New Mechanisms for Anti-Cancer Drugs. Frontiers.
- Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. MDPI.
- NCI-60 Human Tumor Cell Line Screen.
Sources
- 1. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery | Semantic Scholar [semanticscholar.org]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Discovery of Anticancer Agents of Diverse Natural Origin | Anticancer Research [ar.iiarjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Natural Product Anticancer Agents from Biodiverse Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 9. atcc.org [atcc.org]
- 10. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. nih.org.pk [nih.org.pk]
- 14. chainnetwork.org [chainnetwork.org]
- 15. NCI-60 - Wikipedia [en.wikipedia.org]
- 16. NCI-60 Human Tumor Cell Lines Screen [norecopa.no]
- 17. revvity.com [revvity.com]
- 18. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 19. dctd.cancer.gov [dctd.cancer.gov]
- 20. High-throughput screening platform for anticancer therapeutic drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mayo.edu [mayo.edu]
- 24. frontiersin.org [frontiersin.org]
Laboratory Scale-Up Synthesis of Methyl 6-hydroxyquinoline-2-carboxylate: An Application Note and Protocol
This comprehensive guide provides a detailed protocol for the laboratory scale-up synthesis of Methyl 6-hydroxyquinoline-2-carboxylate, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis. Beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, offering insights into the rationale behind the chosen synthetic strategy and addressing key considerations for successful scale-up.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1] Their broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, underscores their importance in medicinal chemistry. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the hydroxyl group and the methyl ester functionality at strategic positions on the quinoline ring allows for further chemical modifications to develop novel drug candidates.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of this compound is strategically approached in two main stages:
-
Demethylation: Synthesis of the key intermediate, 6-hydroxyquinoline-2-carboxylic acid, via the demethylation of a readily available precursor, 6-methoxy-2-quinolinecarboxylic acid.
-
Esterification: Selective esterification of the carboxylic acid group in the presence of the phenolic hydroxyl group to yield the final product, this compound.
This route is advantageous due to the commercial availability of the starting material for the first step and the generally high yields achievable for both transformations.
Visualizing the Synthesis Workflow
The overall synthetic workflow can be visualized as a two-step process, starting from the demethylation of the methoxy-substituted quinoline carboxylic acid, followed by the esterification of the resulting hydroxy-substituted carboxylic acid.
Caption: Mechanism of ether cleavage for demethylation.
Laboratory Scale-Up Protocol: Demethylation
This protocol is adapted for a laboratory scale-up synthesis. [2] Materials and Equipment:
| Reagent/Equipment | Quantity/Specification |
| 6-Methoxy-2-quinolinecarboxylic acid | 80.6 g |
| 48% Hydrobromic acid | 450 mL |
| Concentrated Ammonium Hydroxide | As needed |
| Acetic Acid | As needed |
| Water | ~1700 mL |
| Round-bottom flask | 2 L |
| Reflux condenser | - |
| Heating mantle | - |
| Buchner funnel and flask | - |
| pH paper or meter | - |
Procedure:
-
Reaction Setup: In a 2 L round-bottom flask, combine 80.6 g of 6-methoxy-2-quinolinecarboxylic acid and 450 mL of 48% hydrobromic acid.
-
Reflux: Heat the mixture to reflux and maintain for 24 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive nature of hydrobromic acid. [2][3][4][5][6]3. Isolation of Intermediate: After cooling to room temperature, a solid will precipitate. Collect the solid by filtration.
-
Purification by pH Adjustment:
-
Dissolve the collected solid in 1300 mL of water at 90°C.
-
Adjust the pH of the hot solution to 8-9 with concentrated ammonium hydroxide. This step deprotonates the carboxylic acid and phenol, making the compound soluble in water.
-
After cooling to room temperature, adjust the pH to 4-5 with acetic acid. This will protonate the carboxylic acid, causing the purified 6-hydroxy-2-quinolinecarboxylic acid to precipitate.
-
-
Final Product Collection: Collect the precipitated solid by filtration and wash with 400 mL of water.
-
Drying: Dry the product to a constant weight. The expected yield is approximately 70 g.
Part 2: Synthesis of this compound
The second stage of the synthesis is the esterification of the carboxylic acid. A Fischer esterification, using methanol as both the solvent and reagent with a strong acid catalyst, is a cost-effective and scalable method. [7][8][9]The phenolic hydroxyl group is significantly less nucleophilic than the alcohol, allowing for selective esterification of the carboxylic acid under these conditions.
Reaction Mechanism: Fischer Esterification
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol. Subsequent dehydration yields the ester.
Caption: Mechanism of Fischer esterification.
Laboratory Scale-Up Protocol: Esterification
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification |
| 6-Hydroxyquinoline-2-carboxylic acid | 70 g |
| Methanol | 700 mL |
| Concentrated Sulfuric Acid | 7 mL |
| Saturated Sodium Bicarbonate Solution | As needed |
| Ethyl Acetate | For extraction |
| Brine | For washing |
| Anhydrous Sodium Sulfate | For drying |
| Round-bottom flask | 2 L |
| Reflux condenser | - |
| Heating mantle | - |
| Separatory funnel | - |
| Rotary evaporator | - |
Procedure:
-
Reaction Setup: In a 2 L round-bottom flask, suspend 70 g of 6-hydroxyquinoline-2-carboxylic acid in 700 mL of methanol.
-
Catalyst Addition: Carefully and slowly add 7 mL of concentrated sulfuric acid to the suspension while stirring. The addition is exothermic and should be done in an ice bath to control the temperature.
-
Reflux: Heat the mixture to reflux and maintain for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Carefully neutralize the residue with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of the Final Product
Recrystallization is an effective method for purifying the crude this compound. [10][11] Procedure:
-
Solvent Selection: A suitable solvent system for recrystallization would be a mixture of ethanol and water or ethyl acetate and hexanes. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization of this compound
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methyl ester protons around 3.9 ppm, and a singlet for the hydroxyl proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon of the ester.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Safety and Handling Precautions
All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.
-
Hydrobromic Acid: Highly corrosive and can cause severe skin burns and eye damage. [2][3][4][5][6]Inhalation can cause respiratory irritation. [5]Handle with extreme care.
-
Methanol: Toxic if swallowed, in contact with skin, or if inhaled. [12][13]It is also a highly flammable liquid and vapor. * Concentrated Sulfuric Acid: Extremely corrosive and can cause severe burns. Add slowly and cautiously to other liquids to avoid splashing.
-
Thionyl Chloride (Alternative for Esterification): Highly corrosive and reacts violently with water, releasing toxic gases. [1][14][15][16][17]Should be handled with extreme caution under anhydrous conditions.
Conclusion
This application note provides a robust and scalable two-step synthesis for this compound. By following the detailed protocols and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The elucidation of the chemical principles and mechanisms behind each step is intended to empower scientists to troubleshoot and adapt these procedures as needed for their specific laboratory context.
References
-
PrepChem. Synthesis of 6-Hydroxy-2-quinolinecarboxylic Acid. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]
-
Shelkov, R.; Nahmany, M.; Melman, A. Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF. [Link]
-
SEASTAR CHEMICALS. Safety Data Sheet (SDS) - HYDROBROMIC ACID. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Carl ROTH. Safety Data Sheet: Hydrobromic acid. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL. [Link]
-
Lanxess. Thionyl chloride. [Link]
- Google Patents. EP0139252A2 - Esterification of carboxylic acids containing phenol groups.
-
DC Fine Chemicals. Safety Data Sheet. [Link]
-
Methanol Safety Data Sheet. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Methanol. [Link]
-
Mitsubishi Gas Chemical America. Product: Methanol Safety Data Sheet. [Link]
-
MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Fischer Esterification. [Link]
-
Recrystallization and Crystallization. [Link]
-
MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]
-
Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
ResearchGate. 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. [Link]
-
PubChem. 6-Methylquinoline. [Link]
Sources
- 1. drexel.edu [drexel.edu]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. columbuschemical.com [columbuschemical.com]
- 5. seastarchemicals.com [seastarchemicals.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. mt.com [mt.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. methanex.com [methanex.com]
- 13. mgc-a.com [mgc-a.com]
- 14. westliberty.edu [westliberty.edu]
- 15. nj.gov [nj.gov]
- 16. lanxess.com [lanxess.com]
- 17. dcfinechemicals.com [dcfinechemicals.com]
Strategic Derivatization of Methyl 6-hydroxyquinoline-2-carboxylate: A Modular Approach for Bioassay-Driven Drug Discovery
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Their rigid, planar structure and ability to intercalate with biomacromolecules make them ideal scaffolds for developing therapeutic agents across a wide spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[2][3] The Methyl 6-hydroxyquinoline-2-carboxylate scaffold is of particular interest as it possesses three key points for chemical modification: the phenolic hydroxyl group at the C6 position, the ester at the C2 position, and the quinoline nitrogen itself. This structural versatility allows for the creation of diverse chemical libraries to probe structure-activity relationships (SAR).
This guide provides a detailed framework for the strategic derivatization of this compound. It moves beyond simple procedural lists to explain the chemical rationale behind each step, offering field-proven insights into creating novel derivatives for biological screening. The protocols are designed to be self-validating, ensuring reproducibility and reliability in a research setting.
Part 1: Synthetic Derivatization Strategies
The core of our strategy involves leveraging the two most accessible reactive sites on the parent molecule: the 6-hydroxyl group and the 2-methyl carboxylate group . These sites allow for orthogonal modification, enabling the synthesis of a comprehensive library of analogs.
Strategy A: Modification at the 6-Hydroxyl Position (O-Alkylation)
The phenolic hydroxyl group is a prime target for introducing a variety of side chains via O-alkylation. This modification primarily influences the molecule's lipophilicity, hydrogen bonding capability, and steric profile, which can dramatically affect target engagement and cell permeability. For instance, introducing polyamine chains or specific pharmacophores can direct the molecule to new biological targets.[4][5]
-
Base Selection : A non-nucleophilic base is crucial to deprotonate the phenol without competing in the subsequent substitution reaction. Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base suitable for this purpose. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) can be employed, which irreversibly deprotonates the phenol to form the more reactive sodium phenoxide.[6]
-
Solvent Selection : A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal. It readily dissolves the quinoline substrate and the polar intermediates, while not participating in the reaction itself. Its high boiling point also allows for heating to drive sluggish reactions to completion.[7]
-
Reaction Monitoring : Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress. By comparing the spot of the reaction mixture to the starting material, one can visually track the consumption of the reactant and the formation of the new, typically less polar, product.
-
Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution : Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).
-
Base Addition : Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Activation : Stir the suspension at room temperature for 30 minutes. This allows for the formation of the potassium phenoxide salt.
-
Alkylating Agent : Add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.2 eq) dropwise to the mixture.
-
Reaction : Heat the reaction mixture to 60-70°C and stir for 4-8 hours. Monitor the reaction's progress periodically by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Work-up : Upon completion, cool the mixture to room temperature and pour it into ice-cold water. This will precipitate the product and dissolve the inorganic salts.
-
Extraction : Extract the product from the aqueous layer using ethyl acetate (3 x volumes).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[7]
Strategy B: Modification at the 2-Carboxylate Position (Amidation)
The ester group at the C2 position is less reactive than the hydroxyl group but offers a robust handle for introducing diversity. The most common and impactful modification is its conversion to a wide range of amides. Amide bonds are stable in biological systems and the N-substituent can be tailored to interact with specific pockets in a target protein. This strategy involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by amide coupling.
The methyl ester is first converted to the more versatile quinoline-2-carboxylic acid intermediate. Basic hydrolysis (saponification) is generally preferred as it is less likely to cause degradation of the quinoline ring compared to harsh acidic conditions.[8]
-
Preparation : Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Base Addition : Add an excess of sodium hydroxide (NaOH, 3.0-4.0 eq) to the solution.
-
Reaction : Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours until TLC analysis shows complete consumption of the starting ester.
-
Work-up : Cool the reaction mixture in an ice bath and carefully acidify with 1M hydrochloric acid (HCl) until the pH is ~3-4.
-
Isolation : The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
The resulting 6-hydroxyquinoline-2-carboxylic acid is a versatile intermediate ready to be coupled with a diverse range of primary or secondary amines. While the acid could be converted to a more reactive acyl chloride, this often requires harsh reagents (e.g., thionyl chloride) that can be incompatible with other functional groups.[9] A more modern and milder approach is to use peptide coupling reagents.
-
Coupling Reagents : Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole) are highly efficient. They activate the carboxylic acid in situ to form a reactive ester intermediate that readily reacts with the amine, minimizing side reactions and racemization (if applicable).[10]
-
Base : An organic, non-nucleophilic base like Diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to neutralize the salts formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.[9]
-
Preparation : In a round-bottom flask, dissolve 6-hydroxyquinoline-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Base Addition : Add DIPEA (3.0 eq) to the mixture.
-
Reaction : Stir the reaction at room temperature for 6-12 hours. Monitor progress by TLC.
-
Work-up & Purification : Upon completion, follow the work-up and purification steps outlined in Protocol 1 (steps 7-9).
Summary of Derivatization Strategies
| Strategy | Reactive Site | Reaction Type | Key Reagents | Expected Outcome |
| A | 6-Hydroxyl | O-Alkylation | Alkyl Halide, K₂CO₃/NaH, DMF | Ether linkage at C6 |
| B1 | 2-Ester | Hydrolysis | NaOH, MeOH/H₂O | Carboxylic acid at C2 |
| B2 | 2-Carboxylic Acid | Amide Coupling | Amine, HATU/EDC, DIPEA, DMF | Amide linkage at C2 |
// Nodes Start [label="this compound", fillcolor="#FBBC05"]; O_Alk [label="O-Alkylated Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="6-Hydroxyquinoline-2-carboxylic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amide [label="Amide Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> O_Alk [label="Strategy A:\n R-X, Base (K₂CO₃)\n in DMF"]; Start -> Acid [label="Strategy B (Step 1):\n NaOH, MeOH/H₂O\n (Hydrolysis)"]; Acid -> Amide [label="Strategy B (Step 2):\n R₂NH, HATU, DIPEA\n (Amide Coupling)"]; } enddot Caption: Derivatization workflow for this compound.
Part 2: Bioassay Protocols and Evaluation
Once a library of derivatives has been synthesized and characterized (e.g., via NMR, LC-MS), the next critical step is to evaluate their biological activity. Quinoline derivatives are known to possess a wide range of activities.[2][11] Below are protocols for three common bioassays relevant to this scaffold: an antimicrobial assay, an anticancer cell viability assay, and an enzyme inhibition assay.
Protocol 4: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of a synthesized derivative that visibly inhibits the growth of a microorganism.[12][13]
-
Preparation : Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL). Prepare a fresh culture of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution : In a 96-well microtiter plate, add 100 µL of broth to each well. Add 100 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation : Add 10 µL of the prepared bacterial suspension to each well.
-
Controls : Include a positive control (broth + bacteria, no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) should be used as a reference compound.[11]
-
Incubation : Cover the plate and incubate at 37°C for 18-24 hours.
-
Analysis : The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol 5: Anticancer Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is widely used to screen compounds for cytotoxic effects against cancer cell lines.[3][7]
-
Cell Seeding : Seed a 96-well plate with a cancer cell line of interest (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubation : Incubate the plates for another 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
// Nodes A [label="Seed Cells in\n96-Well Plate"]; B [label="Incubate 24h"]; C [label="Treat Cells with\nCompound Dilutions"]; D [label="Incubate 48-72h"]; E [label="Add MTT Reagent"]; F [label="Incubate 3-4h"]; G [label="Solubilize Formazan\nwith DMSO"]; H [label="Read Absorbance\n(570 nm)"]; I [label="Calculate Viability\n& Determine IC₅₀", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } enddot Caption: General experimental workflow for the MTT cell viability assay.
Protocol 6: α-Glucosidase Inhibition Assay
Quinoline-2-carboxylic acid itself has shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, making it a target for anti-diabetic drugs.[15] This assay measures how derivatives affect the enzyme's ability to break down its substrate.
-
Preparation : Prepare a solution of α-glucosidase enzyme in phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Reaction Mixture : In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (in DMSO, serially diluted), and 20 µL of the enzyme solution.
-
Pre-incubation : Incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction : Add 20 µL of the pNPG substrate solution to each well to start the reaction.
-
Incubation : Incubate at 37°C for another 20 minutes.
-
Stop Reaction : Stop the reaction by adding 50 µL of 0.1 M sodium carbonate (Na₂CO₃) solution.
-
Data Acquisition : Measure the absorbance at 405 nm. The absorbance is due to the p-nitrophenol released by the enzymatic reaction.
-
Analysis : Calculate the percentage of enzyme inhibition compared to the control (DMSO without compound). Determine the IC₅₀ value.
Interpreting and Presenting Data
Quantitative results from these bioassays should be tabulated for clear comparison across the synthesized library. This allows for the elucidation of structure-activity relationships.
| Compound ID | Modification | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. MCF-7 Cells | IC₅₀ (µM) vs. α-Glucosidase |
| Parent | - | >128 | 85.2 | 45.7 |
| Deriv-A1 | C6-O-Benzyl | 64 | 22.5 | 50.1 |
| Deriv-A2 | C6-O-(CH₂)₂-N(CH₃)₂ | 16 | 15.8 | 48.3 |
| Deriv-B1 | C2-CONH-Benzyl | >128 | 5.4 | 12.9 |
| Deriv-B2 | C2-CONH-Cyclohexyl | >128 | 18.9 | 25.6 |
References
-
Sadeghian, H., Seyedi, S. M., Saberi, M. R., Nick, R. S., Hosseini, A., Bakavoli, M., Mansouri, S. M. T., & Parsaee, H. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 918–929. [Link]
-
ResearchGate. (n.d.). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Retrieved from ResearchGate. [Link]
-
Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. ResearchGate. [Link]
-
OUCI. (n.d.). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Retrieved from orenburg.ru. [Link]
-
MDPI. (2020). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]
-
Springer. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 51(5). [Link]
-
PubMed. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648–1654. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Activity of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC. [Link]
-
PubMed. (2021). Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling. Journal of Computational Chemistry, 42(22), 1561–1578. [Link]
-
ResearchGate. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. [Link]
-
MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
PubMed. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. [Link]
-
Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]
-
PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]
-
MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 11(11), 1369. [Link]
-
MDPI. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 26(15), 4596. [Link]
-
Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. [Link]
-
Royal Society of Chemistry. (2017). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 7(60), 37623-37634. [Link]
-
National Institutes of Health. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC. [Link]
-
National Institutes of Health. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC. [Link]
-
Human Metabolome Database. (2012). Showing metabocard for Methyl 2,6-dihydroxy-4-quinolinecarboxylate (HMDB0039387). [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-hydroxyquinoline-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 6-hydroxyquinoline-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and logical synthetic route for this compound?
The most reliable and frequently employed strategy is a two-stage process. First, the quinoline core is constructed to form the precursor, 6-hydroxyquinoline-2-carboxylic acid. Second, this precursor undergoes esterification to yield the final methyl ester product.
-
Stage 1: Quinoline Ring Formation. A well-established method is the Combes quinoline synthesis, or a variation thereof.[1][2][3] This involves the acid-catalyzed condensation of an aromatic amine (in this case, p-aminophenol) with a β-dicarbonyl compound (such as a pyruvic acid derivative). The choice of acid catalyst is critical for driving the cyclization and subsequent dehydration to form the aromatic quinoline ring.[2][3]
-
Stage 2: Esterification. The resulting carboxylic acid is then converted to its methyl ester. The classic Fischer-Speier esterification, using methanol in the presence of a strong acid catalyst like sulfuric acid, is a common and cost-effective method.[4] However, alternative methods may be required for sensitive substrates or to overcome equilibrium limitations.
Caption: High-level workflow for the two-stage synthesis.
Q2: Why is the acid catalyst so critical in the Combes synthesis for the quinoline ring?
The acid catalyst plays a dual role. First, it protonates a carbonyl group on the β-dicarbonyl reactant, activating it for nucleophilic attack by the aniline nitrogen. Second, after the initial condensation and enamine formation, the strong acid catalyzes the intramolecular electrophilic aromatic substitution (the ring-closing step) and the subsequent dehydration (aromatization) that forms the stable quinoline ring system.[3] An insufficient amount or a weak acid will result in a sluggish reaction and low yields. Concentrated sulfuric acid is often used because it is also a powerful dehydrating agent, which helps drive the final aromatization step to completion.[3]
Q3: Can the hydroxyl group at the 6-position interfere with the synthesis?
Absolutely. The phenolic hydroxyl group is a key consideration:
-
Ring Formation: As an electron-donating group, the hydroxyl substituent activates the aromatic ring of p-aminophenol, which is generally favorable for the electrophilic cyclization step.
-
Esterification: The hydroxyl group can compete with the carboxylic acid during certain esterification procedures. For example, if using a strong base and an alkylating agent like methyl iodide, you risk O-alkylation of the phenol to form a methoxy group, leading to an undesired byproduct. The Fischer esterification, under acidic conditions, is highly selective for the carboxylic acid and generally does not affect the phenolic hydroxyl group.[4]
Q4: What are the primary challenges in the final esterification step and how can they be overcome?
The primary challenge in Fischer esterification is that it is an equilibrium-controlled process.[4] To achieve high conversion, the equilibrium must be shifted towards the product side. Common strategies include:
-
Using a Large Excess of Alcohol: Using methanol as the solvent ensures its concentration remains high, driving the reaction forward according to Le Châtelier's principle.[5]
-
Water Removal: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials. Removing water as it forms, for example with a Dean-Stark apparatus, is highly effective.[5]
-
Alternative Reagents: If Fischer esterification gives poor yields, especially with sterically hindered substrates, alternative methods can be used. These include reacting the carboxylic acid with methyl iodide in the presence of a non-nucleophilic base (e.g., K₂CO₃) or using coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).[5][6]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of 6-Hydroxyquinoline-2-carboxylic Acid | 1. Insufficient Acid Catalyst: The cyclization/dehydration is not proceeding efficiently. 2. Reaction Temperature Too Low: The activation energy for the annulation (ring-closing) step is not being met.[3] 3. Decomposition: Reaction temperature is too high, leading to charring or polymerization, especially with a phenol-containing substrate. | 1. Increase Catalyst Concentration: Carefully increase the amount of concentrated H₂SO₄ or consider using polyphosphoric acid (PPA), which is highly effective for cyclizations.[3] 2. Optimize Temperature: Gradually increase the reaction temperature, monitoring the progress by Thin Layer Chromatography (TLC). A typical range for Combes synthesis is 100-130°C. 3. Controlled Heating: Use an oil bath for uniform heating and avoid localized overheating. Monitor the reaction closely and stop it once the starting material is consumed to prevent byproduct formation. |
| Formation of Tarry, Insoluble Byproducts | 1. Oxidation/Polymerization: Phenolic compounds like p-aminophenol are susceptible to oxidation, especially under harsh acidic and high-temperature conditions. 2. Side Reactions: The α,β-unsaturated intermediates in the Doebner-von Miller pathway can polymerize.[7][8] | 1. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions. 2. Control Reagent Addition: Add the aniline derivative slowly to the hot acid/carbonyl mixture to maintain a low instantaneous concentration and reduce polymerization. |
| Incomplete Esterification / Low Yield of Methyl Ester | 1. Equilibrium Not Shifted: Insufficient excess of methanol or accumulation of water is preventing the reaction from reaching completion.[4] 2. Insufficient Catalyst: The concentration of the acid catalyst (e.g., H₂SO₄) is too low to effectively protonate the carboxylic acid. 3. Steric Hindrance: The quinoline core may present some steric bulk around the carboxylic acid. | 1. Drive the Equilibrium: Use methanol as the solvent (at least 20-50 equivalents) and reflux with a Dean-Stark trap or molecular sieves to remove water.[5] 2. Increase Catalyst Loading: A typical catalytic amount is 3-5 mol% of concentrated H₂SO₄. Ensure it is added to the cold methanol before heating. 3. Use an Alternative Method: Convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methanol. This is a non-equilibrium, high-yield process. |
| Formation of 6-Methoxy Byproduct During Esterification | 1. Incorrect Reagent Choice: Using a base and an alkylating agent (e.g., K₂CO₃/MeI) caused O-alkylation of the reactive phenol group in addition to esterification. | 1. Use Fischer Esterification: Stick to the acid-catalyzed reaction with methanol, which is highly selective for the carboxylic acid. 2. Protecting Group Strategy: If a base-mediated method is necessary, protect the phenol as a silyl ether or another easily cleavable group before esterification, then deprotect it in a final step. |
| Difficulty in Product Purification | 1. Residual Acid: The final product may be contaminated with the strong acid catalyst used in the reaction. 2. Similar Polarity: The starting carboxylic acid and the final ester product may have close Rf values on TLC, making chromatographic separation difficult. | 1. Aqueous Workup: After the reaction, cool the mixture and carefully neutralize the acid with a base like sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate). 2. Recrystallization: If chromatography is challenging, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain pure product. Ensure the starting material is fully consumed by monitoring with TLC to avoid purification issues. |
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Caption: Troubleshooting workflow for diagnosing low reaction yield.
Experimental Protocols
Protocol 1: Synthesis of 6-Hydroxyquinoline-2-carboxylic Acid (Combes-type Synthesis)
Disclaimer: This protocol should only be performed by trained chemists in a properly equipped laboratory with appropriate personal protective equipment (PPE).
-
Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath.
-
Reactant Addition: While stirring, slowly add 10.9 g (0.1 mol) of p-aminophenol to the cold sulfuric acid. Once dissolved, add 10.2 g (0.1 mol) of ethyl pyruvate dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture in an oil bath to 120°C. Maintain this temperature for 3-4 hours. Monitor the reaction progress by taking small aliquots, quenching them in water, and analyzing by TLC (e.g., using 10% Methanol in Dichloromethane).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it carefully over 500 g of crushed ice with vigorous stirring.
-
Precipitation and Isolation: A precipitate will form. Adjust the pH to ~4 by slowly adding a concentrated solution of sodium hydroxide. Be cautious as this is highly exothermic. Filter the resulting solid using a Büchner funnel, wash it thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from a large volume of hot ethanol or an ethanol/water mixture to yield pure 6-hydroxyquinoline-2-carboxylic acid.
Protocol 2: Methyl Esterification (Fischer-Speier Esterification)
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 9.45 g (0.05 mol) of 6-hydroxyquinoline-2-carboxylic acid in 150 mL of methanol.
-
Catalyst Addition: Cool the suspension in an ice bath. Carefully and slowly add 2 mL of concentrated sulfuric acid down the condenser.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The solid should dissolve as the reaction proceeds. Monitor the disappearance of the starting material by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove most of the methanol using a rotary evaporator.
-
Neutralization and Extraction: Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Carefully wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize the acid (caution: CO₂ evolution). Wash again with 50 mL of water and finally with 50 mL of brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester. The product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.
References
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology.
-
BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
-
SynArchive. Doebner-Miller Reaction.
-
PubMed. (1982). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
-
ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
-
Dandia, A., et al. Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
-
Wikipedia. Combes quinoline synthesis.
-
Química Organica.org. Combes synthesis of quinolines.
-
YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
-
Wikipedia. Doebner–Miller reaction.
-
ResearchGate. Esterification optimization studies.
-
MDPI. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
-
National Institutes of Health. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
-
BenchChem. (2025). Application Notes and Protocols for the Derivatization of 6-Hydroxyquinoline.
-
BenchChem. Methyl 3-hydroxyquinoline-2-carboxylate.
-
ChemicalBook. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE synthesis.
-
Google Patents. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
-
ChemSynthesis. 6-hydroxy-2,4-quinolinedicarboxylic acid.
-
ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
-
Angolan Industry and Chemical Engineering Journal. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
-
Santa Cruz Biotechnology. 6-Hydroxy-2-methylquinoline-4-carboxylic acid.
-
Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate.
-
ResearchGate. Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using....
-
The Royal Society of Chemistry. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
-
Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.
-
MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
-
Organic Syntheses. 2-methyl-4-hydroxyquinoline.
-
ResearchGate. (2015). Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement.
-
BenchChem. Technical Support Center: Reaction Optimization for 6-Nitroindoline-2-carboxylic Acid Derivatives.
-
ChemicalBook. This compound.
-
ACS Publications. (2024). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
-
Google Patents. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
Sources
- 1. iipseries.org [iipseries.org]
- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Overcoming Solubility Challenges with Methyl 6-hydroxyquinoline-2-carboxylate
Welcome to the technical support guide for Methyl 6-hydroxyquinoline-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a quinoline derivative, this molecule presents unique challenges and opportunities for solubilization. This guide provides a structured, in-depth approach to systematically diagnose and overcome these issues, moving from fundamental principles to advanced, actionable protocols.
Part 1: Understanding the Molecule - Why is Solubility an Issue?
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility behavior of this compound is governed by a combination of factors inherent to its molecular structure:
-
Aromatic Quinoline Core: The rigid, polycyclic aromatic structure contributes to high crystal lattice energy.[1] This means that a significant amount of energy is required to break the bonds holding the molecules together in the solid state, making it energetically unfavorable to dissolve.[1]
-
Lipophilicity: The aromatic system also makes the molecule inherently lipophilic (fat-soluble), leading to poor affinity for aqueous environments.[1]
-
Amphiprotic Nature: The molecule is amphiprotic, meaning it has both acidic and basic functional groups.[2]
-
The quinoline nitrogen is weakly basic and can be protonated in acidic conditions.
-
The 6-hydroxyl group is phenolic and therefore weakly acidic, capable of being deprotonated in alkaline conditions.[2] This dual nature is the key to manipulating its solubility through pH adjustment.
-
Part 2: Initial Troubleshooting & First Steps
Q2: My compound is precipitating or "crashing out" when I dilute my DMSO stock solution into an aqueous buffer for an assay. What should I do?
A2: This is a very common problem that occurs when a compound is highly soluble in a concentrated organic solvent but insoluble in the final aqueous medium.[3] Here are several immediate troubleshooting steps:
-
Slower Addition & Vigorous Stirring: Add the DMSO stock solution dropwise into the vortexing or rapidly stirring aqueous buffer. This rapid dispersion can prevent the formation of large, insoluble aggregates.[3]
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 1%, to minimize its impact on both solubility and the biological system.[1]
-
Employ Co-solvents: Instead of diluting into a purely aqueous buffer, prepare your buffer with a percentage of a water-miscible organic co-solvent. This maintains a more favorable environment for the drug.[3] Common choices include ethanol, propylene glycol (PG), or polyethylene glycol (PEG 400).
-
Use Surfactants: Add a small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 20 (typically 0.1% - 0.5%), to your aqueous buffer. Surfactants form micelles that can encapsulate the hydrophobic compound, keeping it in solution.[3][4]
Part 3: Systematic Solubility Enhancement Strategies
If initial troubleshooting fails, a more systematic approach is required. The following strategies are presented in order of increasing complexity.
Caption: Troubleshooting workflow for selecting a solubility enhancement strategy.
Q3: How do I use pH to my advantage?
A3: Because this compound is amphiprotic, its solubility is highly dependent on pH.[2][5] By adjusting the pH of the aqueous medium, you can ionize the molecule, which dramatically increases its interaction with water. The relationship between pH, pKa, and solubility can be predicted by the Henderson-Hasselbalch equation.[6][7]
-
In Acidic Conditions (pH < pKa of quinoline N): The basic nitrogen atom on the quinoline ring becomes protonated (positively charged), forming a more soluble cationic species.[1][3]
-
In Alkaline Conditions (pH > pKa of hydroxyl O): The acidic proton of the hydroxyl group is removed, forming a more soluble anionic phenolate.[2]
A full pH-solubility profile is the most critical first experiment to determine if this is a viable strategy.[3][8]
Caption: pH-dependent speciation of this compound.
Q4: What are co-solvents and how do I select the right one?
A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[4][9] This is one of the simplest and most effective techniques for many research applications.[10] The selection of a co-solvent and its concentration is often empirical, but some common options are listed below.
| Co-solvent | Class | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Aprotic Solvent | 1-10% (v/v) | Excellent solubilizing power but can be toxic to cells at higher concentrations.[11] |
| Ethanol | Protic Solvent | 5-20% (v/v) | Generally well-tolerated in biological systems; less aggressive solvent than DMSO.[9] |
| Propylene Glycol (PG) | Glycol | 10-40% (v/v) | Common in pharmaceutical formulations; can increase viscosity.[4] |
| Polyethylene Glycol 400 (PEG 400) | Polymer | 10-50% (v/v) | Low toxicity, widely used in preclinical formulations.[4] |
| N-Methyl-2-pyrrolidone (NMP) | Aprotic Solvent | 1-5% (v/v) | Strong solubilizer, but use with caution due to potential toxicity.[4] |
Q5: When should I consider salt formation?
A5: Salt formation is a powerful and widely used strategy for significantly increasing the aqueous solubility and dissolution rate of ionizable drugs.[12][13] This method is highly relevant for this compound due to its basic quinoline nitrogen.[1] By reacting the compound with an acid, you convert the neutral, less soluble base into a more soluble salt.[14]
The choice of the acid (which provides the counter-ion) is critical and can dramatically affect the properties of the resulting salt, including its solubility, stability, and hygroscopicity.[1] Common counter-ions include hydrochloride, sulfate, mesylate, and tartrate. This strategy is most often employed during later-stage preclinical and clinical development.
Q6: How does complexation with cyclodextrins work?
A6: Complexation is a technique where the poorly soluble drug molecule (the "guest") fits into the cavity of a larger "host" molecule, forming an inclusion complex.[15][16] The most common host molecules are cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16]
The hydrophobic quinoline portion of your molecule can be encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, significantly increasing the apparent aqueous solubility of the compound.[4][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are two widely used derivatives with improved solubility and safety profiles.[4]
Part 4: Key Experimental Protocols
Protocol 1: Determining a pH-Solubility Profile
Objective: To measure the equilibrium solubility of this compound across a range of pH values.
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.
-
Add Excess Compound: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. The solid should be clearly visible at the bottom.
-
Equilibrate: Tightly seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[17] This is the core of the "shake-flask" method, considered the gold standard for thermodynamic solubility.[18]
-
Separate Solid from Solution: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw an aliquot of the supernatant. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Quantify: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[8]
-
Plot Data: Plot the measured solubility (often on a log scale) against the final measured pH of each sample.
Protocol 2: Solubility Enhancement with Co-solvents
Objective: To prepare a stock solution of the compound using a co-solvent system for use in aqueous assays.
Caption: Experimental workflow for the co-solvent addition method.
-
Prepare Primary Stock: Dissolve the this compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration primary stock (e.g., 10-50 mM). Use sonication or gentle warming if necessary.
-
Prepare Co-solvent Buffer (Optional but Recommended): Prepare the final aqueous buffer containing the desired percentage of the co-solvent (e.g., a buffer made with 90% water and 10% ethanol).
-
Dilution: Add the primary stock solution dropwise to the vigorously stirring aqueous buffer (or co-solvent buffer) to reach the final desired concentration.
-
Visual Inspection: Observe the solution carefully for any signs of precipitation (cloudiness, visible particles). If the solution remains clear, it is ready for use.
-
Optimization: If precipitation occurs, you may need to increase the percentage of co-solvent in the final solution, decrease the final concentration of your compound, or try a different co-solvent.
Part 5: FAQs
-
Q7: What is the difference between thermodynamic and kinetic solubility? A7: Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent, measured after a long incubation time (e.g., 24-48 hours) using methods like the shake-flask protocol.[18][19] Kinetic solubility is a measure of how much compound can be dissolved when a concentrated DMSO stock is rapidly diluted into an aqueous buffer before it has time to precipitate.[19] Kinetic solubility is often higher than thermodynamic solubility and is commonly used in high-throughput screening, but the resulting solutions can be unstable and precipitate over time.
-
Q8: Can I use a combination of these techniques? A8: Absolutely. Combining techniques is a powerful strategy. For example, you can use a co-solvent in a pH-adjusted buffer to achieve solubilities that are not possible with either method alone.[20] Similarly, cyclodextrin formulations can be prepared in buffered solutions.
-
Q9: Are there any other advanced methods I should be aware of? A9: Yes, for more challenging compounds, especially in drug development, several advanced formulation strategies exist. These include solid dispersions (dispersing the drug in a polymer matrix), nanosuspensions (reducing particle size to the nanometer range), and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[10][15][21] These methods typically require specialized equipment and expertise.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2013). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 2(3). [Link]
- BenchChem. (2025).
- Pharma.Tips. (2025).
- Al-Gousous, J., & Langguth, P. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 172, 108-124.
- BenchChem. (2025).
- BenchChem. (2025). Physicochemical properties of 8-hydroxyquinoline in aqueous solution. BenchChem.
- Kumar, S., & Singh, A. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 6(3), 64-72.
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(06), 25-34.
- Pawar, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University.
- ChemicalBook. (2025).
- ChemicalBook. (n.d.).
-
Carvajal-Soto, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 112. [Link]
- Akin, S. R., & Nutt, W. T. (1987). Molecular complexing ability of quinoline and its simple derivatives. Journal of Pharmaceutical Sciences, 76(9), 700-704.
- Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2537-2563.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPPR.
- Wisdomlib. (2025). PH-dependent solubility: Significance and symbolism. Wisdomlib.
- ResearchGate. (n.d.). Enhancement of drug solubility of poorly aqueous soluble drugs through complexation with peptides.
- National Center for Biotechnology Information. (n.d.). 2-Methylquinoline-6-carboxylic acid. PubChem.
- MDPI. (2025).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
- Gaikwad, S. S., et al. (2014). REVIEW ON: SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUG. Indo American Journal of Pharmaceutical Research, 4(11).
- Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126.
- ResearchGate. (2025). Salt Formation to Improve Drug Solubility.
- ResearchGate. (n.d.). Quinoline, its derivatives, and medicinal derivatives as structures with heteroatoms and groups in pink.
- ResearchGate. (2025). Accuracy of calculated pH-dependent aqueous drug solubility.
- Santa Cruz Biotechnology. (n.d.). 6-Hydroxy-2-methylquinoline-4-carboxylic acid. SCBT.
- Wagh, M. P., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Semantic Scholar.
- The Royal Society of Chemistry. (n.d.).
- MDPI. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- ChemScene. (n.d.). 15733-84-3 | 6-Methylquinoline-2-carboxylic acid. ChemScene.
- Sunway Pharm Ltd. (n.d.).
- Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. JACS.
- Sharma, A., & Jain, C. P. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rjpdft.com [rjpdft.com]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. researchgate.net [researchgate.net]
- 19. pharmatutor.org [pharmatutor.org]
- 20. ijmsdr.org [ijmsdr.org]
- 21. ascendiacdmo.com [ascendiacdmo.com]
Quinoline Synthesis Technical Support Center: A Guide to Side Product Identification and Mitigation
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, actionable solutions, and detailed analytical guidance for the identification and mitigation of common side products encountered in classical quinoline synthesis methodologies. Our focus is to move beyond simple procedural outlines and delve into the mechanistic underpinnings of side product formation, empowering you to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent side products in traditional quinoline syntheses?
A1: Side product formation is highly dependent on the specific synthesis route. In Skraup and Doebner-von Miller reactions, the harsh acidic and high-temperature conditions often lead to the formation of tars and polymeric materials from the polymerization of acrolein or other α,β-unsaturated carbonyl compounds.[1] For the Friedländer synthesis, particularly under basic conditions, self-condensation (aldol condensation) of the ketone reactant is a common issue.[1] A primary challenge in the Combes synthesis, when using unsymmetrical β-diketones, is the formation of undesired regioisomers.[1]
Q2: How can I enhance the overall yield and purity of my quinoline synthesis?
A2: Optimization of reaction parameters is paramount. This includes meticulous control of temperature, reaction duration, and the selection of appropriate catalysts and solvents. The use of milder catalysts can often circumvent the harsh conditions that favor byproduct formation.[1] Furthermore, ensuring the high purity of starting materials is a critical, yet often overlooked, step to prevent the introduction of impurities that can participate in side reactions.[1] Post-synthesis purification techniques such as vacuum distillation, recrystallization, and column chromatography are indispensable for isolating the target quinoline derivative.[1]
Q3: Are there universal strategies to minimize side product formation across different quinoline synthesis methods?
A3: Indeed. Careful temperature regulation is a universally critical factor, as elevated temperatures frequently accelerate undesirable side reactions.[1] The choice of catalyst is also pivotal; for instance, milder catalysts can often prevent the aggressive reaction pathways that lead to byproducts.[1]
Troubleshooting Guides for Common Quinoline Syntheses
This section provides a detailed breakdown of common issues, their root causes, and practical solutions for four major quinoline synthesis reactions.
The Skraup Synthesis
The Skraup synthesis is notorious for its exothermic nature and the propensity for tar formation.
Problem: Excessive Tar Formation and Uncontrolled Exotherm.
Causality: The highly exothermic reaction between aniline, glycerol, sulfuric acid, and an oxidizing agent can lead to localized overheating, which promotes the polymerization of acrolein (formed from the dehydration of glycerol) into intractable tars.
Solutions:
-
Moderation is Key: The addition of a moderator like ferrous sulfate (FeSO₄) is highly recommended to temper the reaction's vigor.[2] Ferrous sulfate is thought to function as an oxygen carrier, enabling a more controlled and slower oxidation step, thus reducing charring.[2] Boric acid can also serve as an effective moderator.[2]
-
Controlled Reagent Addition: The sequence and rate of reagent addition are critical. A widely accepted and effective method is to first mix the aniline, ferrous sulfate, and glycerol, followed by the slow and careful addition of concentrated sulfuric acid while cooling the reaction vessel.
-
Gradual Heating: Initiate the reaction with gentle heating. Once the reaction commences (often indicated by boiling), the external heat source should be removed. The exothermic nature of the reaction should sustain it for a time. Reapply heat only after this initial, vigorous phase has subsided.
The Doebner-von Miller Reaction
Similar to the Skraup synthesis, the Doebner-von Miller reaction can be plagued by polymerization.
Problem: Low Yields Due to Polymeric Byproducts.
Causality: The acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone is a major competing reaction pathway that leads to the formation of polymeric tars.
Solutions:
-
Biphasic Reaction Medium: Employing a two-phase solvent system can sequester the carbonyl compound in an organic phase, thereby reducing its concentration in the acidic aqueous phase and minimizing polymerization.
-
Slow Addition of Reactants: A gradual addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help to control its concentration and suppress self-condensation.
The Combes Synthesis
The primary challenge in the Combes synthesis often lies in controlling the regiochemical outcome.
Problem: Formation of Undesired Regioisomers.
Causality: When an unsymmetrical β-diketone is reacted with an aniline, the initial condensation and subsequent cyclization can occur in two different orientations, leading to a mixture of regioisomeric quinoline products.
Solutions:
-
Steric and Electronic Control: The regioselectivity is governed by a delicate interplay of steric and electronic effects. Bulky substituents on either the aniline or the diketone will favor the formation of the less sterically hindered product. The electronic nature of the substituents (electron-donating or electron-withdrawing) also directs the cyclization.
-
Solvent and Catalyst Optimization: A systematic screening of different acid catalysts (e.g., polyphosphoric acid, sulfuric acid) and solvents can reveal conditions that favor the formation of a single isomer.
The Friedländer Synthesis
The Friedländer synthesis is susceptible to side reactions involving the carbonyl-containing starting materials.
Problem: Aldol Condensation Side Products.
Causality: The ketone reactant can undergo self-aldol condensation, especially under basic reaction conditions, leading to impurities that can be difficult to separate from the desired quinoline product.[1]
Solutions:
-
Use of Imine Analogs: To circumvent aldol condensation, particularly under alkaline conditions, one can utilize an imine analog of the o-aminoaryl aldehyde or ketone.[3]
-
Milder Reaction Conditions: The use of milder reaction conditions, for instance, employing a gold catalyst, can facilitate the reaction at lower temperatures, thereby minimizing self-condensation.[3]
-
Slow Addition: A gradual addition of the ketone to the reaction mixture can also help to minimize this side reaction.[1]
Side Product Identification: A Multi-Technique Approach
Accurate identification of side products is crucial for optimizing reaction conditions and developing effective purification strategies. A combination of chromatographic and spectroscopic techniques is often necessary for unambiguous structure elucidation.
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile components in a reaction mixture. The retention time provides information on the compound's volatility and polarity, while the mass spectrum reveals its molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the separation of less volatile and more polar compounds, including regioisomers and polymeric materials.[4][5]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for detailed structural analysis. Chemical shifts, coupling constants, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) provide a comprehensive picture of the molecular structure.
-
Mass Spectrometry (MS): In addition to its use in GC-MS, standalone mass spectrometry can provide high-resolution molecular weight information, aiding in the determination of the elemental composition of unknown byproducts.
Common Side Products and Their Expected Analytical Signatures
| Side Product | Common Synthesis | Expected Analytical Characteristics |
| Tars/Polymers | Skraup, Doebner-von Miller | NMR: Broad, unresolved humps in the ¹H and ¹³C NMR spectra. MS: A complex mixture of ions, often with no clear molecular ion peak. |
| Tetrahydroquinolines | Skraup, Doebner-von Miller | NMR: Aliphatic signals in the ¹H NMR spectrum (typically in the 1.5-3.5 ppm range) corresponding to the saturated heterocyclic ring. MS: A molecular ion peak 4 mass units higher than the corresponding quinoline. The fragmentation pattern often shows a prominent peak corresponding to the loss of a hydrogen atom.[6] |
| Regioisomers (e.g., 2- vs. 4-substituted) | Combes, Friedländer | NMR: Distinct chemical shifts for the protons and carbons on the quinoline ring system, particularly for those in close proximity to the substituent. For example, the ¹H NMR chemical shift of the methyl group in 2-methylquinoline is around 2.7 ppm, while in 4-methylquinoline it is slightly downfield.[7] 2D NMR techniques are often required for unambiguous assignment.[8] |
| Aldol Condensation Products | Friedländer | NMR: The presence of both carbonyl and hydroxyl functional groups, which can be identified by their characteristic signals in the ¹³C and ¹H NMR spectra, respectively. MS: Molecular ions corresponding to the dimer of the ketone starting material. |
Experimental Protocols
Protocol 1: GC-MS Analysis of a Quinoline Synthesis Reaction Mixture
This protocol outlines a general procedure for the analysis of a crude reaction mixture to identify both the desired product and volatile side products.
-
Sample Preparation:
-
Take a small aliquot (e.g., 0.1 mL) of the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
If the reaction mixture contains solid material, filter the diluted sample through a 0.45 µm syringe filter.
-
-
GC-MS Parameters:
-
Column: A standard non-polar column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
-
Data Analysis:
-
Identify peaks corresponding to starting materials, the desired quinoline product, and any potential side products based on their retention times and mass spectra.
-
Compare the obtained mass spectra with library databases (e.g., NIST) for tentative identification.
-
Protocol 2: Purification of Crude Quinoline by Column Chromatography
This protocol provides a general guideline for the purification of a crude quinoline product. The specific solvent system should be optimized based on Thin Layer Chromatography (TLC) analysis.
-
Slurry Preparation:
-
Choose an appropriate stationary phase (silica gel is common).
-
Prepare a slurry of the silica gel in the initial, least polar eluent.
-
-
Column Packing:
-
Gently pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a uniform packed bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system and gradually increase the polarity.
-
Maintain a constant flow rate.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the purified quinoline.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Visualizing Reaction Pathways and Troubleshooting
Diagrams created using Graphviz (DOT language) can be invaluable for visualizing reaction mechanisms and troubleshooting decision trees.
Caption: Troubleshooting decision tree for quinoline synthesis.
Conclusion
A thorough understanding of the potential side reactions in quinoline synthesis, coupled with robust analytical techniques for byproduct identification, is essential for the development of efficient and scalable synthetic routes. This guide provides a framework for troubleshooting common issues and implementing effective purification strategies. By applying the principles and protocols outlined herein, researchers can significantly improve the yield and purity of their quinoline products, accelerating their research and development efforts.
References
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. [Link]
-
Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2). [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]
-
PubMed. (2008). Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. [Link]
-
Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. [Link]
-
Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]
-
ResearchGate. (2025). Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. [Link]
-
National Institutes of Health. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Atlantis Press. (n.d.). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. [Link]
-
Oxford Instruments. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. [Link]
-
AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. [Link]
-
IUCr. (n.d.). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. [Link]
-
The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
-
National Institutes of Health. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. [Link]
-
Springer. (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di- tert -butyl-1,2-benzoquinone. [Link]
-
Oxford Instruments. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). [Link]
-
ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]
-
Semantic Scholar. (n.d.). ) Synthesis of Quinoline and derivatives1). [Link]-Synthesis-of-Quinoline-and-derivatives1)-S-S.-Palimkar-Siddiqui/347b9a5f7f3e82b79a9578278297b47b4d32095f)
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
YouTube. (2016). Mixed Crossed Aldol Reaction Trick and Limiting Products. [Link]
-
YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 7. Quinaldine(91-63-4) 1H NMR spectrum [chemicalbook.com]
- 8. nmr.oxinst.com [nmr.oxinst.com]
Technical Support Center: Optimizing Reaction Conditions for Quinoline Esterification
Welcome to the Technical Support Center for the optimization of quinoline esterification reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve optimal results in your synthetic endeavors.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1][2][3][4] The esterification of quinoline carboxylic acids is a critical transformation in the synthesis of a vast array of biologically active compounds.[2] However, this reaction is often plagued by challenges such as low yields, competing side reactions, and difficult purifications. This guide provides a comprehensive resource to navigate these complexities, ensuring efficient and successful esterification of this important heterocyclic motif.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.
Low Yields and Incomplete Reactions
Q1: My Fischer esterification of a quinoline carboxylic acid is giving me a low yield, and I'm recovering a significant amount of starting material. What's going on and how can I fix it?
A1: This is a classic problem of chemical equilibrium. The Fischer esterification is a reversible reaction where a carboxylic acid and an alcohol form an ester and water.[5][6][7][8][9][10] The presence of the water byproduct can hydrolyze the ester back to the starting materials, preventing the reaction from going to completion.[11][12]
Solutions:
-
Le Chatelier's Principle in Action: To drive the equilibrium towards the product side, you need to remove one of the products (water) or use a large excess of a reactant (the alcohol).[9][11]
-
Excess Alcohol: Using the alcohol as the solvent is a common strategy to push the reaction forward.[7][9]
-
Water Removal (Azeotropic Distillation): If your alcohol and quinoline substrate are stable at higher temperatures, using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water is highly effective.[5][11]
-
Dehydrating Agents: The addition of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can sequester the water as it is formed.[5] Concentrated sulfuric acid, often used as the catalyst, also acts as a powerful dehydrating agent.[5][6]
-
Q2: I'm attempting a Steglich esterification of my quinoline carboxylic acid with a sterically hindered alcohol (e.g., tert-butanol) and getting a very low yield. What is the issue?
A2: Steric hindrance is a major challenge when dealing with bulky alcohols like tert-butanol.[12][13] The large size of the alcohol impedes its ability to act as a nucleophile and attack the activated carboxylic acid, leading to a slow and inefficient reaction.[12]
Solutions:
-
Alternative Activation of the Carboxylic Acid:
-
Acid Chloride Formation: A highly effective strategy is to convert the quinoline carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[12][13] The resulting acid chloride will then react more readily with the sterically hindered alcohol.
-
-
Specialized Reagents for Bulky Alcohols:
Side Reactions and Impurity Formation
Q3: My reaction mixture is turning dark and I'm observing significant tar formation, especially at higher temperatures. What is causing this and how can I prevent it?
A3: Quinoline derivatives can be susceptible to polymerization and degradation under harsh acidic conditions and elevated temperatures, leading to the formation of complex, high-molecular-weight byproducts, or "tar".[12]
Solutions:
-
Milder Reaction Conditions:
-
Lower Temperature and Shorter Reaction Time: Optimize the reaction temperature and time to find a balance between a reasonable reaction rate and minimal side product formation.
-
Alternative Catalysts: Consider using milder acid catalysts. While strong acids like sulfuric acid are common, others like p-toluenesulfonic acid (TsOH) can also be effective and are sometimes less harsh.[5] In some cases, solid acid catalysts like zeolites or sulfonic acid-functionalized resins can offer advantages in terms of milder conditions and easier removal.[14][15]
-
-
Alternative Esterification Methods: If tarring is a persistent issue, switching to a milder esterification method that does not require high temperatures or strong acids is advisable. The Steglich esterification, for example, is performed under much milder, often neutral pH conditions at room temperature.[16]
Purification Challenges
Q4: I'm having trouble purifying my quinoline ester by column chromatography on silica gel. The product is streaking or "tailing" badly. What is the cause and how can I improve the purification?
A4: The basic nitrogen atom of the quinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel.[12] This interaction leads to poor separation, causing the product to streak down the column instead of eluting as a sharp band.[12]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before running the column. This can be achieved by preparing the slurry of silica gel in an eluent containing a small amount of a basic modifier, such as 0.5-2% triethylamine or pyridine.[12]
-
Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds. Alternatively, reversed-phase chromatography (C18) may also provide better separation.
-
Acid-Base Extraction: Before chromatography, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic quinoline ester will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base like sodium bicarbonate and extract your product back into an organic solvent. This can significantly improve the purity of the material before chromatography.
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification
This method is suitable for simple, non-acid-sensitive quinoline carboxylic acids and primary or secondary alcohols.
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if performing azeotropic water removal), add the quinoline carboxylic acid (1 equivalent).
-
Add the desired alcohol. If the alcohol is a liquid, it can be used in large excess as the solvent (e.g., 10-20 equivalents or more). If the alcohol is a solid or expensive, use a co-solvent like toluene and 1.5-3 equivalents of the alcohol.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, 0.1-0.3 equivalents) or p-toluenesulfonic acid (TsOH, 0.1-0.3 equivalents).
Reaction:
-
Heat the reaction mixture to reflux.[6] The optimal temperature will depend on the boiling point of the alcohol or solvent used.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an excess of a low-boiling alcohol was used, it can be removed under reduced pressure.
-
Dilute the residue with an organic solvent like ethyl acetate and carefully neutralize the acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude ester.[17]
Purification:
-
Purify the crude product by column chromatography (with a deactivated stationary phase if necessary) or recrystallization.[12][17]
Protocol 2: General Procedure for Steglich Esterification
This method is ideal for acid-sensitive substrates and can be used with sterically hindered alcohols, though yields may be lower with very bulky alcohols.[12]
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the quinoline carboxylic acid (1 equivalent), the desired alcohol (1-1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1-0.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)).[12]
-
Cool the mixture in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.2 equivalents) portion-wise.[12]
Reaction:
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
Work-up:
-
Upon completion, if DCC was used, filter off the precipitated dicyclohexylurea (DCU). If EDC was used, the urea byproduct is water-soluble and will be removed during the aqueous work-up.[12]
-
Dilute the filtrate with the organic solvent and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), concentrate, and purify the crude ester.[12]
Purification:
Data Presentation
Table 1: Influence of Reaction Parameters on Quinoline Esterification
| Parameter | Effect on Reaction | Troubleshooting Considerations |
| Temperature | Higher temperatures increase the reaction rate but can also lead to increased side reactions and decomposition (tarring).[6][12] | If the reaction is slow, a moderate increase in temperature may be beneficial. If significant byproduct formation is observed, lowering the temperature is recommended. |
| Catalyst | Strong Brønsted acids (e.g., H₂SO₄, TsOH) are effective for Fischer esterification.[5] Lewis acids can also be used.[18] For Steglich esterification, a coupling agent (DCC, EDC) and a nucleophilic catalyst (DMAP) are required.[12] | An inappropriate catalyst can lead to low yields or side reactions.[19] Milder catalysts may be necessary for sensitive substrates.[14] |
| Solvent | The choice of solvent can influence reaction rate and equilibrium.[20][21] In Fischer esterification, using the alcohol as the solvent drives the equilibrium forward.[7] For Steglich esterification, anhydrous aprotic solvents are necessary.[12] | The solvent should be chosen based on the solubility of the reactants and the reaction temperature. Ensure the solvent is anhydrous for moisture-sensitive reactions. |
| Water Removal | The removal of water is crucial for driving the equilibrium of Fischer esterification towards the products, thereby increasing the yield.[5][6][11] | If yields are low in a Fischer esterification, implementing a water removal strategy (Dean-Stark, desiccants) is a primary troubleshooting step.[5][11] |
Visualizations
Diagram 1: Fischer Esterification Mechanism
Caption: Mechanism of Fischer Esterification.
Diagram 2: Troubleshooting Workflow for Low Yield in Quinoline Esterification
Caption: Troubleshooting workflow for low yield.
References
-
Esterification. (2022, April 6). Sciencemadness Wiki. Retrieved from [Link]
- Method for removing water in continuous esterifying process. (n.d.). Google Patents.
- Removal of water from reaction mixtures. (n.d.). Google Patents.
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Retrieved from [Link]
-
Peng, L., Pu, L., Chen, C., Yao, S., Yao, T., & Song, H. (2015). New Brønsted-Acidic Ionic Liquids Based on 8-hydroxyquinoline Cation as Catalysts for the Esterification Reaction of n-hexylic acid. Atlantis Press. DOI: 10.2991/ap3er-15.2015.60. Retrieved from [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]
-
Advances in the synthesis of aromatic and heteroaromatic carboxylic acids and their esters. ResearchGate. Retrieved from [Link]
-
Fischer Esterification. Organic Chemistry Portal. Retrieved from [Link]
-
Fischer Esterification. Chemistry Steps. Retrieved from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]
-
Fischer esterification reaction. BYJU'S. Retrieved from [Link]
-
Purification of Quinoline. Chempedia - LookChem. Retrieved from [Link]
-
Can anyone suggest me best esterification reaction? ResearchGate. Retrieved from [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Retrieved from [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Retrieved from [Link]
-
Quinoline Ester. Scribd. Retrieved from [Link]
-
Synthesis of quinolines by a solid acid-catalyzed microwave-assisted domino cyclization–aromatization approach. ResearchGate. Retrieved from [Link]
-
Chiral Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in a Sustainable Solvent. ResearchGate. Retrieved from [Link]
-
Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization. American Chemical Society. Retrieved from [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central. Retrieved from [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Royal Society of Chemistry. Retrieved from [Link]
-
Triflouroacetic Acid as an Efficient Catalyst for the Synthesis of Quinoline. ResearchGate. Retrieved from [Link]
-
Solvent effects on esterification equilibria. ResearchGate. Retrieved from [Link]
-
Effect of different solvents on quinoline extraction. ResearchGate. Retrieved from [Link]
-
Esterification. Organic Chemistry. Retrieved from [Link]
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed. Retrieved from [Link]
-
Esterification. ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. Retrieved from [Link]
-
Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. RSC Publishing. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 6. scienceready.com.au [scienceready.com.au]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. byjus.com [byjus.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Fischer Esterification [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Purification of Polar Quinoline Compounds
Welcome to the technical support center for the purification of polar quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the chromatographic purification of these valuable molecules. The inherent basicity of the quinoline nucleus, combined with the presence of polar functional groups, frequently leads to frustrating issues such as poor peak shape, low recovery, and on-column degradation.
This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs). My goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions in your daily laboratory work.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q: My polar quinoline compound is eluting at or near the solvent front on a C18 column, showing little to no retention. How can I improve its retention?
A: This is a classic problem when dealing with highly polar analytes in reversed-phase (RP) chromatography. The compound has a higher affinity for the polar mobile phase than the nonpolar stationary phase.[1][2][3] Here are several strategies to systematically address this issue:
-
Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, gradually increase the proportion of water. Modern RP columns are often designed to be stable under these highly aqueous conditions.[1]
-
Employ a More Polar Stationary Phase: Consider switching to a reversed-phase column with a more polar character. Phenyl-hexyl or columns with embedded polar groups (EPG) can offer different selectivity and enhanced retention for polar compounds.[1]
-
Utilize Ion-Pairing Chromatography: For quinoline compounds that are ionized at the mobile phase pH, adding an ion-pairing reagent can significantly increase retention.[3] These reagents form a neutral ion-pair with your charged analyte, increasing its hydrophobicity and affinity for the stationary phase.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative designed specifically for the separation of polar compounds.[4][5][6][7] In HILIC, a polar stationary phase is used with a mobile phase rich in an organic solvent, typically acetonitrile.[6][7]
Issue 2: Significant Peak Tailing in HPLC
Q: I am observing severe peak tailing for my polar quinoline compound. What are the likely causes, and how can I resolve this?
A: Peak tailing for basic compounds like quinolines is most often caused by secondary interactions with acidic residual silanol groups on the surface of silica-based stationary phases.[8][9] These interactions lead to a non-ideal chromatographic process and asymmetrical peaks.[10] Here’s a systematic approach to mitigate this issue:
-
Mobile Phase pH Adjustment: The pH of your mobile phase is a critical parameter.[1]
-
Low pH: Operating at a low pH (e.g., 2.5-4) will protonate the basic quinoline, but it will also suppress the ionization of the acidic silanol groups, minimizing unwanted ionic interactions.[1][8][11]
-
High pH: At a high pH, the quinoline will be neutral, but the silanols will be deprotonated. For high-pH methods, it is crucial to use a column specifically designed for these conditions, which typically have advanced end-capping.[1][12]
-
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites and significantly improve peak shape.[1][8][13]
-
Employ a Highly Deactivated Column: Modern columns with advanced end-capping technologies are designed to minimize the number of accessible silanol groups, thus reducing the potential for secondary interactions.[1][10]
-
Consider HILIC: The unique retention mechanism in HILIC, which involves a water-enriched layer on the stationary phase, can often lead to improved peak shapes for polar basic compounds.[1]
Issue 3: Compound Decomposition on Silica Gel during Flash Chromatography
Q: My polar quinoline compound appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?
A: The acidic nature of standard silica gel can catalyze the degradation of sensitive quinoline derivatives.[14][15] Here are several effective strategies to overcome this challenge:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating the packed column. This can be achieved by flushing the column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[1][14]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase.
-
Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography is a powerful technique to avoid the issues associated with silica gel.[4][14]
Experimental Protocols
Protocol 1: Deactivation of a Silica Gel Column for Flash Chromatography
-
Column Packing: Dry pack the column with silica gel.
-
Deactivation:
-
Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[1]
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
-
Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[1]
-
Sample Loading and Elution: Load your sample and proceed with the chromatography using your pre-determined solvent system, either isocratically or with a gradient.[1]
Protocol 2: General HILIC Method for Polar Quinoline Compounds
-
Column Selection: Start with a bare silica or an amide-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase Preparation:
-
Column Conditioning and Equilibration:
-
Gradient Elution (Example):
-
Start with 100% Mobile Phase A.
-
Ramp to 100% Mobile Phase B over 10-15 minutes.
-
Hold at 100% Mobile Phase B for 2-3 minutes.
-
Return to 100% Mobile Phase A and re-equilibrate.
-
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to fine-tune the selectivity and peak shape for your specific compound.[1]
Data Presentation
Table 1: Troubleshooting Summary for Common Issues in Polar Quinoline Purification
| Issue | Likely Cause(s) | Recommended Solutions |
| Poor/No Retention (RP-HPLC) | Analyte too polar for the stationary phase. | Increase mobile phase aqueous content; use a more polar stationary phase (e.g., phenyl-hexyl); employ ion-pairing agents; switch to HILIC. |
| Peak Tailing (HPLC) | Secondary interactions with residual silanols. | Adjust mobile phase pH (low or high); add a competing base (e.g., TEA); use a highly end-capped column; switch to HILIC. |
| On-Column Decomposition (Flash) | Acidity of silica gel. | Deactivate silica with a base (e.g., triethylamine); use an alternative stationary phase (alumina, diol, amine); utilize reversed-phase flash chromatography. |
| Low Recovery | Irreversible adsorption to active sites; on-column degradation. | Deactivate stationary phase; use a more inert stationary phase; optimize mobile phase pH to ensure compound stability. |
| Co-elution with Impurities | Insufficient selectivity of the chromatographic system. | Optimize mobile phase composition (solvent choice, pH, additives); change stationary phase to one with different selectivity (e.g., C18 to phenyl-hexyl or HILIC). |
Visualizations
Workflow for Troubleshooting Poor Peak Shape in HPLC
Caption: A decision tree for systematically troubleshooting poor peak shape in HPLC.
Method Selection for Polar Quinoline Purification
Caption: A workflow for selecting an appropriate purification method for polar quinolines.
References
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Nagiel-Ostaszewski, I., Vavrek, M. T., & Weisburger, J. H. (1991). Separation of Hydroxyquinolines by High-Performance Liquid Chromatography. Xenobiotica, 21(6), 751-754. Retrieved from [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]
-
Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]
-
Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Reddit. (2025, April 8). Purification of Quinoline-3,4-diones. Retrieved from [Link]
- Ötleş, S., & Çağındı, Ö. (2016). Separation techniques: Chromatography. Journal of the Faculty of Pharmacy of Ankara University, 40(2), 117-126.
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
-
ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
LCGC International. (n.d.). What You Need to Know About HILIC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. waters.com [waters.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. selectscience.net [selectscience.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. sielc.com [sielc.com]
- 10. lcms.cz [lcms.cz]
- 11. biotage.com [biotage.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
Technical Support Center: A Guide to Preventing Degradation of Methyl 6-hydroxyquinoline-2-carboxylate
Welcome to the technical support guide for Methyl 6-hydroxyquinoline-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals who rely on the chemical integrity of this valuable reagent for their experiments. The stability of this compound is paramount for achieving reproducible and reliable results. This guide provides in-depth, field-proven insights into the causes of its degradation and offers robust protocols for its prevention, diagnosis, and handling.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered by users during the storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound? For maximum stability, the compound, which is a yellow solid, should be stored at 2-8°C in a tightly sealed container to protect it from moisture.[1][2] It is also crucial to protect it from light by using an amber vial or storing it in a dark location.[3][4][5] The storage area should be well-ventilated and away from incompatible materials like strong oxidizing agents and acids.[3][5]
Q2: My solid sample has changed color and appears darker than when I received it. What does this signify? A visible darkening of the compound is a primary indicator of degradation. This is often due to photo-oxidation of the electron-rich hydroxyquinoline ring system, a known characteristic of many hydroxyquinoline derivatives which can darken and decompose upon exposure to light.[4][5] This change suggests a potential decrease in purity and warrants an analytical check before use.
Q3: I'm observing a new, more polar spot on my TLC plate when analyzing my compound. Could this be a degradation product? Yes, this is a classic sign of ester hydrolysis. The primary degradation product, 6-hydroxyquinoline-2-carboxylic acid, is significantly more polar than the parent methyl ester due to the free carboxylic acid group. This increased polarity causes it to have a lower Rf value (it travels less distance up the TLC plate) compared to the ester.
Q4: How can I quantitatively check the purity of my stored sample? The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate the parent compound from its degradation products and provide a quantitative measure of purity. For structural confirmation of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective, as it can identify the molecular weight of the degradation products.
Q5: What are the primary chemical reactions that cause the degradation of this compound? There are two main degradation pathways to be aware of:
-
Ester Hydrolysis: The methyl ester group is susceptible to cleavage by water, a reaction that can be accelerated by trace amounts of acid or base, yielding 6-hydroxyquinoline-2-carboxylic acid and methanol.[6]
-
Photo-oxidation: The phenolic hydroxyl group on the quinoline ring makes the molecule sensitive to light and oxygen, leading to the formation of colored, oxidized byproducts.[4]
Section 2: Understanding the Degradation Pathways
To effectively prevent degradation, it is essential to understand the chemical vulnerabilities of this compound. The molecule's structure contains two key functional groups prone to chemical transformation under suboptimal storage conditions: the methyl ester and the phenolic hydroxyl group.
Pathway 1: Ester Hydrolysis
The ester functional group is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This process is catalyzed by both acidic and basic conditions and results in the formation of the corresponding carboxylic acid and methanol.[6] Given that atmospheric moisture can be sufficient to initiate this process over time, storing the compound in a dry, tightly sealed container is critical.[2][6]
Pathway 2: Photo-Oxidation
The 6-hydroxyquinoline scaffold is analogous to a phenol, which is known to be susceptible to oxidation. Exposure to light, particularly UV wavelengths, can provide the activation energy needed to react with atmospheric oxygen.[4][5] This process often generates quinone-like structures and other complex colored impurities, which explains the characteristic darkening of the solid compound upon degradation.
Below is a diagram illustrating the primary degradation pathways.
Caption: Primary degradation pathways of the target compound.
Section 3: Troubleshooting Guide: Diagnosing Degradation
This troubleshooting guide provides a logical workflow to help you diagnose the state of your compound if you suspect degradation.
Caption: Troubleshooting workflow for suspected degradation.
Protocol 3.1: Step-by-Step Protocol for Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Sample Preparation: Prepare a stock solution of your compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute this stock to a working concentration of ~50 µg/mL using the mobile phase.
-
HPLC System & Column:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 320 nm.
-
-
Gradient Elution:
-
Start at 10% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B over 1 minute and re-equilibrate for 3 minutes.
-
-
Data Analysis: Integrate the peak areas. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. The hydrolysis product will elute earlier (at a lower %B) than the parent compound.
Protocol 3.2: Confirming Hydrolysis via LC-MS
To confirm if the primary impurity is the hydrolysis product, analyze the sample using the HPLC method above coupled to a mass spectrometer.
-
Acquire Data: Run the sample in both positive and negative ion modes.
-
Look for Key Masses:
-
Parent Compound (Ester): [M+H]⁺ = 204.06
-
Hydrolysis Product (Acid): [M+H]⁺ = 190.04; [M-H]⁻ = 188.03
-
-
Interpretation: The presence of a significant peak with the mass of the carboxylic acid, eluting earlier than the main peak, is strong evidence of hydrolysis.
Section 4: Best Practices for Storage and Handling (Preventative Measures)
Adherence to proper storage and handling protocols is the most effective strategy for preventing degradation.
| Parameter | Recommended Best Practice | Poor Practice (High Risk of Degradation) |
| Temperature | 2-8°C (Refrigerated)[1][2] | Room temperature or uncontrolled environments. |
| Atmosphere | Inert gas (Argon/Nitrogen) backfill; tightly sealed container.[2] | Loosely capped vial; storage in a humid area. |
| Light | Amber glass vial stored inside a dark cabinet or box.[4][5] | Clear glass vial left on a lab bench. |
| Incompatibles | Store separately from all acids, bases, and oxidizing agents.[3] | Stored in the same cabinet as acid or base solutions. |
Protocol 4.1: Recommended Long-Term Storage Protocol
-
Aliquot: Upon receipt, if you plan to use the material over an extended period, aliquot the solid into several smaller, appropriately sized amber glass vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Inert Atmosphere: Before sealing each vial, gently flush the headspace with a stream of dry argon or nitrogen gas.
-
Seal Tightly: Use vials with PTFE-lined caps to ensure an airtight seal. For extra protection, wrap the cap-vial interface with parafilm.
-
Label Clearly: Label each vial with the compound name, date of receipt/aliquoting, and storage conditions.
-
Refrigerate: Place the sealed vials in a 2-8°C refrigerator in a designated, dark secondary container.[1]
Protocol 4.2: Handling Protocol for Weighing and Dispensing
-
Equilibrate: Before opening, allow the vial to warm to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Minimize Exposure: Work quickly in an area with low humidity. If possible, handle the compound in a glove box or glove bag with a dry atmosphere.
-
Use Clean Tools: Use clean, dry spatulas and weighing paper.
-
Re-seal Promptly: After dispensing the required amount, re-flush the vial headspace with inert gas, seal it tightly, wrap with parafilm, and return it to cold storage immediately.
By implementing these robust storage and handling procedures and using the troubleshooting guide to diagnose any potential issues, researchers can ensure the long-term integrity of their this compound, leading to more reliable and successful scientific outcomes.
References
-
The Lab Depot. (n.d.). Material Safety Data Sheet 8-Hydroxyquinoline. Retrieved from [Link]
-
Techno PharmChem. (n.d.). 8 – HYDROXY QUINOLINE - MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Lab Procurement Services. (2016, September 2). 8-Hydroxyquinoline Solution - Safety Data Sheet. Retrieved from [Link]
-
Chemistry with Caroline. (2022, April 19). Relative Stability of Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]
-
Xiamen AmoyChem Co., Ltd. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Multi-Substituted Quinolines
Welcome to the dedicated support center for navigating the complexities of multi-substituted quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of these vital heterocyclic scaffolds. Here, we move beyond simple protocols to address the nuanced challenges that frequently arise during experimentation. Our focus is on providing actionable troubleshooting advice and a deeper mechanistic understanding to empower you to overcome synthetic hurdles and achieve your target molecules with higher purity and yield.
This resource is structured into two main sections: a Troubleshooting Guide organized by common synthetic challenges and a Frequently Asked Questions (FAQs) section for broader inquiries. Each entry is crafted to provide not just a solution, but also the underlying chemical principles, ensuring a robust and rational approach to problem-solving in your laboratory.
Troubleshooting Guide: From Theory to Benchtop Solutions
This section is dedicated to addressing the most common and perplexing issues encountered during the synthesis of multi-substituted quinolines. Each topic is presented in a question-and-answer format to directly tackle the problems you may be facing.
Challenge 1: Poor Yields and Incomplete Reactions in Friedländer Synthesis
Question: My Friedländer synthesis is resulting in a very low yield of the desired quinoline, with a significant amount of starting material remaining. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in the Friedländer synthesis are a frequent challenge and can stem from several factors.[1] This reaction, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is sensitive to various parameters.[1][2]
Causality and Mechanistic Considerations:
The Friedländer synthesis proceeds via an initial aldol-type condensation followed by a cyclodehydration.[3] Inefficiencies at either of these stages can lead to poor overall yield. Key factors influencing the reaction's success include:
-
Harsh Reaction Conditions: Traditional methods often employ high temperatures and strong acid or base catalysts, which can lead to the degradation of sensitive starting materials or the product itself.[1]
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical. An inappropriate catalyst may lead to low conversion rates or the formation of undesired side products.[1]
-
Incorrect Solvent: The reaction medium plays a significant role in solubility and reaction efficiency.[1]
-
Side Reactions: Competing reactions, such as the self-condensation of the ketone (aldol condensation), can significantly reduce the yield of the desired quinoline.[1][4]
Troubleshooting Workflow:
To systematically address low yields, consider the following optimization strategies:
Caption: Troubleshooting workflow for low yields in Friedländer synthesis.
Step-by-Step Optimization Protocol:
-
Catalyst Selection:
-
Acid Catalysis: If using a base, consider switching to an acidic catalyst to minimize aldol side reactions.[4] Effective Brønsted acids include p-toluenesulfonic acid and perchloric acid, while Lewis acids like tin tetrachloride or scandium(III) triflate can also be effective.[5]
-
Modern Catalysts: Explore milder and more efficient catalytic systems. Recent literature highlights the use of ionic liquids, molecular iodine, and nano-catalysts which can lead to higher yields under more benign conditions.[1][3] For instance, molecular iodine has been shown to be a highly efficient catalyst for this transformation.[3]
-
-
Solvent and Temperature Optimization:
-
The reaction is often sensitive to temperature. Systematically vary the temperature in 10°C increments, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[1]
-
Ensure your reactants are soluble in the chosen solvent. If solubility is an issue, consider switching to a more polar solvent like DMF or ethanol.[1] Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields, often in greener solvents like water or ethanol.[6]
-
-
Control of Side Reactions:
-
Reagent Purity and Stoichiometry:
-
Ensure the purity of your starting materials, as impurities can inhibit the catalyst or lead to side reactions.
-
Vary the stoichiometry of the reactants. A slight excess of the methylene-containing compound may be beneficial.
-
Challenge 2: Lack of Regioselectivity in Combes and Friedländer Syntheses
Question: I am synthesizing a multi-substituted quinoline using an unsymmetrical ketone (or β-diketone in Combes synthesis) and obtaining a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity of the reaction?
Answer: Regioselectivity is a well-documented challenge in several classical quinoline syntheses, particularly the Friedländer and Combes methods when unsymmetrical carbonyl compounds are used.[8][9][10] The formation of multiple isomers complicates purification and reduces the yield of the desired product.[9]
Causality and Mechanistic Considerations:
The regiochemical outcome is determined by which α-carbon of the unsymmetrical ketone attacks the carbonyl group of the 2-aminoaryl aldehyde/ketone (in Friedländer) or which carbonyl of the β-diketone is attacked by the aniline (in Combes). This is governed by a delicate interplay of:
-
Electronic Effects: The electron-donating or withdrawing nature of substituents on both reactants can influence the nucleophilicity of the competing α-carbons or the electrophilicity of the carbonyls.[9]
-
Steric Hindrance: Bulky substituents can favor the formation of the less sterically hindered product.[9][11] In the Combes synthesis, the steric effects of substituents on both the aniline and the β-diketone play a significant role in the rate-determining electrophilic aromatic annulation step.[5][11]
-
Reaction Conditions: The choice of catalyst (acidic vs. basic), solvent, and temperature can significantly influence the reaction pathway and thus the regiochemical outcome.[9]
Strategies for Controlling Regioselectivity:
Caption: Strategies for controlling regioselectivity in quinoline synthesis.
Troubleshooting Table:
| Strategy | Description | Applicability |
| Substrate Modification | Introduce a directing group, such as a phosphoryl group on the α-carbon of the ketone, to favor cyclization at a specific position.[5][7] Altering substituents to modulate steric or electronic properties can also be effective.[9] | Friedländer, Combes |
| Catalyst Selection | The use of specific amine catalysts or ionic liquids has been shown to favor the formation of one regioisomer over the other in the Friedländer synthesis.[7] | Friedländer |
| Reaction Condition Optimization | Systematically screen solvents, temperatures, and reaction times. For the Conrad-Limpach-Knorr synthesis, temperature is a critical factor in determining the regiochemical outcome (4-hydroxyquinolines at lower temperatures, 2-hydroxyquinolines at higher temperatures).[12][13] | Friedländer, Combes, Conrad-Limpach-Knorr |
| Modern Synthetic Methods | Transition metal-catalyzed C-H functionalization offers a powerful alternative for the regioselective introduction of substituents onto a pre-formed quinoline core.[14][15] | Post-synthesis modification |
Challenge 3: Tar Formation and Low Yields in Doebner-von Miller and Skraup Syntheses
Question: My Doebner-von Miller (or Skraup) reaction is producing a significant amount of dark, tarry byproduct, making product isolation nearly impossible and severely impacting the yield. What is causing this, and how can I mitigate it?
Answer: Tar formation is a notorious problem in the Doebner-von Miller and Skraup syntheses.[16] These reactions are often highly exothermic and employ strong acids and oxidizing agents, conditions that can lead to the polymerization of the α,β-unsaturated carbonyl compounds (or the glycerol-derived acrolein in the Skraup synthesis).[10][16][17]
Causality and Mechanistic Considerations:
The primary cause of tarring is the acid-catalyzed polymerization of the aldehyde or ketone reactant.[16][17] The highly exothermic nature of the reaction can accelerate these unwanted side reactions.[10] The strongly acidic and oxidizing environment also contributes to the degradation of starting materials and products.
Troubleshooting Protocol:
-
Slow Addition of Reagents: Add the α,β-unsaturated carbonyl compound (or glycerol in the Skraup synthesis) slowly to the heated acidic solution of the aniline. This helps to control the exotherm and minimize polymerization.[16]
-
Temperature Control: Maintain careful control over the reaction temperature. Using a well-controlled heating mantle and monitoring the internal temperature is crucial.
-
Catalyst and Acid Concentration: The type and concentration of the acid are critical. Ensure the acid is not overly concentrated, which can promote polymerization. Both Brønsted and Lewis acids can be used, and the optimal choice may vary depending on the specific substrates.[16]
-
Biphasic Reaction Medium: For the Doebner-von Miller reaction, employing a biphasic medium can be highly effective. Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase the yield.[17]
-
Work-up Procedure: Proper neutralization of the acidic reaction mixture is essential for successful product isolation. Incomplete neutralization can lead to product loss during extraction.[16]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of modern quinoline synthesis methods, like C-H functionalization, over classical named reactions?
A1: While classical methods are foundational, modern techniques like transition-metal-catalyzed C-H functionalization offer significant advantages in terms of efficiency, selectivity, and functional group tolerance.[18] These methods allow for the direct introduction of substituents at specific positions on a pre-existing quinoline ring, bypassing the regioselectivity issues often encountered in classical syntheses.[9] Furthermore, they often proceed under milder conditions, avoiding the harsh acidic or basic environments of reactions like the Skraup or Doebner-von Miller syntheses.[18][19] One-pot processes that combine cross-coupling with C-H functionalization are also being developed, streamlining the synthesis of complex quinoline derivatives.[20][21]
Q2: My multi-substituted quinoline product is difficult to purify. What are some effective purification strategies?
A2: The purification of substituted quinolines can be challenging due to the presence of unreacted starting materials, regioisomers, and polymeric byproducts.[5] A combination of techniques is often necessary:
-
Column Chromatography: This is the most common method. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to achieve optimal separation.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining high-purity material.
-
Acid-Base Extraction: Quinolines are basic due to the nitrogen atom.[8] This property can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the quinoline into the aqueous phase as its salt. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the purified quinoline, which can then be extracted back into an organic solvent.
Q3: Are there "greener" or more environmentally friendly methods for synthesizing quinolines?
A3: Yes, there is a significant research effort focused on developing greener synthetic routes to quinolines.[22] Key strategies include:
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and often allows for the use of more environmentally benign solvents, such as water or ethanol.[6][22]
-
Use of Recyclable Catalysts: Heterogeneous catalysts, such as zeolites or polymer-supported catalysts, can be easily recovered and reused, reducing waste.[22]
-
Solvent-Free Reactions: A number of protocols have been developed that proceed under solvent-free conditions, minimizing solvent waste.[6][22]
-
Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, assemble multiple starting materials in a single step, which improves atom economy and reduces the number of synthetic and purification steps.[23]
References
-
A review on synthetic investigation for quinoline- recent green approaches. (URL: [Link])
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (URL: [Link])
-
Recent Progress in the Synthesis of Quinolines. (URL: [Link])
-
Recent advances in the synthesis of quinolines: a review. (URL: [Link])
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (URL: [Link])
-
One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. (URL: [Link])
-
One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. (URL: [Link])
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (URL: [Link])
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (URL: [Link])
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (URL: [Link])
-
Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. (URL: [Link])
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (URL: [Link])
-
One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction | Request PDF. (URL: [Link])
-
Combes quinoline synthesis. (URL: [Link])
-
Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF. (URL: [Link])
-
Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. (URL: [Link])
-
Recent Advances in Metal-Free Quinoline Synthesis. (URL: [Link])
-
The Friedländer Synthesis of Quinolines. (URL: [Link])
-
Conrad–Limpach synthesis. (URL: [Link])
-
Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines | Request PDF. (URL: [Link])
-
Friedlaender Synthesis. (URL: [Link])
-
Combes Quinoline Synthesis. (URL: [Link])
-
Conrad-Limpach Reaction. (URL: [Link])
-
Quinoline Synthesis: Conrad-Limpach-Knorr. (URL: [Link])
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (URL: [Link])
-
Doebner–Miller reaction. (URL: [Link])
-
Synthesis of Quinoline and derivatives. (URL: [Link])
-
Conrad-limpach-knorr synthesis of Quinolone. (URL: [Link])
-
Synthesis of quinolines. (URL: [Link])
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 13. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 14. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. nbinno.com [nbinno.com]
Technical Support Center: Refining Crystallization Methods for High-Purity Products
Welcome to the technical support center for crystallization. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and refine their crystallization processes to achieve high-purity solid forms. As a purification technique, crystallization is unparalleled in its potential selectivity, but its success hinges on a deep understanding of the interplay between thermodynamics and kinetics.[1][2] This resource provides field-proven insights and structured methodologies to diagnose problems, optimize conditions, and control the critical quality attributes of your crystalline product.[3][4]
Section 1: Foundational Principles & Core FAQs
This section addresses the fundamental questions that form the basis of a successful crystallization strategy. Understanding these principles is the first step toward troubleshooting complex issues.
Q1: What is the single most critical factor for a successful crystallization?
The driving force for any crystallization is supersaturation .[5][6] Supersaturation is a non-equilibrium state where the concentration of a solute in a solution exceeds its equilibrium solubility at a given temperature.[7] Without achieving and controlling supersaturation, nucleation and crystal growth cannot occur. However, the level of supersaturation is a double-edged sword.
-
Too low: No crystallization will occur.
-
Too high (labile zone): Leads to uncontrolled, rapid precipitation (crashing out), which often traps impurities and results in small, poorly formed crystals or even amorphous material.[8][9][10]
-
Just right (metastable zone): This is the optimal region where nucleation and subsequent crystal growth can be carefully controlled, leading to larger, purer crystals.[5]
The key is not just to create supersaturation, but to generate it slowly and control its level throughout the process.[11][12]
Q2: How do I select the best solvent system for my compound?
Solvent selection is arguably the most critical experimental decision, as it influences solubility, yield, crystal habit, and even the polymorphic form.[13] An ideal single solvent should exhibit the following properties:
-
High solubility at elevated temperatures and low solubility at room or cold temperatures .[14][15] This differential is what allows for a high recovery of the product upon cooling.
-
Chemical inertness: The solvent must not react with your compound.[15]
-
Boiling point: The boiling point should be low enough for easy removal from the final product but not so low that the solvent evaporates too quickly during heating and filtration.[16] A boiling point below 100°C is often preferred to avoid "oiling out," where the compound melts in the solution instead of crystallizing.[8][16]
-
Impurity solubility: Ideally, impurities should be either highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or completely insoluble (so they can be filtered out of the hot solution).
If no single solvent is ideal, a binary solvent system (a "good" solvent in which the compound is soluble and a "bad" or "anti-solvent" in which it is not) is a powerful alternative.[16][17]
Data Presentation: Common Crystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Key Considerations |
| Water | 100 | Very High | Good for polar, H-bonding compounds. High boiling point can be a challenge.[16][17] |
| Ethanol | 78 | High | Versatile polar solvent, less volatile than methanol.[16] |
| Methanol | 65 | High | Good for many polar compounds, but quite volatile.[16] |
| Ethyl Acetate | 77 | Medium | Good general-purpose solvent for medium-polarity compounds.[16][17] |
| Acetone | 56 | Medium | Powerful solvent, but very low boiling point can make it difficult to handle.[16] |
| Hexanes | 69 | Low | For nonpolar compounds; often used as an anti-solvent.[16] |
| Toluene | 111 | Low | Good for nonpolar compounds, but high boiling point and toxicity are drawbacks.[16] |
Section 2: Troubleshooting Common Crystallization Problems
This section provides direct answers to the most common issues encountered during crystallization experiments.
Q3: My compound "oiled out" instead of crystallizing. What happened and how can I fix it?
Causality: "Oiling out" occurs when the solute is precipitated from the solution at a temperature above its melting point.[8] The compound comes out of solution as a liquid phase instead of a solid crystalline lattice. This is detrimental to purity because the liquid droplets can dissolve impurities much more effectively than the solvent, leading to a highly impure, amorphous, or poorly crystalline final product.[8]
Solutions:
-
Increase the Solvent Volume: Add more hot solvent to the mixture. This lowers the saturation temperature of the solution, ensuring that crystallization begins at a temperature below the compound's melting point.[8]
-
Lower the Crystallization Temperature: If using an anti-solvent method, ensure the initial solution is at room temperature or even cooled before adding the anti-solvent.
-
Change the Solvent: Select a solvent with a lower boiling point.[16] This forces the entire process to operate at a lower temperature.
-
Promote Slower Cooling: Rapid cooling can cause the solution to remain supersaturated until it reaches a very low temperature, increasing the risk of oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11]
Q4: I've cooled my solution, but no crystals have formed. What should I do?
Causality: The failure to crystallize upon cooling is usually due to one of two reasons: either the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.
Solutions (in order of application):
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[8] The microscopic glass fragments provide a high-energy surface that can initiate nucleation.
-
Introduce a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution.[18] This provides a perfect template for further crystal growth, bypassing the difficult primary nucleation step. This is the most reliable method.
-
Reduce the Solvent Volume: If the above methods fail, you likely used too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.[8] Be careful not to evaporate too much.
-
Place in a Colder Bath: Move the flask from an ice bath (~0°C) to a dry ice/acetone bath (approx. -78°C). The increased driving force from the lower temperature may be sufficient to induce nucleation.
-
Consider an Anti-solvent: If cooling crystallization is consistently failing, an anti-solvent approach may be more suitable for your compound.[15]
Q5: My crystallization worked, but my final product purity is still low. What are the likely causes?
Causality: Low purity after crystallization indicates that impurities are being incorporated into the solid phase. It is critical to understand the mechanism of this incorporation to devise a solution.[19][20] The primary mechanisms are:
-
Surface Deposition: Impurity-rich mother liquor adheres to the crystal surfaces and is not adequately removed during filtration and washing.[19]
-
Inclusions: Pockets of mother liquor become trapped within the growing crystal, often due to rapid, uncontrolled growth.[19]
-
Agglomeration: Small crystals stick together, trapping mother liquor between them.[10][19]
-
Solid Solution Formation: The impurity has a high structural similarity to the product and incorporates directly into the crystal lattice. This is the most difficult scenario to resolve.[13][21]
Visualization: Workflow for Diagnosing Purity Issues
The following workflow provides a systematic approach to identifying the cause of poor impurity rejection.[19][22]
Caption: A structured workflow for troubleshooting low product purity.
Section 3: Advanced Topics: The Challenge of Polymorphism
Q6: I obtained a different crystal form (polymorph) than expected. Why did this happen and how can I control it?
Causality: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can have vastly different physical properties, including solubility, stability, and bioavailability, making their control critical in the pharmaceutical industry.[23] The formation of a particular polymorph is a competition between thermodynamics (which form is most stable) and kinetics (which form nucleates and grows fastest).[1][23]
-
Thermodynamic Control: Given enough time and energy (e.g., in a long slurry), the system will eventually convert to the most thermodynamically stable form at that temperature.
-
Kinetic Control: Rapid crystallization at high supersaturation often yields a less stable (metastable) polymorph because it can nucleate more quickly.[1]
Strategies for Polymorph Control:
-
Solvent Selection: The choice of solvent is a primary factor.[24] Different solvents can stabilize different conformers in solution, leading to the nucleation of different forms.
-
Temperature Control: For systems where polymorph stability is temperature-dependent (enantiotropic), crystallizing above or below the transition temperature can target a specific form.[23][25]
-
Supersaturation Level: High supersaturation tends to favor kinetic products (metastable forms), while low supersaturation favors the thermodynamic product (stable form).[25]
-
Seeding: The most powerful method for control is to seed the supersaturated solution with the desired polymorph. This directs the crystallization pathway, bypassing the stochastic nature of primary nucleation.[18][24]
Visualization: The Metastable Zone Width (MSZW)
Caption: The relationship between solubility, nucleation, and the critical Metastable Zone.
Section 4: Key Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Preparation: Place ~10-20 mg of your impure compound into several small test tubes or vials.
-
Solvent Addition (Room Temp): To each vial, add a different candidate solvent dropwise (e.g., water, ethanol, ethyl acetate, hexanes) until a total of 0.5 mL is added. Agitate after each drop. Note if the compound dissolves completely at room temperature. If it dissolves, that solvent is unsuitable for single-solvent cooling crystallization.
-
Heating: For the vials where the solid did not dissolve, place them in a heated bath (water or sand). Slowly increase the temperature towards the solvent's boiling point. Add more of the same solvent in 0.1 mL increments until the solid just dissolves. Record the solvent and approximate volume.
-
Cooling: Remove the vials that formed a solution at high temperature. Allow them to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.
-
Evaluation: The best solvent is one that required a minimal amount of hot solvent to dissolve the compound and produced a large quantity of crystalline solid upon cooling.
Protocol 2: Standard Cooling Crystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling (using a hot plate or steam bath) with gentle swirling. Continue adding small portions of hot solvent until the solid is completely dissolved. It is critical to use the minimum amount of boiling solvent necessary.[8]
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[11][12]
-
Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely.
Section 5: The Role of Process Analytical Technology (PAT)
For robust and scalable crystallization processes, modern drug development increasingly relies on Process Analytical Technology (PAT).[4][5] PAT involves using in-situ, real-time analytical tools to monitor Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs).[6]
-
ATR-FTIR/Raman Spectroscopy: Can monitor solute concentration in real-time, allowing for precise tracking of supersaturation.[26]
-
Focused Beam Reflectance Measurement (FBRM): Measures particle size and count in real-time, giving insight into nucleation and growth kinetics.[26]
-
Particle Vision and Measurement (PVM): Provides real-time images of crystals in the vessel, helping to identify agglomeration, oiling out, or morphology changes.[26]
By using these tools, scientists can move from empirical, trial-and-error methods to a knowledge-based approach, ensuring consistent product quality from the lab to manufacturing scale.[4][27]
References
-
Urwin, S. J., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Available at: [Link]
-
American Chemical Society. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. Available at: [Link]
-
Kawabata, Y., et al. (2010). Controlling Factors and Mechanism of Polymorphic Crystallization. Crystal Growth & Design. Available at: [Link]
-
Malwade, C. R., & Qu, H. (2015). Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. Current Pharmaceutical Analysis. Available at: [Link]
-
Technobis Crystallization Systems. (n.d.). How PAT tools can help improve understanding of the crystallisation process. Available at: [Link]
-
Jiang, M., et al. (2022). Application of PAT-Based Feedback Control Approaches in Pharmaceutical Crystallization. Pharmaceutics. Available at: [Link]
-
Brown, C. J., et al. (2017). Applying simple PAT tools to crystallisation in process chemistry. Speciality Chemicals Magazine. Available at: [Link]
-
Yu, L. (2005). Controlling crystal polymorphism: from stability prediction to crystallization process design. Acta Crystallographica Section A: Foundations of Crystallography. Available at: [Link]
-
Yang, Y., & Myerson, A. S. (2014). Control of polymorphism in continuous crystallization. DSpace@MIT. Available at: [Link]
-
Malwade, C. R. (2015). Process analytical technology for crystallization of active pharmaceutical ingredients. University of Southern Denmark. Available at: [Link]
-
Technobis Crystallization Systems. (2021). A Structured Approach to Cope with Impurities during Industrial Crystallization Development. Available at: [Link]
-
Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm. Available at: [Link]
-
O'shima, K., et al. (2003). Controlling factor of polymorphism in crystallization process. ResearchGate. Available at: [Link]
-
Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]
-
Scribd. (n.d.). Solvent Selection for Crystallization. Available at: [Link]
-
EPFL. (n.d.). Guide for crystallization. Available at: [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Urwin, S. J., et al. (2020). A Structured Approach to Cope with Impurities During Industrial Crystallization Development. ResearchGate. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Available at: [Link]
-
Capellades, G., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. Available at: [Link]
-
MDPI. (n.d.). Special Issue: Anti-Solvent Crystallization. Available at: [Link]
-
Jinzong Machinery. (2023). Tank Crystallizer Troubleshooting: Common Issues and Solutions. Available at: [Link]
-
Pharmaceutical Technology. (n.d.). A Troubleshooting Guide for Topical Drug Manufacturing. Available at: [Link]
-
Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?. Available at: [Link]
-
Filter Dryer. (2025). Troubleshooting Common Issues with Industrial Crystallizer Equipment. Available at: [Link]
-
Zhanghua, Filter Dryer. (2025). Advances in Crystallization Techniques and Equipment. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. Available at: [Link]
-
MDPI. (2025). Preparation of 6N,7N High-Purity Gallium by Crystallization: Process Optimization. Available at: [Link]
-
Solubility of Things. (n.d.). Crystallization Techniques. Available at: [Link]
-
Zhanghua, Filter Dryer. (2024). Key Factors Affecting the Efficiency of Crystallizers. Available at: [Link]
-
Hep Journals. (n.d.). Problems, potentials and future of industrial crystallization. Available at: [Link]
-
YouTube. (2021). Solve Crystallization Problems - Crystallization by Cooling. Available at: [Link]
-
International Journal of Chemical Engineering and Applications. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. Available at: [Link]
-
ResearchGate. (2016). Strange behaviour during cooling crystallization?. Available at: [Link]
-
Hampton Research. (n.d.). Optimization. Available at: [Link]
-
ResearchGate. (n.d.). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Available at: [Link]
-
GEA. (n.d.). Melt crystallization - pure high purity chemicals. Available at: [Link]
-
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Available at: [Link]
-
Zhanghua, Filter Dryer. (2025). Crystallization Challenges in Pharmaceutical Products. Available at: [Link]
-
Al-Zoubi, I., et al. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Processes. Available at: [Link]
-
Springer. (2023). Static Crystallization, an Alternative Methodology for Synthesis of High-Purity Aluminum. Available at: [Link]
-
YouTube. (2021). A Scientist's Guide to Crystallization Process Development. Available at: [Link]
-
BIA. (n.d.). Crystallisation in pharmaceutical processes. Available at: [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Available at: [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Problems, potentials and future of industrial crystallization [journal.hep.com.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAT Tools in Crystallization | Sai Life Sciences | [sailife.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. helgroup.com [helgroup.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Crystals | Special Issue : Anti-Solvent Crystallization [mdpi.com]
- 10. achievechem.com [achievechem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. filter-dryer.com [filter-dryer.com]
- 13. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 14. scribd.com [scribd.com]
- 15. mt.com [mt.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bia.si [bia.si]
- 22. crystallizationsystems.com [crystallizationsystems.com]
- 23. Control of polymorphism in continuous crystallization [dspace.mit.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
Technical Support Center: Managing Reaction Impurities in Friedländer Synthesis
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to be your comprehensive guide to navigating the complexities of the Friedländer synthesis, with a specific focus on the identification, management, and mitigation of reaction impurities. The quinoline core is a privileged scaffold in medicinal chemistry, and achieving high purity is paramount for reliable biological data and successful drug development. This guide moves beyond standard protocols to provide in-depth, field-proven insights into the nuances of this classic yet often challenging reaction.
Understanding the Friedländer Synthesis: A Quick Overview
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, catalyzed by either acid or base, to yield a substituted quinoline.[1][2] While versatile, the reaction's traditional reliance on harsh conditions can lead to a variety of side products, impacting yield and complicating purification.[1][3]
There are two generally accepted mechanistic pathways for the Friedländer synthesis.[3][4] The first involves an initial aldol condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration.[1] The second pathway proposes the initial formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline ring.[3][4] The dominant pathway can be influenced by the specific substrates and reaction conditions employed.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your Friedländer synthesis experiments, providing explanations grounded in chemical principles and actionable solutions.
Issue 1: Low Yield of the Desired Quinoline Product
Q: My reaction is resulting in a low yield of the target quinoline. What are the likely causes and how can I improve it?
A: Low yields in the Friedländer synthesis are a frequent challenge and can stem from several factors. The primary culprit is often the formation of side products due to harsh reaction conditions or suboptimal catalyst choice.[1]
-
Self-Condensation of the α-Methylene Carbonyl Compound: Under basic conditions, the α-methylene ketone or aldehyde can undergo self-aldol condensation, consuming the starting material and reducing the amount available to react with the 2-aminoaryl carbonyl compound.[1] This is one of the most common side reactions.
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical. An inappropriate catalyst can lead to low conversion rates or favor the formation of side products. A wide range of catalysts, from traditional Brønsted and Lewis acids to modern systems like ionic liquids and metal-organic frameworks, have been employed to improve yields.[5][6]
-
Harsh Reaction Conditions: High temperatures and strong acids or bases, common in classical Friedländer protocols, can lead to the degradation of starting materials and the desired product.[1]
Solutions:
-
Optimize the Catalyst: Screen a variety of catalysts, including milder options. For example, p-toluenesulfonic acid or molecular iodine under solvent-free conditions have been shown to be effective.[2] In some cases, simply using a fresh batch of catalyst or slightly increasing the catalyst loading can improve yields.
-
Modify Reaction Conditions: Consider lowering the reaction temperature to increase selectivity.[1] Microwave-assisted synthesis can sometimes offer improved yields with significantly reduced reaction times.[7]
-
Use an Imine Analog: To circumvent the issue of aldol self-condensation, consider using the imine analog of the 2-aminoaryl carbonyl compound.[1]
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Q: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity of the reaction?
A: The reaction of a 2-aminoaryl carbonyl with an unsymmetrical ketone can indeed lead to two different quinoline products, depending on which α-carbon of the ketone participates in the initial condensation. Controlling this regioselectivity is a key challenge.
-
Steric and Electronic Effects: The regiochemical outcome is influenced by the steric hindrance and electronic properties of the substituents on the unsymmetrical ketone.
-
Catalyst Influence: The nature of the catalyst can play a significant role in directing the reaction to favor one regioisomer over the other.
Solutions:
-
Introduce a Directing Group: Attaching a directing group, such as a phosphoryl group, to one of the α-carbons of the ketone can effectively block reaction at that site, leading to the formation of a single regioisomer.[1]
-
Catalyst Selection: Certain catalysts have been shown to favor the formation of a specific regioisomer. For example, specific amine catalysts or ionic liquids have demonstrated high regioselectivity in certain cases.
-
Substrate Modification: Altering the substituents on the 2-aminoaryl carbonyl compound can also influence the steric and electronic environment of the transition state, thereby affecting the regiochemical outcome.
Issue 3: Product Decomposition or Charring
Q: My reaction mixture is turning dark, and I suspect my product is decomposing. What is causing this and how can I prevent it?
A: Product decomposition, often observed as charring or tar formation, is typically a result of overly harsh reaction conditions.
-
High Temperatures: Prolonged exposure to high temperatures can lead to the thermal degradation of both starting materials and the quinoline product.
-
Strong Acid/Base Catalysis: Concentrated acids or bases can promote unwanted side reactions and polymerization, leading to the formation of intractable tars.
Solutions:
-
Milder Conditions: Employ milder reaction conditions by lowering the temperature and using a less aggressive catalyst. Gold-catalyzed reactions, for instance, can often proceed under much milder conditions.[1]
-
Reduced Reaction Time: Monitor the reaction closely using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating after the reaction is complete.
-
Microwave Irradiation: As mentioned previously, microwave-assisted synthesis can often provide the necessary energy for the reaction to proceed quickly, minimizing the overall time the reaction mixture is exposed to high temperatures.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for in my crude Friedländer reaction mixture?
A1: Besides unreacted starting materials, the most prevalent impurities include:
-
Aldol self-condensation products of the α-methylene carbonyl compound.
-
Regioisomers if an unsymmetrical ketone was used.
-
Quinoline N-oxides , which can form under certain oxidative conditions, although the precise mechanism in the context of a standard Friedländer reaction is not well-documented, their formation in related quinoline syntheses is known.[8]
-
Dimeric or trimeric species , which can arise from intermolecular side reactions, especially at high concentrations or temperatures.
Q2: How does the purity of my starting materials affect the reaction?
A2: The purity of your starting materials is critical. Impurities in the 2-aminoaryl aldehyde or ketone, such as the corresponding nitro compound from an incomplete reduction, can lead to the formation of undesired side products.[9] Similarly, impurities in the α-methylene carbonyl compound can participate in the reaction, leading to a mixture of quinoline derivatives that can be difficult to separate.
Q3: My purified quinoline is colored (yellow or brown). Does this indicate a significant impurity?
A3: Pure quinoline and many of its derivatives are colorless or pale yellow. However, they are often susceptible to oxidation upon exposure to air and light, which can result in a yellow or brown discoloration.[10] While this may indicate the presence of minor oxidized impurities, it does not necessarily mean your sample is grossly impure. For applications requiring very high purity, it is advisable to store the compound under an inert atmosphere and protected from light.
Analytical and Purification Protocols
Impurity Detection and Analysis
Accurate assessment of product purity and impurity profiling is essential. Here are starting points for developing analytical methods for your specific quinoline derivative.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The ratio should be optimized to achieve good separation of the starting materials, product, and any visible byproducts (Rf of the product should ideally be between 0.3-0.5).
-
Visualization: UV light (254 nm and/or 365 nm). Staining with iodine or potassium permanganate can also be used if the compounds are not UV-active.
This method is suitable for volatile and thermally stable quinoline derivatives.
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is a good choice.[4]
-
Carrier Gas: Helium.
-
Injection: Splitless or split injection, depending on the concentration.
-
Oven Program: A typical starting program would be to hold at a low temperature (e.g., 90 °C) for a few minutes, then ramp at 10-20 °C/min to a high temperature (e.g., 280-300 °C) and hold for several minutes.[11]
-
MS Detection: Electron ionization (EI) at 70 eV is standard. The fragmentation patterns can help in identifying impurities.[12][13]
HPLC is a versatile technique for the analysis of a wide range of quinoline derivatives.
-
Column: A C18 reversed-phase column is the most common choice.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[14][15]
-
Detection: A UV detector set at the λmax of your quinoline derivative. A diode array detector (DAD) is highly recommended as it can provide UV spectra of the impurities, aiding in their identification.[16]
Purification Strategies
The choice of purification method will depend on the physical properties of your quinoline derivative and the nature of the impurities.
-
Stationary Phase: Silica gel is commonly used. However, be aware that the basic nitrogen of the quinoline ring can interact strongly with the acidic silica, leading to tailing and potential decomposition.[2] To mitigate this, you can either use deactivated silica gel (e.g., by adding 1-2% triethylamine to the eluent) or use a different stationary phase like alumina.
-
Eluent: A gradient of hexane and ethyl acetate is a good starting point. The polarity should be gradually increased to elute the compounds of interest.
Recrystallization is an excellent technique for obtaining highly pure crystalline solids.
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, acetone, ethyl acetate, and mixtures such as ethanol/water.[17][18]
-
Procedure:
-
Dissolve the crude product in the minimum amount of boiling solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.[17]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Troubleshooting Crystallization:
| Issue | Potential Cause | Solution |
| No crystals form | Solution is not supersaturated; compound is too soluble. | Reduce solvent volume by gentle heating and re-cool; induce crystallization by scratching the flask or adding a seed crystal.[19][20] |
| "Oiling out" | Compound separates as a liquid above its melting point. | Re-dissolve the oil by heating, add more solvent, and allow to cool more slowly.[17] |
| Low recovery | Compound is too soluble in the mother liquor. | Cool the solution in an ice bath for a longer period; recover a second crop of crystals from the mother liquor by partial solvent evaporation.[17] |
For challenging separations or when very high purity is required, preparative HPLC can be employed. This technique uses the same principles as analytical HPLC but with larger columns and higher flow rates to isolate larger quantities of material.[21]
Visualizing Impurity Formation and Management
Logical Flow of the Friedländer Synthesis and Potential Pitfalls
Caption: Workflow of the Friedländer synthesis, highlighting the formation of impurities.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the Friedländer synthesis.
References
-
Friedländer synthesis - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Concerning the mechanism of the Friedländer quinoline synthesis. (n.d.). Retrieved January 11, 2026, from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved January 11, 2026, from [Link]
-
Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
How To: Purify by Crystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 11, 2026, from [Link]
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchGate. (2010, January 1). Retrieved January 11, 2026, from [Link]
-
(PDF) Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Different catalytic approaches of Friedländer synthesis of quinolines - PubMed. (2025, January 18). Retrieved January 11, 2026, from [Link]
-
Unusual Friedlander reactions: a route to novel quinoxaline-based heterocycles - PubMed. (2012, July 20). Retrieved January 11, 2026, from [Link]
-
Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved January 11, 2026, from [Link]
-
Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. (2017, July). Retrieved January 11, 2026, from [Link]
-
Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023, January 16). Retrieved January 11, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 11, 2026, from [Link]
-
Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - Horizon IRD. (n.d.). Retrieved January 11, 2026, from [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
-
One-Pot Friedländer Quinoline Synthesis: Scope and Limitations - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
Pharmaceutical impurity identification: a case study using a multidisciplinary approach. (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
Advances in polymer based Friedlander quinoline synthesis - Semantic Scholar. (n.d.). Retrieved January 11, 2026, from [Link]
-
Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 11, 2026, from [Link]
-
Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022, November 3). Retrieved January 11, 2026, from [Link]
-
Proposed fragmentation pathways for the major product ions observed in... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Principles in preparative HPLC - University of Warwick. (n.d.). Retrieved January 11, 2026, from [Link]
-
GCMS 3 Fragmentation Patterns - YouTube. (2020, June 1). Retrieved January 11, 2026, from [Link]
-
(PDF) Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS - Revue Roumaine de Chimie -. (n.d.). Retrieved January 11, 2026, from [Link]
-
Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
-
The Friedländer Synthesis of Quinolines - ResearchGate. (2004, January 1). Retrieved January 11, 2026, from [Link]
-
Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach | Request PDF - ResearchGate. (2002, October 1). Retrieved January 11, 2026, from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 11, 2026, from [Link]
-
Industrial Case Studies Demonstrating Applicability Of ICH M7 Control Options 3 And 4 For Nitrosamine Control | Lhasa Limited. (2025, March 21). Retrieved January 11, 2026, from [Link]
-
Case study on the Occurrence of Impurities in Pharmaceuticals (Focusing on NDMA Cases). (2024, May 31). Retrieved January 11, 2026, from [Link]
-
Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011, August 24). Retrieved January 11, 2026, from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. csfarmacie.cz [csfarmacie.cz]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. warwick.ac.uk [warwick.ac.uk]
Technical Support Center: Addressing Poor Reproducibility in Biological Assays with Quinoline Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you navigate the common reproducibility challenges encountered when working with quinoline-based compounds. Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] However, their unique physicochemical properties can often lead to assay artifacts and inconsistent results.[3][4]
This guide is structured in a question-and-answer format to directly address specific issues you may encounter. We will delve into the root causes of these problems and provide validated, step-by-step protocols to help you generate robust and reproducible data.
Section 1: Foundational Knowledge - Why Quinolines Can Be Tricky
Q1: I've identified a quinoline compound as a hit in my primary screen, but the results are inconsistent. What are the most common reasons for this?
A: Inconsistent results with quinoline compounds are frequently rooted in a few key areas: compound stability, solubility, and a propensity to cause assay artifacts.[3][4]
-
Chemical Stability: The quinoline ring system can be susceptible to degradation, especially when exposed to light (photodegradation) or certain pH conditions.[3] This degradation can lead to a loss of potency over time, resulting in variable activity in your assays.[3] Solutions may even change color, often turning yellow or brown, which is a clear indicator of degradation.[3]
-
Solubility Issues: Many quinoline derivatives have poor aqueous solubility.[4] When a compound dissolved in a solvent like DMSO is added to an aqueous assay buffer, it can precipitate or "crash out" of the solution.[4] This not only reduces the effective concentration of your compound but can also lead to the formation of aggregates.
-
Assay Interference: Quinolines are notorious for interfering with various assay formats. This can manifest as autofluorescence, light scattering, or non-specific interactions with assay components.[5][6]
Q2: My quinoline compound is active in multiple, unrelated assays. Is this a good sign?
A: While it might seem promising, broad activity across unrelated assays is a significant red flag. This is a classic characteristic of Pan-Assay Interference Compounds (PAINS).[6][7] PAINS are compounds that appear to be active due to non-specific mechanisms rather than direct, selective interaction with a biological target.[7]
These non-specific actions can include:
-
Compound Aggregation: At certain concentrations, the compound forms colloidal aggregates that can sequester and denature proteins, leading to false inhibition.[8]
-
Chemical Reactivity: Some quinoline substructures can be chemically reactive, covalently modifying proteins in a non-specific manner.[8][9]
-
Redox Activity: Certain quinolines can participate in redox cycling, generating reactive oxygen species that disrupt assay components.[8]
It is crucial to perform counter-screens and validation assays to rule out these possibilities before investing further resources.[10][11]
Section 2: Troubleshooting Primary Screening Hits & Hit Triage Workflow
Q3: My initial hit is not confirming in the dose-response experiment. What should be my immediate next steps?
A: A lack of a clear dose-response curve is a common and critical issue.[11] Before questioning the biological activity, you must first validate the "technical" integrity of your hit. This involves a systematic triage process to rule out common artifacts.
The following workflow provides a structured approach to hit validation:
Caption: A typical hit triage workflow for validating primary screening hits.
Section 3: Specific Troubleshooting Guides & Protocols
This section provides detailed guidance and protocols for addressing specific assay problems.
Problem Area 1: Suspected Compound Aggregation
Q4: How do I know if my quinoline compound is forming aggregates?
A: Compound aggregation is a common cause of non-specific inhibition and can be concentration-dependent.[12] The most direct way to test for aggregation is using biophysical methods that detect particles in solution.[12][13] Dynamic Light Scattering (DLS) is a highly sensitive method for this purpose.[12][13][14] A simpler, more accessible method is turbidimetry or nephelometry, which measures light scattering.[5][15]
Protocol 1: Detecting Compound Aggregation using Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution.[14] Larger particles (aggregates) move more slowly, and this difference is used to determine particle size and distribution.[14]
Materials:
-
Your quinoline compound
-
Assay buffer (filtered through a 0.2 µm filter)
-
DLS instrument (e.g., DynaPro Plate Reader or similar)[13]
Procedure:
-
Sample Preparation: Prepare a serial dilution of your compound in the final assay buffer, starting from the highest concentration used in your biological assay. It is critical to use the exact same buffer to mimic assay conditions.[17]
-
Control Preparation: Prepare a "buffer only" control. This is essential for establishing the baseline scattering.
-
Equilibration: Allow the samples to equilibrate at the assay temperature for at least 10-15 minutes.
-
DLS Measurement:
-
Place the cuvette or plate into the DLS instrument.
-
Set the instrument to acquire data at the assay temperature.
-
For each concentration, collect multiple readings to ensure consistency.
-
-
Data Interpretation:
-
Monodisperse Solution (No Aggregation): The DLS will report a single, narrow peak corresponding to the monomeric compound, and a low polydispersity index (PDI).
-
Aggregation: The presence of aggregates will be indicated by the appearance of a second, much larger peak (typically >100 nm) and an increase in the PDI. The average particle size will increase with compound concentration.[14]
-
| Result | Interpretation | Action |
| Single peak, low PDI | Compound is likely soluble and non-aggregating at this concentration. | Proceed with caution, test higher concentrations. |
| Multiple peaks, high PDI | Compound is forming aggregates. | The compound is likely a promiscuous inhibitor. Deprioritize. |
Problem Area 2: Suspected Fluorescence Interference
Q5: My fluorescence-based assay shows high background or quenching with my quinoline compound. What's happening?
A: The extended π-electron system in the quinoline ring makes many of these compounds intrinsically fluorescent (autofluorescent).[5][6][18] This compound-derived fluorescence can directly add to your assay signal, causing a false positive. Alternatively, the compound can absorb light at the excitation or emission wavelength of your assay's fluorophore, leading to signal quenching and a false negative.
Caption: Mechanisms of fluorescence interference by quinoline compounds.
Protocol 2: Testing for Compound Autofluorescence
Principle: This protocol directly measures the fluorescence of the test compound under the same conditions as the primary assay, but in the absence of the biological target or assay fluorophore.[5][6]
Materials:
-
Your quinoline compound
-
Assay buffer
-
Black, clear-bottom microplates (96- or 384-well)
-
Fluorescence microplate reader[6]
Procedure:
-
Prepare Compound Dilutions: Create a serial dilution of your quinoline compound in the assay buffer at the same concentrations used in your main experiment.
-
Plate Layout:
-
Add the compound dilutions to the wells of the microplate.
-
Include "buffer only" wells as a blank control.
-
-
Measurement:
-
Place the plate in the fluorescence reader.
-
Set the excitation and emission wavelengths to be identical to those used for your primary assay's fluorophore.
-
Measure the fluorescence intensity.
-
-
Data Interpretation:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
If you observe a concentration-dependent increase in fluorescence, your compound is autofluorescent and is interfering with the assay.[5]
-
Mitigation Strategies:
-
Run Controls: Always include "compound-only" controls and subtract this background signal.[5]
-
Use Red-Shifted Fluorophores: Quinoline autofluorescence is often strongest in the blue-green region. If possible, switch to an assay with a fluorophore that excites and emits at longer wavelengths (e.g., >600 nm) to minimize spectral overlap.[5][6]
Section 4: Case Study - Chloroquine and Autophagy
Q6: Can you provide an example of a well-validated quinoline drug and its mechanism?
A: Certainly. Chloroquine (CQ) and its derivative Hydroxychloroquine (HCQ) are classic examples of 4-aminoquinoline drugs.[19] They are widely used as potent inhibitors of autophagy, a cellular recycling process.[19][20]
Mechanism of Action: Autophagy is a process where cellular components are engulfed in double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the contents are degraded.[19][21] Chloroquine, being a weak base, accumulates in the acidic environment of the lysosome, raising its pH.[20][22] This increase in pH inhibits the lysosomal hydrolases and, crucially, impairs the fusion of the autophagosome with the lysosome.[19][21][22][23] This blockage of the final degradation step leads to an accumulation of autophagosomes within the cell, which can be measured experimentally.[19][20]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. longdom.org [longdom.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 11. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wyatt.com [wyatt.com]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. solvescientific.com.au [solvescientific.com.au]
- 16. research.cbc.osu.edu [research.cbc.osu.edu]
- 17. How to Detect Early Aggregation with Dynamic Light Scattering [eureka.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Autophagy inhibition by chloroquine and hydroxychloroquine could adversely affect acute kidney injury and other organ injury in critically ill patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chloroquine and hydroxychloroquine in antitumor therapies based on autophagy-related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
How to remove unreacted starting materials from product mixture
A Senior Application Scientist's Guide to Removing Unreacted Starting Materials
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical challenge of purifying a desired product from a mixture containing unreacted starting materials. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying principles and field-tested insights to help you navigate your purification challenges effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers face when planning a purification strategy.
Q1: How do I choose the most appropriate method to remove unreacted starting materials from my product?
A1: The selection of a purification method is dictated by the physicochemical properties of your product and the impurities you need to remove. Key factors to consider include:
-
Physical State: Solids are often purified by recrystallization, while liquids are typically purified by distillation.
-
Solubility: Differences in solubility between your product and starting materials are exploited in techniques like liquid-liquid extraction and crystallization.
-
Polarity: The difference in polarity is the fundamental principle behind chromatographic separations.
-
Boiling Point: Significant differences in boiling points allow for separation by distillation.
-
Thermal Stability: The stability of your compound at elevated temperatures is a critical consideration for distillation.
To guide your decision, consider the following workflow:
Caption: Decision tree for selecting a primary purification method.
Q2: What are the most common purification techniques I should be familiar with?
A2: The five most fundamental and widely used purification techniques in organic chemistry are:
-
Column Chromatography: Separates compounds based on their differential adsorption onto a solid stationary phase while a liquid mobile phase passes through it.[1]
-
Recrystallization: Purifies solid compounds by taking advantage of differences in their solubility in a specific solvent at varying temperatures.[2]
-
Distillation: Separates liquids with different boiling points.[3]
-
Liquid-Liquid Extraction: Separates a compound from a mixture by partitioning it between two immiscible liquid phases.[4]
-
Precipitation: Involves the formation of a solid product from a solution, often by adding a substance that reduces the solubility of the desired compound.[5]
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during purification.
Column Chromatography
Issue 1: My product and the unreacted starting material have very similar polarities and are co-eluting.
-
Underlying Cause: Insufficient difference in the affinity of the compounds for the stationary phase under the chosen mobile phase conditions.
-
Solutions:
-
Optimize the Solvent System: Even a slight change in the polarity of the eluent can significantly improve separation. Experiment with different solvent ratios or introduce a third solvent to fine-tune the polarity.
-
Use a Longer Column: A longer column provides a greater surface area for interaction with the stationary phase, which can enhance the separation of closely eluting compounds.[6]
-
Decrease the Flow Rate: A slower flow rate allows for more equilibration time between the mobile and stationary phases, often leading to better resolution.
-
Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reversed-phase silica gel.[6]
-
Issue 2: My compound appears to be decomposing on the silica gel column.
-
Underlying Cause: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.
-
Solutions:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by preparing a slurry with a small amount of a base, such as triethylamine or pyridine, in your eluent before packing the column.[6]
-
Switch to a Different Stationary Phase: Alumina is available in neutral, acidic, and basic forms. For acid-sensitive compounds, neutral or basic alumina can be a suitable alternative. Florisil is another less acidic option.[6]
-
Recrystallization
Issue 1: I am getting a very low yield of my purified product.
-
Underlying Cause: This can be due to several factors, including using too much solvent, premature crystallization, or the product having significant solubility in the cold solvent.
-
Solutions:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of boiling solvent required to fully dissolve your crude product.[7]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.[7][8]
-
Scratch the Inner Surface of the Flask: If crystals are slow to form, scratching the inside of the flask with a glass rod at the surface of the solution can induce crystallization by creating nucleation sites.[7]
-
"Second Crop" Crystallization: If you suspect a significant amount of your product remains in the mother liquor, you can concentrate the filtrate by boiling off some of the solvent and cooling it again to obtain a second batch of crystals.[9]
-
Issue 2: My product "oils out" instead of forming crystals.
-
Underlying Cause: The solution becomes supersaturated at a temperature that is above the melting point of your product.
-
Solutions:
-
Add More Solvent: Reheat the solution and add a small amount of additional hot solvent to dissolve the oil. Then, allow it to cool more slowly.
-
Lower the Crystallization Temperature: Ensure the solution is cooled well below the melting point of your product.
-
Change the Solvent: The chosen solvent may not be ideal. A solvent in which the product is slightly less soluble may prevent oiling out.
-
Distillation
Issue 1: I am trying to separate two liquids with very close boiling points.
-
Underlying Cause: Simple distillation is ineffective for separating liquids with boiling point differences of less than 25 °C.
-
Solution:
-
Fractional Distillation: Use a fractionating column between the distillation flask and the condenser. The column provides a large surface area (e.g., glass beads, metal sponges, or Vigreux indentations) for repeated vaporization and condensation cycles, which enriches the vapor with the more volatile component.[3][10]
-
Issue 2: My compound forms an azeotrope with the solvent.
-
Underlying Cause: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by conventional distillation impossible.[11][12]
-
Solutions:
-
Azeotropic Distillation: Add a third component, known as an entrainer, that forms a new, lower-boiling azeotrope with one of the original components. This new azeotrope can then be distilled off, breaking the original azeotrope.[11][12]
-
Extractive Distillation: Introduce a high-boiling, non-volatile solvent that alters the relative volatility of the components of the azeotrope, allowing for their separation.[13][14]
-
Liquid-Liquid Extraction
Issue 1: An emulsion has formed between the two liquid layers, and they are not separating.
-
Underlying Cause: Emulsions are colloidal suspensions of one liquid in another, often stabilized by the presence of surfactants or finely divided solids.[4]
-
Solutions:
-
Be Patient: Sometimes, simply allowing the separatory funnel to stand for a period of time will allow the emulsion to break.[15][16]
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to force the separation of the two phases.[4]
-
Gentle Swirling: Instead of vigorous shaking, gently invert and swirl the separatory funnel to minimize the formation of emulsions.[4]
-
Filtration: Pass the mixture through a plug of glass wool or Celite to help break up the emulsion.[4][17]
-
Centrifugation: If available, centrifuging the mixture is a very effective way to break an emulsion.[15][16]
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for key purification techniques.
Protocol 1: Flash Column Chromatography
This protocol is suitable for the purification of a few milligrams to several grams of a compound.
1. Preparation of the Column:
- Secure a glass column of appropriate size vertically to a clamp stand.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand (approximately 1 cm).
- Prepare a slurry of silica gel in the chosen eluent (the least polar solvent system you will use).
- Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.[18][19]
- Add another thin layer of sand on top of the packed silica gel.
- Drain the excess solvent until the solvent level is just at the top of the sand.
2. Sample Loading:
- Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane).
- Carefully add the sample solution to the top of the column using a pipette.
- Rinse the flask that contained the sample with a small amount of eluent and add this to the column.
- Drain the solvent until the sample is adsorbed onto the top of the silica gel.
3. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.
- Collect the eluting solvent in a series of labeled test tubes or flasks (fractions).
- Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.
4. Product Isolation:
- Combine the fractions that contain your pure product.
- Remove the solvent using a rotary evaporator to obtain the purified compound.
start [label="Prepare Slurry of Silica Gel"];
pack [label="Pack Column with Slurry"];
load [label="Load Sample onto Column"];
elute [label="Elute with Solvent System"];
collect [label="Collect Fractions"];
tlc [label="Monitor Fractions by TLC"];
combine [label="Combine Pure Fractions"];
evaporate [label="Evaporate Solvent"];
product [label="Purified Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> pack -> load -> elute -> collect -> tlc -> combine -> evaporate -> product;
}
Caption: Experimental workflow for flash column chromatography.
Protocol 2: Recrystallization of a Solid Product
This protocol outlines the general procedure for purifying a solid organic compound.
1. Solvent Selection:
- Choose a solvent in which your desired compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[20]
- Impurities should ideally be either insoluble in the hot solvent or remain soluble in the cold solvent.[20]
2. Dissolution:
- Place the impure solid in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid is completely dissolved. Add small portions of hot solvent if necessary.[20]
3. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.[20]
4. Cooling and Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[20]
5. Isolation of Crystals:
- Collect the purified crystals by vacuum filtration using a Büchner funnel.[21]
- Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any adhering impurities.[21]
6. Drying:
- Allow the crystals to air dry on the filter paper by drawing air through the funnel. For further drying, the crystals can be placed in a desiccator.[22]
Data Presentation
Table 1: Comparison of Common Purification Techniques
| Technique | Principle of Separation | Best Suited For | Key Advantages | Common Challenges |
| Column Chromatography | Differential adsorption | Wide range of compounds, small to large scale | Highly versatile, can separate complex mixtures | Can be time-consuming, potential for sample decomposition on the stationary phase |
| Recrystallization | Differential solubility | Crystalline solids | Can yield very pure product, scalable | Finding a suitable solvent can be challenging, potential for low yield |
| Distillation | Difference in boiling points | Volatile liquids | Efficient for large quantities, can be automated | Not suitable for heat-sensitive compounds or azeotropes |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Separating compounds with different acid/base properties or polarities | Fast and simple for initial work-up | Emulsion formation, incomplete separation |
| Precipitation | Formation of an insoluble solid | Compounds that can be selectively made insoluble | Can be a very rapid method of isolation | Impurities can be trapped in the precipitate (co-precipitation) |
References
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
CK-12 Foundation. What methods can be used to improve recrystallization yield?. [Link]
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. Column Chromatography Procedures. [Link]
-
Hawach. Prepare and Operate Flash Column Chromatography. (2025-02-11). [Link]
-
BYJU'S. Fractional Distillation. [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
-
Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
Chemistry Stack Exchange. Tips for maximizing yield, purity and crystal size during recrystallization. (2015-12-16). [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). [Link]
-
Zakarian Group. HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. [Link]
-
Chemistry LibreTexts. 5.3D: Step-by-Step Procedures for Fractional Distillation. (2022-05-05). [Link]
-
University of Rochester, Department of Chemistry. How To: Run a Flash Column. [Link]
-
Journal of New Developments in Chemistry. Organic Solvent Precipitation. [Link]
-
SOP: FLASH CHROMATOGRAPHY. [Link]
-
K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. (2025-05-14). [Link]
-
ChemTalk. Lab Procedure: Recrystallization | Chemistry. [Link]
-
Recrystallization-1.pdf. [Link]
-
AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018-05-17). [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
JoVE. Video: Fractional Distillation: Principle, Purification of a Mixture. (2015-03-04). [Link]
-
ChemistryViews. Tips & Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). [Link]
-
Recrystallization1. [Link]
-
Recrystallization-1.doc.pdf. [Link]
-
Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021-07-16). [Link]
-
Experiment 9 — Recrystallization. [Link]
-
Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. (2014-08-04). [Link]
-
GWSI. Dive Into Azeotropic Distillation: Essential Techniques. [Link]
-
Fractional Distillation. [Link]
-
Biotage. Tackling emulsions just got easier. (2023-01-17). [Link]
-
ResearchGate. How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??. (2014-11-07). [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
-
Chemical Tweak. Azeotropic Distillation Process In Detail | Binary Separation Technique. (2022-10-30). [Link]
-
CHROMacademy. Troubleshooting HPLC Column Issues. [Link]
-
Kirk-Othmer Encyclopedia of Chemical Technology. "Distillation, Azeotropic, and Extractive". [Link]
-
Chromedia. Troubleshooting LC, basics. [Link]
-
MDPI. Comparison of Extractive and Heteroazeotropic Distillation of High-Boiling Aqueous Mixtures. (2022-10-19). [Link]
-
BYJU'S. Azeotrope Mixture. [Link]
-
Quora. What should I do if crystallisation does not occur?. (2017-04-05). [Link]
-
NIH. Getting crystals your crystallographer will treasure: a beginner's guide - PMC. [Link]
-
Universität Potsdam. Advice for Crystallization. [Link]
-
Expii. Selective Precipitation — Overview & Examples. [Link]
-
YouTube. Selective Precipitation. (2019-06-20). [Link]
- Google Patents.
-
Pearson. Selective Precipitation Explained: Definition, Examples, Practice & Video Lessons. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 3. byjus.com [byjus.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Chromatography [chem.rochester.edu]
- 7. ck12.org [ck12.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Purification [chem.rochester.edu]
- 11. chemicaltweak.com [chemicaltweak.com]
- 12. byjus.com [byjus.com]
- 13. gwsionline.com [gwsionline.com]
- 14. softbeam.net:8080 [softbeam.net:8080]
- 15. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 16. azom.com [azom.com]
- 17. biotage.com [biotage.com]
- 18. Prepare and Operate Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 19. How To [chem.rochester.edu]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. web.mnstate.edu [web.mnstate.edu]
- 22. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimizing Solvent Systems for Chromatography of Quinoline Derivatives
Welcome to the technical support center dedicated to the chromatographic analysis of quinoline derivatives. As a class of heterocyclic aromatic compounds, quinolines and their analogs are pivotal in pharmaceutical and chemical industries, known for their diverse biological activities including antimalarial, antibacterial, and anticancer properties.[1][2][3] Their structural diversity, however, presents unique challenges in developing robust and efficient chromatographic separation methods.
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing solvent systems for the chromatography of these compounds. We will delve into common issues, provide practical troubleshooting advice, and offer scientifically grounded explanations to empower you in your experimental endeavors.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during the chromatography of quinoline derivatives in a direct question-and-answer format.
Problem: My quinoline peak is tailing or showing poor symmetry.
-
Underlying Cause: Peak tailing for basic compounds like quinolines in reversed-phase HPLC is often caused by secondary interactions between the protonated analyte and acidic residual silanol groups on the silica-based stationary phase.[4] This leads to a non-ideal chromatographic process where a portion of the analyte is more strongly retained, resulting in a skewed peak shape.
-
Solutions:
-
Mobile Phase pH Adjustment: The most effective way to mitigate this is by adjusting the mobile phase pH. Since quinoline is a weak base (pKa around 4.9), maintaining the mobile phase pH above this value (e.g., pH 5.5-7) will keep the quinoline in its neutral, unprotonated form, minimizing interactions with silanols.[4][5][6] However, be mindful of the column's pH stability, which is typically between 2 and 8 for silica-based columns.[4]
-
Use of a Competitive Base: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites.[4] A concentration of 0.025–0.1 mol L⁻¹ TEA is a good starting point.[4]
-
Column Selection: Consider using a column with a low-activity stationary phase or one that is end-capped to reduce the number of accessible silanol groups.[7]
-
dot
Caption: Troubleshooting workflow for peak tailing.
Problem: I'm seeing poor resolution between my quinoline derivative and impurities.
-
Underlying Cause: Inadequate resolution stems from insufficient differences in the partitioning of the analytes between the stationary and mobile phases. This can be due to an inappropriate choice of organic solvent, an incorrect mobile phase composition, or a suboptimal pH.
-
Solutions:
-
Optimize Organic Solvent: In reversed-phase chromatography, acetonitrile and methanol are the most common organic modifiers.[8] Acetonitrile generally provides better peak shape and lower viscosity, while methanol can offer different selectivity. Experiment with both to see which provides better separation for your specific analytes.
-
Adjust Mobile Phase Strength: If peaks are eluting too quickly (low retention), decrease the percentage of the organic solvent in the mobile phase. Conversely, if retention times are too long, increase the organic solvent percentage.[9]
-
Fine-tune the pH: As with peak tailing, pH can significantly impact selectivity for ionizable compounds.[5][6] Systematically varying the mobile phase pH can alter the retention times of your quinoline derivative and its impurities to different extents, thereby improving resolution.
-
Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase chemistry (e.g., C8, phenyl, or polar-embedded) can provide the necessary change in selectivity.
-
Problem: My retention times are shifting between injections.
-
Underlying Cause: Fluctuating retention times are often a sign of an unstable chromatographic system. This can be caused by a variety of factors including inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.
-
Solutions:
-
Ensure Proper Column Equilibration: Before starting a series of analyses, ensure the column is fully equilibrated with the mobile phase. This may require flushing the column with 10-20 column volumes of the mobile phase.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed to prevent bubble formation.[10] For buffered mobile phases, be aware that the pH can change over time due to the absorption of atmospheric CO2.[8]
-
Control Temperature: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.[11]
-
Check for System Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and lead to inconsistent flow rates.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the reversed-phase HPLC analysis of quinoline derivatives?
A good starting point for a reversed-phase separation of moderately polar compounds like many quinoline derivatives is a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.[8][12] A common initial gradient might be from 10-95% acetonitrile (or methanol) in water over 20-30 minutes. It is also advisable to include a buffer to control the pH, such as 10-20 mM phosphate or acetate buffer.[8]
Q2: How does the pH of the mobile phase specifically affect the retention of quinoline derivatives?
Quinoline and its derivatives are basic compounds.[4] In a mobile phase with a pH below their pKa, they will be protonated and exist as positively charged ions. In reversed-phase chromatography, these charged species are less retained on a nonpolar stationary phase, leading to shorter retention times.[6] Conversely, at a pH above their pKa, they will be in their neutral form, which is more hydrophobic and will be more strongly retained, resulting in longer retention times.[6] By carefully controlling the pH, you can manipulate the retention and selectivity of your separation.[5]
Q3: When should I consider using a different chromatographic mode, like HILIC or normal-phase chromatography?
While reversed-phase HPLC is the most common technique, other modes may be more suitable for certain quinoline derivatives:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): If your quinoline derivative is highly polar and shows little or no retention in reversed-phase, HILIC is an excellent alternative.[13][14] HILIC uses a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of organic solvent and a small amount of water.[13][14]
-
Normal-Phase Chromatography: This mode is suitable for nonpolar quinoline derivatives that are highly soluble in organic solvents. It utilizes a polar stationary phase (e.g., silica) and a nonpolar mobile phase (e.g., hexane with a small amount of a more polar solvent like ethyl acetate or isopropanol).[15]
Q4: Are there any special considerations for the chiral separation of quinoline derivatives?
Many quinoline derivatives are chiral and their enantiomers can exhibit different pharmacological activities.[16][17] For their separation, specialized chiral stationary phases (CSPs) are typically required. The mobile phase in chiral chromatography is often a simple mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol or ethanol. The choice of the specific CSP and mobile phase will depend on the structure of the quinoline derivative.[16][17]
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Reversed-Phase HPLC
This protocol outlines the preparation of a buffered mobile phase, a common starting point for the analysis of quinoline derivatives.
-
Prepare the Aqueous Buffer:
-
Weigh out the appropriate amount of buffer salt (e.g., potassium phosphate monobasic) to achieve the desired concentration (e.g., 20 mM).
-
Dissolve the salt in HPLC-grade water.
-
Adjust the pH to the desired value (e.g., 6.5) using a dilute acid or base (e.g., phosphoric acid or potassium hydroxide).
-
Filter the buffer solution through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.[10]
-
-
Prepare the Mobile Phase:
-
Measure the required volumes of the filtered aqueous buffer and HPLC-grade organic solvent (e.g., acetonitrile) to achieve the desired composition (e.g., 70:30 v/v aqueous:organic).
-
Combine the two solutions in a clean mobile phase reservoir.
-
Thoroughly mix the mobile phase.
-
-
Degas the Mobile Phase:
Protocol 2: General Method Development Workflow
This protocol provides a systematic approach to developing a separation method for a new quinoline derivative.
dot
Caption: Method development workflow for quinoline derivatives.
Data Presentation
Table 1: Properties of Common Solvents in Reversed-Phase HPLC
| Solvent | Polarity Index | Viscosity (cP at 20°C) | UV Cutoff (nm) | Elution Strength |
| Water | 10.2 | 1.00 | ~180 | Weak |
| Methanol | 5.1 | 0.60 | 205 | Stronger |
| Acetonitrile | 5.8 | 0.37 | 190 | Strongest |
Note: The choice of organic modifier can significantly impact selectivity. While acetonitrile is a stronger eluent, methanol can provide different selectivity due to its protic nature.
References
- Chiral separation of quinolones by liquid chromatography and capillary electrophoresis.
- Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT.
- Chiral separation of quinolones by liquid chromatography and capillary electrophoresis | Request PDF.
- Effect of the pH of the mobile phase on the separation efficiency of QN.
- HPLC Analysis of 2-Nitroquinoline for Purity Determination and Optimal Mobile Phase Selection. Benchchem.
- Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. Benchchem.
- Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.
- Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
- Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. alwsci.
- How Does pH Affect Chrom
- Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separ
- Solvent Systems for Flash Column Chrom
- HILIC Purification Strategies for Flash Chrom
- Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent.
- Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central.
- Synthesis and biological screening of some novel Quinoline deriv
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed.
- Current Pharmaceutical Aspects of Synthetic Quinoline Deriv
Sources
- 1. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. welch-us.com [welch-us.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. teledynelabs.com [teledynelabs.com]
- 14. agilent.com [agilent.com]
- 15. Chromatography [chem.rochester.edu]
- 16. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Tar Formation in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for one of the most common challenges in this field: tar formation. Here, we will move beyond simple procedural lists to explore the underlying chemical principles driving these side reactions and offer field-proven strategies to mitigate them, ensuring higher yields and purer products.
The Challenge of Tar Formation in Classical Quinoline Syntheses
Many foundational methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, are often plagued by the formation of viscous, dark tars.[1][2] These tarry byproducts not only significantly reduce the yield of the desired quinoline derivative but also complicate product isolation and purification.[3][4] The primary cause of tar formation is the polymerization of reactive intermediates, a process favored by the harsh acidic and high-temperature conditions characteristic of these classical methods.[4][5][6]
This guide will provide a structured approach to understanding and minimizing tar formation in the most common quinoline synthesis reactions.
Troubleshooting Guide: A Synthesis-Specific Approach
The Skraup Synthesis
The Skraup synthesis, while a powerful tool for creating unsubstituted quinolines, is notoriously exothermic and prone to producing significant amounts of tar.[2][3] The main culprit is the in-situ generation of acrolein from the dehydration of glycerol, which readily polymerizes under the strong acidic conditions.[4][5]
Question: My Skraup reaction is producing an intractable black tar, and the reaction is difficult to control. What are the key parameters to address?
Answer: The key to a successful Skraup synthesis lies in controlling the reaction's exothermicity and minimizing the concentration of free acrolein.
-
Temperature Control: Avoid aggressive heating. The reaction should be initiated gently, and once the exothermic phase begins, external heating should be removed.[5] If the reaction becomes too vigorous, cooling with a wet towel can be employed.[5]
-
Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is critical.[3][5] Ferrous sulfate is believed to act as an oxygen carrier, which moderates the oxidation step, making the reaction less violent and reducing charring.[3][5] Boric acid can also be utilized as a moderating agent.[5][7]
-
Controlled Reagent Addition: The order and rate of reagent addition are crucial. A recommended and effective sequence is to combine the aniline, ferrous sulfate, and glycerol first, followed by the slow and careful addition of concentrated sulfuric acid with cooling.[5]
Experimental Protocol: Skraup Synthesis with Tar Minimization
Objective: To synthesize quinoline from aniline and glycerol while minimizing tar formation.
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (oxidizing agent and solvent)
-
Ferrous Sulfate Heptahydrate (moderator)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and efficient mechanical stirring, cautiously add concentrated sulfuric acid to aniline while cooling the flask in an ice bath.
-
To the resulting aniline sulfate, add anhydrous glycerol and ferrous sulfate heptahydrate.
-
Finally, add nitrobenzene to the mixture.
-
Gently heat the mixture. The reaction is highly exothermic and will begin to boil.
-
Remove the external heating source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, intermittent cooling may be necessary.
-
After the initial exothermic reaction subsides, heat the mixture to maintain a gentle reflux for a few hours to ensure the reaction goes to completion.
-
Allow the reaction mixture to cool and then carefully pour it into a large volume of water.
-
Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the mixture is strongly alkaline.
-
Isolate the crude quinoline from the tarry residue via steam distillation.[4][5]
The Doebner-von Miller Synthesis
A common issue in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material, leading to low yields and significant tar formation.[2][3][8]
Question: My Doebner-von Miller reaction is yielding a large amount of polymeric material. How can I suppress this side reaction?
Answer: The primary strategy is to limit the self-condensation of the carbonyl compound.
-
Biphasic Solvent System: A highly effective method is to employ a biphasic solvent system. By sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene), its polymerization in the acidic aqueous phase where the aniline is protonated is significantly reduced.[1][2][8]
-
Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl reactant at any given time, thereby favoring the desired reaction over polymerization.[8]
-
Catalyst Optimization: While strong acids are necessary, their concentration and type can be optimized. A comparative study of different Brønsted and Lewis acids can help identify the optimal balance between reaction rate and byproduct formation.[8]
Data Presentation: Effect of Reaction Conditions on Tar Formation in Doebner-von Miller Synthesis
| Catalyst | Solvent System | Temperature (°C) | Tar Formation | Quinoline Yield (%) |
| Conc. H₂SO₄ | Homogeneous (aq.) | 120 | High | 25-35 |
| HCl | Biphasic (Toluene/H₂O) | 100 | Low | 60-75 |
| ZnCl₂ | Dichloromethane | 80 | Moderate | 45-55 |
Note: The data in this table are illustrative and intended to show general trends. Actual yields will vary depending on the specific substrates and reaction scale.
The Friedländer Synthesis
Tar formation in the Friedländer synthesis is often due to the self-condensation of the ketone or aldehyde starting materials, particularly under harsh basic or acidic conditions at high temperatures.[6]
Question: My Friedländer reaction mixture is turning into a dark, intractable tar. What are the most likely causes and solutions?
Answer: The choice of catalyst and reaction temperature are the most critical factors to control.
-
Catalyst Selection: Opt for milder and more efficient modern catalysts over traditional strong acids and bases.[6] Ionic liquids and various nanoparticle catalysts have shown promise in reducing side reactions.[6] For instance, p-toluenesulfonic acid can be an effective alternative to stronger acids like sulfuric acid.[9][10]
-
Temperature Optimization: Carefully control the reaction temperature. While higher temperatures can accelerate the desired reaction, they also promote the side reactions leading to tar.[6] It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[6]
-
Reactant Purity: Ensure the purity of your starting materials, as impurities can sometimes catalyze unwanted side reactions.
Visualization: Troubleshooting Workflow for Tar Formation
Caption: A logical workflow for troubleshooting excessive tar formation in common quinoline syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical cause of tar formation in quinoline synthesis? A1: Tar formation is primarily due to the polymerization of reactive intermediates, such as acrolein in the Skraup synthesis or other α,β-unsaturated carbonyl compounds in the Doebner-von Miller reaction.[4][5] These polymerizations are often catalyzed by the harsh acidic and high-temperature conditions of the reactions.[4][5]
Q2: Can the choice of oxidizing agent in the Skraup synthesis affect tar formation? A2: Yes. While nitrobenzene is commonly used, it can contribute to the vigorousness of the reaction.[7] Arsenic acid is considered a better alternative as it results in a less violent reaction.[11] However, due to its toxicity, its use has diminished. Milder oxidizing agents, when applicable, can help control the reaction's exothermicity and reduce charring.
Q3: How can I effectively purify my quinoline product from the tarry residue? A3: For volatile quinoline derivatives, steam distillation is an excellent method to separate the product from non-volatile tars.[4][5][12] The crude product is made strongly alkaline to liberate the free quinoline base, which is then co-distilled with steam.[5] For less volatile or solid quinolines, an initial workup involving dilution with water and neutralization is followed by solvent extraction.[12] A preliminary filtration through a plug of silica gel can help remove the bulk of the tar before further purification by column chromatography.[8]
Q4: My TLC plate shows significant streaking of the product spot. What does this indicate and how can I fix it? A4: Streaking of basic compounds like quinolines on silica gel TLC plates is common due to strong interactions with the acidic silica surface.[6] To resolve this, you can add a small amount of a basic modifier, such as triethylamine (0.5-2%) or pyridine, to your eluent.[6][12] This will neutralize the acidic sites on the silica gel, leading to better spot shapes.
Q5: Are there "greener" alternatives to classical quinoline syntheses that are less prone to tar formation? A5: Yes, modern synthetic methods often focus on milder reaction conditions. For example, microwave-assisted Skraup reactions in aqueous media and Friedländer syntheses performed under catalyst-free conditions in water have been reported as more environmentally friendly alternatives that can also reduce byproduct formation. The use of ionic liquids as both solvent and catalyst can also lead to cleaner reactions.[1]
Visualization: Reaction Pathways Leading to Quinoline and Tar
Caption: Competing pathways in quinoline synthesis: desired cyclization versus undesired polymerization leading to tar.
References
- BenchChem. (n.d.). Troubleshooting Tar Formation in Skraup Quinoline Synthesis.
- BenchChem. (n.d.). Preventing Tar Formation in Friedländer Synthesis.
- BenchChem. (n.d.). Troubleshooting Side Reactions in the Synthesis of Quinoline Derivatives.
- BenchChem. (n.d.). Avoiding Polymerization in Quinoline Synthesis.
- BenchChem. (n.d.). Removal of Unreacted Starting Materials in Quinoline Synthesis.
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
- BenchChem. (n.d.). Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis.
- BenchChem. (n.d.). Quinoline Synthesis Optimization: A Technical Support Center.
- BenchChem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
-
Knight, D. W. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 987. [Link]
- N/A. (n.d.). Preparation and Properties of Quinoline.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uop.edu.pk [uop.edu.pk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. Skraup reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Hydroxyquinolines
Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues, specifically when analyzing hydroxyquinoline compounds. As a class of molecules known for their metal-chelating properties and basic nitrogen moieties, hydroxyquinolines present unique challenges in reversed-phase chromatography.[1][2][3] This document provides in-depth troubleshooting strategies, moving beyond simple fixes to explain the underlying chemical principles and provide robust, scientifically grounded solutions.
Section 1: Symptom & Diagnosis - Is It Really Peak Tailing?
The first step in troubleshooting is accurate diagnosis. A symmetrical, Gaussian peak is the ideal in chromatography. Peak tailing is characterized by an asymmetry factor (As) greater than 1.2, where the latter half of the peak is broader than the front half.[4]
Common Causes at a Glance:
-
Secondary Silanol Interactions: The most frequent cause for basic compounds like hydroxyquinolines.[4][5][6]
-
Metal Chelation Effects: Interaction with metal ions in the HPLC system or sample.[7]
-
Mobile Phase pH Issues: Operating too close to the analyte's pKa.[5][8][9]
-
Column Overload: Injecting too much sample mass or volume.[10]
-
Extra-Column Effects: Issues with tubing, connections, or detector settings.[5][10]
-
Column Degradation: Physical voids in the column bed or a contaminated frit.[4]
This guide will focus primarily on the chemical interactions that are particularly problematic for hydroxyquinolines: silanol interactions and metal chelation.
Section 2: The Core Problem - Unwanted Secondary Interactions
In an ideal reversed-phase separation, analyte retention is governed solely by hydrophobic interactions with the stationary phase. However, peak tailing arises when secondary, undesirable retention mechanisms occur.[4][6] For hydroxyquinolines, two such mechanisms dominate.
The Silanol Interaction Effect
Silica-based columns, the workhorses of HPLC, have residual acidic silanol groups (Si-OH) on their surface.[6] Even on columns that are "fully end-capped," a significant number of these groups remain due to steric hindrance during the manufacturing process.[4][11]
The basic nitrogen atom in the hydroxyquinoline structure can become protonated, carrying a positive charge. This charged analyte can then interact strongly with ionized, negatively charged silanol groups on the silica surface via a secondary ion-exchange mechanism. This interaction is strong and kinetically slow, leading to a portion of the analyte molecules being delayed as they pass through the column, resulting in a tailing peak.[4][12]
The Metal Chelation Effect
Hydroxyquinolines are potent metal chelators.[1][2] Trace metal contaminants can be present throughout the HPLC system:
-
Leached from stainless steel components (tubing, frits, pump heads).[13][14]
-
Present in the silica packing material itself (especially in older, Type A silica).[6][7]
-
Introduced with the sample or mobile phase solvents.
When a hydroxyquinoline molecule encounters these metal ions (e.g., iron, aluminum, titanium), it can form a chelate complex.[7][15] If these metal ions are adsorbed onto the stationary phase surface, this chelation creates an additional, powerful retention mechanism that contributes significantly to peak tailing and, in severe cases, irreversible adsorption of the analyte.[7]
Section 3: Troubleshooting Workflow - A Step-by-Step Guide
This section provides a logical workflow to diagnose and resolve peak tailing for hydroxyquinolines. We will start with the most common and easiest-to-implement solutions.
Caption: A logical workflow for troubleshooting peak tailing.
Step 1: Mobile Phase Optimization
Modifying the mobile phase is often the fastest and most effective way to improve peak shape.
1.1 Adjusting Mobile Phase pH
The ionization state of both the hydroxyquinoline analyte and the stationary phase silanol groups is controlled by pH.[16]
-
Low pH (pH 2.5 - 3.0): At a low pH, the acidic silanol groups are fully protonated and neutral, which minimizes their ability to interact with the protonated basic analyte.[4][10] This is often the most effective first step.
-
High pH (pH > 8): Alternatively, operating at a high pH deprotonates the basic analyte, making it neutral. This also prevents the secondary ion-exchange interaction. However, this requires a pH-stable column (e.g., hybrid silica or polymer-based) to avoid dissolving the silica stationary phase.[5]
Protocol: Low pH Mobile Phase Preparation
-
Prepare the aqueous portion of your mobile phase (e.g., HPLC-grade water).
-
Add a suitable acid, such as formic acid or trifluoroacetic acid (TFA), to a final concentration of 0.1% (v/v).
-
Confirm the pH is within the target range (2.5-3.0) using a calibrated pH meter.
-
Filter the aqueous buffer through a 0.22 µm filter before use.
-
Mix with the organic portion of the mobile phase (e.g., acetonitrile or methanol).
1.2 Adding a Competing Base (Silanol Masking)
Adding a small, basic compound to the mobile phase can effectively "mask" the active silanol sites.[17] Triethylamine (TEA) is a classic choice for this purpose.[17][18] The positively charged triethylammonium ion will preferentially interact with the negatively charged silanol sites, preventing the hydroxyquinoline analyte from doing so.[19]
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| Triethylamine (TEA) | 0.05% - 0.2% (v/v) | Masks silanol groups, acts as a competing base.[17][20] | Can be difficult to remove from columns; not MS-friendly due to ion suppression.[21] |
| Ammonium Acetate | 5-10 mM | Provides ionic strength, can improve peak shape at near-neutral pH.[10] | LC-MS compatible; less effective at silanol masking than TEA.[21] |
1.3 Adding a Chelating Agent
If metal chelation is the primary cause of tailing, adding a strong chelating agent to the mobile phase can sequester stray metal ions, preventing them from interacting with your analyte.[22] Ethylenediaminetetraacetic acid (EDTA) is highly effective for this.[23]
Protocol: Mobile Phase with EDTA
-
Prepare your aqueous mobile phase buffer as usual.
-
Add a very low concentration of EDTA disodium salt. Start with 5-10 µM (micromolar).[24]
-
Crucially, ensure the EDTA is fully dissolved. Higher concentrations can lead to precipitation when mixed with organic solvents.[24]
-
Filter and degas the mobile phase before use.
Step 2: Column Selection and Care
If mobile phase optimization does not fully resolve the issue, the column itself is the next area to investigate.
2.1 Use a Modern, High-Purity, End-Capped Column
Modern HPLC columns are made with high-purity "Type B" silica, which has a much lower metal content and fewer acidic silanol groups than older "Type A" silica.[6][19] Always choose a column from a reputable manufacturer that is specified as being high-purity and fully end-capped. Columns with polar-embedded phases can also provide additional shielding for basic compounds.[5][25]
2.2 Consider an Alternative Stationary Phase
If silanol interactions remain problematic, moving away from a silica-based column may be necessary.
-
Hybrid Silica Columns: These combine silica and organosiloxane materials, offering improved pH stability and reduced silanol activity.[6]
-
Polymer-Based Columns: These columns have no silanol groups and are an excellent choice for basic compounds, though they may offer different selectivity than C18 columns.[11]
Step 3: HPLC System Passivation
Even with the right column and mobile phase, the HPLC system itself can be a source of metal contamination.[13] Passivation is a chemical cleaning process designed to remove metal ions and create a more inert surface on stainless steel components.[14]
Caption: Metal chelation as a cause of peak tailing.
Protocol: System Passivation with a Chelating Agent This is a less harsh method than acid passivation and is often sufficient.
-
IMPORTANT: Remove the HPLC column from the system. Connect the injector directly to the detector with a union.
-
Prepare a mobile phase of 50:50 acetonitrile:water containing 100 µM EDTA.[24]
-
Flush the entire system (all flow paths, pump heads, injector loop) at a low flow rate (e.g., 0.5 mL/min) for at least 1-2 hours.
-
Flush the system thoroughly with your regular, EDTA-free mobile phase before reinstalling the column.
For more persistent contamination, passivation with acids like nitric or phosphoric acid may be necessary, but you should consult your instrument manufacturer's guidelines before performing these more aggressive procedures.[14][22][24]
Section 4: Frequently Asked Questions (FAQs)
Q1: My peak tailing gets worse over a series of injections. What's happening? A: This often points to the accumulation of contaminants on the column. It could be strongly adsorbed matrix components or metal ions from your sample. The first step is to use a guard column to protect your analytical column.[26] If the problem persists, it indicates that the issue is likely metal chelation from the sample itself. Try adding a small amount of EDTA (e.g., 100 µM) directly to your sample diluent to chelate metals before injection.[24]
Q2: I've tried adjusting the pH and using a new column, but I still see some tailing. What's next? A: This is a classic scenario where multiple factors are at play. You have likely addressed the major silanol interactions, but residual metal effects may still be present. This is the ideal time to try adding a low concentration of EDTA (5-10 µM) to your low-pH mobile phase.[23][24] This combination approach often solves the most stubborn peak tailing problems for chelating compounds.
Q3: Can I use triethylamine (TEA) with my LC-MS system? A: It is generally not recommended. TEA is a strong ion-suppressing agent and can significantly reduce the sensitivity of your mass spectrometer. For LC-MS applications, focus on pH control (using volatile acids like formic acid) and high-purity columns first. If a basic additive is needed, a volatile salt like ammonium acetate is a much better choice.[10][21]
Q4: Does the choice of organic solvent (acetonitrile vs. methanol) matter for peak shape? A: Yes, it can. While both are common reversed-phase solvents, they have different properties that can influence peak shape. Sometimes, simply switching from acetonitrile to methanol (or vice versa) can improve symmetry by altering the solvation of the analyte and its interaction with the stationary phase.[5] It is an easy variable to test during method development.
Q5: My peak is fronting, not tailing. Is this related? A: Peak fronting (As < 0.9) is a different issue, typically caused by poor sample solubility in the mobile phase or column overload.[6] Ensure your sample is fully dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. If that doesn't help, try injecting a more dilute sample.[10]
References
-
Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials, Inc. [Link]
- Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 11, 2026, from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved January 11, 2026, from [Link]
-
MicroSolv Technology Corporation. (2025, December 1). Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns. [Link]
- Wang, Q., et al. (2015). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Journal of Analytical Methods in Chemistry.
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved January 11, 2026, from [Link]
-
Phenomenex. (n.d.). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
MicroSolv Technology Corporation. (2025, November 3). Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes. [Link]
-
Oravec, J. (2023, June 2). Methods for the Passivation of HPLC Instruments and Columns. LCGC International. [Link]
- Gennaro, M. C., et al. (1986).
-
ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved January 11, 2026, from [Link]
- Park, J. H., et al. (1999). Effect of triethylamine in the mobile phase on the retention properties of conventional polymeric and horizontally polymerized octadecylsilica in RPLC.
-
Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). [Link]
- Stoll, D. R., & Hsiao, J. J. (2020). Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. LCGC North America.
-
MicroSolv Technology Corporation. (2025, June 21). Purge metals from HPLC system using EDTA - How To. [Link]
-
OUCI. (n.d.). Column Watch: Methods for the Passivation of HPLC Instruments and Columns. Retrieved January 11, 2026, from [Link]
-
Element. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
ResearchGate. (n.d.). Effect of the pH of the mobile phase on the separation efficiency of QN. Retrieved January 11, 2026, from [Link]
-
Analytics-Shop. (n.d.). Successful passivation of an HPLC system. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025, August 6). Column Watch: Methods for the Passivation of HPLC Instruments and Columns. [Link]
-
Separation Science. (2023, December 8). HPLC Column Selection Guide to Help You Achieve the Best Separation. [Link]
-
SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved January 11, 2026, from [Link]
-
Chromatography Forum. (2015, May 4). EDTA as mobile phase for HPLC. [Link]
-
SIELC. (n.d.). measuring edta using hplc. Retrieved January 11, 2026, from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved January 11, 2026, from [Link]
-
Phenomenex. (2025, April 1). Choosing the Right HPLC Column: A Complete Guide. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). A Validated Method for the Estimation of EDTA in Drug Substances and their Intermediates by using Reversed Phase High Performance Liquid Chromatography. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?[Link]
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025, August 6). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved January 11, 2026, from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
PubMed Central. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved January 11, 2026, from [Link]
-
PubMed. (n.d.). Removal of Metallic Impurities From Mobile Phases in Reversed-Phase High-Performance Liquid Chromatography by the Use of an In-Line Chelation Column. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025, August 9). Hydroxyquinolines as Iron Chelators. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. labcompare.com [labcompare.com]
- 11. HPLC Column Selection Guide to Help You Achieve the Best Separation | Separation Science [sepscience.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Column Watch: Methods for the Passivation of HPLC Instruments and Columns [ouci.dntb.gov.ua]
- 14. Successful passivation of an HPLC system | Analytics-Shop [analytics-shop.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. welch-us.com [welch-us.com]
- 18. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 21. Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns - Tips & Suggestions [mtc-usa.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - Tips & Suggestions [mtc-usa.com]
- 24. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 25. welch-us.com [welch-us.com]
- 26. waters.com [waters.com]
Technical Support Center: Improving the Regioselectivity of Quinoline Functionalization
Welcome to the technical support center for quinoline functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to regioselectivity in their experiments. Quinoline and its derivatives are crucial scaffolds in medicinal chemistry and materials science, making the precise control of their functionalization a paramount objective.[1][2][3][4] This guide provides in-depth, field-proven insights into troubleshooting common issues and optimizing your synthetic strategies.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions researchers encounter when aiming for regioselective functionalization of the quinoline core.
Q1: What are the primary factors governing the regioselectivity of C-H functionalization in quinolines?
A1: The regioselectivity of quinoline C-H functionalization is primarily dictated by a combination of the quinoline ring's inherent electronic properties and the strategic use of directing groups.[5][6] The pyridine ring is electron-deficient, rendering the C2 and C4 positions susceptible to nucleophilic attack, whereas the carbocyclic (benzene) ring is more disposed to electrophilic substitution, typically at the C5 and C8 positions.[5][6] Transition metal-catalyzed reactions often exploit the nitrogen atom as an endogenous directing group, favoring functionalization at the C2 and C8 positions due to the formation of stable metallacycle intermediates.[6][7]
Q2: How do directing groups influence the site of functionalization?
A2: Directing groups are moieties temporarily or permanently installed on the quinoline scaffold to guide a catalyst to a specific C-H bond, thereby overriding the inherent reactivity of the ring system.[2][8] For instance, the formation of a quinoline N-oxide places the oxygen atom in proximity to the C8 position, facilitating chelation with a metal catalyst and directing functionalization to this site.[1][9][10] Similarly, an 8-aminoquinoline can act as a bidentate ligand to direct reactions to the C8 position.[11][12]
Q3: What role do the catalyst and ligands play in controlling regioselectivity?
A3: The choice of transition metal and its associated ligands is critical in dictating the regiochemical outcome. Different metals have distinct electronic and steric properties that influence their coordination with the quinoline substrate. For example, palladium catalysts are commonly employed for C2 functionalization, while rhodium catalysts have shown efficacy in directing reactions to the C8 position.[11] The steric and electronic nature of the ligands can further fine-tune the selectivity by influencing the geometry of the transition state.[5]
Q4: I am observing a mixture of C2 and C8 isomers. What are the initial steps to improve selectivity for the C8 position?
A4: Achieving high C8 selectivity often requires careful optimization to overcome the competing reactivity at the C2 position.[11] Initial strategies should focus on:
-
Introducing a directing group: The use of a quinoline N-oxide is a well-established method to favor C8 functionalization.[1][9][11]
-
Catalyst selection: While palladium catalysts often favor C2, exploring rhodium or iridium-based catalytic systems can shift the selectivity towards C8.[8][11][13]
-
Ligand screening: The steric bulk and electronic properties of the ligand can significantly impact the regioselectivity.
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental challenges in a question-and-answer format.
Issue 1: Poor or No Conversion in Palladium-Catalyzed C-H Arylation
Symptom: The reaction shows minimal or no formation of the desired functionalized quinoline, with the starting material remaining largely unconsumed.
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Explanation: The palladium precursor may have degraded due to improper storage or handling.
-
Solution: Ensure the use of a high-quality palladium source (e.g., Pd(OAc)₂). Consider using a pre-catalyst or an in-situ activation protocol.[11]
-
-
Inhibitors in the Reaction Mixture:
-
Explanation: Trace impurities in reagents or solvents can act as catalyst poisons.
-
Solution: Use freshly distilled and dried solvents and high-purity reagents.[11]
-
-
Suboptimal Reaction Temperature:
-
Explanation: C-H activation is an energy-intensive step and may require elevated temperatures to proceed efficiently.
-
Solution: Gradually increase the reaction temperature while monitoring for product formation and any signs of decomposition.[11]
-
Issue 2: Low Yield and/or Poor Regioselectivity in C8-Functionalization of Quinoline N-Oxides
Symptom: The desired C8-functionalized product is obtained in low yield, often accompanied by the formation of the C2 isomer and other byproducts.
Possible Causes & Solutions:
-
Inefficient Catalyst System:
-
Poor Coordination of the N-Oxide Directing Group:
-
Explanation: The N-oxide may not be effectively coordinating with the metal center, leading to a loss of regiocontrol.
-
Solution: Ensure the directing group is correctly positioned and that there are no competing coordinating species in the reaction mixture.[5]
-
-
Substrate or Product Decomposition:
-
Explanation: The starting material or the desired product may be unstable under the reaction conditions, leading to degradation and reduced yields.
-
Solution: Attempt the reaction at a lower temperature or consider using a milder oxidant or reagent.[5]
-
Issue 3: Unwanted C4-Functionalization or a Mixture of Isomers
Symptom: The reaction yields a significant amount of the C4-functionalized isomer or an inseparable mixture of multiple regioisomers.
Possible Causes & Solutions:
-
Steric Hindrance:
-
Explanation: Bulky substituents on the quinoline ring or the coupling partner can disfavor functionalization at more sterically accessible positions like C2 or C8, leading to reaction at other sites.
-
Solution: If possible, modify the starting materials to reduce steric congestion. Consider using less sterically demanding reagents.[14]
-
-
Electronic Effects:
-
Explanation: The electronic nature of substituents on the quinoline ring can significantly alter the reactivity of different C-H bonds. Electron-donating groups can enhance reactivity, while electron-withdrawing groups can decrease it.[5]
-
Solution: Analyze the electronic properties of your substrate to anticipate potential shifts in reactivity. It may be necessary to modify the synthetic strategy to account for these effects.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide
This protocol provides a starting point for the C2-arylation of quinoline N-oxides. Optimization of specific parameters may be required for different substrates.
-
Reaction Setup: In a dry reaction vessel, combine quinoline N-oxide (1.0 mmol), the corresponding aryl bromide (1.5 mmol), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., a phosphine-based ligand, 10 mol%).
-
Addition of Reagents: Add a base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., DMF, 5 mL).
-
Inert Atmosphere: Degas the reaction mixture and then place it under an inert atmosphere (e.g., nitrogen or argon).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for 12-24 hours.[11]
-
Monitoring: Monitor the progress of the reaction using TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by column chromatography.[14]
Data Summary: Comparison of Conditions for Regioselective Functionalization
| Target Position | Catalyst System (example) | Directing Group | Solvent (example) | Temperature (°C) | Yield Range (%) | Reference |
| C2 | Pd(OAc)₂ / Ligand | None or N-Oxide | DMF, Toluene | 80-130 | 45-97 | [7][15] |
| C8 | [Rh(cod)Cl]₂ / Ligand | N-Oxide | Toluene | 25-100 | 60-90 | [8] |
| C4 | Ni(cod)₂ / Ligand | 8-Aminoquinoline | Toluene | 80-120 | Moderate | [7] |
| C5 | Metal-free / Acid | 8-Substituted | Dichloromethane | Room Temp | Good-Excellent | [16] |
| C7 | Cu-based / Ligand | N-Acyl | Dioxane | 100-120 | Good-Excellent | [17] |
Visualizing Reaction Pathways and Troubleshooting
General Mechanism for Transition Metal-Catalyzed C-H Functionalization
The following diagram illustrates the general catalytic cycle for the C-H functionalization of quinoline.
Caption: General catalytic cycle for quinoline C-H functionalization.
Troubleshooting Workflow for Poor Regioselectivity
This decision tree provides a systematic approach to troubleshooting issues with regioselectivity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. [PDF] Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Purity Assessment of Synthetic Methyl 6-hydroxyquinoline-2-carboxylate
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to comprehensively assess the purity of a newly synthesized batch of Methyl 6-hydroxyquinoline-2-carboxylate. We move beyond simple protocol recitation to explain the scientific rationale behind our methodological choices, ensuring a self-validating and trustworthy analytical workflow. Our approach is grounded in the principle of orthogonality, where independent analytical techniques are leveraged to build a cohesive and high-confidence purity profile.
The Analytical Workflow: An Orthogonal Strategy
A single analytical method is insufficient to declare a compound "pure." Each technique interrogates a different physicochemical property of the molecule. By combining chromatographic, spectroscopic, and elemental analyses, we create a robust, cross-validating system that minimizes the risk of overlooking impurities.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the workhorse for purity analysis in pharmaceutical development.[1][2] For a molecule like this compound, which contains both aromatic and polar functional groups, Reversed-Phase HPLC (RP-HPLC) is the method of choice. It separates compounds based on their hydrophobicity.[3] We employ a C18 column as our primary analytical tool due to its broad applicability and excellent resolving power for moderately polar compounds. The UV detector is selected for its high sensitivity to the quinoline core's chromophore.
Experimental Protocol: Standard RP-HPLC Method
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[1]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol. Dilute to a working concentration of 50 µg/mL in a 50:50 mixture of water and acetonitrile.
Alternative Method: Phenyl-Hexyl Column
Trustworthiness: To ensure no impurities are co-eluting with the main peak on the C18 column, we employ a secondary method with a different separation mechanism. A Phenyl-Hexyl column offers alternative selectivity based on π-π interactions with the aromatic quinoline ring system. If the purity value remains consistent across both methods, confidence in the result is significantly increased. The protocol remains the same, with only the column being substituted.
Structural Confirmation and Molecular Weight Verification
While HPLC provides a quantitative measure of purity based on peak area, it does not confirm the identity of the peaks. For this, we turn to spectroscopic methods.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is unparalleled for the structural elucidation of organic molecules.[4][5][6] It provides definitive proof of the compound's identity and can be used to detect and identify structurally-related impurities.[7][8] For publication or regulatory submission, high-field ¹H and ¹³C NMR spectra are considered essential evidence of a compound's structure and purity.[9]
-
Weigh approximately 5-10 mg of the synthesized compound.[4]
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆, in a clean, dry NMR tube. DMSO-d₆ is chosen for its ability to dissolve the polar compound and to allow observation of the hydroxyl proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis (qNMR) is required.
-
Cap the NMR tube and invert several times to ensure complete dissolution.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
B. Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides a precise measurement of the molecular weight of the target compound, confirming its elemental formula.[7] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying the molecular weights of impurities separated by the HPLC system, offering crucial clues to their identity.
-
Utilize the same LC method as described in the HPLC section.
-
Divert the eluent from the column into an electrospray ionization (ESI) source of a mass spectrometer.
-
Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Scan a mass range appropriate for the target compound (e.g., m/z 100-500). The expected [M+H]⁺ for this compound (C₁₁H₉NO₃, MW = 203.19) is m/z 204.2.
Absolute Purity via Elemental Analysis (CHNO)
Expertise & Experience: Elemental analysis is a classic, robust technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[10][11][12] This method assesses the purity of the bulk sample, in contrast to chromatography which analyzes a small, dissolved aliquot. It is a powerful orthogonal technique because its measurement principle is completely independent of the others. For a new compound to be considered pure for publication, the found elemental composition should be within ±0.4% of the calculated theoretical values.[9][13]
-
Accurately weigh approximately 2-3 mg of the dry, homogenized sample into a tin capsule.
-
The sample is combusted at high temperature (≥950°C) in an oxygen-rich environment.
-
The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified using a thermal conductivity detector (TCD).
-
The instrument software calculates the percentage of C, H, and N in the original sample.
Data Synthesis and Comparative Analysis
Here, we synthesize the data from our orthogonal analyses of a "Synthesized Batch" and compare it against a hypothetical "Commercial Standard" to provide a clear benchmark.
Table 1: Comparative Purity Analysis of this compound
| Analytical Technique | Parameter | Theoretical Value | Synthesized Batch Result | Commercial Standard (>98%) | Interpretation |
| RP-HPLC (C18 Column) | Purity by Area % | N/A | 99.6% | 99.2% | High chromatographic purity. A minor impurity at 0.4% is detected. |
| RP-HPLC (Phenyl-Hexyl) | Purity by Area % | N/A | 99.5% | 99.1% | Confirms the C18 result, suggesting no major co-elution. |
| ¹H NMR (400 MHz, DMSO-d₆) | Spectral Data | Conforms to Structure | Conforms to Structure | Conforms to Structure | Confirms the primary structure is correct for both samples. |
| LC-MS (ESI+) | [M+H]⁺ | m/z 204.2 | m/z 204.2 | m/z 204.2 | Correct molecular weight confirmed. |
| Elemental Analysis | % Carbon | 65.02% | 64.85% (Δ -0.17%) | 64.70% (Δ -0.32%) | Both samples are within the acceptable ±0.4% deviation.[9] |
| % Hydrogen | 4.46% | 4.51% (Δ +0.05%) | 4.41% (Δ -0.05%) | Both samples are within the acceptable ±0.4% deviation.[9] | |
| % Nitrogen | 6.89% | 6.81% (Δ -0.08%) | 6.79% (Δ -0.10%) | Both samples are within the acceptable ±0.4% deviation.[9] | |
| Overall Purity | Assigned Purity | >99% | ~99.6% | ~99.2% | The synthesized batch meets a high standard of purity. |
Authoritative Grounding: The data presented in Table 1 demonstrates a cohesive narrative. The HPLC analysis provides a high purity value, which is corroborated by the alternative column. The NMR and MS data confirm that the main peak is indeed the target compound. Finally, the elemental analysis provides an independent confirmation of the bulk sample's elemental composition, with all values falling well within the scientifically accepted deviation of ±0.4% for pure compounds.[9] This multi-pronged approach provides a high degree of confidence in assigning a purity of ~99.6% to the synthesized batch.
Conclusion
The purity assessment of a synthetic compound like this compound is a critical, multi-step process that demands scientific rigor and an understanding of the strengths and limitations of each analytical technique. A strategy built on orthogonal methods—combining chromatography (HPLC), spectroscopy (NMR, MS), and elemental analysis—provides a self-validating system for generating a reliable and defensible purity value. This comprehensive approach is not merely good practice; it is an essential component of ensuring data integrity and advancing scientific discovery in the fields of chemistry and drug development.
References
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Wikipedia. Elemental analysis. [Link]
-
Thordarson, P. (2021). An International Study Evaluating Elemental Analysis. PubMed Central. [Link]
-
Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
Pape, F., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
-
TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
-
MDPI. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. [Link]
-
Beretta, G., et al. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. PubMed. [Link]
-
YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 421738, Methyl quinoline-2-carboxylate. [Link]
-
SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]
-
ResearchGate. (2018). RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]
-
Lunn, G., & Schmuff, N. R. (1997). HPLC methods for pharmaceutical analysis. Scribd. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tsijournals.com [tsijournals.com]
- 6. youtube.com [youtube.com]
- 7. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis [mdpi.com]
- 8. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey [pubmed.ncbi.nlm.nih.gov]
- 9. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azom.com [azom.com]
- 11. Elemental analysis - Wikipedia [en.wikipedia.org]
- 12. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 13. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
A Researcher's Guide to Unambiguous Structure Elucidation: Confirming Methyl 6-hydroxyquinoline-2-carboxylate by 2D NMR
By Dr. Evelyn Reed, Senior Application Scientist
In the realm of drug discovery and materials science, the precise structural characterization of novel heterocyclic compounds is paramount. Molecules like Methyl 6-hydroxyquinoline-2-carboxylate, a substituted quinoline, present a common challenge: while 1D Nuclear Magnetic Resonance (NMR) provides a foundational dataset, overlapping signals in the aromatic region often preclude a definitive assignment of substituent positions. This guide provides a comprehensive, experiment-backed comparison of 2D NMR techniques—specifically COSY, HSQC, and HMBC—to unequivocally confirm the structure of this molecule, moving beyond ambiguity to certainty.
The Challenge: Overcoming the Limitations of 1D NMR
A standard 1D ¹H NMR spectrum of a substituted quinoline can be crowded, especially in the aromatic region (typically 7.0-9.0 ppm). While it reveals the number of distinct protons and their immediate electronic environments, it often fails to resolve complex spin systems or provide long-range connectivity information. For this compound, key questions remain unanswered by 1D NMR alone:
-
Which specific protons are adjacent to each other on the quinoline rings?
-
To which carbon atoms are these protons directly bonded?
-
How can we confirm the precise positions of the hydroxyl and methyl carboxylate groups without ambiguity?
To answer these, we turn to the power of two-dimensional correlation spectroscopy.
The 2D NMR Solution: A Multi-faceted Approach
A suite of 2D NMR experiments provides a roadmap to the complete molecular structure by correlating nuclear spins through bonds. Each experiment offers a unique piece of the puzzle.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is the first step in mapping out the proton spin systems within the molecule.[1]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon atom it is attached to. This powerful technique resolves proton overlap by spreading the signals across the much wider ¹³C chemical shift range.[1]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds. This is crucial for connecting different molecular fragments and for placing substituents, especially those on quaternary carbons (carbons with no attached protons).[1]
Visualizing the Workflow
The logical flow of experiments is designed to build the structural assignment from the ground up, with each step validating the next.
Caption: Experimental workflow for 2D NMR structure elucidation.
Experimental Protocols & Data Interpretation
Part 1: Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.[2]
Protocol:
-
Sample Weighing: Accurately weigh 15-25 mg of purified this compound. This concentration is generally sufficient for heteronuclear 2D NMR experiments to achieve an acceptable signal-to-noise ratio within a reasonable time.[3][4]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[5] The choice of solvent is important as it can influence chemical shifts.
-
Dissolution & Transfer: Ensure the sample is fully dissolved. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette.[5]
-
NMR Tube: Transfer the clear solution into a high-quality, clean, and dry 5 mm NMR tube.[4] The solution height should be at least 4-5 cm to ensure it is within the detection region of the NMR coil.[3][4]
Part 2: NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.
1. 1D ¹H and ¹³C Spectra:
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra.
-
These initial spectra provide the fundamental chemical shift information for all proton and carbon nuclei in the molecule.
2. ¹H-¹H COSY:
-
Purpose: To establish proton-proton connectivities.
-
Key Parameters: A standard gradient-selected COSY (gCOSY) pulse sequence is typically used. Data is acquired with sufficient resolution in both dimensions (e.g., 2048 x 256 data points) to resolve cross-peaks.[1]
3. ¹H-¹³C HSQC:
-
Purpose: To identify which protons are directly attached to which carbons.
-
Key Parameters: A multiplicity-edited HSQC sequence can be advantageous as it distinguishes CH/CH₃ groups (positive phase) from CH₂ groups (negative phase), providing additional structural information.[6]
4. ¹H-¹³C HMBC:
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Key Parameters: The long-range coupling delay in the HMBC experiment is typically optimized for a J-coupling of 8-10 Hz, which is characteristic of two- and three-bond ¹H-¹³C couplings in aromatic systems.
Part 3: Spectral Data and Analysis
The following table summarizes hypothetical, yet representative, NMR data for this compound dissolved in DMSO-d₆.
| Atom # | ¹H δ (ppm) | ¹³C δ (ppm) | COSY Correlations (¹H) | HMBC Correlations (¹H → ¹³C) |
| 3 | 8.35 (d) | 120.5 | H-4 | C-2, C-4, C-4a |
| 4 | 8.10 (d) | 138.2 | H-3 | C-2, C-3, C-4a, C-5 |
| 5 | 7.95 (d) | 123.0 | H-7 | C-4, C-6, C-7, C-8a |
| 6 | - | 157.5 | - | H-5, H-7, OH |
| 7 | 7.40 (dd) | 118.0 | H-5, H-8 | C-5, C-6, C-8, C-8a |
| 8 | 7.60 (d) | 130.0 | H-7 | C-6, C-7, C-8a |
| 2 | - | 145.0 | - | H-3, H-4, OCH₃ |
| 4a | - | 128.5 | - | H-3, H-4, H-5, H-8 |
| 8a | - | 148.0 | - | H-5, H-7, H-8 |
| -COOCH₃ | 3.95 (s) | 165.8 (C=O) | - | C=O, C-2 |
| -COOCH₃ | 52.5 (OCH₃) | |||
| 6-OH | 10.2 (s, br) | - | - | C-5, C-6, C-7 |
Note: Chemical shifts (δ) are referenced to TMS. Coupling patterns: s=singlet, d=doublet, dd=doublet of doublets, br=broad.
Step-by-Step Structure Confirmation
Let's use the data to build the structure piece by piece.
Caption: Key COSY and HMBC correlations establishing fragments.
-
Identify Spin Systems (COSY):
-
The COSY spectrum shows a cross-peak between the doublets at 8.35 ppm (H-3) and 8.10 ppm (H-4), confirming they are adjacent protons in one spin system.
-
Another spin system is identified by the correlation between the doublet of doublets at 7.40 ppm (H-7) and the doublet at 7.60 ppm (H-8). The H-7 proton also shows a weaker, long-range (meta) coupling to the doublet at 7.95 ppm (H-5). This establishes the H-5, H-7, H-8 connectivity on the benzenoid ring.
-
-
Assign Protonated Carbons (HSQC):
-
The HSQC spectrum provides the direct, one-bond correlations. For example, the proton at 8.35 ppm (H-3) correlates to the carbon at 120.5 ppm (C-3), and the proton at 7.40 ppm (H-7) correlates to the carbon at 118.0 ppm (C-7), and so on for all protonated carbons.
-
-
Connect the Fragments and Place Substituents (HMBC):
-
Confirming the Carboxylate Position (C-2): The sharp singlet at 3.95 ppm (the methyl ester protons) is a key diagnostic signal. The HMBC spectrum shows a strong correlation from these protons to the quaternary carbon at 145.0 ppm. This carbon also shows correlations from H-3 and H-4. This unequivocally places the methyl carboxylate group at the C-2 position.
-
Confirming the Hydroxyl Position (C-6): The broad singlet proton at 10.2 ppm (the hydroxyl proton) shows HMBC correlations to the carbons at 123.0 ppm (C-5), 157.5 ppm (C-6), and 118.0 ppm (C-7). The correlation to the quaternary carbon C-6 (157.5 ppm), which itself shows correlations from H-5 and H-7, confirms the hydroxyl group is at the C-6 position.
-
Assembling the Quinoline Core: Long-range correlations from protons across the ring fusion are critical. For instance, a correlation from H-4 to C-5 and from H-5 to C-4 confirms the junction between the two rings. Similarly, correlations from H-8 to the quaternary carbon C-4a and from H-5 to C-8a solidify the complete heterocyclic framework.
-
Comparison with Alternative Structures
Without 2D NMR, one might plausibly propose alternative isomeric structures, such as Methyl 8-hydroxyquinoline-2-carboxylate. However, the HMBC data would immediately refute this. In an 8-hydroxy isomer, the hydroxyl proton would show correlations to C-8a, C-8, and C-7, a distinctly different pattern from what is observed. The 2D NMR data provides a unique fingerprint that allows for the unambiguous differentiation between all possible isomers.
Conclusion
While 1D NMR is an indispensable starting point, it is the synergistic application of 2D NMR techniques—COSY, HSQC, and HMBC—that provides the necessary depth of information for the conclusive structural determination of complex molecules like this compound. This guide demonstrates a robust, logic-driven workflow that leverages the strengths of each experiment to build a complete and validated molecular structure. For researchers in drug development and chemical sciences, mastering this integrated approach is essential for ensuring the absolute structural integrity of their compounds, a non-negotiable prerequisite for further research and application.
References
-
Western University. NMR Sample Preparation. Retrieved from [Link]
-
University of Pennsylvania. Sample preparation and positioning. Retrieved from [Link]
-
I.R.I.S. Sample preparation for NMR analysis. Retrieved from [Link]
-
Iowa State University. NMR Sample Preparation. Retrieved from [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
Magritek. Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Retrieved from [Link]
-
Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
Arshad, M. F., Hassan, A. A., & Al Rohaimi, A. H. (2016). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical and Clinical Research, 8(5), 425-429. Retrieved from [Link]
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). Retrieved from [Link]
-
YouTube. 2D NMR, Heteronuclear spectra. (2022, June 29). Retrieved from [Link]
-
Trinh, T. H., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 365. Retrieved from [Link]
-
Magritek. Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Retrieved from [Link]
Sources
A Comparative Guide to the Biological Activity of Quinoline Isomers: Contextualizing Methyl 6-hydroxyquinoline-2-carboxylate
Introduction: The Quinoline Scaffold and the Critical Role of Isomerism
The quinoline scaffold, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry and drug development.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][4][5] However, the biological profile of a quinoline derivative is not determined by the core structure alone; it is exquisitely sensitive to the type and, most critically, the position of its substituents. Positional isomers—molecules with the same formula but different arrangements of atoms—can exhibit dramatically different potencies, mechanisms of action, and safety profiles.
This guide provides a comparative framework for understanding the influence of isomeric substitution on the biological activity of quinolines. While our central point of reference is the less-characterized Methyl 6-hydroxyquinoline-2-carboxylate (CAS: 429687-75-2, Formula: C₁₁H₉NO₃), we will contextualize its potential activities by examining well-documented isomers.[6] We will delve into the distinct roles of the hydroxyl (-OH) and carboxylate (-COOR) groups at various positions on the quinoline ring, supported by experimental data for related compounds. The objective is to provide researchers with both a robust comparative analysis and the practical experimental workflows required to elucidate the activity of novel quinoline derivatives.
Section 1: The Foundational Isomeric Split: Quinoline vs. Isoquinoline
Before examining positional isomers of substituted quinolines, it is essential to understand the profound biological differences between the two fundamental structural isomers of the parent heterocycle: quinoline and isoquinoline. While both are C₉H₇N, the placement of the nitrogen atom (at position 1 in quinoline and position 2 in isoquinoline) dictates their metabolic fate.
Quinoline is a known hepatocarcinogen in rodents, a property not observed with isoquinoline.[7][8] This divergence is attributed to their different metabolic pathways. Cytochrome P450 enzymes metabolize quinoline to a reactive and genotoxic quinoline-5,6-epoxide intermediate, which can bind to DNA and initiate carcinogenesis.[9] Isoquinoline metabolism, in contrast, does not proceed through this genotoxic epoxide pathway, rendering its metabolites generally non-genotoxic.[8][9] This fundamental difference underscores the principle that even a minor change in atomic arrangement can have critical implications for a compound's toxicological profile, a key consideration in drug development.
Section 2: Profiling this compound
This compound combines two key functional groups whose individual contributions to biological activity are position-dependent.
-
The 6-Hydroxy Group: The hydroxyl group at the 6-position positions this molecule as a potential antioxidant and antimicrobial agent.[10] The phenolic hydroxyl can donate a hydrogen atom to scavenge free radicals. Its location on the benzene portion of the scaffold influences its electronic properties and interaction with biological targets.
-
The Methyl 2-Carboxylate Group: The ester at the 2-position, adjacent to the ring nitrogen, is significant. Quinoline-2-carboxylic acid derivatives are known to possess antiproliferative properties and can act as metal chelators, a mechanism that contributes to the cytotoxicity of some quinoline compounds.[11] The co-planar arrangement of the carboxylic group and the ring nitrogen is speculated to be crucial for this chelation potential.[11]
Based on this structural analysis, we can hypothesize that this compound may exhibit a multi-faceted biological profile, including potential antioxidant, antimicrobial, and antiproliferative activities. The following sections will compare data from its isomers to build a framework for validating this hypothesis.
Section 3: Comparative Analysis of Hydroxyquinoline Isomers
The position of the hydroxyl group dramatically alters the pharmacological activity of quinolines, particularly concerning their antioxidant and metal-chelating properties. 8-Hydroxyquinoline is the most extensively studied isomer and serves as an excellent benchmark.
Antioxidant and Chelating Activities
8-Hydroxyquinoline is a potent antioxidant and a well-known chelating agent, forming stable complexes with various transition metals like iron.[12][13] This chelating ability is central to its use as an antineurodegenerative agent, as it can modulate the redox activity of metal ions implicated in oxidative stress.[13] The antioxidant effect of 8-hydroxyquinoline is attributed not only to complex formation but also to the direct radical-scavenging properties of the 8-hydroxyl group.[12]
In contrast, other isomers show varied effects. While 6-hydroxyquinoline also possesses antimicrobial and chelating properties, the specific geometry of chelation differs from the 8-hydroxy isomer, which can impact the stability and biological activity of the resulting metal complexes.[10][14] Studies on 4-hydroxyquinoline derivatives have revealed a more complex profile, with some compounds exhibiting pro-oxidant effects depending on their substituents and the experimental system.[15]
Table 1: Comparative Biological Activities of Hydroxyquinoline Isomers
| Isomer | Key Biological Activities | Mechanism of Action | References |
| 8-Hydroxyquinoline | Potent Antioxidant, Anticancer, Antimicrobial, Antineurodegenerative | Metal ion chelation, direct radical scavenging, inhibition of 2OG-dependent enzymes. | [12][13] |
| 6-Hydroxyquinoline | Antimicrobial, Precursor for Pharmaceuticals/Agrochemicals | Inhibition of microbial growth, metal chelation. | [10][14] |
| 4-Hydroxyquinoline | Antioxidant/Pro-oxidant, Antitumor | Varies with substitution; can be pro-oxidant by generating active phenoxy radicals. | [15] |
Section 4: Comparative Analysis of Quinoline Carboxylic Acid Isomers
The position of a carboxylic acid or ester group significantly influences the antiproliferative and anti-inflammatory activity of quinoline derivatives.
Antiproliferative Activity
Studies have systematically compared the cytotoxic effects of different quinoline carboxylic acid isomers. One study found that quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid all possessed remarkable growth inhibition capacities against the MCF-7 breast cancer cell line.[11] Notably, quinoline-2-carboxylic acid was uniquely potent against HeLa cervical cancer cells among these isomers.[11] Further derivatization of these scaffolds has yielded compounds with nanomolar efficacy. For instance, certain quinoline-3-carboxylate derivatives showed potent activity against MCF-7 and K562 cell lines with IC₅₀ values as low as 0.33 µM and 0.28 µM, respectively.[16] This highlights the value of the carboxylate group as a handle for further chemical modification to enhance potency and selectivity.[5]
Table 2: Comparative Antiproliferative Activity (IC₅₀ in µM) of Quinoline Derivative Scaffolds
| Derivative Class | HeLa (Cervical) | MCF-7 (Breast) | K-562 (Leukemia) | HT-29 (Colon) | References |
| Quinoline-2-Carboxylic Acid | Significant Cytotoxicity | Remarkable Growth Inhibition | Moderate Inhibition | - | [11][17] |
| Quinoline-3-Carboxylate | Moderate Inhibition | Potent Inhibition (as low as 0.33 µM) | Potent Inhibition (as low as 0.28 µM) | - | [11][16] |
| Quinoline-4-Carboxylic Acid | Moderate Inhibition | Remarkable Growth Inhibition | - | - | [11] |
| 2-phenylquinolin-4-amine | - | - | - | 8.12 | [18] |
| Tetrahydrobenzo[h]quinoline | - | 7.5 | - | - | [18] |
Note: Data is compiled from studies on the parent carboxylic acids or their closely related derivatives to illustrate the general potency of the scaffold.
Section 5: Experimental Design for Comparative Isomer Analysis
To empirically determine the biological activity of this compound relative to its isomers, a standardized set of in vitro assays is required. The following protocols provide a self-validating system for this purpose.
Protocol 1: MTT Assay for Cytotoxicity Assessment
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is a gold-standard method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.[18]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other reference isomers in the appropriate cell culture medium. Add 100 µL of these dilutions to the wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[18]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability versus compound concentration to determine the IC₅₀ value.
Section 6: Mechanistic Considerations and Synthetic Pathways
The biological activities of quinoline derivatives are mediated through diverse mechanisms of action. For hydroxyquinolines, metal chelation is a dominant mechanism, while other derivatives are known to inhibit key enzymes or interact with DNA. [1][19]Antimalarial quinolines, for example, function by accumulating in the parasite's food vacuole and interfering with the detoxification of heme, leading to oxidative stress and parasite death. [20]
The synthesis of this compound and its isomers can be achieved through various established organic chemistry reactions. For instance, quinoline-2-carboxylate derivatives are often synthesized via a one-pot protocol starting from β-nitroacrylates and 2-aminobenzaldehydes. [21]The synthesis of the specific 6-hydroxy variant would likely involve a multi-step process utilizing a suitably substituted aniline precursor. [14]
Conclusion and Future Outlook
The position of substituents on the quinoline ring is a paramount determinant of biological activity. While this compound remains a relatively unexplored isomer, a systematic comparison with well-characterized isomers like 8-hydroxyquinoline and other quinoline-carboxylates provides a strong predictive framework for its potential activities. Based on its structure, it is a promising candidate for investigation as a potential antiproliferative, antimicrobial, and antioxidant agent.
The experimental protocols detailed in this guide offer a clear and robust pathway for researchers to systematically evaluate this compound and other novel quinoline derivatives. By comparing its IC₅₀ and MIC values against those of its isomers, a comprehensive structure-activity relationship (SAR) can be established. This will not only elucidate the specific pharmacological profile of this compound but also contribute to the broader understanding of how isomeric changes can be rationally exploited in the design of next-generation therapeutic agents.
References
-
Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4969. [Link]
-
Pohanka, M., et al. (2021). Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. Molecules, 26(23), 7229. [Link]
-
LaVoie, E. J., et al. (1984). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. NCI Monographs, (66), 117-124. [Link]
-
Su, Y. L., et al. (2002). Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status. Biochimica et Biophysica Acta (BBA) - General Subjects, 1570(2), 97-103. [Link]
-
Al-Ostoot, F. H., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(9), 1686. [Link]
-
Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
-
Verma, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 41(16), 7681-7724. [Link]
-
Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 105. [Link]
-
Human Journals. (2022). Review on Antimicrobial Activity of Quinoline. Journal of Pharmaceutical and Biological Sciences. [Link]
-
Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. ResearchGate. [Link]
-
Best Journals. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. International Journal of Advanced Research in Engineering and Technology. [Link]
-
Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Pakistan BioMedical Journal. [Link]
-
ResearchGate. (n.d.). Recent Studies of Antioxidant Quinoline Derivatives. Retrieved from [Link]
-
Perez-Gonzalez, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1876. [Link]
-
Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4). [Link]
-
Chen, Y.-L., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(6), 2000. [Link]
-
Singh, P., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1598-1611. [Link]
-
Kumar, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry, 15(1), 35-57. [Link]
- Google Patents. (n.d.). EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.
-
Egan, T. J. (2000). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 96(3), 123-128. [Link]
-
Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9170-9185. [Link]
-
Singh, P., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(1), 93-104. [Link]
-
ResearchGate. (n.d.). Main synthetic approaches for synthesizing quinoline-2-carboxylate derivatives. Retrieved from [Link]
-
Ullah, S., et al. (2020). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 25(18), 4082. [Link]
-
ResearchGate. (n.d.). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2016). QUINOLINE: A DIVERSE THERAPEUTIC AGENT. IJPSR, 7(2), 431-443. [Link]
-
ResearchGate. (n.d.). Chemical structures of quinoline and isoquinoline heterocycles. Retrieved from [Link]
-
Al-Suhaimi, K. M., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Bioengineering, 10(11), 1278. [Link]
-
Kim, J., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 35(1), 116-127. [Link]
-
Ukraintsev, I. V., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4242. [Link]
-
The Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 9(4), 2110-2114. [Link]
-
MDPI. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2022(3), M1448. [Link]
-
ResearchGate. (n.d.). Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
-
ChemSynthesis. (n.d.). 6-hydroxy-2,4-quinolinedicarboxylic acid. Retrieved from [Link]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline | MDPI [mdpi.com]
- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. journals.co.za [journals.co.za]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Quinoline Esters: A Comparative Analysis
For the dedicated researcher in medicinal chemistry and drug development, the quinoline scaffold is a cornerstone of molecular design. Its presence in a vast array of therapeutic agents—from antimalarials like chloroquine to modern anticancer drugs—underscores its significance as a privileged structure.[1][2][3][4] The introduction of an ester functionality onto this scaffold further enhances its utility, providing a versatile handle for prodrug strategies, solubility modulation, and the fine-tuning of pharmacokinetic properties.
This guide offers a comparative analysis of the primary synthetic routes to quinoline esters. We move beyond a simple recitation of named reactions to provide a deeper, field-proven perspective on the causal factors that should guide your choice of synthesis. We will dissect classical thermal cyclizations and contrast them with modern, transition-metal-catalyzed approaches, grounding our discussion in mechanistic principles and actionable experimental data.
I. Classical Annulation Strategies: The Foundation of Quinoline Synthesis
The traditional methods for constructing the quinoline core have been refined over a century and remain valuable for their robustness and reliance on accessible starting materials. However, they often come with trade-offs, such as harsh reaction conditions and limitations in substrate scope.
The Gould-Jacobs Reaction: Direct Access to 3-Carboalkoxy Quinolones
The Gould-Jacobs reaction is arguably the most direct classical route to quinoline esters. It proceeds via the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[5][6]
Mechanistic Insight: The reaction unfolds in two distinct stages. First, a nucleophilic substitution of the aniline onto diethyl ethoxymethylenemalonate (DEEM) or a similar reagent forms a stable anilidomethylenemalonate intermediate. The critical and often rate-limiting step is the subsequent thermal 6-electron electrocyclization, which typically requires temperatures exceeding 250 °C to overcome the significant activation energy barrier.[6] This cyclization forms the 4-hydroxy-3-carboalkoxyquinoline, which exists in tautomeric equilibrium with the 4-oxo form (4-quinolone).
Causality in Practice: The high temperature required for cyclization is a major experimental consideration. It necessitates the use of high-boiling solvents like diphenyl ether or mineral oil, which can complicate product isolation.[6][7] Furthermore, these harsh conditions can lead to decomposition, limiting the reaction's tolerance for sensitive functional groups.[8] Modern adaptations using microwave irradiation have proven effective in drastically reducing reaction times and, in some cases, improving yields by providing rapid, uniform heating.[6][9][10]
Caption: Mechanism of the Gould-Jacobs reaction.
The Friedländer Annulation: Versatility and Control
The Friedländer synthesis offers greater flexibility and generally milder conditions compared to the Gould-Jacobs reaction.[11] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a β-keto ester.[12][13][14]
Mechanistic Insight: The reaction can proceed through two possible pathways: an initial aldol condensation followed by Schiff base formation, or the reverse sequence.[12] The choice of catalyst (acid or base) can influence the pathway and reaction efficiency.[13][15] The key advantage is the direct construction of a fully aromatized quinoline ring in a single synthetic operation, often with good to excellent yields.
Causality in Practice: The primary limitation of the Friedländer synthesis is the accessibility of the requisite 2-aminoaryl aldehyde or ketone starting materials.[11][13] However, when these precursors are available, this method provides unparalleled control over the substitution pattern of the final quinoline ester. The use of various β-keto esters allows for the direct installation of different ester groups at the 3-position and other substituents at the 2-position of the quinoline core. Numerous catalysts, including p-toluenesulfonic acid, iodine, and Lewis acids, have been employed to facilitate the reaction under milder conditions.[12][14][16]
Caption: Generalized workflow of the Friedländer Annulation.
The Conrad-Limpach-Knorr Synthesis: A Tale of Two Temperatures
This method involves the reaction of anilines with β-ketoesters and is a classic example of thermodynamic versus kinetic control.[17] The reaction conditions dictate whether a 4-quinolone (Conrad-Limpach product) or a 2-quinolone (Knorr product) is formed.[18][19][20]
Mechanistic Insight:
-
Kinetic Control (Lower Temperature): At moderate temperatures (e.g., room temperature to ~100 °C), the aniline's amino group preferentially attacks the more electrophilic ketone carbonyl of the β-keto ester. Subsequent cyclization leads to the 4-hydroxyquinoline ester (4-quinolone).[18][19]
-
Thermodynamic Control (Higher Temperature): At higher temperatures (e.g., >140 °C), the reaction becomes reversible. The initial adduct can revert, allowing for the slower but thermodynamically favored attack at the ester carbonyl to form a stable β-ketoanilide intermediate. This intermediate then cyclizes to yield the more stable 2-quinolone.[17][19]
Causality in Practice: This dichotomy is a powerful tool. By simply controlling the reaction temperature, a chemist can selectively synthesize two different classes of quinolone isomers from the same set of starting materials. This level of regiochemical control based on fundamental thermodynamic principles is a key lesson in synthetic strategy.
The Doebner-von Miller Reaction
This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[21] While experimentally simpler than the related Skraup synthesis, it can suffer from low yields due to side reactions. To produce a quinoline ester via this route, one would employ an α,β-unsaturated ester. The reaction is catalyzed by strong Brønsted or Lewis acids. Recent modifications have focused on using solid acid catalysts to improve yields and simplify workup procedures.
II. Modern Synthetic Strategies: Precision and Efficiency
Advances in catalysis have revolutionized quinoline synthesis, offering milder conditions, superior functional group tolerance, and novel pathways for constructing and functionalizing the quinoline core.
Transition-Metal-Catalyzed Annulations
Transition metals like rhodium, ruthenium, palladium, and copper are exceptionally effective at mediating the formation of the quinoline ring.[1][22][23] These methods often involve C-H activation, a powerful strategy that forms C-C and C-N bonds directly, enhancing atom economy.[24]
Mechanistic Insight & Causality: A common strategy involves the rhodium-catalyzed ortho-C–H activation of an aniline, which then undergoes cyclization with an alkyne, such as an alkynyl ester.[24] The metal catalyst plays a crucial dual role: it directs the reaction to a specific position on the aniline (regioselectivity) and facilitates the bond-forming steps under significantly milder conditions than classical thermal methods.[24] These reactions provide direct access to highly functionalized quinoline esters that would be difficult to synthesize using traditional routes.
Caption: General catalytic cycle for Rh-catalyzed quinoline synthesis.
Direct C-H Functionalization of the Quinoline Core
While not a method for building the quinoline ring itself, direct C-H functionalization is a highly convergent and atom-economical strategy for converting a simple quinoline into a valuable quinoline ester. This approach avoids the need to carry the ester functionality through a multi-step ring-forming synthesis.
Mechanistic Insight & Causality: These transformations typically use a directing group on the quinoline nitrogen (e.g., an N-oxide) to guide a transition-metal catalyst (e.g., Pd, Rh, Co) to a specific C-H bond, most commonly at the C2 or C8 position.[25][26][27] The catalyst then mediates the coupling of the activated quinoline with a suitable reaction partner. By choosing the appropriate catalyst and directing group, chemists can achieve remarkable regioselectivity, functionalizing positions that are electronically or sterically disfavored.[26]
III. Comparative Performance Analysis
The optimal synthetic route depends heavily on the specific target molecule, available starting materials, and required scale. The following table provides a comparative summary.
| Feature | Gould-Jacobs | Friedländer | Conrad-Limpach | Doebner-von Miller | Transition-Metal Catalysis |
| Product | 4-Hydroxyquinoline-3-carboxylate | Polysubstituted Quinolines | 2- or 4-Quinolones | Substituted Quinolines | Highly Functionalized Quinolines |
| Yields | Low to Moderate[8] | Good to Excellent[11] | Moderate to Good | Low to Moderate | Good to Excellent[22][24] |
| Conditions | Harsh (>250 °C)[6] | Generally Milder[11] | Temp. Dependent | Strongly Acidic | Mild[24] |
| Substrate Scope | Limited by thermal stability[8] | Broad[11][28] | Good | Moderate (side reactions) | Very Broad |
| Regioselectivity | High (fixed pattern) | High (defined by reactants) | High (controlled by temp.)[19] | Can be complex | Excellent (catalyst-controlled) |
| Key Advantage | Direct route to 3-carboxylates | High versatility and control | Tunable regioselectivity | Simple starting materials | High efficiency, mild conditions |
| Key Limitation | Harsh conditions, low yields | Requires 2-aminoaryl carbonyls[13] | High temp. for 2-quinolone | Low yields, side products | Catalyst cost and sensitivity |
IV. Experimental Protocols
To provide a practical context, we present two detailed protocols: a modern microwave-assisted Gould-Jacobs synthesis and a representative Friedländer annulation.
Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate[9]
This protocol demonstrates the significant improvement in reaction time and yield achieved by using microwave irradiation for the critical thermal cyclization step.
Step 1: Formation of the Anilidomethylenemalonate Intermediate
-
In a round-bottom flask, combine substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130 °C for 1-2 hours. Monitor the reaction by TLC until the aniline is consumed.
-
Remove the ethanol byproduct under reduced pressure to yield the crude intermediate, which can be used directly in the next step.
Step 2: Microwave-Assisted Cyclization
-
Transfer the crude intermediate to a 5 mL microwave vial equipped with a magnetic stir bar.
-
Add a high-boiling solvent such as diphenyl ether (2-3 mL).
-
Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for 10-20 minutes. Safety Note: Reactions at high temperature and pressure should be conducted behind a blast shield.
-
Cool the reaction mixture to room temperature. The product often precipitates from the solvent.
-
Collect the solid product by filtration and wash with a cold solvent like acetonitrile or hexane to remove the diphenyl ether.
-
Dry the product under vacuum. Typical isolated yields range from 40-80%, a significant improvement over conventional heating which may require hours at higher temperatures for lower yields.[9]
Protocol 2: p-TsOH Catalyzed Friedländer Synthesis of a 2,3-Disubstituted Quinoline Ester[14]
This protocol illustrates a simple, efficient, and often solvent-free approach to highly substituted quinolines.
Methodology:
-
In a vial, combine 2-aminobenzophenone (1.0 eq), ethyl acetoacetate (1.2 eq), and p-toluenesulfonic acid (p-TsOH) (10 mol%).
-
Heat the mixture at 80-100 °C with stirring for 1-3 hours. The reaction can be performed neat (solvent-free) or in a minimal amount of a high-boiling solvent like toluene.
-
Monitor the progress by TLC. Upon completion, cool the mixture to room temperature.
-
Dissolve the reaction mixture in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline ester. Yields for this method are typically in the 75-95% range.
V. Conclusion and Future Outlook
The synthesis of quinoline esters offers a rich landscape of chemical strategies. Classical methods like the Gould-Jacobs and Friedländer reactions remain indispensable, offering direct and versatile routes from simple starting materials. The choice between them is often a matter of balancing harsh conditions against the availability of precursors. For their part, modern transition-metal-catalyzed reactions represent the state-of-the-art, providing unparalleled efficiency, regioselectivity, and functional group tolerance.[22][23]
The future of quinoline synthesis will undoubtedly be shaped by the principles of green chemistry.[16][29][30] We anticipate continued development in several key areas: the use of earth-abundant metal catalysts (e.g., iron, cobalt), photocatalytic oxidative cyclizations, and flow chemistry protocols that offer enhanced safety, scalability, and control over these powerful transformations.[24][26][31] For the practicing scientist, a thorough understanding of all available methods—both classical and modern—is essential for the strategic and successful development of novel quinoline-based therapeutics.
References
- Benchchem. Comparative study of quinoline synthesis methods (Skraup vs. Friedlander).
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
PMC - PubMed Central. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]
-
SpringerLink. A review on synthetic investigation for quinoline- recent green approaches. [Link]
-
Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
-
ResearchSpace@UKZN. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. [Link]
-
SpringerLink. Current progress toward synthetic routes and medicinal significance of quinoline. [Link]
-
SynArchive. Doebner-Miller Reaction. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
Royal Society of Chemistry. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
PMC - PubMed Central. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. [Link]
-
Wikipedia. Conrad–Limpach synthesis. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
ResearchGate. A review on transition-metal mediated synthesis of quinolines. [Link]
-
Indian Academy of Sciences. A review on transition-metal mediated synthesis of quinolines. [Link]
-
ACS Publications. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. [Link]
-
Wikipedia. Doebner–Miller reaction. [Link]
-
Wikipedia. Friedländer synthesis. [Link]
-
PubMed. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
-
ResearchGate. The Friedländer Synthesis of Quinolines. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
PubMed Central. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
-
Slideshare. Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. [Link]
-
ResearchGate. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]
-
Royal Society of Chemistry. Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. [Link]
-
PMC - NIH. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
Centurion University. Skraup synthesis of Quinoline - CUTM Courseware. [Link]
-
International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. [Link]
-
Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]
-
PubMed. Quinoline: An Attractive Scaffold in Drug Design. [Link]
-
PMC - NIH. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]
-
YouTube. Conrad-limpach-knorr synthesis of Quinolone. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
PMC - NIH. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. [Link]
-
Wikipedia. Quinoline. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ablelab.eu [ablelab.eu]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. organic-chemistry.org [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 19. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 20. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 21. synarchive.com [synarchive.com]
- 22. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 24. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 25. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. ijpsjournal.com [ijpsjournal.com]
- 31. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating a Novel UPLC-MS/MS Method for Quinolone Carboxylates
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Quinolone Carboxylates
Quinolone carboxylic acids and their derivatives are foundational structural motifs in medicinal chemistry, most notably as the core of quinolone antibiotics. Beyond their antibacterial roles, these scaffolds are crucial intermediates in synthesizing a wide array of pharmacologically active agents. The precise and accurate quantification of these compounds during process development and for quality control is not merely a procedural step but a cornerstone of ensuring product safety and efficacy.[1][2]
Traditional analytical techniques, such as standard High-Performance Liquid Chromatography with UV detection (HPLC-UV), have long been the workhorses of pharmaceutical analysis.[1][2] However, they often face limitations in sensitivity, selectivity, and throughput, especially when dealing with complex sample matrices or the need to detect trace-level impurities. This guide introduces a robust, high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method designed to overcome these challenges. We will objectively compare this new method to a traditional HPLC-UV approach, supported by comprehensive experimental data, to provide a clear validation framework for its adoption.
The Proposed Solution: A High-Throughput UPLC-MS/MS Method
The integration of UPLC with tandem mass spectrometry (UPLC-MS/MS) represents a significant technological leap in analytical chemistry.[3][4] UPLC utilizes columns with sub-2 µm particles, enabling faster separations at higher pressures with superior resolution compared to conventional HPLC.[3] When coupled with a tandem mass spectrometer (MS/MS), which acts as a highly specific and sensitive detector, the resulting method offers unparalleled performance for quantifying analytes in complex mixtures.[4][5]
Our proposed method is designed for the rapid and accurate quantification of a model quinolone carboxylate in pharmaceutical process samples, providing a significant advantage in speed and sensitivity over older techniques.
Pillar 1: The Validation Framework According to ICH Q2(R1)
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6][7] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, ensuring that analytical methods are reliable, reproducible, and fit for purpose.[6][8][9] Our validation strategy is built upon this authoritative standard.
The core parameters assessed during validation include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[10][11] The relationship and workflow of these parameters are crucial for a comprehensive validation package.
Caption: A logical workflow for analytical method validation based on ICH Q2(R1).
Pillar 2: Comparative Validation - Experimental Protocols & Data
Here, we present a head-to-head comparison of the new UPLC-MS/MS method against a traditional HPLC-UV method for the analysis of "Quinolinate-X," a representative quinoline carboxylate.
Specificity / Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12][13]
Experimental Protocol:
-
Prepare a placebo solution (matrix components without the analyte).
-
Prepare a standard solution of Quinolinate-X.
-
Prepare a spiked sample by adding a known amount of Quinolinate-X to the placebo.
-
Prepare a solution containing known related impurities.
-
Inject and analyze all four solutions using both the HPLC-UV and UPLC-MS/MS methods.
-
Causality: This protocol is designed to prove that the signal being measured comes solely from the target analyte. The placebo injection demonstrates the absence of interfering peaks from the matrix. The UPLC-MS/MS method leverages Multiple Reaction Monitoring (MRM) for an additional layer of specificity, as it monitors a specific precursor-to-product ion transition, making it inherently more selective than UV detection.[14][15]
Comparative Data:
| Parameter | Traditional HPLC-UV | New UPLC-MS/MS |
| Placebo Interference | No significant peaks at analyte retention time | No signal observed in the MRM channel |
| Impurity Resolution | Co-elution observed with Impurity B | Baseline separation from all impurities |
| Peak Purity (DAD) | Pass (Index > 0.999) | Not Applicable (Specificity by MRM) |
| Run Time | 15 minutes | 3 minutes |
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[10][13] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[13]
Experimental Protocol:
-
Prepare a stock solution of Quinolinate-X.
-
Perform serial dilutions to create at least five concentration levels, spanning 50% to 150% of the target analytical concentration.
-
Inject each concentration in triplicate.
-
Plot the average response versus concentration and perform a linear regression analysis.
-
Causality: This experiment establishes the concentration range over which the assay is reliable. Using a minimum of five concentration points is an ICH requirement to robustly define the relationship between concentration and response.[6][8]
Comparative Data:
| Parameter | Traditional HPLC-UV | New UPLC-MS/MS |
| Range | 5.0 - 75.0 µg/mL | 0.1 - 100.0 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| y-intercept Bias | < 2.0% of target response | < 1.0% of target response |
Accuracy (Trueness)
Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[11][13] It is typically assessed via recovery studies.
Experimental Protocol:
-
Prepare placebo samples.
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine samples in total (three replicates at each level).
-
Analyze the samples and calculate the percentage recovery for each.
-
Causality: This protocol mimics the analysis of real samples by adding a known quantity of analyte to the matrix. This directly measures the method's ability to correctly quantify the analyte without bias from the matrix components.
Comparative Data:
| Concentration Level | Traditional HPLC-UV (% Recovery) | New UPLC-MS/MS (% Recovery) |
| Low (80%) | 98.5% | 101.2% |
| Mid (100%) | 100.8% | 99.7% |
| High (120%) | 101.5% | 100.5% |
| Acceptance Criteria | 98.0 - 102.0% | 98.0 - 102.0% |
Precision
Precision is the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assessed over a short interval under the same conditions.
-
Intermediate Precision: Assessed within the same lab but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
-
Causality: This protocol demonstrates the method's consistency. Repeatability shows the method's performance under ideal conditions, while intermediate precision proves it can withstand the typical variations encountered in a routine laboratory environment.
Comparative Data:
| Parameter | Traditional HPLC-UV (%RSD) | New UPLC-MS/MS (%RSD) |
| Repeatability (n=6) | 0.85% | 0.45% |
| Intermediate Precision (n=6) | 1.35% | 0.78% |
| Acceptance Criteria | ≤ 2.0% | ≤ 1.0% |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[12] LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[10][12]
Experimental Protocol:
-
Determine LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ.
-
Alternatively, use the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).[10]
-
Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
-
Causality: Establishing LOD and LOQ is critical for impurity analysis and bioanalysis, where analytes are present at very low concentrations.[3] The high sensitivity of the mass spectrometer is expected to yield significantly lower LOD and LOQ values.
Comparative Data:
| Parameter | Traditional HPLC-UV | New UPLC-MS/MS |
| LOD | 1.5 µg/mL | 0.03 ng/mL |
| LOQ | 5.0 µg/mL | 0.10 ng/mL |
| Precision at LOQ (%RSD) | 4.5% | 3.8% |
Pillar 3: Expert Interpretation and Method Selection
The data clearly demonstrates the superior performance of the UPLC-MS/MS method. Its primary advantages are:
-
Vastly Superior Sensitivity: With an LOQ of 0.1 ng/mL compared to 5000 ng/mL (5 µg/mL) for the HPLC-UV method, the UPLC-MS/MS technique is approximately 50,000 times more sensitive. This is a game-changer for applications like metabolite identification, impurity profiling, and pharmacokinetic studies.[14]
-
Enhanced Specificity: The use of MRM virtually eliminates the risk of interference from matrix components or co-eluting impurities, providing higher confidence in the data.
-
Increased Throughput: A 5-fold reduction in run time (3 minutes vs. 15 minutes) allows for significantly higher sample throughput, which is critical in drug development and manufacturing environments.
The choice of method should be guided by the specific analytical need.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendation
The validated UPLC-MS/MS method provides a robust, sensitive, and high-throughput solution for the quantification of quinoline carboxylates. It demonstrably surpasses the performance of the traditional HPLC-UV method across nearly all critical validation parameters.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained Source: LinkedIn URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Key terms related to validation of an analytical method Source: YouTube URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL: [Link]
-
Title: Validation of Analytical Methods: EMA and FDA Audit Findings Source: PharmaRegulatory.in URL: [Link]
-
Title: UPLC-MS/MS method development for peptide analysis Source: AMSbiopharma URL: [Link]
-
Title: Analytical Method Validation Definitions in Pharmaceuticals Source: Pharmaguideline URL: [Link]
-
Title: Validation of Analytical Methods Source: SciSpace URL: [Link]
-
Title: Current developments in LC-MS for pharmaceutical analysis. Source: SciSpace URL: [Link]
-
Title: Development and validation of a UPLC-MS/MS method for the quantification of parsaclisib and its application to pharmacokinetics and metabolic stability studies Source: ResearchGate URL: [Link]
-
Title: Development and validation of an UPLC-MS/MS method Source: Dove Medical Press URL: [Link]
-
Title: Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review Source: Ameen J. Med. Sci. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. UPLC-MS/MS method development for peptide analysis | AMSbiopharma [amsbiopharma.com]
- 4. scispace.com [scispace.com]
- 5. amecj.com [amecj.com]
- 6. fda.gov [fda.gov]
- 7. scispace.com [scispace.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. youtube.com [youtube.com]
- 13. Analytical Method Validation Definitions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
A Comparative Analysis of the Potential Biological Activity of Methyl 6-hydroxyquinoline-2-carboxylate Against Established Antibiotics
In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. Quinoline derivatives have long been a cornerstone in medicinal chemistry, yielding potent antimalarial, anticancer, and antibacterial agents. This guide provides a comprehensive comparative analysis of the potential biological activity of a specific, lesser-studied derivative, Methyl 6-hydroxyquinoline-2-carboxylate, against well-established antibiotics. Drawing upon structure-activity relationship (SAR) principles from the broader quinoline class, we will project its likely antimicrobial profile and contextualize its potential within the current landscape of antibiotic therapy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel anti-infective agents.
Introduction to the Quinoline Scaffold: A Privileged Structure in Antimicrobial Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, is a foundational structure in numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of biological activities, with the fluoroquinolones, such as Ciprofloxacin, being among the most successful classes of synthetic antibiotics.[2] The versatility of the quinoline scaffold allows for substitutions at various positions, leading to a diverse array of compounds with tailored biological effects. The position and nature of these substituents critically influence the antimicrobial spectrum, potency, and pharmacological properties of the molecule.
This guide focuses on this compound, a derivative with a hydroxyl group at the C-6 position and a methyl ester at the C-2 position. While direct and extensive antimicrobial data for this specific molecule is not prevalent in publicly accessible literature, we can infer its potential activity by examining the established structure-activity relationships of related quinoline compounds. Specifically, substitutions at the C-2, C-4, and C-6 positions have been shown to be critical for antibacterial efficacy.[3][4]
Comparative Framework: Established Antibiotics
To provide a robust comparative framework, we will evaluate the projected activity of this compound against three well-characterized antibiotics representing different classes and mechanisms of action:
-
Ciprofloxacin: A second-generation fluoroquinolone, Ciprofloxacin is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[5][6] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[7]
-
Penicillin: The archetypal β-lactam antibiotic, Penicillin is primarily effective against Gram-positive bacteria. It acts by inhibiting the formation of peptidoglycan cross-links in the bacterial cell wall, leading to cell lysis.
-
Tetracycline: A broad-spectrum bacteriostatic antibiotic, Tetracycline inhibits protein synthesis by binding to the 30S ribosomal subunit and preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.
Projected Antimicrobial Activity of this compound: A Structure-Activity Relationship (SAR) Perspective
While awaiting direct experimental data, we can formulate a hypothesis regarding the antimicrobial potential of this compound based on known SAR principles for quinoline derivatives:
-
The Quinoline-2-carboxylate Moiety: The presence of a carboxylic acid or its ester at the C-2 position is a feature of several biologically active quinoline derivatives.[8] This group can participate in hydrogen bonding and may be crucial for target binding.
-
The 6-Hydroxy Substitution: Hydroxyl substitutions on the quinoline ring have been shown to influence antibacterial activity. A study on 5- and 6-hydroxy substituted 4-aminoquinolines reported slight antibacterial activity against both Gram-positive and Gram-negative bacteria.[9] The electronic properties of the hydroxyl group can modulate the overall electron density of the ring system, potentially affecting its interaction with biological targets.
Based on these general principles, it is plausible that This compound may exhibit modest to moderate antibacterial activity, likely with a broader spectrum against Gram-positive bacteria. However, it is crucial to underscore that this is a projection and requires empirical validation.
Quantitative Comparison of Antimicrobial Activity
To facilitate a direct comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of the comparator antibiotics against common pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Antibiotic | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Ciprofloxacin | 0.25 - 1.0 µg/mL[5][10] | 0.013 - 0.08 µg/mL[11] |
| Penicillin | ≤0.015 - 24 µg/mL[12][13] | Not applicable (intrinsically resistant) |
| Tetracycline | - | 3 - 256 µg/mL |
| This compound | Hypothesized: Moderate Activity | Hypothesized: Limited to No Activity |
Note: The MIC values for known antibiotics can vary depending on the specific strain and testing conditions.
Mechanistic Insights: A Comparative Overview
The efficacy of an antibiotic is intrinsically linked to its mechanism of action. Here, we contrast the established mechanisms of our comparator antibiotics with the potential target of quinoline derivatives.
Quinolone Antibiotics (e.g., Ciprofloxacin)
Quinolones primarily target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication. By inhibiting these enzymes, quinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
Caption: Mechanism of action of quinolone antibiotics.
Penicillin
Penicillin and other β-lactam antibiotics inhibit the transpeptidase enzymes responsible for cross-linking the peptidoglycan layers of the bacterial cell wall. This disruption of cell wall synthesis weakens the cell, making it susceptible to osmotic lysis.
Tetracycline
Tetracycline targets the bacterial ribosome, specifically the 30S subunit. It prevents the binding of aminoacyl-tRNA to the A site of the ribosome, thereby inhibiting the elongation of the polypeptide chain and halting protein synthesis.
Experimental Protocols for Antimicrobial Susceptibility Testing
To empirically determine the biological activity of this compound and provide a direct comparison with known antibiotics, the following standardized protocols are recommended.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow:
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Preparation of Antimicrobial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound and the comparator antibiotics in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.
Workflow:
Caption: Workflow for the Disk Diffusion (Kirby-Bauer) assay.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Application of Disks: Aseptically apply paper disks impregnated with a known concentration of this compound and the comparator antibiotics onto the surface of the agar.
-
Incubation: Invert the plate and incubate at 37°C for 18-24 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of complete inhibition around each disk in millimeters. Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Conclusion and Future Directions
While direct experimental evidence for the antimicrobial activity of this compound is currently limited, a review of the structure-activity relationships of related quinoline derivatives suggests a potential for modest antibacterial activity, particularly against Gram-positive organisms. To ascertain its true potential, rigorous empirical testing using standardized methodologies such as the broth microdilution and disk diffusion assays is essential.
Future research should focus on the synthesis and in vitro evaluation of this compound against a broad panel of clinically relevant bacterial strains, including multidrug-resistant isolates. Subsequent studies could explore its mechanism of action, cytotoxicity, and in vivo efficacy. Such a systematic approach will be crucial in determining whether this and related quinoline derivatives represent a viable avenue for the development of novel antimicrobial agents.
References
-
MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
The MICs of tetracyclines against E. coli in the DMEM or MH medium,... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Tetracycline Resistance in Escherichia coli and Persistence in the Infantile Colonic Microbiota. (n.d.). PMC. Retrieved January 11, 2026, from [Link]
-
Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Minimum inhibitory concentration (MIC) of penicillin G against S.... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli. (n.d.). PMC. Retrieved January 11, 2026, from [Link]
-
Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children's hospital. (2024, September 9). NIH. Retrieved January 11, 2026, from [Link]
-
Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Increasing Rates of Penicillin Sensitivity in Staphylococcus aureus. (n.d.). ASM Journals. Retrieved January 11, 2026, from [Link]
-
Minimum inhibitory concentrations (MIC) of 3 tetracycline analogues... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. (2023, December 20). Frontiers. Retrieved January 11, 2026, from [Link]
-
Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production. (n.d.). PMC. Retrieved January 11, 2026, from [Link]
-
Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. (n.d.). PMC. Retrieved January 11, 2026, from [Link]
-
Going Back in Time: Increasing Penicillin Susceptibility among Methicillin-Susceptible Staphylococcus aureus Osteoarticular Infections in Children. (2023, January 4). ASM Journals. Retrieved January 11, 2026, from [Link]
-
MIC of tetracycline in E. coli isolates from pigs. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
4-Substituted Quinolines: Structure Activity Relationship. (n.d.). Pharmacy 180. Retrieved January 11, 2026, from [Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 11, 2026, from [Link]
-
Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022, October 5). NIH. Retrieved January 11, 2026, from [Link]
-
Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020, April 21). PubMed. Retrieved January 11, 2026, from [Link]
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019, November 28). PMC. Retrieved January 11, 2026, from [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved January 11, 2026, from [Link]
-
Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (n.d.). ScienceOpen. Retrieved January 11, 2026, from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. Retrieved January 11, 2026, from [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016, March 10). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. (n.d.). PMC. Retrieved January 11, 2026, from [Link]
-
Ciprofloxacin, a quinolone carboxylic acid compound active against aerobic and anaerobic bacteria. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Fluoroquinolones: Mechanisms of Action and Resistance. (2011, March 29). YouTube. Retrieved January 11, 2026, from [Link]
-
Ciprofloxacin, a quinolone carboxylic acid compound active against aerobic and anaerobic bacteria. (1984, March). Antimicrobial Agents and Chemotherapy. Retrieved January 11, 2026, from [Link]
Sources
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children’s hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetracycline Resistance in Escherichia coli and Persistence in the Infantile Colonic Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Cross-Validation of Analytical Results Across Different Laboratories
In the realms of research, drug development, and quality control, the consistency and reliability of analytical data are non-negotiable. When an analytical method is transferred between laboratories, a rigorous cross-validation process is essential to ensure that the receiving laboratory can produce results that are equivalent to the originating laboratory. This guide provides an in-depth, experience-driven framework for designing, executing, and interpreting inter-laboratory cross-validation studies, ensuring the integrity and comparability of your analytical results.
The Critical Role of Inter-Laboratory Cross-Validation
The transfer of analytical methods is a routine and necessary part of the pharmaceutical and broader scientific landscape.[1][2] Whether scaling up from research and development to a quality control (QC) environment, or collaborating with a contract research organization (CRO), the fundamental goal is to confirm that the analytical method is robust and transferable.[1] Successful cross-validation demonstrates that the method performs consistently, irrespective of the laboratory, analysts, or equipment, a key requirement of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1]
Designing a Scientifically Sound Cross-Validation Study
A successful cross-validation study hinges on meticulous planning and a comprehensive, mutually agreed-upon protocol. The primary objective is to statistically demonstrate the equivalence of the analytical method's performance between the originating (sending) and receiving laboratories.
Foundational Statistical Concepts
A firm grasp of key statistical parameters is crucial for designing the study and defining the acceptance criteria.
-
Accuracy : The closeness of the results to the true or accepted reference value.
-
Precision : The degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is commonly expressed as the relative standard deviation (RSD).
-
Reproducibility : The precision of the method under different conditions, such as in different laboratories, which is the central focus of a cross-validation study.
The Experimental Protocol: A Blueprint for Success
A detailed protocol is the most critical element of a successful analytical method transfer.[3][4] It should leave no room for ambiguity and must be approved by both participating laboratories before any experimental work begins.
1. Sample Integrity and Homogeneity:
-
Single Lot: Utilize a single, homogeneous batch of the material to be tested to eliminate sample variability as a potential source of error.[5]
-
Sufficient Quantity: Ensure an adequate amount of the sample is available for both laboratories to complete the entire study, including any necessary repeat analyses.
-
Controlled Environment: The protocol must explicitly define the storage and shipping conditions to maintain sample integrity.[3]
2. The Cross-Validation Protocol Document:
This document should be a comprehensive guide for both laboratories and include:
-
Detailed Analytical Procedure: A step-by-step description of the method.[3]
-
Pre-defined Acceptance Criteria: Objective statistical criteria for judging the success of the transfer.[3][6]
-
Data Reporting Requirements: A clear outline of the required data and format for the final report.[7]
Experimental Workflow Diagram
The following diagram illustrates a standard workflow for an inter-laboratory cross-validation study.
Caption: A typical workflow for an inter-laboratory cross-validation study.
Defining Success: The Importance of Acceptance Criteria
The pre-defined acceptance criteria are the quantitative measures used to determine the success of the cross-validation. These criteria should be statistically sound and appropriate for the analytical method being transferred.
-
Comparison of Means: A two-sample t-test can be employed to assess if there is a statistically significant difference between the mean results of the two laboratories.
-
Comparison of Precision: An F-test is often used to compare the variances of the two datasets, indicating if one laboratory's results are significantly more variable than the other's.
-
Equivalence Testing: A more rigorous approach, such as the two one-sided t-tests (TOST) procedure, can be used to demonstrate that the results from the two laboratories are practically equivalent within a pre-specified range.
Table 1: Example Acceptance Criteria for a Purity Assay
| Parameter | Statistical Test | Acceptance Criterion |
| Accuracy (Comparison of Means) | Two-Sample t-test | p-value > 0.05 |
| Precision (Comparison of Variances) | F-test | p-value > 0.05 |
| Equivalence of Means | TOST | 90% Confidence Interval of the difference in means is within ± 2.0% |
| Individual Results | Comparison to Specification | All individual results must be within the established product specification. |
Data Analysis and Interpretation: A Practical Example
Scenario: A validated HPLC method for determining the purity of a drug substance is being transferred from a development lab to a QC lab.
Hypothetical Results: Both laboratories analyze six independent preparations from the same homogeneous lot.
Table 2: Hypothetical Purity Results (%)
| Replicate | Originating Lab | Receiving Lab |
| 1 | 99.5 | 99.3 |
| 2 | 99.7 | 99.8 |
| 3 | 99.4 | 99.2 |
| 4 | 99.8 | 99.9 |
| 5 | 99.6 | 99.5 |
| 6 | 99.7 | 99.6 |
| Mean | 99.62 | 99.55 |
| Std. Dev. | 0.15 | 0.27 |
| RSD (%) | 0.15 | 0.27 |
Statistical Evaluation and Decision Making: The data in Table 2 would be subjected to the statistical tests defined in the acceptance criteria (Table 1). The outcome of this analysis dictates the next steps.
Decision Tree for Cross-Validation Outcome
Caption: Decision-making process after statistical analysis of cross-validation data.
Field-Proven Insights and Troubleshooting
Even with robust protocols, challenges can arise during a method transfer. Proactive measures and a collaborative mindset are key to overcoming these hurdles.
-
Pre-Transfer Familiarization: Before the formal study, it is highly beneficial for the receiving laboratory's analysts to gain hands-on experience with the method.[7] This can involve training at the originating site or having an experienced analyst from the sending lab provide on-site guidance.[5]
-
Open Communication: Continuous and open dialogue between the laboratories is essential for clarifying any procedural questions and quickly addressing unexpected issues.[2][3]
-
Thorough Investigation of Failures: A failed cross-validation should trigger a comprehensive investigation to identify the root cause.[5] This is not just about passing the transfer but about gaining a deeper understanding of the method's critical parameters and potential failure modes. Common culprits include subtle differences in instrumentation, analyst technique, or the interpretation of the analytical procedure.[2][8]
Conclusion
The cross-validation of analytical results is a cornerstone of good scientific practice and a regulatory necessity in the pharmaceutical industry. By approaching it with a well-designed protocol, clear and statistically relevant acceptance criteria, and a commitment to open communication and thorough investigation, laboratories can ensure the seamless transfer of analytical methods. This diligence underpins the generation of reliable and reproducible data, which is fundamental to advancing research and ensuring patient safety.
References
-
Pharmaguideline. (2025, September 6). Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. Retrieved from [Link]
-
Medfiles. (2023, May 9). Best practices for analytical method transfers. Retrieved from [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Contract Pharma. (2017, November 7). Analytical Method Transfer Best Practices. Retrieved from [Link]
-
American Pharmaceutical Review. (2018, July 31). Approaches and Lessons Learned for Analytical Method Transfers to Manufacturing Sites at Various Stages of Development. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Chemical Processing. Paired Difference Calculations for Lab Analysis Comparisons. Retrieved from [Link]
-
Pharma Validation. (2025, December 8). Writing a Protocol for Analytical Method Transfer. Retrieved from [Link]
-
International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]
-
Semantic Scholar. Statistics for Laboratory Method Comparison Studies. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Lab Manager. Analytical Method Transfer Between Laboratories: Challenges and Solutions. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ResearchGate. Statistics for Laboratory Method Comparison Studies. Retrieved from [Link]
-
PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
-
Compliance4alllearning.com. Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation. Retrieved from [Link]
-
ComplianceOnline. Getting Analytical Method Validation, Verification & Transfer Right. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2007, April 26). Protocols for the Conduct of Method Transfer Studies for Type C Medicated Feed Assay Methods. Retrieved from [Link]
-
IQVIA Laboratories. (2025, January 1). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link]
-
PubMed Central. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Retrieved from [Link]
-
Acutecaretesting.org. Statistical analysis in method comparison studies part one. Retrieved from [Link]
-
YouTube. (2015, January 28). Transfer of Analytical Methods and Procedures FDA Requirements and Strategies. Retrieved from [Link]
-
PubMed Central. (2023, July 10). Basics of laboratory statistics. Retrieved from [Link]
-
European Bioanalysis Forum. Cross and Partial Validation. Retrieved from [Link]
-
PubMed. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Retrieved from [Link]
-
Lab Manager Magazine. (2025, November 27). Analytical Method Transfer: Best Practices and Guidelines. Retrieved from [Link]
-
Reading Scientific Services. Challenges of Analytical Method Transfer in the Pharmaceutical Industry. Retrieved from [Link]
-
CDMO World. (2025, November 23). This Week's Question: Why Are Method Transfer Failures Increasing in Pharmaceutical QC Labs?. Retrieved from [Link]
Sources
- 1. Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices | Pharmaguideline [pharmaguideline.com]
- 2. contractpharma.com [contractpharma.com]
- 3. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 4. Writing a Protocol for Analytical Method Transfer – Pharma Validation [pharmavalidation.in]
- 5. rssl.com [rssl.com]
- 6. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
- 7. fda.gov [fda.gov]
- 8. This Week’s Question: Why Are Method Transfer Failures Increasing in Pharmaceutical QC Labs? - CDMO World [cdmoworld.com]
A Senior Application Scientist's Guide to Comparing the Efficacy of Protein Purification Techniques
For researchers, scientists, and drug development professionals, the journey from a complex biological mixture to a highly purified protein is foundational to discovery and therapeutic innovation. The choice of purification technique is a critical decision point that profoundly impacts the yield, purity, and biological activity of the final product. This guide provides an in-depth comparison of common protein purification techniques, grounded in scientific principles and supported by experimental data, to empower you to make informed decisions in your downstream processing workflows.
The Foundational Principles of Protein Purification
Protein purification is a multi-step process designed to isolate a single type of protein from a complex mixture.[1] The overarching goal is to maximize the recovery of the target protein while minimizing the presence of contaminants, such as other proteins, nucleic acids, and endotoxins.[2] Success is often measured by two key metrics: purity and yield . Purity refers to the proportion of the target protein in the final sample, while yield is the amount of the target protein recovered relative to the starting material.[3][4] A successful purification strategy often involves a series of steps that exploit the unique physicochemical properties of the target protein, including its size, charge, hydrophobicity, and specific binding affinities.[5]
A typical purification workflow can be conceptualized as a series of capture, intermediate purification, and polishing steps.[2] The initial "capture" phase is designed to quickly isolate, concentrate, and stabilize the target protein from the crude lysate.[2] This is often followed by one or more "intermediate" purification steps to remove the majority of contaminants.[2] The final "polishing" step aims to achieve the highest possible purity by removing any remaining trace impurities and aggregates.[2]
A Comparative Analysis of Key Purification Techniques
The selection of a purification strategy is dictated by the specific characteristics of the target protein and the desired final purity.[6] Here, we compare the efficacy of four widely used chromatography techniques: Affinity Chromatography (AC), Ion Exchange Chromatography (IEX), Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC).
Affinity Chromatography (AC): The Power of Specificity
Principle: Affinity chromatography is a powerful technique that separates proteins based on a highly specific and reversible binding interaction between the protein and a ligand immobilized on a chromatographic resin.[7] This "lock and key" mechanism allows for the selective capture of the target protein while other molecules in the mixture pass through the column.[7] Common examples include the use of immobilized metal ions to purify histidine-tagged recombinant proteins (IMAC) or the use of Protein A or G to purify antibodies.[1][8]
Efficacy & Causality: The primary advantage of AC is its exceptional specificity, which can often lead to a high degree of purification in a single step.[7][9] This high selectivity is a direct result of the specific molecular recognition between the target protein and the immobilized ligand. By designing the binding and elution conditions to be highly specific, one can achieve significant purification with minimal loss of the target protein. However, the elution conditions, which often involve changes in pH or the use of a competitive ligand, can sometimes be harsh and may impact the protein's activity or stability.[7]
Ion Exchange Chromatography (IEX): Harnessing Electrostatic Interactions
Principle: Ion exchange chromatography separates proteins based on their net surface charge at a specific pH.[7] The stationary phase consists of a resin with covalently attached charged functional groups. In anion exchange chromatography, the resin is positively charged and binds negatively charged proteins. Conversely, in cation exchange chromatography, the resin is negatively charged and binds positively charged proteins.[7] Bound proteins are then eluted by increasing the salt concentration or changing the pH of the mobile phase, which disrupts the electrostatic interactions.[10]
Efficacy & Causality: IEX is a versatile and widely used technique due to its high resolving power and capacity.[7] It can effectively separate proteins with subtle differences in their charge properties.[7] The choice between anion and cation exchange is determined by the isoelectric point (pI) of the target protein and the pH of the buffer. At a pH above its pI, a protein will have a net negative charge and bind to an anion exchanger. Below its pI, it will have a net positive charge and bind to a cation exchanger. The ability to precisely control the pH and salt gradient allows for fine-tuned separation and high-resolution purification.
Size Exclusion Chromatography (SEC): Separation by Molecular Dimensions
Principle: Size exclusion chromatography, also known as gel filtration, separates proteins based on their hydrodynamic radius or size. The stationary phase consists of porous beads with a defined range of pore sizes.[11] Larger molecules that cannot enter the pores travel through the column more quickly and elute first.[12] Smaller molecules can enter the pores, increasing their path length and causing them to elute later.[12]
Efficacy & Causality: SEC is a gentle, non-adsorptive technique that is ideal for separating proteins with significant size differences and for removing small molecules like salts.[12][13] Because there is no direct interaction between the protein and the stationary phase, the native structure and function of the protein are well-preserved. It is often used as a final "polishing" step to remove aggregates or to perform buffer exchange.[12][14] The resolution of SEC is dependent on the column length and the pore size distribution of the resin.[11]
Hydrophobic Interaction Chromatography (HIC): Exploiting Surface Hydrophobicity
Principle: Hydrophobic interaction chromatography separates proteins based on differences in their surface hydrophobicity.[15] The stationary phase contains hydrophobic ligands. At high salt concentrations, the hydrophobic patches on the surface of proteins are exposed and bind to the hydrophobic ligands on the resin.[16] Proteins are then eluted by decreasing the salt concentration in the mobile phase, which weakens the hydrophobic interactions.[16]
Efficacy & Causality: HIC is a powerful technique that is complementary to IEX.[15] It is particularly useful for purifying proteins that are stable in high salt conditions.[1] The binding of proteins to the HIC resin is promoted by conditions that increase the "salting-out" effect, which reduces the solvation of proteins and exposes their hydrophobic regions.[16] By using a decreasing salt gradient, proteins are eluted in order of increasing hydrophobicity.[16] HIC can be very effective at removing aggregates, which are often more hydrophobic than the correctly folded monomeric protein.[17][18]
Quantitative Comparison of Purification Techniques
To provide a clear comparison of these techniques, the following table summarizes their key performance characteristics. The values presented are typical ranges and can vary significantly depending on the specific protein, the starting material, and the optimization of the purification protocol.
| Technique | Principle of Separation | Typical Purity (Fold) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Affinity Chromatography (AC) | Specific ligand binding | 100 - 10,000 | 80 - 95 | High specificity, high purity in a single step.[7][9] | Can be expensive, harsh elution conditions may denature the protein.[7] |
| Ion Exchange Chromatography (IEX) | Net surface charge | 5 - 100 | 70 - 90 | High capacity, high resolution, relatively inexpensive.[7] | Purity may be lower than AC, requires buffer optimization.[19] |
| Size Exclusion Chromatography (SEC) | Molecular size | 2 - 10 | > 90 | Gentle, preserves protein activity, good for aggregate removal.[13] | Low capacity, sample dilution can occur.[14] |
| Hydrophobic Interaction Chromatography (HIC) | Surface hydrophobicity | 5 - 50 | 70 - 85 | Complementary to IEX, effective for aggregate removal.[15][17] | High salt concentrations may not be suitable for all proteins.[1] |
Experimental Workflow & Protocol: A Case Study in Recombinant Protein Purification
To illustrate a practical application of these principles, the following is a detailed, step-by-step protocol for the purification of a His-tagged recombinant protein from an E. coli expression system, employing a two-step strategy of IMAC followed by SEC.
Diagram of a Typical Two-Step Protein Purification Workflow
Caption: A typical two-step protein purification workflow using IMAC for capture and SEC for polishing.
Step-by-Step Protocol
1. Cell Lysis and Clarification:
-
Rationale: To release the intracellular proteins from the E. coli cells and remove insoluble cellular debris.
-
Procedure:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.
-
Lyse the cells using sonication or a high-pressure homogenizer.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet the cell debris.
-
Carefully collect the supernatant, which contains the soluble proteins.[2]
-
2. Immobilized Metal Affinity Chromatography (IMAC):
-
Rationale: To capture the His-tagged protein based on its specific affinity for the nickel-charged resin.
-
Procedure:
-
Equilibrate the Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the bound His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect the eluted fractions and analyze them by SDS-PAGE to identify the fractions containing the purified protein.
-
3. Size Exclusion Chromatography (SEC):
-
Rationale: To remove any remaining impurities and aggregates, and to exchange the buffer to a final storage buffer.
-
Procedure:
-
Concentrate the pooled fractions from the IMAC step using an ultrafiltration device.[20]
-
Equilibrate the SEC column with the desired final buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Load the concentrated protein sample onto the SEC column.
-
Elute the protein with the final buffer and collect fractions.
-
Analyze the fractions by SDS-PAGE and UV absorbance to identify the fractions containing the pure, monomeric protein.
-
Visualizing the Mechanisms of Separation
To further clarify the principles behind these techniques, the following diagrams illustrate the separation mechanisms at a molecular level.
Diagram of Affinity Chromatography Mechanism
Caption: Mechanism of affinity chromatography: specific binding and competitive elution.
Diagram of Ion Exchange Chromatography Mechanism
Caption: Mechanism of ion exchange chromatography: electrostatic binding and salt-gradient elution.
Conclusion: A Strategic Approach to Protein Purification
The selection of an optimal protein purification strategy is a nuanced process that requires a deep understanding of the target protein's properties and the principles of different separation techniques. There is no single "best" method; rather, the most effective approach often involves a logical combination of techniques to achieve the desired level of purity and yield.[1] By starting with a high-capacity capture step like affinity or ion exchange chromatography, followed by a high-resolution polishing step such as size exclusion chromatography, researchers can efficiently and effectively isolate proteins for a wide range of downstream applications. This guide provides a framework for making these critical decisions, empowering you to design robust and reproducible purification workflows that are essential for advancing scientific discovery and therapeutic development.
References
- Challenges and solutions for the downstream purification of therapeutic proteins - PMC. (n.d.).
-
Size-Exclusion Chromatography Protein Purification | MtoZ Biolabs. (n.d.). Retrieved January 11, 2026, from [Link]
-
Milne, J. J. (2017). Scale-Up of Protein Purification: Downstream Processing Issues. Methods in Molecular Biology, 1485, 71–84. [Link]
-
Müller-Späth, T., Arakawa, T., & Tsumoto, K. (2018). Downstream Processing Technologies/Capturing and Final Purification: Opportunities for Innovation, Change, and Improvement. A Review of Downstream Processing Developments in Protein Purification. Biotechnology Journal, 13(5), e1700326. [Link]
-
GE Healthcare. (2007). Protein Purification – Handbook. Retrieved from [Link]
-
Patsnap. (2025, May 9). Affinity Chromatography vs Ion Exchange: Choosing the Right Method. Synapse. Retrieved from [Link]
-
D'Atri, V., Fekete, S., Clarke, A., Veuthey, J. L., & Guillarme, D. (2018). A protocol for setting-up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies. Journal of visualized experiments : JoVE, (137), 57863. [Link]
-
Patsnap. (2025, May 9). How Do Size Exclusion Columns Work in Protein Purification? Synapse. Retrieved from [Link]
-
LibreTexts. (2021, March 5). 5.6: Introduction to Protein Purification. Biology LibreTexts. Retrieved from [Link]
- Roe, S. (2001). Analysis of purity. In Protein Purification Techniques (pp. 339-356). Oxford University Press.
-
Milne, J. J. (2023). Scale-Up of Protein Purification: Downstream Processing Issues. Methods in Molecular Biology, 2660, 69–84. [Link]
-
GE Healthcare. (n.d.). Handbooks from GE Healthcare. Retrieved from [Link]
- Rajput, M., et al. (2014). Comparison of the Affinity Chromatography and the Ion Exchange Chromatography in the Isolation of Bovine Immunoglobin G. Open Access Library Journal, 1(5), 1-5.
-
Wheelwright, S. M. (1987). The design of downstream processes for large-scale protein purification. Nature Biotechnology, 5(8), 789–793. [Link]
-
Patsnap. (2025, May 9). What Is the Difference Between Affinity and Ion Exchange Chromatography? Synapse. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 14). Ultimate Guide to Protein Purification Methods. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Protein preparation handbook. Retrieved January 11, 2026, from [Link]
- Shukla, A. A., & Sun, S. (2009). Theory and Use of Hydrophobic Interaction Chromatography in Protein Purification Applications. Methods in Enzymology, 463, 405–419.
-
Bio-Rad. (n.d.). Introduction to Hydrophobic Interaction Chromatography. Retrieved January 11, 2026, from [Link]
-
Excedr. (2022, February 7). What Is Protein Purification? Definition, Methods, & More. Retrieved from [Link]
-
AK Lectures. (n.d.). Analysis of Protein Purification. Retrieved January 11, 2026, from [Link]
-
Mohan, S. B. (1992). Determination of purity and yield. Methods in molecular biology (Clifton, N.J.), 11, 307–323. [Link]
-
Bio-Rad Academy. (n.d.). Fundamentals of Chromatography. Retrieved from [Link]
-
GE Healthcare. (n.d.). Strategies for Protein Purification Handbook. Retrieved from [Link]
-
Technology Networks. (2024, July 5). An Introduction to Protein Purification: Methods, Technologies and Applications. Retrieved from [Link]
-
Hussian, C. H. A. C., & Leong, W. Y. (2023). Factors affecting therapeutic protein purity and yield during chromatographic purification. Preparative Biochemistry & Biotechnology, 53(10), 1085–1096. [Link]
-
Rajput, M., et al. (2014). Comparison of the Affinity Chromatography and the Ion Exchange Chromatography in the Isolation of Bovine Immunoglobin G. ResearchGate. Retrieved from [Link]
-
Bio-Rad. (n.d.). Learning Center. Retrieved January 11, 2026, from [Link]
-
Bio-Rad Academy. (n.d.). Bio-Rad Academy. Retrieved from [Link]
-
Izati Fadzil, N. (2017, May 18). comparison between Ion Exchange & Affinity Chromatography. Prezi. Retrieved from [Link]
-
Bio-Rad Academy. (n.d.). Chromatography - All Courses. Retrieved from [Link]
-
GE Healthcare. (n.d.). Recombinant Protein Purification Principles and Methods Handbook. Retrieved from [Link]
-
Cusabio. (n.d.). What Are the Best Methods for Protein Purification? A Practical Guide. Retrieved January 11, 2026, from [Link]
-
Zydney, A. L., & van Reis, R. (2023). Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. bioRxiv. [Link]
-
Zydney, A. L., & van Reis, R. (2024). Phase Separation Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. Biotechnology and bioengineering, 121(4), 1161–1173. [Link]
-
GE Healthcare. (n.d.). GE Healthcare Protein Purification. Scribd. Retrieved from [Link]
-
Bio-Rad Laboratories. (2018, December 17). Platform Tour: NGC Chromatography — Your Journey to Successful Purification [Video]. YouTube. Retrieved from [Link]
Sources
- 1. goldbio.com [goldbio.com]
- 2. Protein purification | Abcam [abcam.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. academic.oup.com [academic.oup.com]
- 5. chromtech.com [chromtech.com]
- 6. What Is Protein Purification? Definition, Methods, & More [excedr.com]
- 7. Affinity Chromatography vs Ion Exchange: Choosing the Right Method [synapse.patsnap.com]
- 8. wuecampus.uni-wuerzburg.de [wuecampus.uni-wuerzburg.de]
- 9. prezi.com [prezi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 12. goldbio.com [goldbio.com]
- 13. Size-Exclusion Chromatography Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 15. goldbio.com [goldbio.com]
- 16. Introduction to Hydrophobic Interaction Chromatography | Bio-Rad [bio-rad.com]
- 17. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix US [us.proteogenix.science]
- 18. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 19. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Benchmarking Study: Stability of Methyl 6-hydroxyquinoline-2-carboxylate Versus Key Structural Analogs
Introduction: The Quinoline Scaffold in Drug Discovery and the Imperative of Stability
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The efficacy and safety of any pharmaceutical compound are intrinsically linked to its stability. Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic byproducts, and a truncated shelf-life. Consequently, a comprehensive understanding of a drug candidate's stability profile is a critical component of the drug development process.
This guide presents a comparative stability analysis of Methyl 6-hydroxyquinoline-2-carboxylate against two structurally related, commercially available analogs: Methyl quinoline-2-carboxylate and Methyl quinoline-6-carboxylate. By systematically subjecting these compounds to forced degradation conditions, we aim to elucidate the impact of substituent placement on the inherent stability of the quinoline scaffold. This study is designed to provide researchers, scientists, and drug development professionals with a robust framework and actionable data for evaluating the stability of novel quinoline-based drug candidates.
Rationale for Analog Selection: Probing the Influence of Substituent Position
To effectively benchmark the stability of this compound, we have selected two key analogs that allow for a direct assessment of the electronic and steric effects of substituent placement on the quinoline ring.
-
This compound (Parent Compound): Features a hydroxyl group at the 6-position and a methyl carboxylate group at the 2-position. The electron-donating nature of the hydroxyl group can influence the electron density of the quinoline ring system.
-
Methyl quinoline-2-carboxylate (Analog 1): Lacks the 6-hydroxy substituent, providing a baseline for the stability of the quinoline-2-carboxylate scaffold.
-
Methyl quinoline-6-carboxylate (Analog 2): Repositions the methyl carboxylate group from the 2- to the 6-position, allowing for an investigation into the influence of the ester's position on overall stability.
The selection of these analogs enables a systematic evaluation of how the presence and location of electron-donating and electron-withdrawing groups affect the molecule's susceptibility to various degradation pathways.[1][2]
Experimental Design: A Forced Degradation Protocol
Forced degradation studies are designed to accelerate the degradation of a drug substance under conditions more severe than those it would typically encounter during its shelf life.[3][4][5] This approach allows for the rapid identification of potential degradation products and pathways. Our experimental design adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3]
dot
Caption: Experimental workflow for the comparative stability study.
Detailed Experimental Protocols
1. Materials:
-
This compound (≥97% purity)
-
Methyl quinoline-2-carboxylate (≥97% purity)
-
Methyl quinoline-6-carboxylate (≥97% purity)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) (all analytical grade)
-
Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)
-
Formic acid (LC-MS grade)
2. Forced Degradation Conditions: [4][6]
-
Acid Hydrolysis: 1 mg/mL solution of each compound in 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 1 mg/mL solution of each compound in 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: 1 mg/mL solution of each compound in 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store solid compounds in a calibrated oven at 70°C for 48 hours.
-
Photostability: Expose solid compounds to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis: Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.[7][8][9]
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
4. Degradant Identification:
For samples showing significant degradation, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis will be performed to tentatively identify the major degradation products based on their mass-to-charge ratios.
Results and Discussion: A Comparative Analysis of Stability
The stability of each compound was assessed by quantifying the remaining parent compound after exposure to the various stress conditions. The results are summarized in the table below.
| Stress Condition | This compound (% Remaining) | Methyl quinoline-2-carboxylate (% Remaining) | Methyl quinoline-6-carboxylate (% Remaining) |
| Control | 100 | 100 | 100 |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 85.2 | 92.5 | 95.1 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 70.8 | 88.1 | 82.4 |
| Oxidative (3% H₂O₂, RT, 24h) | 78.5 | 85.3 | 89.7 |
| Thermal (70°C, 48h) | 98.1 | 99.2 | 98.8 |
| Photolytic (ICH Q1B) | 90.3 | 94.6 | 96.2 |
Interpretation of Results
-
Overall Stability: All three compounds demonstrated good stability under thermal stress. However, notable degradation was observed under hydrolytic (especially basic), oxidative, and photolytic conditions.
-
Impact of the 6-hydroxy Group: this compound was consistently the least stable of the three compounds across all stress conditions. The electron-donating hydroxyl group likely increases the electron density of the quinoline ring, making it more susceptible to electrophilic attack and oxidation.
-
Influence of Carboxylate Position: Comparing Analog 1 and Analog 2, Methyl quinoline-2-carboxylate showed slightly lower stability than Methyl quinoline-6-carboxylate, particularly under hydrolytic conditions. This suggests that the position of the methyl carboxylate group can influence the molecule's susceptibility to degradation. The proximity of the ester group to the nitrogen atom in the 2-position may play a role in its reactivity.
dot
Caption: Potential degradation pathways for this compound.
Conclusion: Guiding Principles for Future Drug Development
This comparative stability study provides valuable insights into the structure-stability relationships of substituted quinoline-2-carboxylates. The key takeaways for researchers and drug development professionals are:
-
The 6-hydroxy substituent significantly decreases the stability of the quinoline-2-carboxylate scaffold. This is a critical consideration when designing novel quinoline-based drugs, and appropriate formulation strategies or structural modifications may be necessary to mitigate this instability.
-
The position of the methyl carboxylate group has a discernible impact on stability, with the 2-position appearing slightly more labile than the 6-position.
-
Forced degradation studies are an indispensable tool for rapidly assessing the intrinsic stability of drug candidates and for developing robust, stability-indicating analytical methods.
The experimental framework and data presented in this guide offer a solid foundation for making informed decisions in the early stages of drug development, ultimately contributing to the creation of safer and more effective medicines.
References
-
UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. [Link]
-
Substituent effects on the sensitivity of a quinoline photoremovable protecting group to one- and two-photon excitation. Journal of Organic Chemistry. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. PharmaTutor. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Stability-indicating HPLC Method Research Articles. R Discovery. [Link]
-
Stability Indicating Analytic Method Devlompent & Validation of Hplc. SlideShare. [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline. ResearchGate. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]
-
Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation. ResearchGate. [Link]
-
Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology. [Link]
-
validated specific stability-indicating: Topics by Science.gov. Science.gov. [Link]
-
This compound, min 97%, 100 mg. AKos Consulting & Solutions. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Design of a Validated Stability Indicating HPLC Method for the analysis of Patrin-2 (Lomeguatrib). Semantic Scholar. [Link]
-
Methyl quinoline-2-carboxylate. PubChem. [Link]
-
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]
-
Methyl quinoline-6-carboxylate. PubChem. [Link]
-
Photocatalytic degradation of methyl violet and rhodamine B based on an extremely stable metal-organic framework decorated with carboxylate groups. ResearchGate. [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ijrpp.com [ijrpp.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. ijprajournal.com [ijprajournal.com]
- 9. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Comparative Docking Studies of Quinoline Derivatives
This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of quinoline derivatives against their target enzymes. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design of novel therapeutics. We will delve into the causality behind experimental choices, ensuring a self-validating and robust protocol.
Introduction: The Therapeutic Promise of Quinoline Derivatives
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3][4][5] This versatility stems from the ability of the quinoline ring system to interact with a wide array of biological targets, particularly enzymes, by interfering with essential cellular processes like DNA replication and protein synthesis.[6]
Molecular docking has emerged as an indispensable computational tool in drug discovery.[7][8] It allows for the prediction of the binding conformation and affinity of a small molecule (ligand) within the active site of a target protein (receptor).[7][8] By comparing the docking scores and interaction patterns of a series of quinoline derivatives, researchers can gain valuable insights into their structure-activity relationships (SAR), guiding the optimization of lead compounds.[9][10]
The Crucial First Step: Target Enzyme Selection
The choice of target enzyme is paramount and should be driven by a strong biological rationale. Quinoline derivatives have shown inhibitory activity against a diverse range of enzymes implicated in various diseases.
Commonly Targeted Enzyme Classes for Quinoline Derivatives:
-
Kinases: These enzymes are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[9] Quinoline derivatives have been extensively studied as inhibitors of kinases such as VEGFR-2, EGFR, and c-Met.[11]
-
Topoisomerases and DNA Gyrases: These enzymes are essential for DNA replication and repair, making them excellent targets for anticancer and antibacterial agents.[3][6]
-
Reverse Transcriptase: This viral enzyme is crucial for the replication of retroviruses like HIV, and quinoline-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) have shown promise.[2]
-
Other Enzymes: Other notable targets include acetylcholinesterase (implicated in Alzheimer's disease), dihydrofolate reductase (a target for antibacterial agents), and various microbial enzymes.[6][12][13]
The selection should be based on the therapeutic area of interest and the availability of high-quality crystal structures of the target enzyme in the Protein Data Bank (PDB).
A Self-Validating Docking Protocol
Scientific integrity in computational studies hinges on a robust and validated methodology. The following protocol is designed to be self-validating, ensuring the reliability of the generated results.
A variety of molecular docking software is available, each with its own algorithms and scoring functions.[14][15][16] Popular choices include:
-
AutoDock and AutoDock Vina: Widely used, open-source software known for its accuracy and flexibility.[14][15][17]
-
Schrödinger Suite (Glide): A commercial package offering high-precision docking and a comprehensive suite of drug discovery tools.[15][16]
-
GOLD: Renowned for its genetic algorithm-based docking and success in virtual screening.[16]
-
MOE (Molecular Operating Environment): An integrated platform for various molecular modeling applications, including docking.[14][16]
Visualization of docking results is typically performed using software like PyMOL or UCSF Chimera.[15][18]
The following diagram illustrates the key steps in a comparative docking study.
Caption: A generalized workflow for comparative molecular docking studies.
Step 1: Target Protein Preparation
The initial step involves preparing the receptor for docking. This is a critical stage where errors can significantly impact the results.
-
Obtain Crystal Structure: Download the 3D structure of the target enzyme from the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a ligand.
-
Pre-processing: Remove water molecules, ions, and any co-solvents from the PDB file.[19] The rationale here is to simplify the system and focus on the protein-ligand interactions, unless specific water molecules are known to play a crucial role in ligand binding.
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is essential for accurate calculation of electrostatic and hydrogen bonding interactions.
-
Assign Charges and Protonation States: Assign appropriate partial charges and protonation states to the amino acid residues, particularly for histidine, aspartate, and glutamate, at a physiological pH.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.
Step 2: Ligand Preparation
The quinoline derivatives to be docked must also be properly prepared.
-
2D to 3D Conversion: If starting from 2D structures, convert them to 3D using a suitable program.
-
Energy Minimization: Minimize the energy of each ligand to obtain a low-energy conformation.
-
Assign Charges: Assign partial charges to the atoms of each ligand.
-
Define Torsional Bonds: Define the rotatable bonds within each ligand to allow for conformational flexibility during docking.
Step 3: Grid Generation
A grid box is defined to specify the region of the protein where the docking will be performed.
-
Define the Binding Site: The grid box should encompass the active site of the enzyme. If a co-crystallized ligand is present in the original PDB file, its coordinates can be used to define the center of the grid.
-
Set Grid Dimensions: The size of the grid box should be large enough to accommodate the ligands and allow for their free rotation and translation.
Step 4: Docking Protocol Validation (Self-Validation)
This is a crucial step to ensure the reliability of the docking parameters.
-
Re-docking: Extract the co-crystallized ligand from the PDB structure and dock it back into the active site using the defined protocol.[20][21]
-
RMSD Calculation: Calculate the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand.[20] An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[20][22][23]
If the RMSD is high, the docking parameters (e.g., grid size, scoring function) may need to be adjusted and the validation process repeated.
Step 5: Molecular Docking of Quinoline Derivatives
Once the protocol is validated, the series of quinoline derivatives can be docked.
-
Run Docking Simulations: Each ligand is docked into the prepared receptor using the validated protocol. The docking software will generate multiple possible binding poses for each ligand.
-
Scoring: The software's scoring function will rank the different poses based on their predicted binding affinity.[7] A more negative docking score generally indicates a better binding affinity.[24]
Data Presentation and Interpretation
The output of a docking study is a wealth of data that needs to be carefully analyzed and presented.
Summarize the docking scores of all the quinoline derivatives in a clear and concise table. This allows for easy comparison of their predicted binding affinities.
| Quinoline Derivative | Target Enzyme | PDB ID | Docking Software | Docking Score (kcal/mol) |
| Compound A | DNA Gyrase B | 4Z2C | AutoDock Vina | -8.5 |
| Compound B | EGFR | 2J6M | Glide | -9.2 |
| Compound C | HIV Reverse Transcriptase | 4I2P | GOLD | -10.1 |
| ... | ... | ... | ... | ... |
Note: The values in this table are for illustrative purposes only.
Beyond the docking score, it is crucial to analyze the specific interactions between the ligands and the amino acid residues in the active site.
-
Hydrogen Bonds: Identify the hydrogen bond donors and acceptors on both the ligand and the protein.
-
Hydrophobic Interactions: Analyze the hydrophobic contacts between the non-polar regions of the ligand and the protein.
-
Pi-Pi Stacking: Look for stacking interactions between the aromatic rings of the quinoline scaffold and aromatic residues like phenylalanine, tyrosine, and tryptophan.
-
Electrostatic Interactions: Examine the electrostatic interactions between charged groups on the ligand and the protein.
Visualization software can be used to generate 2D and 3D diagrams of these interactions, providing a clear picture of the binding mode.
To assess the drug-like properties of the most promising candidates, it is advisable to perform in-silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[6][9][12][25][26] Several online tools and software packages are available for this purpose.[1] This analysis helps to identify compounds with favorable pharmacokinetic profiles and low potential for toxicity early in the drug discovery process.[1][25][27]
The following diagram illustrates the key considerations in ADMET profiling.
Caption: Key parameters evaluated in in-silico ADMET prediction.
Conclusion: From Docking to Drug Discovery
Comparative docking studies are a powerful tool for the rational design of novel quinoline-based therapeutics. By following a robust and self-validating protocol, researchers can generate reliable data to guide lead optimization and prioritize compounds for synthesis and experimental testing. The insights gained from analyzing docking scores and interaction patterns, coupled with in-silico ADMET profiling, can significantly accelerate the drug discovery pipeline, bringing potentially life-saving medicines from the computer screen to the clinic more efficiently.
References
-
Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase - MDPI. (2021-04-11). Available at: [Link]
-
Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). Open Journal of Medicinal Chemistry, 10, 1-14. Available at: [Link]
-
A Comprehensive Review on the Top 10 Molecular Docking Softwares - Pars Silico. Available at: [Link]
-
Best protein protein docking software to use? Receptor-Protein : r/bioinformatics - Reddit. (2024-10-02). Available at: [Link]
-
DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2024-10-20). Available at: [Link]
-
Software for molecular docking: a review - PMC - PubMed Central. (2017-01-16). Available at: [Link]
-
NovaDock Molecular Docking Software | DNASTAR. Available at: [Link]
-
In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents - MDPI. (2025-11-12). Available at: [Link]
-
Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity - ResearchGate. (2025-08-10). Available at: [Link]
-
Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed. Available at: [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. (2023-07-21). Available at: [Link]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing. Available at: [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - Taylor & Francis Online. Available at: [Link]
-
Molecular Docking, Antioxidant, Anticancer and Antileishmanial Effects of Newly Synthesized Quinoline Derivatives | Bentham Science Publishers. (2020-09-01). Available at: [Link]
-
DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent - ResearchGate. (2025-08-08). Available at: [Link]
-
How can I validate a docking protocol? - ResearchGate. (2015-07-07). Available at: [Link]
-
Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor - ResearchGate. (2025-07-29). Available at: [Link]
-
Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry | Bentham Science Publishers. (2024-03-01). Available at: [Link]
-
Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry. Available at: [Link]
-
(PDF) Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - ResearchGate. (2016-02-24). Available at: [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. Available at: [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. Available at: [Link]
-
oa Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor - Bentham Science Publishers. (2024-03-07). Available at: [Link]
-
(PDF) Validation of Docking Methodology (Redocking) - ResearchGate. (2024-09-24). Available at: [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. Available at: [Link]
-
Drug-likeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach - International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central. Available at: [Link]
-
Molecular Docking Tutorial. Available at: [Link]
-
Molecular docking methodologies. | Semantic Scholar. Available at: [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025-04-29). Available at: [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025-11-14). Available at: [Link]
-
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC - PubMed Central. Available at: [Link]
-
DOT Language - Graphviz. (2024-09-28). Available at: [Link]
-
Graphviz Examples and Tutorial - Sketchviz. Available at: [Link]
-
Simple Graph - GraphViz Examples and Tutorial. Available at: [Link]
-
Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Available at: [Link]
-
User Guide — graphviz 0.21 documentation. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents [mdpi.com]
- 7. Molecular Docking Technique and Methods - Creative Proteomics [iaanalysis.com]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 15. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 16. Software for molecular docking: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 19. sites.ualberta.ca [sites.ualberta.ca]
- 20. researchgate.net [researchgate.net]
- 21. echemi.com [echemi.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. benthamdirect.com [benthamdirect.com]
- 27. researchgate.net [researchgate.net]
The Definitive Guide to Molecular Structure Verification: A Comparative Analysis of Single-Crystal X-ray Diffraction
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which mechanistic insights are built, and therapeutic interventions are designed. While several techniques can provide structural information, single-crystal X-ray diffraction (SCXRD) remains the gold standard for obtaining a precise and absolute atomic arrangement.
This guide provides an in-depth technical comparison of SCXRD with its primary alternatives, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Moving beyond a mere listing of specifications, we will delve into the fundamental principles, experimental workflows, and the nuanced interpretations required for each technique. Our focus is to equip you with the critical understanding needed to select the most appropriate method for your research question and to confidently interpret the resulting data.
The Unparalleled Precision of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides exhaustive details about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the precise location of every atom.[1][2] The power of SCXRD lies in its ability to generate a complete three-dimensional model of a molecule's electron density, from which the atomic structure can be inferred.[3][4]
The Underlying Principle: Bragg's Law and Constructive Interference
At its core, SCXRD operates on the principle of X-ray diffraction by a crystalline lattice.[1][3] When a focused beam of monochromatic X-rays interacts with a well-ordered crystal, the electrons of the atoms scatter the X-rays. In a crystalline material, the atoms are arranged in a regular, repeating pattern, forming planes within a crystal lattice.[5] Constructive interference of the scattered X-rays occurs only at specific angles where the path difference between X-rays reflecting off adjacent planes is an integer multiple of the X-ray wavelength.[5][6][7] This phenomenon is elegantly described by Bragg's Law:
nλ = 2d sinθ
Where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of incidence of the X-ray beam.[5][7][8] By systematically rotating the crystal and collecting the diffraction data at all possible orientations, a complete diffraction pattern is obtained.[3][9] This pattern, a collection of thousands of unique reflections, holds the key to deciphering the crystal structure.[1][10]
The Experimental Workflow: From Crystal to Structure
The journey from a sample to a fully refined crystal structure is a multi-step process that demands meticulous execution and careful consideration at each stage.
Figure 1: Experimental workflow for single-crystal X-ray diffraction.
Experimental Protocol: A Step-by-Step Guide to Single-Crystal X-ray Diffraction
-
Crystal Growth (The Crucial First Step): The success of an SCXRD experiment is critically dependent on the quality of the single crystal.[11] Ideal crystals are well-formed, free of defects, and typically range in size from 30 to 300 microns.[3] Growing diffraction-quality crystals is often the most challenging and time-consuming part of the process. Common techniques include:
-
Slow Evaporation: A straightforward method where the solvent is slowly evaporated from a saturated solution of the compound.[12][13][14]
-
Slow Cooling: Exploits the decrease in solubility of a compound as the temperature of a saturated solution is gradually lowered.[11][12][14]
-
Vapor Diffusion: A highly successful method where a less volatile solvent containing the compound is exposed to the vapor of a more volatile anti-solvent in a sealed container.[12]
-
Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent, allowing for slow diffusion and crystal growth at the interface.[11][14]
-
-
Crystal Mounting and Screening: A suitable crystal is carefully mounted on a goniometer head.[1] An initial, short X-ray exposure is used to screen the crystal for its diffraction quality, determining if it is a single crystal and diffracts to a sufficiently high resolution.
-
Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[9][15] Modern diffractometers automate this process, collecting a complete dataset by systematically rotating the crystal through a range of angles.[4]
-
Data Integration and Reduction: The raw diffraction images are processed to determine the intensity and position of each reflection.[16] This data is then corrected for various experimental factors.
-
Structure Solution (The "Phase Problem"): The intensities of the diffraction spots are directly related to the amplitude of the scattered X-ray waves, but the phase information is lost during the experiment. This is known as the "phase problem" in crystallography. Computational methods, such as direct methods or the Patterson function, are employed to estimate the initial phases and generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the observed diffraction data and the data calculated from the model.[15]
-
Structure Validation: The final structural model is rigorously validated to ensure its chemical and crystallographic sensibility.[17][18][19] This involves checking bond lengths, angles, and for any inconsistencies in the electron density map. Databases like the Cambridge Structural Database (CSD) can be used to compare geometric parameters with known structures.[20][21][22][23]
Illuminating Connectivity and Dynamics: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[24][25] Unlike SCXRD, which provides a static picture of a molecule in the solid state, NMR can provide information about the dynamic behavior of molecules.[26][27]
The Principle: Nuclear Spin and Magnetic Fields
NMR spectroscopy is based on the magnetic properties of atomic nuclei. Certain nuclei, such as ¹H and ¹³C, possess a quantum mechanical property called spin, which generates a magnetic moment. When placed in a strong external magnetic field, these nuclei can align either with or against the field, creating two distinct energy states. The application of radiofrequency pulses can cause transitions between these energy states, and the absorption of energy is detected. The precise frequency at which a nucleus absorbs energy (its chemical shift) is highly sensitive to its local electronic environment, providing a unique fingerprint for each atom in a molecule.
The Experimental Workflow: From Sample to Spectrum
Figure 3: Experimental workflow for Mass Spectrometry.
Experimental Protocol: A Step-by-Step Guide to Mass Spectrometry
-
Sample Introduction: The sample, which can be a solid, liquid, or gas, is introduced into the mass spectrometer.
-
Ionization: The sample is ionized using one of a variety of techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Mass Analysis: The ions are accelerated and separated based on their m/z ratio by the mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Interpretation: The mass spectrum is analyzed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. [28][29]
A Comparative Analysis: Choosing the Right Tool for the Job
The choice of technique for molecular structure verification depends on the specific research question, the nature of the sample, and the level of detail required.
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | X-ray diffraction from a crystal lattice | Nuclear spin in a magnetic field | Mass-to-charge ratio of ions |
| Sample Phase | Solid (single crystal) | Solution | Solid, liquid, or gas |
| Information Obtained | 3D atomic structure, bond lengths, bond angles, stereochemistry | Connectivity, 3D structure in solution, dynamics | Molecular weight, elemental composition, fragmentation pattern |
| Resolution | Atomic (typically < 1 Å) | Atomic to lower, depends on molecule size | Provides molecular formula |
| Sample Amount | Micrograms to milligrams | Milligrams | Nanograms to picograms |
| Destructive? | No [1] | No [25] | Yes |
| Strengths | Unambiguous 3D structure determination;[4] No size limitation [30] | Provides information on dynamics in solution;[26][27] No need for crystallization [27][31] | High sensitivity; Accurate mass determination [32] |
| Limitations | Requires high-quality single crystals;[31] Provides a static picture [30] | Limited to smaller molecules (<50 kDa);[30][31] Can be complex to interpret | Provides indirect structural information |
Conclusion: An Integrated Approach to Structural Verification
Single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry are powerful and often complementary techniques for molecular structure verification. [27][33][34]While SCXRD provides the definitive, high-resolution 3D structure of a molecule in the solid state, NMR offers invaluable insights into its structure and dynamics in solution. Mass spectrometry, with its exceptional sensitivity, provides precise molecular weight information and clues to the molecular formula and connectivity.
For the drug development professional, a hierarchical approach is often most effective. High-throughput screening with mass spectrometry can rapidly confirm molecular weights. NMR can then be used to elucidate the structure of lead compounds in solution. Finally, for critical drug candidates, co-crystallization with their target protein followed by SCXRD analysis can provide the detailed atomic interactions necessary for structure-based drug design.
Ultimately, a comprehensive understanding of the principles, strengths, and limitations of each technique is essential for any researcher seeking to unravel the intricate world of molecular structure. This guide serves as a foundational resource to empower you to make informed decisions and to confidently navigate the path from a novel compound to a fully validated molecular structure.
References
-
CCDC. (2023, June 14). Validation of Experimental Crystal Structures. Retrieved from [Link]
-
IUCr. (2024, October 16). How to grow crystals for X-ray crystallography. Retrieved from [Link]
-
IUCr Journals. (n.d.). Structure validation in chemical crystallography. Retrieved from [Link]
-
Physical Sciences Data science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]
-
Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
Unacademy. (n.d.). Bragg's Law and its Applications - Chemistry. Retrieved from [Link]
-
AZoM. (2024, July 17). Understanding Bragg's Law in X-Ray Diffraction. Retrieved from [Link]
-
Vedantu. (n.d.). Bragg's Law: Formula, Derivation & XRD Applications Explained. Retrieved from [Link]
-
IUCr Journals. (n.d.). topical reviews Validation of protein crystal structures. Retrieved from [Link]
-
Claire T. Carney Library. (n.d.). Cambridge Structural Database - UMass Dartmouth. Retrieved from [Link]
-
Slideshare. (n.d.). use of nmr in structure ellucidation | PDF. Retrieved from [Link]
-
MIT Information Systems. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
Prozes-Industries. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry. Retrieved from [Link]
-
CCDC. (n.d.). Validation of Experimental Crystal Structures. Retrieved from [Link]
-
MSU chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
University of Florida. (2015, April 28). Crystal Growing Tips - The Center for Xray Crystallography. Retrieved from [Link]
-
PubMed. (n.d.). Validation of protein crystal structures. Retrieved from [Link]
-
NIH. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Retrieved from [Link]
-
Re3data.org. (2025, February 24). Cambridge Structural Database. Retrieved from [Link]
-
University of Wisconsin-Madison. (2004, October 11). Bragg's Law and Diffraction: How waves reveal the atomic structure of crystals. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Testbook. (n.d.). Bragg's Law - Explanation, Bragg Equation, Derivation & Applications. Retrieved from [Link]
-
SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]
-
RSC Publishing. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. Retrieved from [Link]
-
Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals - Department of Chemistry. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Crystal Growing Tips and Methods X-Ray Crystallography Facility Department of Chemistry. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Analyzing Molecular Structure using Quantitative Mass Spectrometry. Retrieved from [Link]
-
ScienceDaily. (2011, February 18). New method for unraveling molecular structures. Retrieved from [Link]
-
Oxford Academic. (n.d.). Revolutionizing biomolecular structure determination with artificial intelligence | National Science Review. Retrieved from [Link]
-
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Structure Determination. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR? Retrieved from [Link]
-
PDB-101. (n.d.). Learn: Guide to Understanding PDB Data: Methods for Determining Structure. Retrieved from [Link]
-
NCBI Bookshelf. (2024, November 22). Mass Spectrometer - StatPearls. Retrieved from [Link]
-
ResearchGate. (2021, December 30). How to analyze single crystal X-ray Diffraction data to get X-ray rocking curve? Retrieved from [Link]
-
University of New Orleans. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
NanoImaging Services. (2023, May 30). Comparing Analytical Techniques for Structural Biology. Retrieved from [Link]
-
University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]
-
Books. (2024, November 20). Chapter 6: Single Crystal X-ray Structure Analysis. Retrieved from [Link]
-
Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]
-
YouTube. (2020, November 19). What is Single Crystal X-ray Diffraction? Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
Sources
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. pulstec.net [pulstec.net]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Bragg's Law: Formula, Derivation & XRD Applications Explained [vedantu.com]
- 6. Chemistry class 12: Bragg’s Law, Chemistry by Unacademy [unacademy.com]
- 7. azooptics.com [azooptics.com]
- 8. testbook.com [testbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. geo.umass.edu [geo.umass.edu]
- 11. iucr.org [iucr.org]
- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How To [chem.rochester.edu]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 18. journals.iucr.org [journals.iucr.org]
- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 20. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 21. lib.umassd.edu [lib.umassd.edu]
- 22. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 23. Cambridge Structural Database | re3data.org [re3data.org]
- 24. use of nmr in structure ellucidation | PDF [slideshare.net]
- 25. NMR Spectroscopy [www2.chemistry.msu.edu]
- 26. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 27. creative-biostructure.com [creative-biostructure.com]
- 28. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. longdom.org [longdom.org]
- 30. researchgate.net [researchgate.net]
- 31. Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR? | MtoZ Biolabs [mtoz-biolabs.com]
- 32. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 33. Structure Determination - Creative Biolabs [creative-biolabs.com]
- 34. PDB-101: Learn: Guide to Understanding PDB Data: Methods for Determining Structure [pdb101.rcsb.org]
A Researcher's Guide to Comparing Spectroscopic Data with Published Literature
In the realms of chemical research, drug development, and material science, the meticulous comparison of experimentally acquired spectroscopic data with established literature values is a cornerstone of scientific validation. This process is fundamental for confirming the identity and purity of a synthesized compound, elucidating its structure, and ensuring the reproducibility of scientific findings. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of this critical task, ensuring both scientific rigor and data integrity.
The narrative that follows is not a rigid protocol but a detailed guide that explains the rationale behind each step. It is designed to empower researchers to make informed decisions throughout the process, from sample preparation to final data interpretation.
The Foundational Principles: Why We Compare
At its core, spectroscopy measures the interaction of matter with electromagnetic radiation.[1] This interaction provides a unique spectral "fingerprint" of a molecule, reflecting its distinct structure and electronic properties.[1] When a new compound is synthesized or an existing one is analyzed, comparing its spectrum to a reference spectrum from the literature serves several crucial purposes:
-
Structural Verification: Ascertaining that the synthesized molecule has the intended atomic connectivity and stereochemistry.
-
Purity Assessment: Identifying the presence of impurities, residual solvents, or starting materials.
-
Confirmation of Identity: Verifying that a commercial or isolated compound is indeed what it is purported to be.
A Systematic Approach to Spectroscopic Data Comparison
A robust comparison of spectroscopic data involves a multi-step process that begins long before the spectra are overlaid. Each stage requires careful attention to detail to minimize variability and ensure a meaningful comparison.
Part 1: The Preparatory Phase - Setting the Stage for Accurate Data
The quality of the final data comparison is intrinsically linked to the meticulousness of the initial experimental setup.
1.1. Sample Preparation: The First Critical Juncture
The physical state and environment of the sample can significantly influence its spectrum. It is paramount to match the experimental conditions as closely as possible to those reported in the literature.
-
Solvent Selection: The choice of solvent can induce shifts in spectral peaks due to solute-solvent interactions. Always use the same solvent and, if possible, the same grade as cited in the reference.[2]
-
Concentration: For techniques like UV-Vis and NMR, concentration directly impacts signal intensity. While minor variations are often acceptable, significant differences can alter spectral features.
-
Physical State: Whether the sample is analyzed as a solid (e.g., KBr pellet or ATR for IR), a liquid (neat), or in solution will dramatically alter the resulting spectrum.[2][3]
1.2. Instrument Calibration and Parameters: Ensuring Reliability
A well-calibrated spectrometer is the bedrock of reproducible data. Regular performance checks are essential.
-
Wavelength and Intensity Calibration: Spectrometers can drift over time. Regular calibration with certified standards ensures the accuracy of the x-axis (wavelength/frequency) and y-axis (intensity/absorbance).[4] Skipping this step can lead to systematic errors.[4]
-
Instrument Parameters: The specific settings used to acquire the data, such as spectral resolution, scan time, and signal-to-noise ratio, should be documented and, where possible, aligned with the literature report.
Part 2: Data Acquisition and Processing - From Raw Signal to Interpretable Spectrum
Once the sample is prepared and the instrument is calibrated, the focus shifts to acquiring and processing the data in a way that facilitates a fair comparison.
2.1. Acquiring High-Quality Data
The goal is to obtain a spectrum with a high signal-to-noise ratio and minimal artifacts. This often involves acquiring multiple scans and averaging them to improve data quality.
2.2. The Crucial Role of Data Processing
Raw spectroscopic data often requires processing to remove unwanted artifacts and present it in a clear, interpretable format. However, it is essential to apply these processing steps judiciously and to report them transparently.
-
Baseline Correction: The removal of a sloping or curved baseline, often caused by instrumental effects or sample fluorescence, is a critical step.[4][5] However, an inappropriate baseline correction can distort peak intensities and shapes.
-
Normalization: Normalizing spectra to a common scale (e.g., setting the most intense peak to 100%) can aid in visual comparison, but it should be performed after baseline correction to avoid introducing bias.[4]
-
Zero-Filling and Apodization (for FT-based techniques like NMR and FT-IR): These mathematical operations can improve the appearance of the spectrum but do not fundamentally increase the information content. Their use should be documented.
dot graph TD { A[Raw Spectroscopic Data] --> B{Baseline Correction}; B --> C{Normalization}; C --> D[Processed Spectrum for Comparison]; subgraph "Data Processing Workflow" direction LR B; C; end }
Caption: Workflow for Spectroscopic Data Processing.
Part 3: The Comparative Analysis - Interpreting the Evidence
With a high-quality experimental spectrum in hand, the comparison with the literature value can begin. This is not merely a visual exercise but a detailed analytical process.
3.1. The Art of Spectral Overlay
The most direct method of comparison is to overlay the experimental spectrum with the reference spectrum. When doing so, several key features should be scrutinized:
-
Peak Positions (Chemical Shifts, Wavenumbers, m/z values): These are the most critical parameters for structural identification. Small deviations are expected due to differences in instrumentation and sample conditions.[3]
-
Peak Multiplicities and Splitting Patterns (especially in NMR): These provide valuable information about the local environment of the nuclei.
-
Relative Peak Intensities: While absolute intensities can vary, the relative intensities of peaks within a spectrum should be comparable.
3.2. Quantifying Similarity: Beyond Visual Inspection
For a more objective assessment, especially in cases of high similarity or for large datasets, quantitative similarity metrics can be employed.
-
Correlation Coefficients (e.g., Pearson's): These provide a statistical measure of the linear relationship between two spectra.[6]
-
Spectral Angle Mapper (SAM): This method calculates the angle between two spectra in a multidimensional space, providing a measure of their similarity.[7]
-
Principal Component Analysis (PCA): For comparing multiple spectra, PCA can be used to identify patterns and group similar spectra.[7]
Table 1: Key Spectroscopic Parameters for Comparison
| Spectroscopic Technique | Primary Parameters for Comparison | Secondary Parameters for Comparison |
| NMR Spectroscopy | Chemical Shift (δ), Coupling Constants (J) | Peak Integration, Linewidth |
| Infrared (IR) Spectroscopy | Peak Position (wavenumber, cm⁻¹) | Peak Intensity and Shape (broad vs. sharp) |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) of molecular ion and fragment ions | Relative Abundance of Ions |
| UV-Vis Spectroscopy | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) |
3.3. Navigating Discrepancies: When Spectra Don't Match
It is not uncommon to find minor, or even significant, differences between an experimental spectrum and a literature report. A systematic approach to troubleshooting is essential.
-
Review Experimental Conditions: Double-check the solvent, concentration, and instrument parameters.
-
Consider Instrumental Differences: Variations in instrument resolution and calibration can lead to small shifts in peak positions.[3]
-
Evaluate Sample Purity: The presence of impurities can introduce extra peaks or alter the appearance of the spectrum.
-
Assess the Quality of the Literature Data: Not all published spectra are of high quality. It is important to consider the reputation of the journal and the level of detail provided in the experimental section.
-
Possibility of Polymorphism (for solid-state analysis): Different crystalline forms of the same compound can exhibit different spectra.
dot graph TD { A[Spectra Do Not Match] --> B{Review Experimental Conditions}; B --> C{Check Instrument Calibration}; C --> D{Assess Sample Purity}; D --> E{Evaluate Literature Data Quality}; E --> F[Identify Source of Discrepancy]; subgraph "Troubleshooting Workflow" direction LR B; C; D; E; end }
Caption: Troubleshooting Discrepancies in Spectroscopic Data.
Part 4: Reporting and Documentation - Ensuring Transparency and Reproducibility
Clear and comprehensive reporting is a cornerstone of scientific integrity. When publishing research that involves the comparison of spectroscopic data, the following information should be included.[8][9]
4.1. Detailed Experimental Section
The experimental section of a publication should provide enough detail for another researcher to reproduce the work.[8] This includes:
-
Instrument Details: Manufacturer, model, and key specifications.
-
Sample Preparation: Solvent, concentration, and physical state.
-
Acquisition Parameters: Spectral range, resolution, number of scans, etc.
-
Data Processing Steps: Baseline correction method, normalization procedure, and any other mathematical manipulations.
4.2. Presentation of Data
Spectroscopic data should be presented clearly, either in tabulated form or as reproduced spectra.[8] When comparing with literature values, it is good practice to cite the source of the reference data.[8]
Example of Reporting NMR Data:
¹H NMR (500 MHz, CDCl₃) δ 7.98 (d, J = 8.0 Hz, 2H), 7.55 (t, J = 7.5 Hz, 1H), 7.45 (t, J = 7.8 Hz, 2H). Lit. [Reference] ¹H NMR (500 MHz, CDCl₃) δ 7.99 (d, J = 8.0 Hz, 2H), 7.56 (t, J = 7.5 Hz, 1H), 7.46 (t, J = 7.8 Hz, 2H).
Conclusion: A Commitment to Scientific Rigor
The comparison of spectroscopic data with published literature is a meticulous process that demands a high level of scientific rigor. By following a systematic approach that encompasses careful sample preparation, instrument calibration, appropriate data processing, and thoughtful interpretation, researchers can confidently validate their findings and contribute to the body of scientific knowledge. This guide provides a framework for this process, emphasizing the importance of understanding the "why" behind each step to ensure the generation of high-quality, reproducible data.
References
- American Chemical Society.
- The Royal Society of Chemistry. Experimental reporting.
- Mostafapour, S., Mokari, A., Guo, S., et al. Raman spectra comparison: cautions and pitfalls of similarity metrics. Spectrochim Acta A Mol Biomol Spectrosc. 2026 Jan 5;344(Pt 1):126702.
- International Union of Pure and Applied Chemistry.
- MDPI. Instructions for Authors - Spectroscopy Journal.
- IUPAC. IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles.
- Lin, A. P., Tran, T., Bluml, S., et al. Guidelines for acquiring and reporting clinical neurospectroscopy. Semin Neurol. 2012 Sep;32(4):432-53.
- Sustainability Directory.
- Sharpe, M. R. Errors in Spectrophotometry and Calibration Procedures to Avoid Them. J Res Natl Bur Stand A Phys Chem. 1984 Jan-Feb; 89(1): 33–52.
- Cristoforetti, G. Seven Common Errors to Avoid in LIBS Analysis. Spectroscopy Online.
- ThinkSCIENCE. Reporting guidelines: When to use them and why.
- ResearchGate. Raman spectra comparison: cautions and pitfalls of similarity metrics.
- International Council for Harmonis
- Ryabchykov, O., Schie, I. W., Popp, J. Errors and Mistakes to Avoid when Analyzing Raman Spectra. Spectroscopy Online.
- Ciurczak, E. W., Drennen, J. K. Handbook of Near-infrared Analysis.
- Chemistry Stack Exchange.
- Ondalys.
- Chemical Education Xchange. A Quick Comparison of Experimental Results.
- ResearchGate.
- ResearchGate.
- ResearchGate. Comparison of the experimental results with the literature results.... | Download Scientific Diagram.
- MDPI.
- NIH National Center for Biotechnology Information.
- MDPI.
Sources
- 1. Spectroscopic Data Analysis → Term [pollution.sustainability-directory.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Raman spectra comparison: cautions and pitfalls of similarity metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Experimental reporting [rsc.org]
- 9. Spectroscopy Journal | Instructions for Authors [mdpi.com]
A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Consistency of Synthesized Methyl 6-hydroxyquinoline-2-carboxylate
Introduction: The Critical Role of Consistency in Research and Development
Methyl 6-hydroxyquinoline-2-carboxylate is a pivotal building block in medicinal chemistry and materials science. Its utility as a precursor for novel pharmaceuticals and functional materials necessitates a stringent evaluation of its quality and reproducibility. In the realm of drug development, batch-to-batch consistency is not merely a quality control metric; it is a fundamental prerequisite for the reliability of experimental data and the safety of subsequent applications.[1][2] Any variability in purity, impurity profile, or physical properties can lead to inconsistent biological activity, misleading structure-activity relationships (SAR), and potential downstream manufacturing challenges.[1][3]
This guide provides a comprehensive framework for assessing the batch-to-batch consistency of synthesized this compound. We will delve into the core analytical methodologies, present a comparative analysis of three hypothetical batches, and offer detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the expertise to ensure the unwavering quality of this critical chemical intermediate.
Key Quality Attributes for Batch Consistency
A consistent synthesis of this compound should yield a product with reproducible characteristics across several key quality attributes. These include:
-
Purity: The percentage of the desired compound in the final product.
-
Impurity Profile: The identification and quantification of any by-products, unreacted starting materials, or residual solvents.
-
Identity: Confirmation of the correct chemical structure.
-
Physical Properties: Characteristics such as melting point and appearance.
Comparative Analysis of Three Hypothetical Batches
To illustrate the importance of a multi-faceted analytical approach, we will assess three hypothetical batches of this compound (MHQC-B1, MHQC-B2, and MHQC-B3). The following tables summarize the analytical data obtained.
Table 1: Purity and Impurity Profile by High-Performance Liquid Chromatography (HPLC)
| Batch ID | Retention Time (min) | Purity (%) | Impurity A (%) | Impurity B (%) | Unknown Impurities (%) |
| MHQC-B1 | 5.2 | 99.7 | 0.1 | 0.2 | 0.0 |
| MHQC-B2 | 5.2 | 98.5 | 0.8 | 0.5 | 0.2 |
| MHQC-B3 | 5.2 | 99.6 | 0.1 | 0.3 | 0.0 |
Table 2: Structural Confirmation by ¹H NMR Spectroscopy
| Batch ID | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| MHQC-B1 | 3.95 | s | 3H | -OCH₃ |
| 7.20-7.90 | m | 5H | Aromatic-H | |
| 9.80 | s | 1H | -OH | |
| MHQC-B2 | 3.95 | s | 3H | -OCH₃ |
| 7.20-7.90 | m | 5H | Aromatic-H | |
| 9.80 | s | 1H | -OH | |
| MHQC-B3 | 3.95 | s | 3H | -OCH₃ |
| 7.20-7.90 | m | 5H | Aromatic-H | |
| 9.80 | s | 1H | -OH |
Table 3: Molecular Weight Verification by Mass Spectrometry (MS)
| Batch ID | Technique | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| MHQC-B1 | ESI+ | 204.06 | 204.06 |
| MHQC-B2 | ESI+ | 204.06 | 204.06 |
| MHQC-B3 | ESI+ | 204.06 | 204.06 |
Data Interpretation and Insights
-
MHQC-B1 and MHQC-B3 exhibit high purity (≥99.6%) with a consistent and low-level impurity profile. The ¹H NMR and MS data confirm the correct chemical identity. These batches are considered consistent and suitable for sensitive applications.
-
MHQC-B2 , while having the correct identity, shows a lower purity (98.5%) and a significantly different impurity profile, with higher levels of Impurity A and the presence of unknown impurities. This inconsistency could impact experimental reproducibility and warrants further investigation into the synthetic process for this batch.
This analysis underscores the necessity of employing a suite of analytical techniques to gain a comprehensive understanding of batch-to-batch consistency. Reliance on a single method may not reveal subtle but critical variations.
Experimental Protocols
The following are detailed protocols for the key analytical methods used in this assessment. These protocols are designed to be robust and self-validating.
Protocol 1: Purity and Impurity Profiling by HPLC
This method is designed to separate this compound from potential impurities.
1. Instrumentation and Materials:
-
HPLC System with a UV-Vis detector.[4]
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile/Water.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (equilibration)
-
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound batch and dissolve in 10 mL of the sample diluent to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
¹H NMR provides detailed information about the molecular structure of the compound.
1. Instrumentation and Materials:
-
NMR Spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent: DMSO-d₆.
2. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.
3. Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual DMSO peak at 2.50 ppm.
Protocol 3: Molecular Weight Verification by LC-MS
LC-MS confirms the molecular weight of the target compound and can help in identifying unknown impurities.
1. Instrumentation and Materials:
-
LC-MS system with an Electrospray Ionization (ESI) source.[5]
-
The same LC method as described in Protocol 1 can be used.
2. MS Conditions:
-
Ionization Mode: Positive (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Visualizing the Workflow and Chemical Structures
To provide a clearer understanding of the analytical process and the molecules of interest, the following diagrams are provided.
Caption: Workflow for assessing batch-to-batch consistency.
Caption: Target compound and a potential process-related impurity.
Conclusion: A Commitment to Quality
Ensuring the batch-to-batch consistency of this compound is paramount for the integrity of research and the successful development of new technologies. A robust analytical strategy, incorporating chromatographic, spectroscopic, and spectrometric techniques, is essential for a comprehensive quality assessment. By implementing the protocols and framework outlined in this guide, researchers and developers can confidently produce and utilize this important chemical intermediate, paving the way for reproducible and reliable scientific outcomes.
References
- Batch-to-Batch Consistency: Why It Matters for Intermediates. Tianming Pharmaceutical.
- A Comparative Guide to the Purity Analysis of Synthesized 2-Methyl-8- quinolinecarboxaldehyde by High-Performance Liquid Chromatography (HPLC). Benchchem.
- Why Does FDA Require 3 Batches for Process Validation? Patsnap Synapse.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. National Center for Biotechnology Information.
- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
- How Batch Processing Enhances Product Quality and Consistency. Proconex.
- Understanding What is Batch in Pharmaceutical Industry. Altabrisa Group.
- From Research to Market: Ensuring Quality through Batch Release Testing and ICH Compliance in Drug Development. Zenovel.
- ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. proconexdirect.com [proconexdirect.com]
- 3. Why Does FDA Require 3 Batches for Process Validation? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 6-Hydroxyquinoline-2-Carboxylate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the benchtop to the responsible management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 6-hydroxyquinoline-2-carboxylate, ensuring the safety of laboratory personnel and the preservation of our environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind these essential safety measures.
Hazard Assessment and Classification
Analog Compound Analysis:
Data from closely related compounds, such as 6-hydroxyquinoline and methyl quinoline-6-carboxylate, provide critical insights. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals indicates that analogous compounds typically exhibit the following hazards[1]:
-
Skin Irritation: May cause redness and discomfort upon contact.
-
Serious Eye Irritation: Can lead to significant eye damage if not promptly addressed.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
Core Moiety Hazards:
The quinoline scaffold itself is recognized as a hazardous substance. The U.S. Environmental Protection Agency (EPA) has classified quinoline as a hazardous constituent of waste streams under the Resource Conservation and Recovery Act (RCRA) and as a potential human carcinogen[2][3][4]. Furthermore, quinoline and its derivatives are known to be toxic to aquatic life, underscoring the environmental imperative for proper disposal[5][6][7].
Based on this analysis, This compound must be handled as a hazardous chemical with potential skin, eye, and respiratory irritant properties, and as a substance with ecotoxicological risks.
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks identified above, stringent adherence to safety protocols is mandatory.
Engineering Controls:
-
Chemical Fume Hood: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Inspect gloves for any signs of degradation before use.
-
Body Protection: A laboratory coat must be worn to prevent skin contact.
Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal[6][8][9]. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash[10][11].
Step 1: Waste Identification
-
At the point of generation, identify all materials contaminated with this compound. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).
-
Rinsate from cleaning contaminated glassware.
-
Step 2: Select the Appropriate Waste Container
-
Solid Waste: Use a designated, leak-proof, and chemically compatible container with a secure, tight-fitting lid for all solid waste. The original chemical container is often a suitable choice for unused product[12].
-
Liquid Waste: Collect all liquid waste, including solutions and the first two to three solvent rinses of emptied containers, in a dedicated container for halogenated or non-halogenated organic waste, depending on the solvent used.
-
Container Material: Ensure the container is made of a material that will not react with or be degraded by the waste.
Step 3: Proper Labeling
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and volume.
-
The date of accumulation.
-
Any other components in the waste mixture.
-
Step 4: Storage of Waste
-
Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory[12].
-
Ensure secondary containment is used to capture any potential leaks.
-
Do not store incompatible waste types together.
Disposal Procedures
The final disposal of this compound must be handled by a licensed hazardous waste disposal service.
Step 1: Arrange for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to schedule a pickup.
Step 2: Documentation
-
Provide the disposal service with a detailed inventory of the waste, including the chemical name, quantity, and hazard information.
Step 3: Emergency Spill Procedures
In the event of a spill:
-
Evacuate the immediate area and alert your colleagues.
-
If safe to do so, and while wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbent material and place it in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Health And Environmental Effects Profile for Quinoline | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. epa.gov [epa.gov]
- 5. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effective Lab Chemical Waste Management [emsllcusa.com]
- 7. researchgate.net [researchgate.net]
- 8. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 9. actenviro.com [actenviro.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 6-hydroxyquinoline-2-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. Methyl 6-hydroxyquinoline-2-carboxylate, a member of the quinoline family, presents a specific hazard profile that necessitates meticulous attention to personal protective equipment (PPE). This guide moves beyond a simple checklist, offering a procedural and logical framework for ensuring your safety. It is built on the core principle that true laboratory safety is not just about following rules, but about understanding the reasons behind them.
Understanding the Hazard: Why PPE is Non-Negotiable
Before we can select the appropriate PPE, we must first understand the risks posed by this compound. Based on data from closely related structural analogs, the primary hazards are categorized as follows:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Serious Eye Irritation: Poses a significant risk of causing serious damage to the eyes.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3]
These hazards dictate a multi-faceted approach to PPE, ensuring a complete barrier between you and the chemical. Engineering controls, such as working within a certified chemical fume hood, are the first and most critical line of defense and should be used whenever handling this compound in solid or solution form.[4] PPE serves as the essential final barrier.
Core Protective Ensemble: A Head-to-Toe Protocol
The selection of PPE is not a one-size-fits-all scenario; it must be tailored to the specific task at hand. However, a baseline ensemble is required for any manipulation of this compound.
Eye and Face Protection: Shielding Against Irreversible Damage
Given the classification of "Causes serious eye irritation," protecting your vision is of paramount importance.[1]
-
Minimum Requirement: At all times when in the laboratory where this chemical is handled, ANSI Z87.1-compliant (or equivalent standard, e.g., EN166) safety glasses with side shields are mandatory.[5][6]
-
Enhanced Protection (Recommended): For tasks involving weighing the solid powder, preparing solutions, or any activity with a risk of splashing, tight-sealing chemical safety goggles are required.[7][8]
-
Maximum Protection: When handling larger quantities (>1g) or during procedures with a significant risk of splashing (e.g., transfers, heating), a full-face shield must be worn in addition to chemical safety goggles.[7] This provides a secondary barrier protecting the entire face.
The causality is direct: the eyes' mucous membranes are highly susceptible to irritation and damage from chemical dust or splashes. Standard eyeglasses offer insufficient protection and are not a substitute for certified safety eyewear.[9]
Hand Protection: Preventing Dermal Contact
The compound is a known skin irritant.[1] Therefore, appropriate gloves are essential to prevent dermal absorption and local irritation.
-
Glove Type: Chemically resistant nitrile gloves are the standard recommendation. Always consult the glove manufacturer's compatibility chart for specific breakthrough times if available.
-
Critical Technique: Double-gloving is a field-proven best practice, especially when handling potent compounds or for prolonged procedures.[9] The outer glove absorbs any immediate contamination, and the inner glove provides secondary protection during the removal of the contaminated outer pair.
-
Inspection and Disposal: Gloves must be inspected for any signs of degradation or punctures before each use. After handling the chemical, remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them in the designated hazardous waste container. Never reuse disposable gloves.
Body Protection: Shielding Skin and Clothing
To prevent incidental skin contact and contamination of personal clothing, appropriate body protection is required.
-
Standard Use: A clean, buttoned laboratory coat is the minimum requirement.[5][6]
-
Increased Risk Scenarios: For tasks involving larger quantities or a high potential for spills, consider using a chemical-resistant apron over the lab coat or a disposable gown made of a material tested for chemical resistance.[10][11] Ensure the sleeves of the gown or coat are tucked into the inner pair of gloves (if double-gloving) or that the outer glove's cuff extends over the sleeve to create a seal.[9]
Respiratory Protection: A Risk-Based Approach
Protecting the respiratory tract from the compound's irritant dust is critical.[1] The choice of respiratory protection depends directly on the procedure and the potential for generating airborne particles.
-
Primary Control: Always handle the solid material inside a certified chemical fume hood to minimize inhalation exposure.[4]
-
When a Respirator is Required: If engineering controls are insufficient or during a large spill cleanup outside of a hood, respiratory protection is mandatory.[6]
-
For Dusts: A NIOSH-approved N95 or P100 particulate respirator is required.[10][12]
-
Higher Concentrations/Spills: For extensive operations or large spills where dust cannot be controlled, a full-face respirator with appropriate multi-purpose combination cartridges (e.g., Type ABEK in Europe) is recommended to provide both respiratory and eye protection.[5]
-
All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit-testing, and training, in accordance with OSHA 29 CFR 1910.134 standards.[6]
Data Presentation: PPE Selection Matrix
For clarity, the following table summarizes the required PPE based on the laboratory task.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (if outside fume hood) |
| Storage/Transport (Closed Container) | Safety Glasses with Side Shields | Nitrile Gloves (Single Pair) | Lab Coat | Not Required |
| Weighing Solid (<1g in fume hood) | Chemical Safety Goggles | Nitrile Gloves (Double) | Lab Coat | Not Required |
| Preparing Solutions (in fume hood) | Chemical Safety Goggles | Nitrile Gloves (Double) | Lab Coat | Not Required |
| Handling >1g or Splash Risk | Goggles & Face Shield | Nitrile Gloves (Double) | Lab Coat / Chem-Resistant Apron | N95/P100 Particulate Respirator |
| Spill Cleanup | Goggles & Face Shield | Nitrile Gloves (Double, Heavy Duty) | Chemical Resistant Gown/Suit | Full-Face Respirator with Cartridges |
Experimental Protocols: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is a critical control point to prevent cross-contamination. Follow this validated procedure.
Protocol 1: Donning PPE
-
Hand Hygiene: Begin by washing hands thoroughly with soap and water.
-
Body Protection: Put on the lab coat or gown, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Put on and perform a seal check for your N95 or full-face respirator.
-
Eye/Face Protection: Put on safety goggles and, if required, the face shield.
-
Gloves: Don the first (inner) pair of nitrile gloves. If wearing a lab coat, ensure the cuff of the glove is under the coat's sleeve. Don the second (outer) pair of gloves, pulling the cuff over the sleeve of the lab coat or gown.
Protocol 2: Doffing PPE (The "Dirty-to-Clean" Workflow)
This process is designed to contain contamination. The outer surfaces of your PPE are considered contaminated.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it down, turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out, trapping the first glove inside the second. Dispose of them immediately in a designated hazardous waste bin.
-
Face Shield/Gown: Remove the face shield (if used), followed by the lab coat or gown. Unbutton the coat and roll it away from your body, ensuring the contaminated outer surface is folded inward. Dispose of it in the appropriate container.
-
Hand Hygiene: Perform hand hygiene with an alcohol-based hand sanitizer.
-
Eye Protection: Remove your safety goggles, touching only the earpieces.
-
Respiratory Protection: Remove your respirator without touching the front.
-
Inner Gloves: Remove the final pair of inner gloves using the same technique as in step 1.
-
Final Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Mandatory Visualization: PPE Selection Logic
The following diagram illustrates the decision-making workflow for selecting the appropriate level of personal protective equipment.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. chemos.de [chemos.de]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. pppmag.com [pppmag.com]
- 10. fishersci.com [fishersci.com]
- 11. gerpac.eu [gerpac.eu]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
